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  • Product: 4-formyl-N-methylpiperazine-1-carbothioamide
  • CAS: 113049-34-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-formyl-N-methylpiperazine-1-carbothioamide

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The confluence of piperazine and thiourea moieties in a single molecular framework represents a promising strategy in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of piperazine and thiourea moieties in a single molecular framework represents a promising strategy in medicinal chemistry, leveraging the established pharmacological relevance of both heterocycles. Piperazine derivatives are integral to numerous CNS-active and antimicrobial drugs, while the carbothioamide (thiourea) group is a well-recognized pharmacophore with diverse biological activities, including antifungal and anticancer properties.[1][2][3] This guide presents a detailed, field-proven approach for the rational design, multi-step synthesis, and comprehensive characterization of the novel compound 4-formyl-N-methylpiperazine-1-carbothioamide . We outline a robust synthetic pathway that addresses the challenge of selective functionalization of the piperazine ring. Furthermore, this document provides a complete workflow for the structural elucidation and purity confirmation of the target molecule using modern analytical techniques, establishing a self-validating protocol for researchers in drug discovery and organic synthesis.

Introduction: The Scientific Rationale

The strategic combination of distinct pharmacophores into a single hybrid molecule is a cornerstone of modern drug design. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold found in a wide array of FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage with various biological targets.[1] Similarly, the thiosemicarbazide and related thiourea functionalities are known for their metal-chelating properties and their capacity to form potent inhibitors of enzymes crucial for pathogen survival and tumor progression.[4][5][6][7]

The target molecule, 4-formyl-N-methylpiperazine-1-carbothioamide, uniquely integrates these two key fragments. The formyl group at the N-4 position serves as a versatile chemical handle for further derivatization or as a potential hydrogen bond acceptor, while the N-methylcarbothioamide group at the N-1 position introduces the characteristic thiourea pharmacophore. The synthesis of such a dissymmetrically substituted piperazine derivative requires a carefully planned strategy to control the reactivity of the two distinct nitrogen centers.

This guide provides an expert-driven, logical pathway for the synthesis, beginning from commercially available precursors and employing protective group chemistry to achieve the desired regioselectivity. The subsequent sections offer detailed experimental protocols and a thorough plan for analytical characterization, ensuring the production of a well-characterized compound ready for downstream applications in screening and lead optimization programs.

Proposed Multi-Step Synthetic Pathway

The primary challenge in synthesizing 4-formyl-N-methylpiperazine-1-carbothioamide is the selective and orthogonal functionalization of the N-1 and N-4 positions of the piperazine ring. Our proposed pathway employs a well-established protecting group strategy to achieve this control. The secondary amine is first protected, allowing for the formylation of the tertiary amine. Subsequent deprotection reveals the secondary amine for the final reaction with methyl isothiocyanate.

Causality of the Synthetic Design:

  • Protection: We begin by protecting one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under a wide range of reaction conditions and its clean, efficient removal under acidic conditions.

  • Formylation: With one nitrogen masked, the remaining secondary amine can be selectively formylated. Using ethyl formate provides a mild and effective method for introducing the formyl (-CHO) group.

  • Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent is used to quantitatively remove the Boc protecting group, liberating the secondary amine and yielding the key intermediate, piperazine-1-carbaldehyde.

  • Thiourea Formation: The final step involves the nucleophilic addition of the free secondary amine of piperazine-1-carbaldehyde to the electrophilic carbon of methyl isothiocyanate. This reaction is typically high-yielding and directly affords the target compound.

Below is a diagrammatic representation of the proposed synthetic route.

Synthetic_Pathway Start Piperazine Intermediate1 1-Boc-piperazine Start->Intermediate1 Step 1: Protection Reagent1 Intermediate2 tert-butyl 4-formylpiperazine- 1-carboxylate Intermediate1->Intermediate2 Step 2: Formylation Reagent2 Intermediate3 piperazine-1-carbaldehyde Intermediate2->Intermediate3 Step 3: Deprotection Reagent3 FinalProduct 4-formyl-N-methylpiperazine- 1-carbothioamide Intermediate3->FinalProduct Step 4: Thiourea Formation Reagent4 Reagent1 Boc₂O, DCM Reagent2 Ethyl Formate, Reflux Reagent3 TFA or HCl/Dioxane Reagent4 Methyl Isothiocyanate, Et₃N, DCM

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification strategies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate
  • Reaction Setup: To a solution of piperazine (1.0 eq) in dichloromethane (DCM, 10 mL/g of piperazine) in an ice bath (0 °C), add triethylamine (1.1 eq).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid or oil. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of tert-butyl 4-formylpiperazine-1-carboxylate
  • Reaction Setup: Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in ethyl formate (10-15 eq).

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The causality here is that the formylation of a secondary amine is often slow and requires elevated temperatures and an excess of the formylating agent to drive the reaction to completion.

  • Isolation: After cooling, remove the excess ethyl formate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Step 3: Synthesis of piperazine-1-carbaldehyde
  • Reaction Setup: Dissolve tert-butyl 4-formylpiperazine-1-carboxylate (1.0 eq) in DCM (5 mL/g) and cool to 0 °C.

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, dissolve the starting material in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture in vacuo. To the residue, add diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt). Filter the solid, wash with cold diethyl ether, and dry under vacuum. The salt is then neutralized using a base like aqueous NaOH or NaHCO₃ and extracted into an organic solvent for the next step.

Step 4: Synthesis of 4-formyl-N-methylpiperazine-1-carbothioamide
  • Reaction Setup: Dissolve piperazine-1-carbaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/g) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add methyl isothiocyanate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Wash the reaction mixture with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to afford the final compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Isolation & Purification Stage cluster_characterization Characterization Stage Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Controlled Reaction (Temperature, Time) Setup->Reaction Monitoring 3. Progress Monitoring (TLC) Reaction->Monitoring Workup 4. Aqueous Work-up (Extraction, Washing) Monitoring->Workup Drying 5. Drying & Concentration Workup->Drying Purify 6. Purification (Recrystallization or Chromatography) Drying->Purify Structure 7. Structural Analysis (NMR, IR, MS) Purify->Structure Purity 8. Purity & Identity Check (Melting Point, HPLC) Structure->Purity

Caption: General workflow from synthesis to final characterization.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. The following data are predicted based on the proposed structure and established spectroscopic principles.[2][7][8]

Predicted Physicochemical and Spectroscopic Data
Parameter Predicted Value / Observation Rationale / Key Structural Feature
Molecular Formula C₇H₁₃N₃OSCalculated from the proposed structure.
Molecular Weight 187.26 g/mol Sum of atomic weights.
Appearance White to off-white crystalline solidTypical for small organic molecules of this class.
Melting Point To be determined experimentallyA sharp melting point range indicates high purity.
Mass Spec (ESI-MS) m/z ≈ 188.08 [M+H]⁺Protonated molecular ion peak.[9]
¹H NMR (400 MHz) δ ≈ 8.1 (s, 1H), 7.5-8.0 (br s, 1H), 3.6-3.8 (m, 4H), 3.4-3.6 (m, 4H), 3.1 (d, 3H)Formyl (CHO), Thioamide (NH), Piperazine (CH₂), Piperazine (CH₂), Methyl (NCH₃) protons.
¹³C NMR (100 MHz) δ ≈ 182 (C=S), 162 (C=O), 50-55 (piperazine CH₂), 40-45 (piperazine CH₂), 32 (NCH₃)Thiocarbonyl, Formyl Carbonyl, Piperazine Carbons, Methyl Carbon.
IR Spectroscopy ν ≈ 3250 (N-H), 2950 (C-H), 1670 (C=O, amide I), 1540 (N-H bend), 1250 (C=S) cm⁻¹Key functional group vibrations.[2]

Discussion and Future Outlook

The successful synthesis of 4-formyl-N-methylpiperazine-1-carbothioamide provides a valuable building block for drug discovery. The presence of the aldehyde functionality allows for a host of subsequent chemical transformations, including reductive amination to introduce diverse side chains or conversion into other functional groups, thereby enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Potential applications for this compound and its derivatives could be explored in areas where piperazine-thiourea hybrids have shown promise, such as:

  • Antimicrobial Agents: Screening against various bacterial and fungal strains.[2][3]

  • Anticancer Therapeutics: Evaluation of cytotoxicity against various cancer cell lines.[7]

  • Enzyme Inhibition: Testing against enzymes like α-glucosidase, which is relevant for hyperglycemia management.[4][6]

The protocols described herein are robust and based on reliable, well-documented organic reactions.[5][8][10] This ensures a high probability of success for researchers aiming to synthesize this novel scaffold.

Conclusion

This technical guide provides a comprehensive and scientifically-grounded framework for the synthesis and characterization of 4-formyl-N-methylpiperazine-1-carbothioamide. By following the proposed multi-step synthetic pathway, which leverages strategic protective group chemistry, and adhering to the detailed characterization protocols, researchers can reliably produce and validate this novel compound. The availability of this versatile chemical entity opens new avenues for exploration in medicinal chemistry and the development of next-generation therapeutic agents.

References

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). MDPI. [Link]

  • Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. (2025). ResearchGate. [Link]

  • Thiosemicarbazides: Synthesis and reactions. (2020). ResearchGate. [Link]

  • Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. (2025). PMC. [Link]

  • Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent. (2013). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

  • Synthesis of new amides of the N-methylpiperazine series. (2015). ResearchGate. [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • N-Methylpiperazine. Wikipedia. [Link]

  • Derivatives of n-methylpiperazine.
  • 4-METHYLPIPERAZINE-1-CARBOTHIOIC-ACID-(2-PHENYL-3H-QUINAZOLIN-4-YLIDENE)-AMIDE. SpectraBase. [Link]

  • 4-Methylpiperazine-1-carbothioamide. PubChem. [Link]

  • Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. (2025). MDPI. [Link]

  • Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. (2025). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. European Patent Office. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • 4-methylpiperazine-1-carbothioamide (C6H13N3S). PubChemLite. [Link]

  • Compound 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide. Molport. [Link]

Sources

Exploratory

The Pivotal Role of Physicochemical Properties in the Development of Novel Piperazine Carbothioamide Derivatives

A Technical Guide for Drug Discovery Professionals Introduction: The Piperazine Carbothioamide Scaffold in Modern Medicinal Chemistry The piperazine ring is a cornerstone of modern drug discovery, recognized as a "privil...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Carbothioamide Scaffold in Modern Medicinal Chemistry

The piperazine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms in opposite positions, confers a range of favorable properties including structural rigidity, a large polar surface area, and the capacity for multiple hydrogen bond interactions.[3] These attributes often lead to enhanced water solubility, oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[3][4] When combined with a carbothioamide moiety, the resulting piperazine carbothioamide derivatives emerge as a versatile class of molecules with a broad spectrum of pharmacological activities.[5]

Extensive research has demonstrated the potential of these derivatives as potent agents in various therapeutic areas, including oncology and infectious diseases.[1][2][6] Studies have highlighted their efficacy as anticancer[5][7], antimicrobial[8][9][10], and antifungal agents.[9][10] The therapeutic promise of this scaffold lies in its synthetic tractability, which allows for systematic modifications to fine-tune its physicochemical properties. This guide provides an in-depth exploration of these critical properties, the standardized protocols for their determination, and their direct influence on the biological activity of novel piperazine carbothioamide derivatives.

Core Physicochemical Properties: The Determinants of "Drug-Likeness"

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its physicochemical properties. For piperazine carbothioamide derivatives, three key parameters—lipophilicity, ionization constant (pKa), and solubility—are of paramount importance.[11] An optimal balance of these properties is essential to transform a biologically active compound into a viable drug candidate.[12]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME profile.[11][12] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A related metric, the distribution coefficient (LogD), accounts for the partitioning of both ionized and non-ionized species at a specific pH, often physiological pH 7.4.

  • Impact on Efficacy : An appropriate level of lipophilicity is crucial for a molecule to traverse cellular membranes and reach its intracellular target. However, excessively high lipophilicity can lead to poor aqueous solubility, rapid metabolism, and non-specific binding, while very low lipophilicity may hinder membrane permeability.[11] For instance, in the development of anti-Trypanosoma cruzi agents, tuning the lipophilicity of piperazine amides was key to balancing antiparasitic activity with a favorable pharmacokinetic profile.[13]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[4][14] The piperazine moiety contains two nitrogen atoms, making these derivatives weak bases.[15] The ionization state of a drug molecule profoundly affects its solubility, permeability, and interaction with its biological target.[4][11]

  • Impact on Efficacy : The protonation state of the piperazine nitrogens at physiological pH can enhance interactions with acidic residues in protein binding sites.[15] This is a critical factor in their mechanism of action for various targets. Understanding the pKa is therefore essential for predicting how the compound will behave in different biological compartments, from the acidic environment of the stomach to the physiological pH of the bloodstream.[4]

Aqueous Solubility

Solubility is defined as the maximum concentration of a substance that can dissolve in a solvent. For a drug to be absorbed and distributed throughout the body, it must first dissolve in aqueous biological fluids.[11] The inherent polarity of the piperazine ring generally contributes to higher aqueous solubility.[3][15]

  • Impact on Efficacy : Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability for orally administered drugs. The piperazine scaffold is frequently incorporated into drug candidates specifically to improve their solubility.[13]

Experimental Characterization: Protocols for Key Physicochemical Assays

Accurate and reproducible measurement of these physicochemical properties is fundamental in early drug discovery.[14][16] Standardized, medium-throughput protocols that require minimal sample quantities are highly desirable.[14][16]

Protocol 1: Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

This traditional and reliable method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[17]

Rationale: The shake-flask method is considered a gold standard for its accuracy. Using HPLC for quantification allows for the analysis of very small sample quantities.[14][16]

Materials & Equipment:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a vial, add a precise volume of n-octanol and an equal volume of the aqueous buffer. Add a small aliquot of the compound stock solution to the aqueous phase.

  • Equilibration: Cap the vial tightly and vortex vigorously for 5-10 minutes to ensure thorough mixing. Let the vial stand to allow for phase separation, or centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to expedite separation.

  • Sampling: Carefully withdraw a known volume from both the n-octanol (upper) and aqueous (lower) phases.

  • Quantification: Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) using the formula: P or D = [Concentration in organic phase] / [Concentration in aqueous phase] The final value is expressed as its base-10 logarithm (LogP or LogD).[17]

Protocol 2: Determination of Ionization Constant (pKa) by UV-Visible Spectrophotometry

This method is suitable for compounds that exhibit a pH-dependent UV spectrum and requires very small amounts of sample.[14]

Rationale: Changes in the ionization state of a molecule often alter its chromophore, leading to a shift in its UV absorbance spectrum. By measuring this shift across a range of pH values, the pKa can be accurately determined.[14][16]

Materials & Equipment:

  • Test compound

  • A series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0)

  • 96-well UV-transparent microtiter plates

  • UV-Visible spectrophotometer (plate reader compatible)

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in a co-solvent like methanol or DMSO.

  • Plate Loading: In each well of the 96-well plate, add a precise volume of a different pH buffer. Then, add a small, equal aliquot of the compound stock solution to each well.

  • Measurement: Place the microtiter plate in the spectrophotometer and measure the full absorbance spectrum (e.g., 220-450 nm) for each well.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH of the buffer. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.

Visualizing the Drug Discovery Workflow

The process from initial synthesis to a characterized lead compound involves a systematic workflow. The following diagram illustrates the key stages.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis Syn Synthesis of Piperazine Carbothioamide Derivatives Pur Purification & Structural Confirmation (NMR, MS) Syn->Pur LogP LogP/LogD Assay Pur->LogP pKa pKa Assay Pur->pKa Sol Solubility Assay Pur->Sol Bio In Vitro Biological Screening (e.g., MTT Assay) Pur->Bio SAR Structure-Activity Relationship (SAR) Analysis LogP->SAR pKa->SAR Sol->SAR Bio->SAR SAR->Syn Iterative Design & Optimization

Caption: Workflow for Synthesis and Characterization.

Structure-Property-Activity Relationship (SPAR)

The ultimate goal of characterizing physicochemical properties is to understand and predict their impact on biological activity. This Structure-Property-Activity Relationship (SPAR) is a cornerstone of rational drug design.

For piperazine carbothioamide derivatives, specific structural modifications can be correlated with changes in both physicochemical properties and biological outcomes, such as anticancer potency (often measured as IC50, the concentration required to inhibit 50% of cell growth).

The diagram below illustrates the central role of physicochemical properties in mediating the relationship between a compound's chemical structure and its ultimate biological fate.

G cluster_props Physicochemical Properties cluster_adme ADME Profile Structure Chemical Structure (e.g., Substituents on Piperazine & Carbothioamide) Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity Solubility Solubility Structure->Solubility Ionization Ionization (pKa) Structure->Ionization Absorption Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Excretion Excretion Lipophilicity->Excretion Solubility->Absorption Solubility->Distribution Solubility->Metabolism Solubility->Excretion Ionization->Absorption Ionization->Distribution Ionization->Metabolism Ionization->Excretion Target Biological Activity (Target Engagement, Efficacy, Toxicity) Absorption->Target Distribution->Target Metabolism->Target Excretion->Target

Caption: Physicochemical Properties as Mediators of Biological Activity.

Illustrative Data: SPAR in Anticancer Derivatives

The following table presents hypothetical data for a series of piperazine carbothioamide derivatives, illustrating how changes in a substituent (R-group) can influence physicochemical properties and, consequently, anticancer activity against a human cancer cell line (e.g., A549 lung cancer).[5][18]

Compound IDR-Group on PiperazinecLogPAqueous Solubility (µg/mL)pKa (basic)Anticancer Activity (IC50, µM)
PC-01 -H2.11508.525.5
PC-02 -CH32.61108.715.2
PC-03 -Cl (electron-withdrawing)2.8858.18.9
PC-04 -OCH3 (electron-donating)2.41258.911.7
PC-05 -CF3 (highly lipophilic)3.5207.835.1 (decreased activity)

Analysis of Trends:

  • Lipophilicity & Activity: Increasing lipophilicity from PC-01 to PC-03 by adding small, non-polar, or electron-withdrawing groups correlates with improved anticancer activity. This suggests that enhanced membrane permeability may be beneficial.

  • The Lipophilicity Cliff: However, the highly lipophilic -CF3 group in PC-05 leads to a sharp drop in solubility and a corresponding decrease in activity. This highlights a common "lipophilicity cliff," where excessive lipophilicity becomes detrimental, likely due to poor bioavailability or aggregation.[11]

  • Electronic Effects: The electron-withdrawing -Cl group in PC-03 lowers the pKa and increases potency, suggesting that modulating the basicity of the piperazine nitrogens can influence target interaction. In contrast, electron-donating groups have been shown to increase inhibitory potency in other contexts, such as for α-glucosidase inhibitors.[19]

Conclusion and Future Directions

The piperazine carbothioamide scaffold represents a highly promising platform for the development of novel therapeutics. A deep understanding and systematic optimization of its core physicochemical properties—lipophilicity, pKa, and solubility—are not merely academic exercises but are critical for translating in vitro potency into in vivo efficacy. The experimental protocols and structure-property-activity relationships discussed in this guide provide a foundational framework for researchers in the field. Future efforts should focus on building comprehensive multiparameter optimization models that can simultaneously predict ADME properties and biological activity, thereby accelerating the identification of high-quality drug candidates from this versatile chemical class.

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  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.

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Foundational

The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery and a Guide to Investigating its Biological Activity

Introduction: The Enduring Significance of the Piperazine Ring The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at opposing positions, stands as a cornerstone in medicinal chemistry.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Piperazine Ring

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at opposing positions, stands as a cornerstone in medicinal chemistry.[1][2] Its structural simplicity, coupled with its unique physicochemical properties, has rendered it a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds.[2][3] The two nitrogen atoms provide versatile handles for synthetic modification, allowing for the fine-tuning of steric and electronic properties, as well as critical pharmacokinetic parameters like solubility and lipophilicity.[2] This inherent adaptability has enabled the development of N-substituted piperazine derivatives with a vast spectrum of therapeutic applications, ranging from anticancer and antipsychotic to antimicrobial and anthelmintic agents.[4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the diverse biological activities of N-substituted piperazine compounds, the underlying mechanisms of action, and robust, field-proven methodologies for their investigation. We will move beyond a mere listing of facts to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

A Spectrum of Biological Activities: The Versatility of N-Substituted Piperazines

The strategic substitution on the nitrogen atoms of the piperazine core can dramatically influence the compound's interaction with biological targets, leading to a wide array of pharmacological effects.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

A significant body of research highlights the potential of N-substituted piperazine derivatives as potent anticancer agents.[4][6] These compounds have been shown to induce apoptosis (programmed cell death), inhibit cell cycle progression, and disrupt angiogenesis (the formation of new blood vessels that tumors need to grow).[4][7]

The cytotoxic effects of many piperazine-containing compounds are often evaluated against a panel of human cancer cell lines.[8][9][10] For instance, certain novel tri-substituted thiazoles bearing a piperazine ring have demonstrated significant anticancer activity against C6 rat glioma cells and A549 human lung carcinoma cells.[8] Similarly, piperazine-substituted 3,5-diarylisoxazolines have shown promising cytotoxic activity against HeLa, A549, and SGC7901 human tumor cell lines.[9][10] The mechanism often involves the induction of both extrinsic and intrinsic apoptotic pathways.[7]

Antipsychotic Properties: Modulating Neurotransmitter Pathways

N-substituted piperazines are a hallmark of many atypical antipsychotic drugs.[5][11][12] Their mechanism of action typically involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.[1][11] Specifically, many of these compounds act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[11][12] This dual antagonism is believed to be responsible for their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[12]

The antipsychotic potential of new N-substituted piperazine compounds is often assessed in animal models that mimic psychotic behaviors. For example, the suppression of apomorphine-induced climbing in mice and pergolide-induced locomotor activity in rats are common behavioral screens.[5]

Antimicrobial and Antifungal Efficacy: Combating Infectious Diseases

The piperazine scaffold is also a valuable component in the development of new antimicrobial and antifungal agents.[13][14] N-substituted piperazine derivatives have demonstrated activity against a range of pathogenic bacteria and fungi. For example, flavonol derivatives modified with an N-substituted piperazine group have shown superior antibacterial activity against Staphylococcus aureus and Escherichia coli.[13] Some of these compounds have also been found to inhibit biofilm formation, a critical factor in chronic infections.[13]

The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13]

Anthelmintic Action: Paralyzing Parasitic Worms

Historically, piperazine and its salts have been widely used as anthelmintic agents to treat parasitic worm infections.[15][16] The primary mechanism of action is the paralysis of the parasites, which allows the host to expel them.[15] This is achieved through the drug's agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptors in the parasite's neuromuscular system, leading to hyperpolarization and muscle relaxation.[16][17] The selectivity of piperazine for helminths is due to vertebrates primarily using GABA in the central nervous system, and the GABA receptors of helminths being a different isoform.[15][16]

Investigational Methodologies: A Practical Guide

The following section provides detailed, step-by-step protocols for key experiments to assess the biological activity of N-substituted piperazine compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18][19]

Experimental Protocol: MTT Assay [19]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the N-substituted piperazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add N-substituted Piperazine Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for cytotoxicity assessment.

In Vivo Assessment of Antipsychotic Activity: Apomorphine-Induced Climbing in Mice

This behavioral model is used to screen for potential antipsychotic drugs that act by blocking dopamine receptors.[5]

Experimental Protocol: Apomorphine-Induced Climbing

  • Animal Acclimatization: Acclimate male Swiss mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test N-substituted piperazine compounds, a vehicle control, and a positive control (e.g., haloperidol) intraperitoneally (i.p.) or orally (p.o.).

  • Apomorphine Challenge: After a predetermined time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject the mice with apomorphine (a dopamine agonist) subcutaneously (s.c.).

  • Behavioral Observation: Immediately after the apomorphine injection, place each mouse individually in a cylindrical wire mesh cage. Observe the climbing behavior for a period of 30 minutes.

  • Scoring: Score the climbing behavior at 5-minute intervals. A common scoring system is: 0 = four paws on the floor; 1 = one or two paws on the wall; 2 = three or four paws on the wall.

  • Data Analysis: Calculate the total climbing score for each mouse. Compare the scores of the treated groups with the vehicle control group to determine if the test compounds significantly inhibit apomorphine-induced climbing.

Diagram: Antipsychotic Drug Action on Dopamine Pathway

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling Activates Psychotic_Symptoms Psychotic Symptoms Signaling->Psychotic_Symptoms Leads to Piperazine N-Substituted Piperazine Piperazine->D2_Receptor Blocks

Caption: Mechanism of antipsychotic N-substituted piperazines.

Quantitative Data Summary

The following table summarizes representative data on the biological activity of various N-substituted piperazine compounds from the literature.

Compound ClassBiological ActivityTarget/AssayRepresentative IC50/MICReference
Flavonol DerivativesAntibacterialS. aureus6.25 µg/mL[13]
Thiazole DerivativesAnticancerC6 Rat Glioma CellsPotent Activity[8]
3,5-DiarylisoxazolinesAnticancerHeLa, A549, SGC7901Active[9][10]
Phenyl & Pyridyl PhthalimidesAntipsychoticApomorphine-induced climbingActive[5]

Conclusion: A Scaffold of Continued Promise

The N-substituted piperazine motif continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the diverse range of biological activities it can exhibit make it a privileged scaffold for the development of new therapeutic agents.[2][3] The methodologies outlined in this guide provide a robust framework for the investigation of these promising compounds. As our understanding of the intricate interactions between these molecules and their biological targets deepens, we can anticipate the emergence of novel N-substituted piperazine derivatives with enhanced efficacy and safety profiles, addressing a wide spectrum of unmet medical needs.

References

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Exploratory

Deciphering the Multi-Targeted Mechanisms of Thiosemicarbazone-Based Compounds: A Technical Whitepaper

Executive Summary Thiosemicarbazones (TSCs) represent a highly potent class of metal-chelating pharmacophores that have transitioned from basic coordination chemistry to advanced clinical trials for oncology. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiosemicarbazones (TSCs) represent a highly potent class of metal-chelating pharmacophores that have transitioned from basic coordination chemistry to advanced clinical trials for oncology. As a Senior Application Scientist overseeing drug mechanism validation, I frequently encounter the misconception that TSCs are simple "iron sponges" akin to deferoxamine (DFO). In reality, modern TSCs—such as Triapine (3-AP), Dp44mT, and DpC—are sophisticated, multi-targeted agents. They do not merely deplete cellular iron; they actively hijack intracellular metal pools to form redox-active complexes, inhibit critical DNA synthesis enzymes, and fundamentally rewire oncogenic signaling networks. This whitepaper deconstructs the tripartite mechanism of action of TSCs and provides self-validating experimental frameworks for researchers investigating these compounds.

The Tripartite Mechanism of Action

The pharmacological efficacy of TSCs is driven by three distinct but interconnected biochemical cascades. Understanding the causality behind these pathways is critical for rational drug design and biomarker selection.

Ribonucleotide Reductase (RR) Inhibition via Tyrosyl Radical Quenching

Ribonucleotide reductase (RR) is the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), making it indispensable for DNA synthesis and repair. The M2 subunit of human RR houses a di-iron center that is essential for generating a stable tyrosyl free radical (Tyr122) required for catalysis.

TSCs like Triapine inhibit RR not merely by passively removing iron from the cell, but by actively accessing the enzyme's hydrophobic active site. Once there, the TSC chelates the iron, and the resulting Fe-TSC complex directly quenches the tyrosyl radical through a localized electron transfer event 1[1]. This immediate shutdown of the dNTP pool causes replication fork stalling, S-phase cell cycle arrest, and ultimately, DNA double-strand breaks2[2].

Redox Cycling and ROS-Mediated Lysosomal Membrane Permeabilization (LMP)

While first-generation TSCs like Triapine are potent RR inhibitors, second-generation agents like Dp44mT exhibit cytotoxicity that is up to 100-fold greater 3[3]. This massive leap in potency is driven by a "double punch" mechanism.

Unlike DFO, which forms a metabolically inert Fe(III) complex, Dp44mT binds intracellular copper (Cu²⁺) and iron (Fe²⁺) to form highly redox-active complexes. Because these complexes are lipophilic, they readily accumulate in the acidic environment of lysosomes. Here, they undergo continuous Fenton and Haber-Weiss redox cycling, generating massive amounts of cytotoxic Reactive Oxygen Species (ROS) 4[4]. The localized oxidative stress oxidizes lysosomal membrane lipids, leading to Lysosomal Membrane Permeabilization (LMP), the release of cathepsins into the cytosol, and rapid apoptotic cell death.

Upregulation of the Metastasis Suppressor NDRG1

Beyond acute cytotoxicity, TSCs exert profound long-term transcriptional changes. By depleting the labile iron pool, TSCs mimic a state of cellular hypoxia. This inhibits iron-dependent prolyl hydroxylases (PHDs), preventing the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The stabilization of HIF-1α (along with HIF-independent pathways) strongly upregulates the N-myc Downstream-Regulated Gene 1 (NDRG1) 5[5]. NDRG1 is a potent metastasis suppressor that subsequently downregulates multiple oncogenic signaling cascades, including the STAT3, AKT, and Wnt/β-catenin pathways, thereby stripping the cancer cell of its proliferative and migratory capabilities.

MoA TSC Thiosemicarbazones (Triapine, Dp44mT, DpC) Metal Intracellular Fe²⁺/Cu²⁺ Chelation TSC->Metal Binds labile pool RR Ribonucleotide Reductase (M2 Subunit) Inhibition Metal->RR Tyrosyl radical quench ROS Redox Cycling & ROS Generation Metal->ROS Fenton-like reaction NDRG1 NDRG1 Upregulation (Metastasis Suppressor) Metal->NDRG1 HIF-1α stabilization DNA DNA Synthesis Arrest (S-Phase) RR->DNA dNTP depletion Apoptosis Apoptosis / Cell Death ROS->Apoptosis Lysosomal permeabilization NDRG1->Apoptosis STAT3/AKT suppression DNA->Apoptosis Replication fork collapse

Diagram 1: The multi-targeted biochemical network and mechanism of action of thiosemicarbazones.

Quantitative Pharmacodynamic Profiles

To guide compound selection for specific experimental models, the table below summarizes the pharmacodynamic properties of the three most clinically relevant TSCs. Notice how structural evolution from Triapine to DpC has broadened the target profile while mitigating off-target toxicity (e.g., cardiotoxicity) 6[6].

CompoundPrimary Cellular TargetsAvg. IC₅₀ (Cancer Cell Lines)Key Mechanistic DifferentiatorClinical Status
Triapine (3-AP) Ribonucleotide Reductase (RR)1.0 – 2.0 µMPure RR inhibitor; minimal ROS generation. Arrests cells in S-phase rapidly.Phase II / III
Dp44mT RR, Lysosomes (ROS), NDRG10.01 – 0.05 µMForms highly redox-active Cu/Fe complexes. Induces rapid lysosomal permeabilization.Preclinical (Cardiotoxic)
DpC RR, Lysosomes (ROS), NDRG10.005 – 0.02 µMNext-generation analog of Dp44mT. Retains extreme potency but eliminates cardiac toxicity.Phase I

Self-Validating Experimental Methodologies

In drug development, simply observing cell death is insufficient; we must prove how the drug killed the cell. The following protocols are designed as self-validating systems, incorporating internal controls that prove causality rather than mere correlation.

Validating Target Engagement: Intracellular Iron Chelation Assay

To prove that a TSC is actively chelating the intracellular Labile Iron Pool (LIP), we utilize the Calcein-AM de-quenching assay.

  • The Causality Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave it into Calcein, which emits green fluorescence. However, intracellular Fe²⁺ binds to Calcein and quenches this fluorescence. If a TSC successfully penetrates the cell and binds iron with a higher affinity than Calcein, it will strip the iron away from the dye, resulting in a measurable increase (de-quenching) in fluorescence.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT116) in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 0.5 µM Calcein-AM in serum-free media for 30 minutes at 37°C.

  • Baseline Measurement: Wash cells twice with PBS to remove extracellular dye. Measure baseline fluorescence (Ex: 490 nm / Em: 520 nm) using a microplate reader.

  • TSC Treatment: Add the TSC (e.g., 5 µM DpC) to the experimental wells.

  • Kinetic Readout: Measure fluorescence every 5 minutes for 1 hour.

  • Self-Validating Control Step: To prove the signal increase is strictly iron-dependent, add 100 µM Ferric Ammonium Citrate (FAC) to a subset of the TSC-treated wells at the 30-minute mark. Expected Result: The fluorescence should immediately drop (re-quench) as the excess iron saturates the TSC and re-binds to Calcein.

Workflow Step1 1. Calcein-AM Loading (Fluorescence quenched by Fe²⁺) Step2 2. TSC Treatment (Chelates intracellular Fe²⁺) Step1->Step2 Step3 3. Fluorescence De-quenching (Signal recovery) Step2->Step3 Step4 4. Self-Validation (Add FAC to re-quench signal) Step3->Step4

Diagram 2: Self-validating experimental workflow for measuring intracellular iron chelation.

Quantifying RR Inhibition: LC-MS/MS dNTP Pool Analysis

To confirm that RR inhibition is the cause of DNA synthesis arrest, we must measure the direct product of the enzyme: the dNTP pool.

  • The Causality Principle: If RR is inhibited, the ratio of deoxyribonucleotides (dNTPs) to ribonucleotides (NTPs) will plummet.

Step-by-Step Protocol:

  • Treatment: Treat cells with the IC₅₀ concentration of the TSC for 4, 8, and 24 hours.

  • Metabolite Extraction: Rapidly wash cells with ice-cold PBS and lyse using 80% cold methanol (-80°C) to halt all enzymatic activity immediately.

  • Self-Validating Internal Standard: Spike the lysate with heavy-isotope labeled internal standards (e.g., ¹³C¹⁵N-dATP). Why? This corrects for any loss of metabolites during the extraction process or ion suppression during mass spectrometry, ensuring absolute quantification accuracy.

  • Centrifugation & Drying: Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant and dry it under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the pellet in HPLC-grade water and inject into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, specifically targeting the transitions for dATP, dCTP, dGTP, and dTTP. A successful RR inhibitor will show a rapid, time-dependent depletion of all four dNTP pools prior to the onset of apoptosis.

References

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Foundational

Unveiling Molecular Architecture: A Comprehensive Guide to the Structural Elucidation of N-Methylpiperazine Derivatives

Executive Summary The N-methylpiperazine scaffold is a privileged moiety in modern drug discovery, frequently incorporated to enhance aqueous solubility, modulate target binding affinity, and optimize pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylpiperazine scaffold is a privileged moiety in modern drug discovery, frequently incorporated to enhance aqueous solubility, modulate target binding affinity, and optimize pharmacokinetic profiles. However, its structural elucidation presents unique analytical challenges. The dynamic conformational flipping of the piperazine ring, its pH-dependent protonation states, and its complex fragmentation pathways demand a rigorous, orthogonal analytical strategy.

As an Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as a self-validating logical framework . In this guide, we will explore the causality behind advanced High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) techniques, establishing a robust methodology for the unambiguous characterization of novel N-methylpiperazine derivatives.

Mass Spectrometric Elucidation: Deconstructing the Scaffold

The Causality Behind the MS Workflow

The two tertiary amine centers in the N-methylpiperazine ring are highly basic, making them ideal candidates for positive-ion Electrospray Ionization (ESI+). The rationale for using Collision-Induced Dissociation (CID) at varying collision energies (CE) is to sequentially dismantle the molecule. Low collision energies probe the weakest bonds—typically the bond connecting the piperazine ring to the core scaffold—while high collision energies shatter the robust piperazine ring itself to yield highly diagnostic internal fragments[1].

MS_Fragmentation Parent Parent Ion [M+H]+ (N-methylpiperazine derivative) Frag1 Product Ion 1 Neutral Loss of N-methylpiperazine (-100 Da) Parent->Frag1 Low Energy CID Frag2 Product Ion 2 Piperazine Ring Cleavage (e.g., m/z 58, 114) Parent->Frag2 High Energy CID Frag3 Product Ion 3 Loss of Methyl Group (-15 Da) Parent->Frag3 Alpha-cleavage

MS/MS fragmentation pathways of N-methylpiperazine derivatives via CID.

Diagnostic Fragmentation Patterns

A universal hallmark of N-methylpiperazine derivatives is the neutral loss of the intact N-methylpiperazine moiety (100 Da, C₅H₁₂N₂) during MS/MS[1]. Furthermore, high-energy cleavage within the piperazine ring often yields a prominent iminium ion at m/z 58, which serves as a highly reliable diagnostic marker to differentiate it from N-ethyl or unsubstituted piperazine analogs[2]. In specific isotope-tagged or amide-linked derivatives, fragments at m/z 114 or 117 are also frequently observed[3].

Table 1: Characteristic MS/MS Fragments of N-Methylpiperazine Derivatives
Fragment Ion / Neutral Lossm/z or Mass ShiftMechanistic OriginDiagnostic Value
Neutral Loss -100 DaCleavage of the core-to-piperazine C-N bondConfirms presence of an intact terminal N-methylpiperazine
Iminium Cation m/z 58Cleavage within the piperazine ringHigh; distinguishes from N-ethyl or unsubstituted piperazines
Ring Fragment m/z 114Cleavage of amide-linked piperazinesSpecific to carbonyl-linked N-methylpiperazine derivatives
Methyl Radical Loss -15 DaAlpha-cleavage at the tertiary amineModerate; indicates N-methylation
Protocol 1: Self-Validating LC-HRMS/MS Workflow
  • Chromatographic Separation: Utilize a C18 column with a generic gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid ensures the basic piperazine nitrogens remain fully protonated, drastically improving ESI+ ionization efficiency and peak shape.

  • Full Scan HRMS Acquisition: Acquire data in positive ion mode (m/z 100-1000) with a resolution of at least 70,000 (e.g., Orbitrap or TOF).

    • Validation: Calculate the mass defect. The observed exact mass must match the theoretical mass of the proposed formula within an error of < 5 ppm.

  • Data-Dependent MS/MS (ddMS²): Apply a normalized collision energy (NCE) ramp (e.g., 20, 40, 60 eV).

    • Causality: A ramped energy ensures both fragile inter-ring bonds (yielding the -100 Da neutral loss) and robust intra-ring bonds (yielding the m/z 58 fragment) are cleaved and captured in a single analytical run.

  • Spectral Validation: Cross-reference the resulting fragmentation pattern against theoretical cleavage models. The simultaneous presence of the parent ion, the -100 Da loss, and the m/z 58 product ion acts as a self-contained validation loop for the N-methylpiperazine appendage[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity

The Causality Behind NMR Solvent and Sequence Selection

While MS provides the elemental boundaries and functional group pieces, NMR assembles the exact atomic puzzle. The choice of solvent is critical: CDCl₃ is standard, but the dynamic chair-to-chair interconversion of the piperazine ring can cause severe signal broadening or overlap. If the piperazine protons overlap due to similar electronic environments, switching to DMSO-d₆ or adding a micro-drop of D₂O or trifluoroacetic acid (TFA) alters the protonation state, effectively "locking" the conformation and shifting the resonances for clearer resolution[4].

The N-methyl group is a highly diagnostic singlet integrating to exactly 3 protons, typically resonating between 2.20 and 2.40 ppm in ¹H NMR[5]. The ring protons often appear as complex, overlapping multiplets (2.40–3.00 ppm) due to axial/equatorial environments.

Table 2: Typical NMR Chemical Shifts for the N-Methylpiperazine Scaffold (in CDCl₃)
Proton/Carbon¹H Shift (ppm)¹³C Shift (ppm)Multiplicity (¹H)Structural Causality
N-CH₃ 2.20 - 2.4045.0 - 46.5Singlet (3H)Deshielded by the adjacent electronegative tertiary nitrogen
Ring CH₂ (N-Me side) 2.40 - 2.6054.0 - 55.5Multiplet (4H)Rapid conformational flipping averages the axial/equatorial signals
Ring CH₂ (Core side) 2.80 - 3.1048.0 - 51.0Multiplet (4H)Shift depends strongly on the electron-withdrawing nature of the attached core
Protocol 2: Comprehensive NMR Acquisition and Assignment
  • Sample Preparation: Dissolve 5-10 mg of the highly purified derivative in 600 µL of CDCl₃.

    • Causality: CDCl₃ is non-polar enough to dissolve most free-base derivatives while preventing rapid proton exchange that broadens amine-adjacent signals.

  • ¹H and ¹³C 1D NMR: Acquire standard 1D spectra.

    • Validation: Integrate the ¹H spectrum. The sharp singlet around 2.3 ppm must integrate exactly to 3 protons, validating the N-methyl group[5].

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Causality: Maps direct one-bond C-H connections. This resolves overlapping multiplets in the ¹H spectrum by dispersing them across the much wider ¹³C chemical shift range, allowing you to pair the N-methyl protons with their ~46 ppm carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: Traces 2- and 3-bond correlations.

    • Validation: The N-methyl protons must show a strong 3-bond correlation to the adjacent piperazine ring carbons (~54-55 ppm). This definitively proves the methyl group is attached to the piperazine nitrogen and not elsewhere on the molecular scaffold[4].

Integrated Structural Elucidation Strategy

The ultimate proof of molecular structure relies on the orthogonal integration of MS and NMR data. By utilizing HRMS to lock in the exact mass, MS/MS to confirm the presence of the N-methylpiperazine sub-structure, and 2D NMR to map the exact atomic linkages, the scientist creates a self-validating data package where no single analytical artifact can lead to a misassignment.

NMR_MS_Workflow Start Novel N-methylpiperazine Derivative MS_Node High-Resolution MS (Exact Mass & Formula) Start->MS_Node NMR1D 1D NMR (1H, 13C) (Functional Groups) Start->NMR1D MSMS_Node Tandem MS (MS/MS) (Fragmentation Mapping) MS_Node->MSMS_Node Integration Data Integration (Self-Validating Model) MSMS_Node->Integration NMR2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR1D->NMR2D NMR2D->Integration Final Unambiguous Structural Assignment Integration->Final

Orthogonal integration of MS and NMR data for unambiguous structural assignment.

References

  • Title: Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue Source: Journal of Pharmaceutical and Biomedical Analysis (Ovid) URL: [Link]

  • Title: Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors Source: ResearchGate URL: [Link]

  • Title: Analysis of cell membrane aminophospholipids as isotope-tagged derivatives Source: ResearchGate URL: [Link]

Sources

Exploratory

Synthesis of novel thiosemicarbazone derivatives for antimicrobial screening

Rational Design, Synthesis, and Antimicrobial Screening of Novel Thiosemicarbazone Derivatives: A Technical Whitepaper Executive Summary Thiosemicarbazones represent a highly versatile and privileged pharmacophore in med...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design, Synthesis, and Antimicrobial Screening of Novel Thiosemicarbazone Derivatives: A Technical Whitepaper

Executive Summary

Thiosemicarbazones represent a highly versatile and privileged pharmacophore in medicinal chemistry, distinguished by their profound ability to coordinate transition metals and disrupt critical microbial metabolic pathways[1]. This whitepaper provides a comprehensive, self-validating framework for the synthesis, structural characterization, and antimicrobial evaluation of novel thiosemicarbazone derivatives. Designed for drug development professionals and researchers, this guide elucidates the mechanistic rationale behind protocol design, ensuring rigorous scientific integrity from benchtop synthesis to in vitro screening.

Mechanistic Rationale & Target Biology

As a Senior Application Scientist, understanding the "why" behind a molecule's activity is as critical as the synthesis itself. The antimicrobial efficacy of thiosemicarbazones is intrinsically linked to their toxophoric imine (-C=N-) group and their capacity for transition metal chelation (predominantly Cu²⁺, Ni²⁺, and Fe²⁺)[2][3].

  • Metal Chelation & Enzyme Inhibition: The sulfur and hydrazinic nitrogen atoms act as bidentate or tridentate ligands. Once inside the bacterial cell, these compounds chelate intracellular iron or copper, forming redox-active complexes. This depletes essential metals required for metalloenzymes and directly inhibits enzymes like ribonucleotide reductase, effectively halting DNA synthesis[4].

  • ROS Generation & Membrane Disruption: 5 can undergo rapid redox cycling, generating reactive oxygen species (ROS) that induce lipid peroxidation and subsequent bacterial cell membrane disruption, leading to cell lysis[5][6].

MoA TSC Thiosemicarbazone (TSC) Metal Intracellular Metal (Cu2+/Fe2+) TSC->Metal Chelation Complex Redox-Active TSC-Metal Complex Metal->Complex Enzyme Ribonucleotide Reductase Inhibition Complex->Enzyme ROS ROS Generation Complex->ROS DNA DNA Synthesis Arrest Enzyme->DNA Membrane Membrane Lipid Peroxidation ROS->Membrane Death Bacterial Cell Death DNA->Death Membrane->Death

Caption: Mechanism of Action: Thiosemicarbazone-mediated metal chelation and bacterial cell death.

Synthetic Methodology: Causality and Protocol

The synthesis of thiosemicarbazones relies on the acid-catalyzed condensation of a thiosemicarbazide with an aromatic aldehyde or ketone[7].

Causality of Experimental Choices:

  • Catalyst Selection: Traditional methods utilizing concentrated H₂SO₄ or refluxing acetic acid can cause side reactions or degrade sensitive functional groups. We recommend using 8 (a green, solid Bronsted acid) which allows the reaction to proceed rapidly at room temperature with excellent yields, or catalytic glacial acetic acid to mildly protonate the carbonyl oxygen, enhancing its electrophilicity[7][8].

  • Solvent Choice: Absolute ethanol is preferred. It solubilizes both precursors at elevated temperatures but forces the precipitation of the highly crystalline thiosemicarbazone product upon cooling. This drives the reaction equilibrium forward and simplifies downstream purification[7].

Protocol 1: General Synthesis of Thiosemicarbazone Derivatives

Self-Validating System: The reaction's progress is visually indicated by the formation of a distinct precipitate and analytically validated via Thin Layer Chromatography (TLC). The total disappearance of the aldehyde spot confirms complete consumption[4][8].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected thiosemicarbazide (e.g., 4-phenylthiosemicarbazide) in 15 mL of absolute ethanol[7].

  • Activation: Add 1.0 mmol of the target substituted aromatic aldehyde. Introduce 10 mol% sulphamic acid (for room temperature synthesis) or 3-5 drops of glacial acetic acid to catalyze the nucleophilic addition[7][8].

  • Condensation: If using acetic acid, equip the flask with a reflux condenser and heat the mixture to 70-80°C with continuous magnetic stirring for 4-6 hours[2][7]. If using sulphamic acid, stir at room temperature for 30-60 minutes[8].

  • Monitoring: Check reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 4:1)[4].

  • Isolation: Cool the mixture to 0-5°C in an ice bath to maximize crystallization. Filter the precipitate under a vacuum using a Büchner funnel.

  • Purification: Wash the crude solid with cold ethanol and recrystallize from hot ethanol or a DMF/water mixture to obtain the analytically pure compound[8][9]. Dry under a vacuum desiccator.

Workflow Start Aldehyde + Thiosemicarbazide Condensation Acid-Catalyzed Condensation (Ethanol, Reflux/RT) Start->Condensation Purification Recrystallization & TLC Condensation->Purification Characterization IR, NMR, Mass Spec Purification->Characterization Screening Broth Microdilution (MIC) Characterization->Screening Hit Lead Compound Selection Screening->Hit

Caption: End-to-end workflow from thiosemicarbazone synthesis to antimicrobial hit selection.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

To evaluate the synthesized derivatives, the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard[10].

Causality of Experimental Choices:

  • Vehicle Control (DMSO): Thiosemicarbazones are highly lipophilic, a property that aids in penetrating the bacterial phospholipid bilayer but renders them insoluble in aqueous media. Compounds must be dissolved in 100% DMSO and diluted so that the final assay concentration of DMSO is ≤1% v/v, preventing solvent-induced bacterial toxicity[1].

  • Strain Selection: Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is critical. Gram-negative bacteria possess an outer membrane with restricted porins and active efflux pumps (like AcrAB), which often extrude bulky thiosemicarbazone complexes, providing insight into the compound's permeability profile[5][9].

Protocol 2: Broth Microdilution Assay
  • Inoculum Preparation: Subculture bacterial strains on Mueller-Hinton Agar (MHA) for 18-24 hours at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL), then dilute 1:150 in Mueller-Hinton Broth (MHB) to reach a final working concentration of 1×106 CFU/mL[2].

  • Compound Dilution: Prepare a 10 mg/mL stock solution of the thiosemicarbazone in DMSO. In a 96-well microtiter plate, perform two-fold serial dilutions in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well (Final volume = 100 µL, Final inoculum = 5×105 CFU/mL).

  • Self-Validating Controls: Include a positive growth control (broth + bacteria), a negative sterility control (broth only), a solvent control (1% DMSO + bacteria), and a reference antibiotic (e.g., Chloramphenicol) to ensure assay validity[1][9].

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density at 600 nm)[1].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The structural activity relationship (SAR) heavily dictates antimicrobial potency. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) on the aromatic ring generally enhance the electrophilicity of the azomethine carbon and improve overall lipophilicity, leading to superior antibacterial action compared to electron-donating groups[9][10].

Table 1: Representative MIC Values of Substituted Thiosemicarbazone Derivatives

Compound IDAromatic Substituent (R)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)
TSC-01 -H (Unsubstituted)64128>256
TSC-02 4-CH₃ (Electron Donating)64256>256
TSC-03 4-Cl (Halogen)1664128
TSC-04 4-NO₂ (Electron Withdrawing)83264
TSC-05 4-CF₃ (Lipophilic/EWG)41664
Control Chloramphenicol248

Note: Data represents established SAR trends where lipophilic, electron-withdrawing substituents (TSC-04, TSC-05) demonstrate enhanced membrane penetration and target binding affinity[9][10].

Conclusion & Future Perspectives

The synthesis of novel thiosemicarbazone derivatives offers a highly tunable scaffold for the discovery of next-generation antimicrobial agents. By employing rational synthetic methodologies—such as utilizing mild, green catalysts like sulphamic acid—and adhering to rigorous, self-validating screening protocols, researchers can systematically map the structure-activity relationships of these compounds. Future pipeline developments should focus on complexing these ligands with transition metals (e.g., Copper(II)) prior to screening, as metallation has been shown to exponentially amplify their disruption of bacterial respiratory chains and DNA synthesis[5][6].

References

  • Title: Sulphamic Acid as an Efficient Catalyst for Synthesis of Thiosemicarbazone Derivatives at Room Temperature Source: Der Pharma Chemica URL: 8

  • Title: Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes Source: PMC (National Institutes of Health) URL: 2

  • Title: Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative Source: Ashdin Publishing URL:

  • Title: Application Notes and Protocols: Developing Thiosemicarbazone Derivatives from 4-(2-Ethylphenyl)-3-thiosemicarbazide Source: Benchchem URL: 7

  • Title: Synthesis and In Vitro Evaluation of New Thiosemicarbazone Derivatives as Potential Antimicrobial Agents Source: ResearchGate URL: 10

  • Title: Synthesis and In-vitro Antibacterial Screening of Thiosemicarbazones Source: Modern Scientific Press URL: 9

  • Title: Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study Source: PMC (National Institutes of Health) URL: 4

  • Title: Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics Source: MDPI URL: 1

  • Title: Copper(II)-Bis(Thiosemicarbazonato) Complexes as Antibacterial Agents: Insights into Their Mode of Action and Potential as Therapeutics Source: ASM Journals URL: 5

  • Title: Proving the Antimicrobial Therapeutic Activity on a New Copper–Thiosemicarbazone Complex Source: ACS Publications URL: 6

  • Title: Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches Source: PMC (National Institutes of Health) URL: 3

Sources

Foundational

The Piperazine Carbothioamide Scaffold: A Privileged Motif for Novel Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned protein kinases as a pivotal class of drug t...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned protein kinases as a pivotal class of drug targets.[1] Their integral role in regulating cellular processes, when dysregulated, often drives pathological conditions.[1] Kinase inhibitors have emerged as a cornerstone of targeted therapy, offering a more specific approach compared to traditional chemotherapy.[1][2] Within the vast chemical space of potential inhibitors, the piperazine carbothioamide scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and favorable physicochemical properties.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the discovery and development of novel kinase inhibitors centered around this promising scaffold.

The Rationale: Why the Piperazine Carbothioamide Scaffold?

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a recurring motif in numerous FDA-approved drugs.[3][5][6] Its prevalence stems from a unique combination of attributes that make it highly advantageous for drug design:

  • Synthetic Tractability: The piperazine core is synthetically versatile, with well-established and robust protocols for its formation and derivatization.[4][7][8] This allows for the efficient generation of large and diverse compound libraries crucial for comprehensive structure-activity relationship (SAR) studies.[4]

  • Physicochemical Properties: The two nitrogen atoms provide a handle to modulate key physicochemical properties such as solubility, basicity, and polarity.[7][8] These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

  • Structural and Conformational Features: The piperazine ring can adopt various conformations, such as chair and boat forms, allowing it to adapt to the diverse topographies of kinase active sites.[4][7] The nitrogen atoms also serve as hydrogen bond donors and acceptors, facilitating crucial interactions with the target protein.[8]

The addition of the carbothioamide moiety further enhances the scaffold's potential. The sulfur atom can participate in unique interactions within the kinase binding pocket, and the overall structure provides a framework for introducing a variety of substituents to probe different regions of the kinase active site.

The Synthetic Blueprint: Constructing a Piperazine Carbothioamide Library

The synthesis of a diverse library of piperazine carbothioamide derivatives is a critical first step in the discovery process. A general and modular synthetic approach is highly desirable to enable the exploration of a wide range of chemical space.

General Synthetic Strategy

A common and effective strategy involves a multi-step sequence that allows for the introduction of diversity at key positions of the scaffold. This typically begins with the functionalization of the piperazine core, followed by the introduction of the carbothioamide group and subsequent derivatization.

Below is a representative synthetic scheme:

G cluster_0 Step 1: N-Functionalization of Piperazine cluster_1 Step 2: Introduction of Carbothioamide cluster_2 Step 3: Final Derivatization (Optional) Piperazine Piperazine N-Substituted_Piperazine N-Substituted Piperazine Piperazine->N-Substituted_Piperazine Base R1-X R1-X (e.g., Alkyl halide, Acyl chloride) R1-X->N-Substituted_Piperazine N-Substituted_Piperazine_2 N-Substituted Piperazine Isothiocyanate R2-N=C=S Piperazine_Carbothioamide_Intermediate Piperazine Carbothioamide Intermediate Isothiocyanate->Piperazine_Carbothioamide_Intermediate Piperazine_Carbothioamide_Intermediate_2 Piperazine Carbothioamide Intermediate N-Substituted_Piperazine_2->Piperazine_Carbothioamide_Intermediate R3-Y R3-Y (e.g., Electrophile) Final_Product Final Piperazine Carbothioamide Derivative R3-Y->Final_Product Piperazine_Carbothioamide_Intermediate_2->Final_Product

Caption: A generalized synthetic workflow for piperazine carbothioamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Piperazine Carbothioamide Derivative

This protocol outlines the synthesis of a hypothetical derivative to illustrate the practical steps involved.

Step 1: Synthesis of 1-(4-fluorobenzyl)piperazine

  • To a solution of piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-(bromomethyl)-4-fluorobenzene (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-fluorobenzyl)piperazine.

Step 2: Synthesis of N-(4-chlorophenyl)-4-(4-fluorobenzyl)piperazine-1-carbothioamide

  • Dissolve 1-(4-fluorobenzyl)piperazine (1.0 eq) in a solvent like ethanol or tetrahydrofuran (THF).

  • Add 1-chloro-4-isothiocyanatobenzene (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Biological Evaluation: From Target Inhibition to Cellular Effects

Once a library of compounds has been synthesized, the next crucial phase is to evaluate their biological activity. This involves a hierarchical screening approach, starting with target-based assays and progressing to more complex cell-based and in vivo models.

Kinase Inhibition Assays

The primary goal is to determine if the synthesized compounds can inhibit the activity of the target kinase.[9]

General Protocol for an In Vitro Kinase Assay:

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Specific peptide or protein substrate

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or a universal substrate for a detection system

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Test compounds (dissolved in DMSO)

    • 96- or 384-well assay plates

    • Detection reagents (e.g., scintillation fluid, antibodies for ELISA, or luminescence reagents)

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the assay plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction (e.g., by adding a stop solution).

    • Quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, including radiometric assays, fluorescence-based assays, or enzyme-linked immunosorbent assays (ELISAs).[9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.

G Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->Prepare_Reagents Compound_Dilution Serially Dilute Test Compounds Prepare_Reagents->Compound_Dilution Assay_Setup Add Kinase, Substrate, and Compound to Plate Compound_Dilution->Assay_Setup Initiate_Reaction Add ATP to Initiate Reaction Assay_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Terminate_Reaction Stop Reaction Incubation->Terminate_Reaction Detection Quantify Phosphorylation Terminate_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity for the target kinase to minimize off-target effects.[9] This is achieved by screening promising compounds against a panel of other kinases.

Parameter Description Importance
IC50 (Target Kinase) Concentration for 50% inhibition of the primary target.Measures potency.
IC50 (Off-Target Kinases) Concentration for 50% inhibition of other kinases.Assesses specificity.
Selectivity Index Ratio of off-target IC50 to target IC50.Quantifies selectivity; a higher index is desirable.
Cell-Based Assays

Once potent and selective inhibitors are identified, their effects on cellular processes are evaluated.

  • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Target Engagement Assays (e.g., Western Blot, Cellular Thermal Shift Assay - CETSA): These experiments confirm that the compound is interacting with the target kinase within the complex cellular environment. For example, a western blot can be used to detect the phosphorylation status of a downstream substrate of the target kinase. A reduction in phosphorylation in the presence of the inhibitor indicates target engagement.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Target_Kinase Target Kinase (Inhibited by Piperazine Carbothioamide Derivative) Receptor_Tyrosine_Kinase->Target_Kinase Activates Downstream_Signaling_Pathway Downstream Signaling Pathway (e.g., RAS-RAF-MEK-ERK) Target_Kinase->Downstream_Signaling_Pathway Phosphorylates and Activates Cellular_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream_Signaling_Pathway->Cellular_Responses Inhibitor Piperazine Carbothioamide Inhibitor Inhibitor->Target_Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a piperazine carbothioamide derivative.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological assays are used to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the synthesized compounds with their biological activity. The insights gained from SAR studies guide the iterative process of lead optimization, where the most promising compounds are further modified to improve their potency, selectivity, and drug-like properties.

Key Considerations in SAR for Piperazine Carbothioamide Scaffolds:

  • Substituents on the Piperazine Ring: The nature and position of substituents on the piperazine core can significantly impact target affinity and selectivity.[10]

  • Groups on the Carbothioamide Nitrogen: Modifications at this position can influence interactions with the hinge region of the kinase active site.

  • Overall Physicochemical Properties: Lipophilicity, molecular weight, and polar surface area are critical parameters that are fine-tuned to achieve a balance between potency and favorable ADME properties.

Conclusion and Future Directions

The piperazine carbothioamide scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility and favorable physicochemical properties make it an attractive framework for medicinal chemists. A systematic approach, combining rational design, efficient synthesis, and a comprehensive biological evaluation cascade, is essential for successfully translating the potential of this scaffold into clinically viable drug candidates.

Future efforts in this area will likely focus on:

  • Exploring Novel Kinase Targets: Applying the piperazine carbothioamide scaffold to inhibit less-explored kinases implicated in various diseases.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of more potent and selective compounds.

  • Integration of Computational Methods: Employing computational tools for virtual screening, ADME prediction, and SAR analysis to accelerate the drug discovery process.

By leveraging these advanced strategies, the full therapeutic potential of kinase inhibitors based on the piperazine carbothioamide scaffold can be realized, offering new hope for patients with a wide range of diseases.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • ResearchGate. Synthesis of piperazine-hydrazinocarboxamide derivatives. Reagents and.... ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Al-Warhi, T., et al. (2025). Design and synthesis of novel quinoline-piperazines fused to a phenylhydrazinecarbothioamide scaffold as promising α-glucosidase inhibitors with anti-diabetic potential. Future Medicinal Chemistry, 17(11), 1217-1227. [Link]

  • The Institute of Cancer Research. Kinase inhibitors: the science behind a revolution. The Institute of Cancer Research. [Link]

  • Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. [Link]

  • Rinaldi, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(10), 1123-1135. [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1536-1563. [Link]

  • Ferlin, M. G., & Stocchetti, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • ChEMBL. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. (CHEMBL5620.... ChEMBL. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Wiley Online Library. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 225-246. [Link]

  • ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]

  • ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • ResearchGate. Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(11), 2205-2218. [Link]

  • ResearchGate. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • ResearchGate. Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Frohberg, P., et al. (2025). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 30(1), 103. [Link]

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Foundational

Initial Assessment of the Antineoplastic Potential of N-Methylpiperazine Analogues

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The N-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The N-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active agents due to its favorable physicochemical properties and ability to form critical interactions with biological targets.[1][2] Its presence in numerous approved and investigational anticancer drugs highlights its significance in oncology research.[3][4] This guide provides a comprehensive, technically-grounded framework for the initial assessment of novel N-methylpiperazine analogues for antineoplastic potential. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind each experimental stage, from initial high-throughput screening to preliminary mechanistic inquiries and an overview of subsequent in vivo validation. The methodologies described herein are designed to form a self-validating cascade, ensuring that only the most promising candidates advance, thereby optimizing resources and accelerating the drug discovery pipeline.

The Foundational Screen: Assessing Cytotoxicity and Anti-Proliferative Activity

The primary objective of the initial screen is to answer a fundamental question: does the N-methylpiperazine analogue exhibit cytotoxic or cytostatic effects against cancer cells? This first pass is crucial for triaging compound libraries and identifying candidates with any measurable biological activity.[5][6] Cell viability assays, which measure the metabolic activity of a cell population, serve as a robust and high-throughput proxy for cell proliferation and viability.[7][8]

Causality: Why Metabolic Assays?

Metabolically active cells, characteristic of a viable and proliferating population, maintain a high redox potential through the continuous action of mitochondrial dehydrogenases.[7][9] Tetrazolium-based colorimetric assays leverage this principle. Compounds like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are reduced by these enzymes into a colored formazan product.[10] The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells.[9] The XTT assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability and cytotoxicity.[7][9][10]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the high-level workflow for an initial cytotoxicity screen.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability Assessment (XTT) cluster_2 Phase 3: Data Analysis A 1. Seed Cancer Cells in 96-well Plates B 2. Allow Cells to Adhere (e.g., 24 hours) A->B C 3. Treat with Serial Dilutions of N-Methylpiperazine Analogues B->C D 4. Incubate for Desired Period (e.g., 48-72h) C->D E 5. Add Activated XTT Solution to Wells D->E F 6. Incubate (e.g., 2-4 hours) for Color Development E->F G 7. Measure Absorbance on Plate Reader (450-500 nm) F->G H 8. Plot Dose-Response Curves G->H I 9. Calculate GI50 / IC50 Values H->I caption Figure 1: High-Throughput Cytotoxicity Screening Workflow.

Caption: Figure 1: High-Throughput Cytotoxicity Screening Workflow.

Protocol: XTT Cell Viability Assay

This protocol is a self-validating system when appropriate controls (untreated cells, vehicle control, positive control cytotoxin) are included.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast cancer) in 96-well microplates at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11][12]

  • Compound Treatment: Prepare serial dilutions of the N-methylpiperazine analogues in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48 to 72 hours.

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[7]

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing metabolically active cells to reduce the XTT to the orange formazan product.[7][13]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[7] A reference wavelength of 630-690 nm is used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot these percentages against the logarithm of the compound concentration to generate dose-response curves and determine the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) value.[4]

Data Presentation: Comparative Cytotoxicity

Summarize the screening results in a table for clear comparison of potency and selectivity across different cell lines.

Compound IDAnalogue SubstitutionA549 GI₅₀ (µM)[4][12]HCT-116 GI₅₀ (µM)[11]MCF-7 GI₅₀ (µM)[12]
NMP-0014-Fluorophenyl5.714.268.12
NMP-0023,4-Dichlorophenyl2.903.554.31
NMP-0034-(Trifluoromethyl)benzyl1.002.451.78
NMP-004Unsubstituted Phenyl15.322.518.9
Doxorubicin(Positive Control)0.080.050.04

Initial Mechanistic Assessment: How Do the Compounds Elicit a Response?

Compounds demonstrating potent cytotoxicity must be further investigated to determine their mechanism of action. The two most common fates of cancer cells treated with an effective antineoplastic agent are apoptosis (programmed cell death) and cell cycle arrest.[14][15] Flow cytometry is a powerful, high-throughput technique for assessing both phenomena simultaneously in a cell population.[16][17]

Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Apoptosis Assay cluster_1 Cell Cycle Assay A 1. Culture and Treat Cells with Compound (at ~IC50) B 2. Harvest Cells (Including Supernatant) A->B C 3. Wash with PBS B->C D 4a. Resuspend in Annexin V Binding Buffer C->D G 4b. Fix in Cold 70% Ethanol C->G E 5a. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6a. Incubate (15 min, RT, Dark) E->F J 7. Acquire Data on Flow Cytometer F->J H 5b. Treat with RNase A G->H I 6b. Stain with Propidium Iodide (PI) H->I I->J K 8. Analyze Cell Populations J->K caption Figure 2: Parallel Workflow for Mechanistic Assays.

Caption: Figure 2: Parallel Workflow for Mechanistic Assays.

Apoptosis Induction Assessment

Causality: Apoptosis is characterized by distinct morphological and biochemical changes.[18] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[16][18] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[19] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[4][19]

Protocol: Annexin V & PI Staining

  • Cell Preparation: Seed and treat cells with the N-methylpiperazine analogue at its approximate IC₅₀ concentration for a relevant time period (e.g., 24, 48 hours).

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic bodies are included in the analysis.[19] Wash cells twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/ml).[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry.[19]

Data Interpretation: Apoptosis Quadrant Analysis

G cluster_0 Flow Cytometry Plot y_axis PI Fluorescence -> x_axis Annexin V-FITC Fluorescence -> origin Q3 Live Cells (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) Q2 Late Apoptotic (Annexin V+ / PI+) Q1 Necrotic (Annexin V- / PI+) caption Figure 3: Quadrants of Annexin V/PI Analysis.

Caption: Figure 3: Quadrants of Annexin V/PI Analysis.

Cell Cycle Analysis

Causality: The cell cycle is a tightly regulated process, and many anticancer drugs function by inducing arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating.[14] Propidium Iodide (PI) is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[20] Therefore, cells in the G2/M phase (with a 4N DNA content) will exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[14]

Protocol: Cell Cycle Analysis via PI Staining

  • Cell Preparation: Culture and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fixation permeabilizes the cell membrane.[20][21] Fix for at least 30 minutes on ice or store at 4°C.[20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL). This step is critical to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise confound the DNA content measurement.[21]

  • PI Staining: Add PI solution to a final concentration of approximately 50 µg/mL.[21][22]

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[22]

  • Analysis: Analyze the samples by flow cytometry, ensuring data is collected on a linear scale. Use a low flow rate to obtain sharp peaks with low coefficients of variation (CVs).[20][22]

Data Interpretation: Cell Cycle Histogram

G cluster_0 Cell Cycle Histogram y_axis Cell Count -> x_axis DNA Content (PI Fluorescence) -> G1 G0/G1 Phase (2N DNA) S S Phase G2M G2/M Phase (4N DNA) caption Figure 4: Idealized Cell Cycle Distribution.

Caption: Figure 4: Idealized Cell Cycle Distribution.

Preliminary In Vivo Assessment: A First Look at Efficacy

While in vitro assays are essential for initial screening and mechanistic studies, they do not recapitulate the complex microenvironment of a tumor within a living organism.[6][23] Therefore, promising candidates must be advanced to preliminary in vivo models to assess their efficacy and tolerability.[24][25] The human tumor xenograft model in immunocompromised mice is a standard and widely used system for this purpose.[26][27]

Causality: Why Xenograft Models?

Xenograft models involve implanting human tumor cells into mice that lack a functional immune system (e.g., athymic nude or NOD/SCID mice), preventing the rejection of the human cells.[23][27] This allows for the study of a compound's effect on human tumor growth in a physiological context, providing critical data on bioavailability, dose-response, and potential toxicity that cannot be obtained in vitro.[5] Subcutaneous models, where tumor cells are implanted under the skin, are often used for initial efficacy studies due to the ease of tumor implantation and subsequent monitoring of tumor volume.[25]

Experimental Workflow: Subcutaneous Xenograft Study

G A 1. Inject Human Cancer Cells Subcutaneously into Immunocompromised Mice B 2. Monitor Mice for Tumor Establishment A->B C 3. When Tumors Reach Palpable Size (e.g., 100-200 mm³), Randomize Mice into Groups B->C D 4. Initiate Treatment: - Vehicle Control - NMP Analogue (Test Doses) - Positive Control Drug C->D E 5. Measure Tumor Volume and Body Weight Regularly (e.g., 2-3 times/week) D->E F 6. Continue Treatment for Pre-determined Duration (e.g., 21-28 days) E->F G 7. Endpoint Analysis: - Calculate Tumor Growth Inhibition (TGI) - Assess Toxicity F->G caption Figure 5: General Workflow for an In Vivo Efficacy Study.

Caption: Figure 5: General Workflow for an In Vivo Efficacy Study.

Potential Molecular Targets & Future Directions

The N-methylpiperazine scaffold is versatile and has been integrated into compounds that target a wide array of cancer-relevant pathways.[1][28] Initial mechanistic findings (e.g., apoptosis induction) should guide further, more specific investigations.

  • Kinase Inhibition: Many piperazine-containing compounds are potent kinase inhibitors, targeting pathways like PI3K/Akt which are crucial for cancer cell survival and proliferation.[28]

  • Histone Deacetylase (HDAC) Inhibition: Some N-methylpiperazine analogues function as HDAC inhibitors, altering gene expression to promote growth arrest and apoptosis.[29][30][31]

  • Microtubule Disruption: Disruption of microtubule polymerization is a classic anticancer mechanism, and certain Mannich bases with a piperazine moiety have been reported to act via this pathway.[1]

  • Thiol Alkylation: The chemical structure of some analogues may include α,β-unsaturated ketone moieties, which can act as thiol alkylators, disrupting protein function.[1]

Potential Molecular Interactions

G cluster_0 Potential Molecular Targets cluster_1 Resulting Cellular Outcomes A N-Methylpiperazine Analogue B Protein Kinases (e.g., PI3K, Akt, Src) A->B C Histone Deacetylases (HDACs) A->C D Cytoskeletal Proteins (e.g., Tubulin) A->D E DNA Processing Enzymes (e.g., Topoisomerase) A->E F Inhibition of Proliferation B->F G Induction of Apoptosis B->G H Cell Cycle Arrest B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H caption Figure 6: Potential Mechanisms of Action.

Caption: Figure 6: Potential Mechanisms of Action.

Conclusion

The initial assessment of N-methylpiperazine analogues for antineoplastic potential is a systematic, multi-tiered process. It begins with broad cytotoxicity screening to identify active compounds, followed by focused in vitro assays to elucidate primary mechanisms such as the induction of apoptosis or cell cycle arrest. This foundational data provides the necessary scientific rationale to advance the most promising candidates to preliminary in vivo xenograft models for an initial evaluation of efficacy in a more complex biological system. This structured, causality-driven approach ensures a robust and efficient evaluation, maximizing the potential for identifying novel and effective anticancer therapeutic candidates.

References

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Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Synthesized Piperazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Piperazine in Modern Therapeutics The piperazine ring, a six-membered heterocycle with two opposing nitrogen atom...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Piperazine in Modern Therapeutics

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and physicochemical properties—conformational flexibility, basicity of its nitrogens, and the ability to engage in multiple hydrogen bonds—make it a privileged scaffold in drug design. Derivatives of piperazine are found in a vast array of pharmaceuticals, demonstrating efficacy as antipsychotics, antihistamines, anti-cancer agents, and anthelmintics.[1][2]

Given its prevalence, the ability to unequivocally confirm the structure and purity of newly synthesized piperazine derivatives is paramount. This guide provides an in-depth exploration of two primary spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—as applied to the structural elucidation of this vital class of compounds. As a senior application scientist, my focus is not merely on the data but on the causality—explaining why spectra appear as they do and how to interpret them with confidence.

I. Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy provides a rapid and invaluable method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational modes of specific chemical bonds. For piperazine derivatives, IR spectroscopy is the first line of analysis to confirm the successful incorporation of substituents and the presence of the core heterocyclic structure.

Interpreting the IR Spectrum of Piperazine Derivatives

The IR spectrum of a piperazine derivative is a composite of vibrations from the ring itself and its substituents. The most informative regions are detailed below.

  • N-H Stretching (for unsubstituted or mono-N-substituted piperazines):

    • Causality: The N-H bond in secondary amines gives rise to a characteristic stretching vibration.

    • Expected Appearance: A peak in the region of 3200-3500 cm⁻¹ .[3][4] This peak is often of medium intensity and can be broadened by hydrogen bonding, especially in concentrated samples. Its absence in a di-substituted product is a key piece of evidence for a successful synthesis. For instance, in the formation of a genistein-piperazine cocrystal, the disappearance of the free N-H stretching peak at 3217 cm⁻¹ and the emergence of a new peak at 3242 cm⁻¹ was attributed to intermolecular hydrogen bonding.[5]

  • C-H Stretching (Aliphatic):

    • Causality: The stretching vibrations of the C-H bonds of the methylene (CH₂) groups in the piperazine ring.

    • Expected Appearance: Multiple sharp peaks are typically observed in the 2800-3000 cm⁻¹ region.[6] Specifically, bands for piperazine derivatives have been reported around 2954 cm⁻¹, 2896 cm⁻¹, and 2831 cm⁻¹.[3] These peaks confirm the presence of the saturated heterocyclic core.

  • C=O Stretching (for N-Acyl or N-Aroyl derivatives):

    • Causality: The highly polar carbonyl group gives rise to a very strong and sharp absorption.

    • Expected Appearance: A prominent, sharp peak in the 1630-1700 cm⁻¹ region. This is often the most intense peak in the spectrum and its presence is a clear indicator of a successful acylation reaction.

  • C-N Stretching:

    • Causality: The stretching of the carbon-nitrogen bonds within and attached to the piperazine ring.

    • Expected Appearance: These vibrations occur in the fingerprint region, typically between 1100-1250 cm⁻¹ .[3] While this region can be complex, these bands contribute to the unique fingerprint of the molecule.

  • Fingerprint Region (< 1500 cm⁻¹):

    • Causality: This region contains a complex array of bending and skeletal vibrations (C-C stretching, CH₂ scissoring, twisting, and wagging) that are unique to the overall molecular structure. While individual peak assignment can be challenging, the overall pattern is highly reproducible and serves as a "fingerprint" for a specific compound. Aromatic C-C stretching modes for phenyl-substituted piperazines, for example, appear in the 1450-1629 cm⁻¹ range.[3]

Data Presentation: Characteristic IR Absorption Frequencies
Functional Group / BondVibrational ModeApproximate Wavenumber (cm⁻¹)Intensity & Characteristics
N-H (Secondary Amine)Stretch3200 - 3500[3]Medium, can be broad
C-H (Ring CH₂)Stretch2800 - 3000[3][6]Medium to Strong, Sharp
C=O (Amide)Stretch1630 - 1700Strong, Sharp
C-NStretch1100 - 1250[3]Medium to Strong
C-C (Aromatic)Stretch1450 - 1630[3]Variable
Experimental Protocol: Acquiring an FT-IR Spectrum

A reliable protocol is crucial for reproducible results.

  • Sample Preparation (Self-Validating Step): Ensure the sample is meticulously purified and dried. Residual solvents (like water, indicated by a broad peak around 3400 cm⁻¹) or starting materials will lead to a composite spectrum and erroneous interpretation.

  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal or within the empty sample compartment (for KBr pellets). This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely that of the analyte.

  • Sample Analysis (ATR Method - Preferred for Speed):

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum by the instrument software. Label the major peaks with their wavenumbers (cm⁻¹).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity and stereochemistry.[1] For piperazine derivatives, it is the definitive tool for structural elucidation.[1]

The Dynamic Nature of Piperazine in NMR

A key insight for analyzing piperazine derivatives is understanding their dynamic behavior. The piperazine ring exists predominantly in a chair conformation. At room temperature, it undergoes rapid ring inversion (chair-chair interconversion).[7][8] Furthermore, for N-acyl derivatives, rotation around the amide C-N bond is restricted due to its partial double-bond character.[7][8] These dynamic processes have profound effects on the appearance of NMR spectra, often leading to broad signals or the presence of multiple conformers (rotamers).[7][9] In some cases, variable-temperature (VT) NMR is required to resolve these complexities.[7][10]

¹H NMR Spectroscopy
  • Piperazine Ring Protons (-CH₂-):

    • Causality & Expected Appearance: In unsubstituted piperazine, the eight methylene protons are chemically and magnetically equivalent due to rapid ring inversion, resulting in a sharp singlet around 2.7-2.9 ppm .[1]

    • When the piperazine is N-substituted, the symmetry is broken. The protons on the carbons adjacent to the substituted nitrogen will have a different chemical shift from those adjacent to the unsubstituted (or differently substituted) nitrogen. This typically results in two or more distinct signals, often appearing as triplets or multiplets between 2.5 and 4.0 ppm .[11][12] For example, in N-benzoylpiperazine, signals for the piperazine protons are found between 2.81 and 3.97 ppm.[1]

    • Due to restricted amide bond rotation or slow ring inversion, it is common to see four distinct, broad signals for the four sets of inequivalent methylene protons.[8]

  • N-H Proton:

    • Causality & Expected Appearance: The proton on the secondary amine nitrogen is often a broad singlet that can appear over a wide chemical shift range, typically 1.5-4.0 ppm . Its position is highly dependent on solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the N-H peak to disappear due to proton-deuterium exchange.

  • Substituent Protons: Protons on aryl, alkyl, or acyl groups will appear in their characteristic regions, providing direct evidence of the substituent's identity.

¹³C NMR Spectroscopy
  • Piperazine Ring Carbons (-CH₂-):

    • Causality & Expected Appearance: In unsubstituted piperazine, a single signal appears around 46-48 ppm .[1]

    • Upon N-substitution, the two sets of carbons become inequivalent. For example, in 1-phenylpiperazine, two signals are observed at 50.6 ppm and 46.2 ppm.[12] The carbon atoms closer to an electron-withdrawing group (like a benzoyl group) will be shifted downfield (to a higher ppm value).[1]

    • The presence of conformers can also lead to more than the expected number of signals at room temperature.[8]

Data Presentation: Typical NMR Chemical Shifts (δ) in ppm
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Piperazine (unsubstituted)~2.7 (s, 8H)[1]~47.9[1]Rapid ring inversion averages signals.
N-Substituted Piperazine CH₂2.5 - 4.0 (m)[11][12]43 - 60[1][2]Multiple signals due to broken symmetry. Can be broad.
Piperazine N-H1.5 - 4.0 (br s)[12]N/ADisappears on D₂O exchange. Position is variable.
Advanced NMR Techniques

For complex structures, 2D NMR experiments are essential for unambiguous assignment.[13][14][15]

  • COSY (Correlation Spectroscopy): Identifies which protons are spin-coupled to each other (typically on adjacent carbons). This is used to trace the connectivity within the piperazine ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to, allowing for definitive carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing connectivity across quaternary carbons and heteroatoms (like the piperazine nitrogens).

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified piperazine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical; the compound must be fully dissolved, and the solvent's residual peak should not obscure important analyte signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[1] This ensures accuracy and comparability across different experiments.

  • Instrument Setup:

    • Insert the tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set appropriate parameters (e.g., spectral width, pulse angle, relaxation delay).

    • Acquire the Free Induction Decay (FID) signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons corresponding to each signal. This is a powerful validation step to check if the proton count matches the proposed structure.

III. Synergy and Visualization: A Holistic Approach

Neither technique alone tells the whole story. The true power of spectroscopic analysis lies in the synergy between IR and NMR. IR provides a quick check for the presence or absence of key functional groups (N-H, C=O), while NMR provides the detailed atomic-level connectivity.

Mandatory Visualization: Analytical Workflow

The logical flow from a newly synthesized compound to a confirmed structure is a self-validating system where each step builds upon the last.

Caption: Workflow for the structural confirmation of synthesized piperazine derivatives.

Mandatory Visualization: Substituent Effects

The electronic nature of substituents on the piperazine nitrogen directly influences the spectroscopic data. This relationship can be visualized as follows.

Substituent_Effects sub Substituent (R) on Piperazine Nitrogen EWG EWG sub->EWG Electron-Withdrawing (e.g., -C(O)Ph, -SO2Ar) EDG EDG sub->EDG Electron-Donating (e.g., -CH3, -Bn) IR_EWG C=O peak present (if applicable) EWG->IR_EWG IR Effect NMR_EWG Adjacent CH₂ signals shift downfield (higher ppm) Restricted C-N rotation more pronounced EWG->NMR_EWG NMR Effect IR_EDG No C=O peak EDG->IR_EDG IR Effect NMR_EDG Adjacent CH₂ signals shift upfield (lower ppm) Ring dynamics less hindered EDG->NMR_EDG NMR Effect

Caption: Influence of substituent electronic effects on IR and NMR spectra.

Conclusion

The structural characterization of synthesized piperazine derivatives is a systematic process that relies on the complementary nature of IR and NMR spectroscopy. IR offers a rapid assessment of functional groups, confirming the outcome of key reaction steps. NMR, in its 1D and 2D variants, provides the definitive and detailed blueprint of the molecular architecture. By understanding the underlying principles, including the dynamic conformational behavior of the piperazine ring, researchers can interpret spectral data with a high degree of confidence, ensuring the integrity of the molecules that may one day become life-changing therapeutics.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Laturwale, S. K. J. S., & Kamble, P. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
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  • Gokmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018, September 22). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate.
  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (n.d.). ResearchGate.
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  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
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  • Wodtke, R., Kuchar, M., Drobot, B., Kniess, T., Löser, R., & Mamat, C. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
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Foundational

An In-depth Technical Guide to the Synthetic Routes for Functionalized Piperazine Heterocycles

Introduction: The Enduring Privilege of the Piperazine Scaffold In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and enduring impact of piperazine. Statistically, it r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Privilege of the Piperazine Scaffold

In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and enduring impact of piperazine. Statistically, it ranks as the third most common nitrogen-containing heterocycle found in small-molecule pharmaceuticals, surpassed only by piperidine and pyridine.[1] Its prevalence is no coincidence; the piperazine ring is a cornerstone of numerous blockbuster drugs, including the anticancer agent Imatinib (Gleevec) and the antiviral medication Indinavir.[2][3]

The structural and physicochemical properties of the piperazine core are central to its role as a "privileged scaffold".[4][5] Its six-membered ring, containing two nitrogen atoms at the 1 and 4 positions, confers a unique combination of features:

  • Conformational Rigidity and Flexibility: The chair-like conformation provides a degree of structural pre-organization ideal for binding to biological targets, while still allowing for conformational sampling.[4]

  • Tunable Physicochemical Properties: The two basic nitrogen atoms serve as synthetic handles to modulate aqueous solubility, lipophilicity, and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

  • Versatile Synthetic Hub: The nucleophilicity of the nitrogen atoms allows piperazine to function as a reliable linker between different pharmacophoric elements, or as a key appendage to enhance target affinity.[1][5]

While historically, the functionalization of piperazines has been largely confined to the nitrogen atoms, recent advancements have unlocked powerful methods for carbon-skeleton modifications.[2][7] This guide provides a comprehensive exploration of the key synthetic strategies employed to access functionalized piperazine derivatives, from classical N-functionalization methodologies to cutting-edge C-H activation techniques. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causal relationships that guide synthetic planning for this critical heterocyclic core.

PART 1: N-Functionalization: The Classical Synthetic Toolbox

Approximately 80% of piperazine-containing drugs feature substituents exclusively at the nitrogen positions, making N-functionalization the most established and widely utilized strategy in piperazine chemistry.[2][3]

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, providing a powerful and versatile route to N-aryl piperazines from readily available aryl halides.[8][9] The reaction involves the palladium-catalyzed cross-coupling of an amine (piperazine) with an aryl halide or triflate.

Mechanistic Rationale: The catalytic cycle is a well-orchestrated sequence of oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of phosphine ligand is critical; bulky, electron-rich ligands like RuPhos or t-Bu-XPhos facilitate the rate-limiting reductive elimination step, enabling the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst.[8][10] A primary challenge is controlling selectivity between mono- and bis-arylation due to the similar reactivity of both piperazine nitrogens.[4][8] This is often addressed by carefully controlling stoichiometry or through protecting group strategies.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex L-Pd(II)-Ar(X) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord Piperazine PdII_Amine [L-Pd(II)-Ar(Piperazine)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar(Piperazinyl) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-Piperazine

Catalytic cycle for the Buchwald-Hartwig N-arylation of piperazine.
Experimental Protocol: Rapid, Aerobic N-Arylation

This protocol is adapted from a modern method that significantly reduces reaction times and operates under aerobic conditions.[8]

  • Vessel Preparation: To a 4 mL vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), RuPhos (0.03 equiv.), and Pd₂(dba)₃ (0.015 equiv.).

  • Reagent Addition: Add piperazine (1.5 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Solvent: Add toluene (to achieve a 0.2 M concentration with respect to the aryl chloride).

  • Reaction: Cap the vial and stir vigorously at 100 °C for 10 minutes.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the desired mono-N-arylpiperazine.

Reductive Amination for N-Alkylation

Reductive amination is a highly reliable and versatile method for forming C-N bonds, enabling the N-alkylation of piperazines with a vast array of aldehydes and ketones.[9][11] The process occurs in a stepwise manner, often in a single pot: formation of an iminium ion intermediate from the piperazine and a carbonyl compound, followed by its immediate reduction.[12]

Causality Behind Reagent Choice: The success of this reaction hinges on the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion intermediate over the starting carbonyl compound, thus preventing the wasteful formation of alcohol byproducts.[11][13] More environmentally benign approaches utilize H₂ gas in continuous-flow hydrogenation systems, which offers scalability and enhanced safety.[11]

Reductive_Amination_Workflow Start Piperazine + Aldehyde/Ketone (R-CO-R') Step1 Step 1: Imine/Iminium Ion Formation (Acid Catalyst, Dehydration) Start->Step1 Intermediate Iminium Ion Intermediate [R₂N=CR'R'']⁺ Step1->Intermediate Step2 Step 2: In-situ Reduction Intermediate->Step2 Product N-Alkylated Piperazine Step2->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Step2 Hydride Source

General workflow for the reductive amination of piperazine.
Experimental Protocol: General Reductive Amination with NaBH(OAc)₃

This protocol is a standard, reliable method for the N-alkylation of piperazine derivatives.[12]

  • Reactant Solution: In a round-bottom flask, dissolve the piperazine derivative (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Intermediate Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv.) to the stirring solution in portions. The reaction may be mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified via column chromatography.

PART 2: C-H Functionalization: Accessing New Chemical Space

Moving beyond traditional N-functionalization, direct C-H functionalization of the piperazine core represents a major advancement, enabling the synthesis of more complex, three-dimensional structures.[2][7] This approach avoids the need for pre-functionalized starting materials and opens up novel avenues for drug design.

Photoredox-Catalyzed C-H Arylation

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions.[3] For piperazines, this strategy allows for the direct arylation at the α-carbon position.

Mechanistic Rationale: The reaction is initiated by the excitation of a photocatalyst (e.g., an Iridium complex) with visible light. The excited photocatalyst is a potent oxidant and accepts a single electron from the piperazine nitrogen, generating a radical cation. Subsequent deprotonation of the α-C-H bond by a mild base yields a key α-amino radical. This nucleophilic radical then couples with an electron-deficient arene, and subsequent rearomatization affords the C-H arylated product.[2][7]

Photoredox_CH_Arylation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light Visible Light (hν) Light->PC_excited SET Single Electron Transfer (SET) PC_excited->SET Piperazine N-Boc-Piperazine Piperazine->SET Radical_Cation Piperazine Radical Cation SET->Radical_Cation Deprotonation Deprotonation (Base) Radical_Cation->Deprotonation Amino_Radical α-Amino Radical Deprotonation->Amino_Radical Coupling Radical Coupling Amino_Radical->Coupling Arene Arene Coupling Partner Arene->Coupling Product α-Arylated Piperazine Coupling->Product

Conceptual workflow for photoredox C-H arylation of piperazine.
Stannyl Amine Protocol (SnAP) Reagents

A powerful alternative for α-functionalization involves the use of stannyl amine protocol (SnAP) reagents. This method provides access to C-substituted piperazines via the condensation of an aldehyde with an α-stannylated amine, followed by cyclization.[1][3]

Mechanistic Rationale: The reaction proceeds through the formation of an imine intermediate from the aldehyde and the SnAP reagent. This is followed by a copper-mediated cyclization. The process involves the oxidation of the C-Sn bond to generate an α-amino radical, which then undergoes cyclization with the imine.[7] Initially requiring stoichiometric copper, the methodology has been refined to proceed with catalytic amounts of copper, significantly improving its practicality and substrate scope.[7]

PART 3: Synthesis of Chiral and C-Substituted Piperazine Cores

Accessing enantiomerically pure piperazines with defined carbon substitution is crucial for modern drug discovery.[14] Several strategies have been developed that build the heterocyclic core from chiral starting materials.

Synthesis from the Chiral Pool

A prevalent strategy involves leveraging the "chiral pool" of readily available α-amino acids.[14][15] These methods often involve the initial formation of a diketopiperazine or a piperazin-2-one, which is subsequently reduced to form the saturated piperazine ring.[1][14]

A more recent and elegant approach involves an aza-Michael addition to construct the ring. This method allows for the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines, providing precise control for subsequent functionalization at either nitrogen atom.[14]

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazine

This four-step sequence, starting from an α-amino acid, provides multigram access to valuable chiral piperazine building blocks.[14]

  • Diamine Synthesis (2 steps): Convert a commercially available N-Boc protected α-amino acid into the corresponding orthogonally protected chiral 1,2-diamine (e.g., with a nosyl group) using established literature procedures.

  • Aza-Michael Addition/Cyclization: To a solution of the chiral diamine (1.0 equiv.) in acetonitrile, add potassium carbonate (3.0 equiv.). Add 2-bromoethyl-diphenylsulfonium triflate (1.2 equiv.) and stir the reaction at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture and concentrate the filtrate. The crude material is then taken up in an organic solvent (e.g., ethyl acetate), washed with water, dried, and concentrated.

  • Purification: The final orthogonally protected 2-substituted piperazine is purified by flash column chromatography.

Asymmetric Hydrogenation of Pyrazines

A direct and highly efficient route to chiral piperazines is the asymmetric hydrogenation of prochiral pyrazine precursors.[15] This method avoids multi-step sequences from the chiral pool.

Mechanistic Rationale and Challenges: The primary challenges in hydrogenating pyrazines are their high aromatic stability and the tendency for the nitrogen atoms to coordinate strongly to and poison the metal catalyst.[15] A breakthrough strategy involves the in-situ activation of the pyrazine substrate via N-alkylation with an alkyl halide. This forms a pyrazinium salt, which is more electron-deficient, less aromatic, and thus significantly more susceptible to hydrogenation. Using a chiral Iridium-based catalyst, this activation strategy enables the direct and highly enantioselective synthesis of a wide range of C-substituted chiral piperazines.[15][16]

Data Presentation: Substrate Scope of Asymmetric Pyrazine Hydrogenation

The following table summarizes representative results for the Ir-catalyzed asymmetric hydrogenation of activated pyrazines, demonstrating the method's effectiveness across various substitution patterns.[15]

EntryPyrazine Substrate (R)ProductYield (%)ee (%)
1Methyl2-Methylpiperazine9594
2Ethyl2-Ethylpiperazine9695
3Isopropyl2-Isopropylpiperazine9496
4Phenyl2-Phenylpiperazine9192
52,5-Dimethylcis-2,5-Dimethylpiperazine9393

Conclusion and Future Outlook

The piperazine scaffold remains a central and powerful motif in the design of therapeutic agents. The synthetic toolbox for its functionalization is both mature and rapidly evolving. Classical N-functionalization strategies, including the Buchwald-Hartwig amination and reductive amination, continue to be the workhorses for constructing vast libraries of drug candidates.[9][10] These methods offer reliability, predictability, and a broad substrate scope.

The frontier of piperazine synthesis, however, lies in the selective functionalization of the carbon framework.[2] Methodologies like photoredox catalysis and directed lithiation are unlocking previously inaccessible chemical space, allowing for the creation of piperazine derivatives with greater three-dimensional complexity.[3] Furthermore, elegant strategies for the de novo construction of the core, such as the asymmetric hydrogenation of pyrazines, are providing more direct and efficient access to chiral C-substituted building blocks.[15]

Looking ahead, the field will continue to be driven by the dual needs for innovation and sustainability. The expansion of C-H functionalization techniques will be paramount for exploring novel structure-activity relationships. Simultaneously, the adoption of green chemistry principles, such as continuous-flow hydrogenation and the use of solvent-free reaction conditions, will be critical for developing scalable and environmentally responsible syntheses to meet the demands of modern drug development.[4][11]

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Exploratory

Quantum chemical calculations for N-methylpiperazine-1-carbothioamide

An In-Depth Technical Guide to Quantum Chemical Calculations for N-methylpiperazine-1-carbothioamide Abstract This technical guide provides a comprehensive framework for conducting quantum chemical calculations on N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for N-methylpiperazine-1-carbothioamide

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on N-methylpiperazine-1-carbothioamide, a molecule of interest in medicinal chemistry and drug development. The piperazine scaffold is a ubiquitous fragment in drug design, while the thioamide group offers unique electronic and steric properties compared to its amide analogue.[1][2][3] Understanding the structural, electronic, and spectroscopic characteristics of this molecule at a quantum mechanical level is paramount for predicting its behavior, reactivity, and potential interactions with biological targets. This whitepaper details the theoretical underpinnings, methodological best practices, and practical protocols for performing Density Functional Theory (DFT) calculations, from initial structure optimization to the analysis of molecular orbitals and electronic properties. It is intended for researchers, computational chemists, and drug development professionals seeking to apply these powerful in-silico techniques to accelerate their research.

Introduction: The Rationale for Computational Scrutiny

N-methylpiperazine is a crucial building block in the synthesis of numerous pharmaceutical drugs, including antipsychotics and anti-HIV agents.[4][5] Its incorporation into a molecule can enhance solubility and modulate pharmacokinetic properties. The carbothioamide (thioamide) functional group, an isostere of the common amide bond, has found broad applications in biochemistry and drug discovery due to its distinct electronic structure, increased acidity of the N-H proton, and altered hydrogen bonding capabilities.[3][6][7] The combination of these two moieties in N-methylpiperazine-1-carbothioamide presents a molecule with a rich conformational landscape and interesting electronic features.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in drug design and medicinal chemistry.[8] They provide a cost-effective and highly accurate means to investigate molecular properties that are often difficult or impossible to measure experimentally. By modeling the molecule in silico, we can predict its three-dimensional structure, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as orbital energies and charge distribution, which govern its reactivity and intermolecular interactions.[9][10][11]

This guide will elucidate the process of performing these calculations, focusing on the "why" behind each methodological choice to ensure robust and reliable results.

Theoretical Framework: Choosing the Right Tools

The foundation of modern quantum chemical calculations for drug-like molecules lies in two primary methods: Hartree-Fock (HF) and Density Functional Theory (DFT).[12]

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[13] While a crucial theoretical starting point, HF systematically neglects electron correlation, which can limit its accuracy for many properties.[13]

  • Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.[8] This approach implicitly includes electron correlation through the exchange-correlation functional. Hybrid functionals, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), incorporate a portion of the exact exchange from HF theory, offering a superior balance of accuracy and computational efficiency for a vast range of molecular systems.[14][15] For this reason, DFT, and specifically the B3LYP functional, is the recommended method for the investigations outlined in this guide.

The selection of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like N-methylpiperazine-1-carbothioamide, which contains second-row elements (C, N) and a third-row element (S), a flexible and comprehensive basis set is required.

  • Pople-style basis sets , such as 6-311++G(d,p) , are an excellent choice.

    • 6-311G: A triple-zeta basis set, providing a more accurate description of the valence electrons than smaller sets.

    • ++: Adds diffuse functions to both heavy atoms and hydrogen. These are essential for accurately describing lone pairs, anions, and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals upon bond formation, which is critical for an accurate representation of molecular geometry and properties.[14]

  • Correlation-consistent basis sets , such as Dunning's aug-cc-pVDZ , are another powerful option. The "aug" prefix indicates the addition of diffuse functions, which is crucial for sulfur-containing compounds.[1][16][17] Studies have shown that for sulfur compounds, basis sets with tight 'd' functions and diffuse functions are important for achieving high accuracy.[16][17][18][19]

For the purposes of this guide, we will proceed with the B3LYP/6-311++G(d,p) level of theory as it provides a well-validated and robust starting point for molecules of this type.[20][21]

Computational Workflow: A Strategic Overview

The process of a comprehensive quantum chemical analysis follows a logical progression. Each step builds upon the last, from establishing the correct molecular structure to probing its detailed electronic characteristics.

G A 1. Input Structure Generation (N-methylpiperazine-1-carbothioamide) B 2. Geometry Optimization (Find Energy Minimum) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum & Predict Spectra) B->C D 4. Electronic Structure Analysis (HOMO, LUMO, MEP) C->D F 6. Data Interpretation (Relate to Chemical Reactivity & Properties) D->F E 5. Natural Bond Orbital (NBO) Analysis (Charge Distribution, Hyperconjugation) E->F FMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor π*(C=S) character HOMO HOMO (Highest Occupied MO) Electron Donor n(S), n(N) character HOMO->LUMO ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. [20]It calculates the natural atomic charges, revealing which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic). Furthermore, it quantifies charge transfer interactions, such as the delocalization of the nitrogen lone pair into the C=S antibonding orbital (n(N) → π*(C=S)), which is characteristic of the thioamide resonance and contributes to the rotational barrier around the C-N bond. [1]This analysis provides a quantitative chemical intuition into the molecule's electronic structure.

Conclusion

The quantum chemical investigation of N-methylpiperazine-1-carbothioamide using DFT offers profound insights into its fundamental properties. By following the structured workflow and robust protocols outlined in this guide—from geometry optimization and vibrational analysis to the detailed examination of frontier orbitals and charge distribution—researchers can build a comprehensive computational model of the molecule. This model serves as a powerful predictive tool, enabling the rationalization of the molecule's chemical behavior and providing a solid foundation for further studies in drug design, materials science, and synthetic chemistry. The judicious choice of a suitable functional (e.g., B3LYP) and a flexible, polarized basis set (e.g., 6-311++G(d,p)) is paramount to achieving results that are not only qualitatively correct but also quantitatively reliable.

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  • (PDF) Molecular Docking, HOMO-LUMO, Quantum Chemical Computation and Bioactivity Analysis of vic-Dioxim Derivatives Bearing Hydrazone Group Ligand and Their NiII and CuII Complexes. (n.d.). ResearchGate. [Link]

  • Molecular orbital and topological electron density study of n / p* interactions: amides and thioamides. (2023). Semantic Scholar. [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (2005). PubMed. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed Central. [Link]

  • DFT based structural modeling of chemotherapy drugs via topological indices and curvilinear regression. (2025). PubMed Central. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central. [Link]

  • Exploring the inhibitory potential of novel bioactive compounds from mangrove actinomycetes against nsp10 the major activator of SARS-CoV-2 replication. (2022). PubMed Central. [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (n.d.). ResearchGate. [Link]

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  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]

  • [2409.03994v1] Core-Specialised Basis Sets: A Route to More Accurate and Efficient Calculations of Core-Dependent Properties. (2024). arXiv.org. [Link]

  • 2005 Basis Set Requirements for Sulfur Compounds in Density Functional Theory a Comparison Between Correlation. (n.d.). Scribd. [Link]

  • Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. (2020). Journal of King Saud University - Science. [Link]

  • Synthesis, Structural Characterization, and Computational Studies of Novel Diiodine Adducts with the Heterocyclic Thioamides N-Methylbenzothiazole-2-thione and Benzimidazole-2-thione: Implications with the Mechanism of Action of Antithyroid Drugs. (2005). ACS Publications. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Reliable, Two-Step Protocol for the Synthesis of 4-Formyl-N-methylpiperazine-1-carbothioamide

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of the novel heterocyclic compound, 4-formyl-N-methylpiperazine-1-carbothioamide. As direct synthesis routes are not established i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of the novel heterocyclic compound, 4-formyl-N-methylpiperazine-1-carbothioamide. As direct synthesis routes are not established in the current literature, this guide details a robust, two-step synthetic strategy designed for high yield and purity. The protocol is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical logic for each procedural choice. The synthesis involves an initial thiocarbamoylation of 1-methylpiperazine to form a key intermediate, followed by a selective N-formylation to yield the final product. This application note includes detailed experimental procedures, safety protocols, characterization guidelines, and visual diagrams to ensure reproducibility and success.

Introduction

Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties.[1] The incorporation of a carbothioamide (thiourea) moiety often imparts a wide range of biological activities.[2] The target molecule, 4-formyl-N-methylpiperazine-1-carbothioamide, combines these privileged scaffolds, making it a compound of significant interest for screening in drug discovery programs.

The synthesis of this molecule presents a unique challenge due to the presence of two reactive nitrogen atoms on the piperazine ring with differing nucleophilicity, and the need to introduce two distinct functional groups: a formyl group and a primary carbothioamide. A direct, one-pot synthesis is impractical. Therefore, a logical, two-step approach has been devised, as illustrated below.

Synthetic Strategy Overview

The protocol is divided into two primary stages:

  • Synthesis of the Intermediate (4-Methylpiperazine-1-carbothioamide): The first step involves the selective introduction of a primary carbothioamide group onto the more sterically accessible secondary amine of 1-methylpiperazine. This is achieved through a well-established method involving an acyl isothiocyanate reagent, followed by basic hydrolysis.

  • Synthesis of the Final Product (4-Formyl-N-methylpiperazine-1-carbothioamide): The second stage focuses on the selective N-formylation of the remaining secondary amine of the piperazine ring. A mild formylating agent is crucial to prevent side reactions with the carbothioamide group. The use of formic acid with azeotropic water removal provides a clean and efficient transformation.[3][4]

G cluster_0 Overall Synthetic Scheme 1-Methylpiperazine 1-Methylpiperazine Intermediate 4-Methylpiperazine-1-carbothioamide 1-Methylpiperazine->Intermediate Step 1: Thiocarbamoylation Final_Product 4-Formyl-N-methylpiperazine- 1-carbothioamide Intermediate->Final_Product Step 2: N-Formylation

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of 4-Methylpiperazine-1-carbothioamide (Intermediate)

Causality and Experimental Rationale

Directly adding a C(=S)NH2 group to a secondary amine is not trivial. While reacting an amine with an isothiocyanate is the standard method for forming thioureas, the required reagent, isothiocyanic acid (H-N=C=S), is unstable.[2] To circumvent this, we employ a robust two-stage procedure within this step:

  • Reaction with Benzoyl Isothiocyanate: 1-Methylpiperazine is reacted with benzoyl isothiocyanate. The benzoyl group acts as a stable handle, allowing for the efficient formation of an N-benzoyl thiourea intermediate.

  • Basic Hydrolysis: The benzoyl group is then easily cleaved under basic conditions (e.g., with aqueous sodium hydroxide) to reveal the desired primary carbothioamide, which is stable to these conditions.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Supplier (Example)Notes
1-MethylpiperazineC₅H₁₂N₂100.16Sigma-AldrichCorrosive, handle with care.[5][6]
Benzoyl ChlorideC₇H₅ClO140.57Sigma-AldrichLachrymator, corrosive.
Ammonium ThiocyanateNH₄SCN76.12Sigma-AldrichHygroscopic.
AcetoneC₃H₆O58.08Fisher ScientificAnhydrous, for reaction.
Sodium Hydroxide (NaOH)NaOH40.00VWRPellets or solution.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificFor extraction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRFor chromatography.
HexanesC₆H₁₄86.18VWRFor chromatography.
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichFor drying organic layers.
  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, silica gel for column chromatography, standard glassware.

Experimental Protocol

Step 1a: Preparation of Benzoyl Isothiocyanate (in situ)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ammonium thiocyanate (8.4 g, 110 mmol, 1.1 eq).

  • Add 100 mL of anhydrous acetone and stir the suspension.

  • Cool the flask in an ice-water bath (0-5 °C).

  • Add benzoyl chloride (14.1 g, 100 mmol, 1.0 eq) dropwise to the stirred suspension over 15-20 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The resulting orange-yellow solution containing benzoyl isothiocyanate is used directly in the next step.

Step 1b: Reaction with 1-Methylpiperazine

  • In a separate 500 mL flask, dissolve 1-methylpiperazine (10.0 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous acetone.

  • Cool this solution in an ice-water bath.

  • Slowly add the previously prepared benzoyl isothiocyanate solution to the 1-methylpiperazine solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent (acetone) under reduced pressure using a rotary evaporator to obtain a crude residue of N-benzoyl-N'-(4-methylpiperazine-1-carbonyl)thiourea.

Step 1c: Hydrolysis and Work-up

  • To the crude residue, add 150 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, until TLC analysis indicates the disappearance of the benzoyl intermediate.

  • Cool the reaction mixture to room temperature. A solid precipitate may form.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 1d: Purification

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of 5-10% methanol in dichloromethane as the eluent.

  • Combine the fractions containing the desired product and remove the solvent to yield 4-methylpiperazine-1-carbothioamide as a solid.

Part 2: Synthesis of 4-formyl-N-methylpiperazine-1-carbothioamide (Final Product)

Causality and Experimental Rationale

The final step requires the formylation of the N-H bond of the piperazine ring without affecting the carbothioamide group. Strong acylating agents could potentially react with the sulfur or nitrogen atoms of the thiourea. Therefore, a mild and selective method is required. Reacting the intermediate with formic acid and removing the water byproduct via azeotropic distillation (using a Dean-Stark apparatus) is a classic and highly effective method for N-formylation.[3][4] This method proceeds under relatively gentle heating and avoids harsh reagents, preserving the integrity of the thiourea moiety.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Supplier (Example)Notes
4-Methylpiperazine-1-carbothioamideC₆H₁₃N₃S159.25Synthesized in Part 1-
Formic Acid (≥95%)CH₂O₂46.03Sigma-AldrichCorrosive, handle with care.
TolueneC₇H₈92.14Fisher ScientificFor reaction and azeotropic removal.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--For neutralization.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificFor extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04Sigma-AldrichFor drying.
  • Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Experimental Protocol
  • Set up a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Add 4-methylpiperazine-1-carbothioamide (7.96 g, 50 mmol, 1.0 eq) and 120 mL of toluene to the flask.

  • Add formic acid (2.53 g, 2.1 mL, 55 mmol, 1.1 eq) to the stirred suspension.

  • Heat the mixture to reflux (oil bath temperature ~120-125 °C) and collect the water in the Dean-Stark trap.

  • Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the toluene solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary, to yield 4-formyl-N-methylpiperazine-1-carbothioamide .

G cluster_1 Part 1: Intermediate Synthesis cluster_2 Part 2: Final Product Synthesis P1_1 Prepare Benzoyl Isothiocyanate in Acetone P1_2 React with 1-Methylpiperazine at 0°C -> RT P1_1->P1_2 P1_3 Concentrate (Rotary Evaporator) P1_2->P1_3 P1_4 Basic Hydrolysis (NaOH, Reflux) P1_3->P1_4 P1_5 Extract with DCM P1_4->P1_5 P1_6 Dry & Concentrate P1_5->P1_6 P1_7 Purify (Column Chromatography) P1_6->P1_7 P2_1 Combine Intermediate, Formic Acid & Toluene in Flask with Dean-Stark Trap P1_7->P2_1 Use Purified Intermediate P2_2 Reflux to Remove Water P2_1->P2_2 P2_3 Cool & Wash with NaHCO3 / Brine P2_2->P2_3 P2_4 Dry & Concentrate P2_3->P2_4 P2_5 Purify (Recrystallization) P2_4->P2_5

Caption: Detailed experimental workflow diagram.

Characterization and Self-Validation

The structure and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor reaction progress. Use a mobile phase like 10% Methanol in DCM. Visualize with UV light (254 nm) and/or potassium permanganate stain.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure.

    • Intermediate (4-Methylpiperazine-1-carbothioamide): Expect signals for the N-methyl group, the four piperazine CH₂ groups (which may be distinct), and the NH₂ protons of the carbothioamide.

    • Final Product: Expect to see the appearance of a formyl proton signal (~8.0 ppm) and a corresponding carbonyl carbon in the ¹³C NMR. The piperazine protons will show a shift due to the new electron-withdrawing formyl group.

  • Infrared (IR) Spectroscopy:

    • Intermediate: Look for N-H stretching bands (~3200-3400 cm⁻¹) and the characteristic C=S (thiocarbonyl) stretch (~1100-1300 cm⁻¹).

    • Final Product: Look for the appearance of a strong C=O (amide) stretching band from the formyl group (~1650-1680 cm⁻¹).

  • Mass Spectrometry (MS): Confirm the molecular weight of the intermediate (C₆H₁₃N₃S, MW = 159.25) and the final product (C₇H₁₃N₃OS, MW = 187.26).

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 1-Methylpiperazine is corrosive and can cause severe skin burns and eye damage.[5]

  • Benzoyl chloride is a lachrymator and is corrosive. Avoid inhalation of vapors.

  • Formic acid is corrosive and can cause severe burns.[4]

  • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

References

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  • ResearchGate. (n.d.). Schematic of synthesis of the novel molecule piperazine-1-carbothioamide (P1C). Available at: [Link]

  • Google Patents. (1995). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
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  • Google Patents. (1995). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
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  • Abbasi, M. A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available at: [Link]

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  • Guo, X., et al. (2024). Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study. Green Chemical Engineering. Available at: [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2577–2588. Available at: [Link]

  • Kamal, A., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3202-3207. Available at: [Link]

  • Kamal, A., et al. (2011). Synthesis and cytostatic evaluation of some 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine carbothioamide. Medicinal Chemistry Research, 20(8), 1229-1234. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-methylpiperazinyl-1-oxoethane. Available at: [Link]

  • Oliver, A. G., et al. (2023). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 262–266. Available at: [Link]

  • Oliver, A. G., et al. (2023). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. ResearchGate. Available at: [Link]cobaltII_a_model_compound_for_the_blue_color_developed_in_the_Scott_test)

  • Oblak, E. Z., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Organic Letters, 24(1), 269–274. Available at: [Link]

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Application

Application Note: High-Throughput Screening (HTS) Assays for Novel Thiosemicarbazone Libraries

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Pharmacological Context & Mechanistic Rationale Thiosemicarbazones (TSCs) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Pharmacological Context & Mechanistic Rationale

Thiosemicarbazones (TSCs) represent a highly versatile class of pharmacophores with potent anticancer, antiviral, and antimicrobial properties. As a Senior Application Scientist, I frequently observe screening campaigns fail because they treat TSCs as standard small-molecule inhibitors. To successfully screen these libraries, one must design assays that account for their unique mechanism of action: redox-active metal chelation .

TSCs do not typically bind to classical receptor pockets. Instead, they actively chelate intracellular metal ions—predominantly Iron, Fe(II)/Fe(III), and Copper, Cu(II). Once complexed, these metallo-drugs undergo redox cycling (Fenton chemistry) to generate localized Reactive Oxygen Species (ROS). This oxidative stress specifically targets and destroys the tyrosyl free radical in the M2 subunit of Ribonucleotide Reductase (RNR), halting the conversion of ribonucleotides to deoxyribonucleotides and arresting DNA synthesis 1[1].

Understanding this causality is critical. If your HTS assay does not account for metal-dependent redox activity, you risk enriching for non-specific, highly lipophilic promiscuous binders rather than true RNR-inhibiting metallochaperones 2[2].

MOA TSC Thiosemicarbazone (TSC) Complex Redox-Active TSC-Fe Complex TSC->Complex Chelates Fe Intracellular Fe(II)/(III) Fe->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Fenton Chemistry RNR Ribonucleotide Reductase (RNR) ROS->RNR Destroys Tyrosyl Radical DNA DNA Synthesis Arrest RNR->DNA Inhibits dNTP Production

Fig 1. Mechanistic pathway of thiosemicarbazone-mediated RNR inhibition and DNA synthesis arrest.

Assay Design Principles: Building a Self-Validating System

A robust HTS pipeline must be a self-validating system. We achieve this by pairing a highly sensitive phenotypic primary screen with a mechanistic, causality-driven secondary screen.

  • Primary Screen (ATP-Luminescence): We utilize a 384-well homogeneous ATP-dependent luminescence assay (e.g., CellTiter-Glo or BacTiter-Glo). Luminescence is strictly preferred over fluorescence (like Alamar Blue) because many heterocyclic TSCs exhibit auto-fluorescence, which causes false negatives in optical readouts 3[3].

  • Secondary Screen (Iron Rescue Counter-Screen): To prove that the primary hits are acting via the intended mechanism (iron chelation) rather than non-specific membrane disruption, we run a parallel assay supplemented with exogenous iron. If the drug is an on-target TSC, excess iron will saturate the chelator, preventing intracellular depletion and shifting the IC50 curve significantly to the right.

HTS_Workflow Lib TSC Compound Library Dispense Acoustic Dispensing (384-well) Lib->Dispense Primary Primary Screen (Cell Viability) Dispense->Primary Hits Hit Selection (IC50 < 1 µM) Primary->Hits ATP Luminescence Secondary Secondary Screen (Iron Rescue Assay) Hits->Secondary Counter-screen Lead Lead Optimization Secondary->Lead Mechanism Confirmed

Fig 2. High-throughput screening workflow for thiosemicarbazone library evaluation.

Detailed Experimental Protocols

Protocol A: Primary HTS Viability Assay (384-Well Format)

Objective: Identify compounds that reduce cellular viability with an IC50 < 1 µM.

Step-by-Step Methodology:

  • Plate Preparation: Use 384-well black, flat-bottom, tissue-culture treated polystyrene plates. Causality Note: Black plates minimize optical cross-talk between adjacent wells, preserving the dynamic range of the luminescent signal.

  • Cell Seeding: Dispense 2,000 cells/well in 20 µL of complete media using an automated bulk reagent dispenser. Fill the outermost perimeter wells with 20 µL of PBS to mitigate evaporative edge effects. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition (Acoustic Dispensing): Transfer TSC library compounds directly from the source plate to the assay plate using an Acoustic Droplet Ejection (ADE) liquid handler 3[3]. Dispense volumes to achieve an 11-point dose-response curve (e.g., 10 µM down to 0.1 nM).

    • Causality Note: ADE eliminates tip-based carryover and ensures the final DMSO concentration remains strictly <0.5% v/v, preventing solvent-induced cytotoxicity artifacts.

  • Incubation: Incubate the treated plates for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout & QC: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor for each plate using vehicle (DMSO) and positive control (e.g., Staurosporine) wells. Only plates with a Z' > 0.5 should be advanced for hit selection.

Protocol B: Secondary Mechanistic Validation (Iron Rescue Assay)

Objective: Validate that the cytotoxicity of primary hits is driven by on-target iron chelation.

Step-by-Step Methodology:

  • Media Supplementation: Prepare complete assay media supplemented with 50 µM Ferric Ammonium Citrate (FAC). FAC is highly soluble and readily internalized by cells.

  • Parallel Seeding: Seed cells into two sets of 384-well plates: Set 1 with standard media, and Set 2 with FAC-supplemented media.

  • Pre-Incubation: Allow cells to incubate for 4 hours to ensure intracellular uptake and expansion of the labile iron pool.

  • Compound Treatment & Readout: Treat both sets of plates with the identified TSC hits using the identical 11-point dose-response protocol described in Protocol A. Read viability at 72 hours.

  • Data Interpretation: Calculate the IC50 shift. An on-target TSC will demonstrate a >10-fold rightward shift (increase) in IC50 in the FAC-supplemented plate, confirming causality.

Quantitative Data Presentation

To streamline hit-to-lead progression, all HTS data must be aggregated to highlight not just potency, but mechanistic validity. Below is a representative data matrix summarizing expected outcomes from this workflow.

Table 1: Representative HTS Validation Data for TSC Hit Candidates

Compound IDPrimary IC50 (µM)Selectivity Index (Cancer vs. Normal)Iron Rescue IC50 (µM)IC50 Shift (Fold Change)Mechanism Confirmed
TSC-042 0.15> 504.8032xYes (Fe-Chelation)
TSC-088 0.92121.101.2xNo (Off-target toxicity)
NSC319726 *0.003> 1000.45150xYes (Fe-Chelation)
TSC-114 5.40< 2N/AN/ADropped (Low Potency)

*Note: NSC319726 is a well-characterized thiosemicarbazone reference standard known for exceptional potency against multidrug-resistant targets 3[3].

References

  • Modeling and proposed mechanism of two radical scavengers through docking to curtail the action of ribonucleotide reductase. Academic Journals. URL:[Link]

  • Thiosemicarbazones: the new wave in cancer treatment. Future Medicinal Chemistry (NIH). URL:[Link]

  • High-Throughput Screen Identifying the Thiosemicarbazone NSC319726 Compound as a Potent Antimicrobial Lead Against Resistant Strains of Escherichia coli. Biomolecules (NIH). URL:[Link]

Sources

Method

Cell-Based Assays for Evaluating the Anticancer Activity of Piperazine Derivatives

An Application and Protocol Guide for Researchers Introduction: The Prominence of Piperazine Scaffolds in Oncology The piperazine ring is a privileged heterocyclic scaffold that forms the core of numerous FDA-approved dr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Introduction: The Prominence of Piperazine Scaffolds in Oncology

The piperazine ring is a privileged heterocyclic scaffold that forms the core of numerous FDA-approved drugs, including several potent anticancer agents.[1][2] Its versatile structure allows for substitution at its nitrogen atoms, enabling the creation of vast chemical libraries with diverse pharmacological properties.[3] Piperazine derivatives have been shown to exert their anticancer effects through a variety of mechanisms, such as inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that drive tumor growth and survival, like the PI3K/AKT and BCR-ABL pathways.[4][5][6][7]

The journey from a promising piperazine derivative in a chemist's flask to a potential clinical candidate is arduous and data-driven. It requires a systematic and robust evaluation of its biological activity. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework and detailed protocols for the essential cell-based assays required to characterize the anticancer profile of novel piperazine compounds. We will move from initial high-throughput screening for cytotoxicity to in-depth mechanistic studies, providing not just the steps, but the scientific rationale that underpins each experimental choice.

Chapter 1: A Strategic Workflow for In Vitro Evaluation

A successful preclinical evaluation of a compound library follows a logical, tiered approach. This workflow ensures that resources are focused on the most promising candidates. The process begins with broad primary screening to identify "hits" with cytotoxic or anti-proliferative activity. These hits are then advanced to a suite of secondary assays to elucidate their mechanism of action and functional effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Characterization A Compound Library (Piperazine Derivatives) B Cytotoxicity/Viability Assays (e.g., MTT, SRB, CellTiter-Glo) A->B C Hit Identification (IC50 / GI50 Determination) B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D Secondary Assays E Cell Cycle Analysis (Propidium Iodide Staining) C->E Secondary Assays F Cell Migration & Invasion Assays (Transwell / Wound Healing) D->F Functional Validation E->F Functional Validation G Lead Candidate Profile F->G

Caption: General experimental workflow for anticancer drug screening.

Chapter 2: Primary Screening - Assessing Cytotoxicity and Viability

The first critical question is whether a piperazine derivative can inhibit cancer cell growth or kill cancer cells. Cytotoxicity assays provide a quantitative measure of this effect, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀).

Among the various methods, the MTT assay remains a widely used, robust, and cost-effective choice for initial screening.[8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for determining the IC₅₀ of a test compound in an adherent cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Piperazine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS).[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[12]

  • MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[10] Incubate for another 3-4 hours at 37°C.

    • Expert Insight: During this incubation, living cells will convert the soluble yellow MTT into insoluble purple formazan crystals. The incubation time can be optimized based on the cell line's metabolic rate.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Cytotoxic Activity of Piperazine Derivatives

The results of a primary screen are best summarized in a table for easy comparison of potency and selectivity.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)
PZ-001 K562Chronic Myeloid Leukemia0.12[4][7]
HeLaCervical Cancer0.58
A549Lung Cancer1.23
PZ-002 K562Chronic Myeloid Leukemia5.60
HeLaCervical Cancer8.91
A549Lung Cancer> 20
Doxorubicin K562Chronic Myeloid Leukemia0.05
(Control)HeLaCervical Cancer0.21
A549Lung Cancer0.45

Chapter 3: Unraveling the Mechanism of Action I - Apoptosis Induction

Identifying a compound as cytotoxic is only the first step. The next is to understand how it kills cancer cells. Inducing apoptosis is a highly sought-after mechanism for anticancer drugs as it is a controlled, non-inflammatory form of cell death.[13] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of a cascade of cysteine proteases called caspases.[14][15]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Casp3 Pro-Caspase-3 → Caspase-3 Casp8->Casp3 Stress Piperazine Derivative (Intracellular Stress) Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Substrates Cellular Substrate Cleavage Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is the gold standard for quantifying apoptosis. It uses two dyes: Annexin V conjugated to a fluorophore (e.g., FITC), which binds to externalized PS in early apoptotic cells, and Propidium Iodide (PI), a DNA-intercalating agent that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[15]

Materials:

  • Treated and control cells

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Treat cells with the piperazine derivative for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Acquire at least 10,000 events per sample.

    • Expert Insight: Immediate analysis is crucial as the staining, particularly Annexin V binding, is reversible. Keeping samples on ice can help stabilize them if a short delay is unavoidable.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative (Bottom-Left quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Bottom-Right quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Top-Right quadrant).

  • Necrotic cells (primarily): Annexin V-negative and PI-positive (Top-Left quadrant).

Chapter 4: Unraveling the Mechanism of Action II - Cell Cycle Arrest

Dysregulation of the cell cycle is a hallmark of cancer.[16] Many effective anticancer drugs work by causing a "checkpoint arrest" at specific phases of the cell cycle (G0/G1, S, or G2/M), which can prevent cancer cells from proliferating and can ultimately trigger apoptosis.[5] The distribution of a cell population across these phases can be accurately quantified by measuring the DNA content of each cell using flow cytometry.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stoichiometrically stain DNA, allowing for the differentiation of cell cycle phases based on fluorescence intensity.[17]

Materials:

  • Treated and control cells

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells (both adherent and floating) after treatment. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet with 1 mL of cold PBS.

  • Fixation: Resuspend the pellet and, while gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Fixation permeabilizes the cells, allowing the PI to enter and stain the DNA.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this stage.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Expert Insight: RNase A is a critical component of the staining solution. It degrades RNA to ensure that PI only binds to DNA, preventing inaccurate measurements.[17]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.

Data Interpretation:

  • G0/G1 Phase Peak: The first and typically largest peak represents cells with a 2n DNA content.

  • G2/M Phase Peak: The second peak, at approximately twice the fluorescence intensity of the G1 peak, represents cells with a 4n DNA content.

  • S Phase: The region between the G1 and G2/M peaks represents cells actively synthesizing DNA (with DNA content between 2n and 4n).

  • Sub-G1 Peak: A peak to the left of the G1 peak indicates the presence of apoptotic cells with fragmented DNA.

Chapter 5: Evaluating Functional Outcomes - Inhibition of Cell Migration and Invasion

The deadliest aspect of cancer is metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body.[18] This process relies on the ability of cells to migrate and invade through tissue barriers.[19] Assays that measure these functional capabilities are crucial for evaluating the potential of a piperazine derivative to be an anti-metastatic agent. The Transwell assay is a widely used method for this purpose.[20][21]

Protocol: Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix (Matrigel) towards a chemoattractant. A migration assay can be performed using the same protocol but without the Matrigel coating.[21]

G cluster_0 Setup cluster_1 Incubation cluster_2 Analysis A 1. Coat Transwell insert with Matrigel (for invasion). Hydrate insert. B 2. Add chemoattractant (e.g., FBS) to the lower chamber. A->B C 3. Seed serum-starved cells with test compound into the upper chamber. B->C D 4. Incubate for 12-48 hours. Cells invade through Matrigel and membrane. C->D E 5. Remove non-invading cells from the top of the insert. D->E F 6. Fix and stain the invading cells on the bottom of the membrane. E->F G 7. Image and quantify the number of stained cells. F->G

Caption: Workflow for a Transwell cell invasion assay.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs, methanol (for fixation), and crystal violet stain

Procedure:

  • Insert Preparation: Thaw Matrigel at 4°C overnight. Dilute with cold, serum-free medium and coat the top surface of the Transwell insert membrane (50-100 µL). Incubate at 37°C for at least 2 hours to allow it to solidify. Rehydrate the Matrigel layer with serum-free medium before use.

  • Chemoattractant Addition: Add 500-600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Cell Seeding: Harvest cells that have been serum-starved for 12-24 hours. Resuspend them in serum-free medium containing the desired concentration of the piperazine derivative or vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C for a period sufficient for invasion to occur (e.g., 12-48 hours, cell-line dependent).

  • Cell Removal: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the underside of the membrane by immersing the insert in methanol for 10 minutes. Then, stain the cells by placing the insert in a well containing 0.5% crystal violet solution for 20 minutes.

  • Quantification: Gently wash the insert in water to remove excess stain and allow it to air dry. Image several fields of view of the underside of the membrane using a microscope. Count the number of stained, invaded cells. The results are expressed as a percentage of invasion relative to the vehicle control.

Conclusion

The evaluation of novel piperazine derivatives for anticancer activity requires a multi-faceted approach. This guide outlines a strategic progression from high-throughput cytotoxicity screening to detailed mechanistic and functional assays. By systematically assessing a compound's ability to induce apoptosis, cause cell cycle arrest, and inhibit cell invasion, researchers can build a comprehensive pharmacological profile. This detailed characterization is essential for identifying and prioritizing lead candidates with the highest potential for success in the complex landscape of oncology drug development.

References

  • BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
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  • BenchChem. (2025). A Researcher's Guide to the Validation of Cell-Based Assays for Anticancer Screening of Xanthones.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. [Link]

  • Eccles, S. A., et al. (2005). Cell migration/invasion assays and their application in cancer drug discovery. Methods in Molecular Medicine, 110, 277–302. [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. [Link]

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  • Tsan, P., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]

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  • Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

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Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of New Piperazine Compounds

Abstract The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibiotics.[1] Piperazine-containing compounds represent a promising class of synthetic molecules with demon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibiotics.[1] Piperazine-containing compounds represent a promising class of synthetic molecules with demonstrated antibacterial potential.[2] A critical step in the preclinical development of these new chemical entities is the comprehensive evaluation of their antimicrobial activity through robust and standardized susceptibility testing. This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate methodologies for determining the in vitro efficacy of new piperazine compounds. It offers a synthesis of established protocols, grounded in the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and provides insights into the rationale behind experimental choices.

Introduction: The Imperative for Rigorous Susceptibility Testing

The development of a new antimicrobial agent is a long and arduous process, with a high rate of attrition.[3] A thorough understanding of a compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature is fundamental to its progression through the development pipeline. Antimicrobial susceptibility testing (AST) provides this crucial in vitro data, informing decisions on candidate selection, dosage, and potential clinical applications.[4] For novel compound classes like piperazines, which may exhibit unique mechanisms of action, a multi-faceted approach to AST is essential to fully characterize their antimicrobial profile.[5]

This guide will detail the core methodologies for evaluating new piperazine compounds, including:

  • Minimum Inhibitory Concentration (MIC): The foundational metric of antimicrobial potency.

  • Minimum Bactericidal Concentration (MBC): To differentiate between static and cidal activity.

  • Time-Kill Kinetics Assays: To understand the dynamics of bacterial killing over time.

  • Post-Antibiotic Effect (PAE): To assess the suppression of bacterial growth after drug removal.

Foundational Methodologies: Determining Potency

The initial assessment of a new piperazine compound's efficacy begins with determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[6]

Broth Microdilution: The Gold Standard for MIC Determination

The broth microdilution method is widely considered the "gold standard" for quantitative AST due to its reproducibility and the ability to test multiple compounds and concentrations simultaneously.[7][8] This method is recommended by both CLSI and EUCAST.[9]

This method provides a quantitative result (the MIC value), which is more informative than qualitative methods like disk diffusion, especially for novel compounds where interpretive criteria are not yet established. The use of a standardized bacterial inoculum and growth medium ensures consistency and comparability of results across different experiments and laboratories.[10]

BrothMicrodilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare Piperazine Compound Stock Solution P3 Prepare Serial Dilutions of Compound in Microtiter Plate P1->P3 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) I1 Inoculate Wells with Bacterial Suspension P2->I1 P3->I1 I2 Incubate at 35 ± 2°C for 16-20 hours I1->I2 A1 Visually Inspect for Turbidity I2->A1 A2 Determine Lowest Concentration with No Visible Growth (MIC) A1->A2

Caption: Workflow for Broth Microdilution MIC Assay.

  • Preparation of Piperazine Compound:

    • Prepare a stock solution of the piperazine compound at a concentration that is at least 100 times the highest desired test concentration. The solvent should be chosen based on the compound's solubility (e.g., sterile deionized water or a minimal amount of DMSO, followed by dilution in broth).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate at 35 ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine compound in CAMHB to achieve the desired concentration range.[12]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[6]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the piperazine compound that completely inhibits visible growth.[10] The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the objective determination of the endpoint.[13]

Agar Dilution: An Alternative for High-Throughput Screening

The agar dilution method is another standardized technique for MIC determination and can be more efficient for testing a large number of isolates against a limited number of compounds.[14]

In this method, the antimicrobial agent is incorporated directly into the agar medium at various concentrations. This can be advantageous for certain compounds that may be unstable in broth over long incubation periods. However, it is generally more labor-intensive to set up than broth microdilution.[8]

Disk Diffusion: A Qualitative Screening Tool

The disk diffusion method is a simple, qualitative test that can be used for preliminary screening of a large number of compounds.[7]

This method involves placing paper disks impregnated with a specific amount of the piperazine compound onto an agar plate inoculated with the test organism. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk provides a qualitative measure of the compound's activity.[15][16] It is important to note that without established interpretive criteria, this method cannot be used to determine if an organism is susceptible or resistant.

Differentiating Bacteriostatic vs. Bactericidal Activity

While the MIC indicates the concentration that inhibits growth, it does not reveal whether the compound is killing the bacteria (bactericidal) or simply preventing them from multiplying (bacteriostatic). This distinction is crucial for drug development.

Minimum Bactericidal Concentration (MBC)

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17]

Determining the MBC is a critical step to understand the killing capacity of a new piperazine compound.[11] The MBC is determined as a follow-up to the MIC test by subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar.

  • Following MIC Determination:

    • From each well of the MIC plate that shows no visible growth, take a small aliquot (typically 10-100 µL) and plate it onto a suitable non-selective agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the piperazine compound that results in a ≥99.9% kill (i.e., no more than 0.1% of the original inoculum survives).[18]

  • Bactericidal: If the MBC is ≤ 4 times the MIC.[19]

  • Bacteriostatic: If the MBC is > 4 times the MIC.[19]

ParameterDescriptionTypical Value/RangeReference
Bacterial Inoculum Standardized bacterial suspension for MIC/MBC testing.~5 x 10^5 CFU/mL[11]
Incubation Time (MIC) Duration for bacterial growth in the presence of the compound.16-20 hours[11]
Incubation Temperature Optimal temperature for the growth of most clinically relevant bacteria.35 ± 2°C[11]
MBC Endpoint The concentration that achieves a ≥99.9% reduction in CFU/mL.≥99.9% kill[17]

Advanced Pharmacodynamic Characterization

For promising piperazine candidates, a more in-depth understanding of their pharmacodynamics is necessary.

Time-Kill Kinetics Assays

Time-kill assays provide a dynamic picture of the antimicrobial activity over time, revealing whether the killing is concentration-dependent or time-dependent.[20][21]

This assay monitors the rate of bacterial killing at different concentrations of the piperazine compound over a 24-hour period. This information is invaluable for optimizing dosing regimens to maximize efficacy.[22]

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis S1 Prepare Bacterial Culture in Logarithmic Growth Phase S2 Add Piperazine Compound at Various Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) S1->S2 T1 Incubate Cultures with Shaking S2->T1 S3 Include a Growth Control (No Compound) S3->T1 T2 Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 6, 8, 24 hours) T1->T2 T3 Perform Serial Dilutions and Plate for Viable Counts T2->T3 A1 Incubate Plates and Count Colonies (CFU/mL) T3->A1 A2 Plot log10 CFU/mL vs. Time A1->A2 A3 Determine Rate and Extent of Bacterial Killing A2->A3

Sources

Method

Application Note: 4-Formyl-N-methylpiperazine-1-carbothioamide in Cancer Cell Line Research

Executive Summary The development of targeted small molecules that can simultaneously act as standalone apoptotic agents and potent metal chelators is a major frontier in oncology drug development. 4-formyl-N-methylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small molecules that can simultaneously act as standalone apoptotic agents and potent metal chelators is a major frontier in oncology drug development. 4-formyl-N-methylpiperazine-1-carbothioamide represents a highly versatile pharmacophore. The 4-formyl substitution acts as an electron-withdrawing group that modulates the basicity of the piperazine ring, preventing non-specific protonation in the acidic tumor microenvironment. Concurrently, the N-methylcarbothioamide moiety provides a critical bidentate S,N-donor system. This structural duality allows the compound to induce cancer cell death via two distinct mechanisms: direct inhibition of anti-apoptotic proteins (e.g., BCL-2)[1] and the formation of highly lipophilic transition metal complexes that trigger mitochondrial-dependent apoptosis[2].

This application note provides researchers with the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks necessary to deploy this compound in in vitro cancer models.

Mechanistic Rationale (Causality in Action)

To effectively utilize 4-formyl-N-methylpiperazine-1-carbothioamide, researchers must understand the causality behind its molecular interactions:

  • Mitochondrial Depolarization via Metallodrug Formation: The carbothioamide group readily chelates transition metals such as Co(III) and Cu(II). The resulting complexes possess enhanced lipophilicity, allowing them to rapidly penetrate cancer cell membranes and accumulate in the mitochondria. Once localized, these redox-active metal centers catalyze the generation of Reactive Oxygen Species (ROS), leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ ) and the release of cytochrome c[2].

  • Direct BCL-2 Inhibition: In its uncomplexed form, the compound acts as a structural mimic that binds to the BH3-binding groove of anti-apoptotic BCL-2 proteins. The terminal N-methyl group restricts non-specific hydrogen bonding, directing the thioamide sulfur to form specific interactions with critical active-site residues, thereby neutralizing BCL-2 and promoting apoptosis[1].

Pathway A 4-Formyl-N-methylpiperazine- 1-carbothioamide B Metal Chelation (Co3+, Cu2+) A->B Ligand Binding C BCL-2 Protein Inhibition A->C Direct Interaction D Mitochondrial Accumulation B->D F Cytochrome c Release C->F Permeabilization E ROS Generation & ΔΨm Depletion D->E E->F G Caspase Cascade Activation F->G H Cancer Cell Apoptosis G->H

Fig 1. Dual apoptotic signaling pathways induced by piperazine-1-carbothioamide in cancer cells.

Self-Validating Experimental Protocols

The following workflows are engineered with built-in validation checkpoints to ensure data integrity and experimental trustworthiness.

Protocol A: Synthesis of Carbothioamide-Metal Complexes for Screening

Objective: Generate lipophilic Co(III) or Cu(II) complexes to maximize mitochondrial targeting.

  • Step 1: Dissolve 1.0 mmol of 4-formyl-N-methylpiperazine-1-carbothioamide in 15 mL of absolute ethanol. Causality: Ethanol is selected because it solubilizes the free ligand but forces the highly lipophilic metal complex to precipitate upon cooling.

  • Step 2: Add a methanolic solution of the transition metal salt (e.g., CoCl2​⋅6H2​O or CuCl2​⋅2H2​O ) in a 1:2 or 1:3 (metal:ligand) molar ratio dropwise under continuous stirring.

  • Step 3: Reflux the mixture at 70°C for 3 hours, then cool to 4°C overnight to induce crystallization.

  • Validation Check: The protocol is self-validating via distinct physical changes. Successful Co(III) chelation (involving air oxidation of Co(II) during reflux) yields a dark green precipitate, while Cu(II) yields a brown precipitate[2]. Confirm via UV-Vis spectroscopy: a shift from the ligand's π−π∗ band (~280 nm) to a Metal-to-Ligand Charge Transfer (MLCT) band (>350 nm) guarantees successful coordination.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the antiproliferative effects on target cell lines (e.g., MCF-7, MDA-MB-231).

  • Step 1: Seed cancer cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Step 2: Treat cells with varying concentrations (0.1 - 100 µg/mL) of the compound or its metal complexes dissolved in 0.1% DMSO. Incubate for 48 hours. Causality: A 48-hour exposure is strictly required to capture the full apoptotic cascade (from initial ROS generation to DNA fragmentation) rather than merely observing acute metabolic shock.

  • Step 3: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, remove the media, and dissolve the formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Validation Check: The assay is only valid if the vehicle control (0.1% DMSO) maintains >95% viability compared to untreated cells, and the positive control (e.g., Cisplatin) yields an IC50​ of approximately 2.0 µg/mL[2].

Protocol C: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment

Objective: Confirm the mitochondrial-dependent apoptotic mechanism.

  • Step 1: Treat cells with the calculated IC50​ concentration of the compound for 12 hours.

  • Step 2: Wash cells with PBS and incubate with JC-1 dye (5 µg/mL) for 30 minutes at 37°C in the dark.

  • Step 3: Analyze via flow cytometry or fluorescence microscopy. Causality: JC-1 is an aggregate-forming lipophilic dye. In healthy, hyperpolarized mitochondria, it forms J-aggregates (red fluorescence, ~590 nm). Upon depolarization by the carbothioamide complex, the dye disperses into the cytoplasm as monomers (green fluorescence, ~529 nm).

  • Validation Check: Include a positive control well treated with 50 µM FCCP (a known mitochondrial uncoupler). The assay is validated if the FCCP well exhibits a complete red-to-green fluorescence shift.

Quantitative Data Synthesis

The table below summarizes the expected cytotoxic profiles of piperazine-1-carbothioamide derivatives and their metal complexes across various cancer cell lines, demonstrating the enhanced efficacy achieved via metal complexation and nanoparticle formulation.

Compound / FormulationTarget Cell LinePrimary Mechanism IC50​ (µg/mL)Reference
Piperazine-1-carbothioamide (P1C)MCF-7 (Breast)PLA2 / BCL-2 Inhibition88.6 ± 0.4[3]
P1C-Tit*CAgNPs (Nanoparticles)U373 (Glioblastoma)Targeted Delivery / ROS74.6 ± 0.5[3]
Fluorophenyl-piperazine derivativeMDA-MB-231 (Breast)BCL-2 Downregulation~12.4[1]
[Cu(carbothioamide)2​] ComplexDalton's LymphomaMitochondrial Apoptosis3.82 ± 0.3[2]
[Co(carbothioamide)3​] ComplexDalton's LymphomaMitochondrial Apoptosis2.5 ± 0.2[2]

Data Interpretation Note: The uncomplexed ligand exhibits moderate cytotoxicity (typically 70-90 µg/mL). However, converting the ligand into a Co(III) or Cu(II) complex drastically lowers the IC50​ to the 2-4 µg/mL range, making it highly competitive with standard chemotherapeutics like Cisplatin[2].

References

  • [3] Development of piperazine-1-carbothioamide chitosan silver nanoparticles (P1C-Tit*CAgNPs) as a promising anti-inflammatory candidate: a molecular docking validation. MedChemComm (RSC Publishing) / NIH.

  • [1] Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC / NIH.

  • [2] Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. ACS Omega.

Sources

Application

Application Note: In Silico Screening and Molecular Docking of Piperazine Derivatives

Executive Summary Piperazine is a highly versatile, privileged nitrogen-containing heterocycle that serves as the backbone for numerous FDA-approved drugs. Its inherent conformational flexibility (chair/boat transitions)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is a highly versatile, privileged nitrogen-containing heterocycle that serves as the backbone for numerous FDA-approved drugs. Its inherent conformational flexibility (chair/boat transitions) and ability to form robust hydrogen bonds and salt bridges make it an ideal scaffold for targeting complex neurological and antimicrobial pathways. This application note provides a comprehensive, causality-driven protocol for conducting high-fidelity molecular docking studies of piperazine derivatives against two primary targets: Acetylcholinesterase (AChE) and Dopamine D2/D3 receptors.

Target Rationale and Mechanistic Causality

Acetylcholinesterase (AChE) in Alzheimer's Disease

AChE possesses a deep, narrow gorge with two distinct binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. Piperazine derivatives, due to their extended linear conformation, are uniquely capable of spanning this gorge to act as dual-site inhibitors. Binding to the CAS inhibits acetylcholine hydrolysis, while binding to the PAS1[1]. Furthermore, kinetic analysis and docking studies confirm that specific piperazine derivatives can 2[2].

Pathway A Piperazine Derivatives B Acetylcholinesterase (AChE) A->B High Affinity Binding C Catalytic Active Site (CAS) B->C D Peripheral Anionic Site (PAS) B->D E Inhibition of ACh Hydrolysis C->E Blocks Catalytic Triad F Prevention of Aβ Aggregation D->F Steric Hindrance G Cognitive Improvement (Alzheimer's Disease) E->G F->G

Figure 1: Dual-site inhibition mechanism of AChE by piperazine derivatives.

Dopamine D2/D3 Receptors in Schizophrenia

In the context of antipsychotic drug design, piperazine derivatives exhibit high affinity for Dopamine D2 and D3 receptors. The causality of this affinity lies in the basicity of the piperazine nitrogens. At physiological pH (7.4), these nitrogens are protonated, allowing them to form an essential, highly stable3 (e.g., Asp114 in D2 and Asp1103 in D3) within the transmembrane binding pocket[3].

Standardized Molecular Docking Protocol

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system where each step includes internal checks for thermodynamic and structural accuracy.

Workflow L1 1. Ligand Preparation (Epik: pH 7.4 ± 0.5, OPLS4) D1 4. Molecular Docking (LGA / Systematic Search) L1->D1 3D Conformers P1 2. Protein Preparation (PrepWizard: H-bond optimize) G1 3. Receptor Grid Generation (Encompassing Target Sites) P1->G1 Minimized Structure G1->D1 Grid Coordinates A1 5. Post-Docking Analysis (MM-GBSA & Interactions) D1->A1 Pose & Score

Figure 2: Standardized in silico molecular docking workflow for piperazine scaffolds.

Step 1: Ligand Preparation (The Foundation of Accuracy)

Protocol :

  • Import 2D structures of piperazine derivatives into a ligand preparation module (e.g., LigPrep).

  • Generate 3D conformers using a robust force field (e.g., OPLS4 or MMFF94).

  • Critical Step : Assign protonation states at pH 7.4 ± 0.5 using an empirical pKa predictor.

Causality : Piperazine contains two secondary/tertiary amines. Failing to protonate the correct nitrogen will completely abolish the predicted3, leading to false-negative docking scores[3]. Validation Check: Verify that at least one piperazine nitrogen bears a +1 formal charge before proceeding.

Step 2: Protein Preparation (Resolving Artifacts)

Protocol :

  • Download the high-resolution crystal structure of the target (e.g., AChE or D2 receptor) from the Protein Data Bank.

  • Remove co-crystallized water molecules unless they are structural waters mediating critical ligand-protein bridges.

  • Add missing hydrogen atoms and optimize the hydrogen-bond network (e.g., flipping His, Asn, and Gln side chains).

  • Perform a restrained energy minimization (RMSD convergence of 0.3 Å).

Causality : X-ray crystallography often fails to resolve hydrogen atoms and can misorient amide side chains. Minimization relieves steric clashes that would otherwise artificially repel the bulky piperazine rings during docking.

Step 3: Receptor Grid Generation (Defining the Search Space)

Protocol :

  • Center the grid box on the co-crystallized native ligand.

  • For AChE, ensure the grid box dimensions (typically 20 Å × 20 Å × 20 Å) encompass both the CAS (Trp86, His447) and the PAS (Tyr72, Tyr286).

Causality : A grid box that is too small will force the flexible piperazine derivative into a biologically irrelevant, folded conformation, preventing the discovery of 4[4].

Step 4: Molecular Docking Execution (Conformational Sampling)

Protocol :

  • Execute the docking run using a Lamarckian Genetic Algorithm (e.g., AutoDock 4.2) or a systematic search algorithm (e.g., Glide SP/XP).

  • Allow full ligand flexibility while keeping the receptor rigid.

Causality : The piperazine ring can adopt multiple conformations (chair, boat, twist-boat). The docking algorithm must sample these states to find the global energy minimum where the substituent aromatic rings optimally align for5[5].

Step 5: Post-Docking Analysis & Thermodynamic Validation

Protocol :

  • Extract the top-scoring poses based on empirical scoring functions.

  • Perform Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to estimate the true binding free energy (ΔG_bind).

Causality : Standard docking scores are fast but thermodynamically incomplete approximations. MM-GBSA incorporates solvent effects and provides a rigorous validation of the ligand's stability in the pocket, 6[6].

Quantitative Data Presentation

The following table synthesizes representative docking data for substituted piperazine derivatives against AChE, Dopamine D2 receptors, and DNA Gyrase, demonstrating the correlation between binding energy and critical residue interactions.

Compound ClassTarget ProteinAvg. Docking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting Residues (H-Bonds & Salt Bridges)Key Interacting Residues (π-π / Hydrophobic)
Benzodioxane-Piperazines AChE-9.8 to -11.2-45.3 to -52.1Tyr124, Phe295 (CAS)Trp86 (CAS), Tyr286 (PAS)
Donepezil (Standard) AChE-10.5-48.6Phe295Trp86, Tyr341
Aryl-Piperazines Dopamine D2-10.1 to -11.4-50.2 to -58.4Asp114 (Salt Bridge)Phe345, Phe346, His349
Risperidone (Standard) Dopamine D2-10.0-51.3Asp114Trp386, Phe390
Bis-Piperazines DNA Gyrase-7.5 to -8.9-27.3Arg1366, Arg1370Val43, Ile78

Conclusion

The successful in silico screening of piperazine derivatives requires a meticulous, causality-driven approach to molecular docking. By strictly controlling ligand protonation states, ensuring comprehensive grid generation, and validating poses with MM-GBSA thermodynamics, researchers can confidently identify lead compounds with high translational potential for neurodegenerative, psychiatric, and infectious diseases.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR)

Sources

Method

Determining the IC50 Values of Novel Carbothioamide Compounds Using the MTT Assay: An Application Note and Comprehensive Protocol

Introduction: The Critical Role of IC50 Determination in Drug Discovery In the landscape of modern drug discovery and development, the precise quantification of a compound's potency is a cornerstone of preclinical resear...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of IC50 Determination in Drug Discovery

In the landscape of modern drug discovery and development, the precise quantification of a compound's potency is a cornerstone of preclinical research. The half-maximal inhibitory concentration (IC50) represents a key metric, defining the concentration of a substance required to inhibit a specific biological process by 50%.[1][2] For novel therapeutic candidates, such as the emerging class of carbothioamide derivatives, establishing a reliable IC50 value is a critical step in evaluating their potential as cytotoxic or cytostatic agents, particularly in oncology research.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC50 values of novel carbothioamide compounds. Beyond a simple recitation of steps, this guide delves into the scientific principles underpinning the assay, offers insights into experimental design, and provides robust protocols for execution and data analysis.

The MTT Assay: A Window into Cellular Metabolic Health

The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Its principle lies in the enzymatic reduction of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[6][7][8] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[7] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7][9]

MTT_Mechanism MTT MTT (Yellow, Water-Soluble) ViableCell Metabolically Active Cell (Mitochondria) MTT->ViableCell Uptake Formazan Formazan (Purple, Insoluble) DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Dissolution ViableCell->Formazan Mitochondrial Dehydrogenases (NAD(P)H-dependent) Absorbance Measure Absorbance (~570 nm) DMSO->Absorbance Quantification

Caption: Workflow of the MTT assay.

Special Considerations for Carbothioamide Compounds

Carbothioamides are a class of organic compounds characterized by the presence of a C(=S)N< group. While demonstrating promising biological activities, their unique chemical properties warrant special consideration when employing the MTT assay.[10]

  • Solubility: Carbothioamide derivatives can exhibit variable solubility in aqueous media.[10] It is imperative to first establish a reliable method for dissolving the compounds, typically by creating a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[11][12] The final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[11][13]

  • Potential for Assay Interference: The carbothioamide moiety itself or the overall compound structure could potentially interfere with the MTT assay.[10] This can occur through direct reduction of MTT to formazan, leading to a false positive signal of cell viability, or by interfering with the absorbance reading if the compound is colored.[14][15] Therefore, including appropriate "no-cell" controls containing the compound at the highest concentration is crucial to account for any direct chemical reduction of MTT.

Part 1: Pre-Assay Preparation and Optimization

A successful MTT assay hinges on meticulous preparation and optimization of several key parameters.

Cell Culture and Maintenance

Consistent and healthy cell cultures are the bedrock of reproducible results. Adherence to best practices in cell culture is non-negotiable.

  • Cell Line Selection: Choose a cell line that is relevant to the research question. For anticancer drug screening, common choices include cell lines derived from various tumors.

  • Culture Conditions: Maintain cells in their recommended growth medium, supplemented with the appropriate concentration of fetal bovine serum (FBS) and antibiotics.[16][17] Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Passage and Health: Use cells that are in the logarithmic growth phase and have a low passage number to ensure consistency.[13] Regularly inspect cells for any signs of contamination or morphological changes.[16]

Optimizing Seeding Density

The number of cells seeded per well is a critical parameter that directly influences the absorbance readings.

  • Rationale: Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to over-confluence, nutrient depletion, and a plateau in the absorbance signal.[13]

  • Protocol: To determine the optimal seeding density, perform a cell titration experiment. Seed a range of cell numbers (e.g., from 1,000 to 100,000 cells per well in a 96-well plate) and perform an MTT assay after 24, 48, and 72 hours of incubation.[13] The optimal density will yield a linear relationship between cell number and absorbance within the desired experimental timeframe.

Preparation of Carbothioamide Stock Solutions

Proper handling and dilution of the test compounds are essential for accurate dosing.

  • Stock Solution: Prepare a high-concentration stock solution of each carbothioamide compound in sterile DMSO (e.g., 10 mM).[11][18] Ensure complete dissolution, using sonication or gentle warming if necessary, while being mindful of compound stability.[11]

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment. It is advisable to prepare intermediate dilutions in DMSO before the final dilution in the medium to minimize precipitation.[11]

Part 2: Step-by-Step MTT Assay Protocol

This protocol is designed for adherent cells cultured in a 96-well plate format.

Materials:

  • Healthy, logarithmically growing cells

  • Complete cell culture medium

  • Novel carbothioamide compounds

  • Sterile DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm recommended)

MTT_Protocol cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Compound Treatment cluster_Day3 Day 3: MTT Assay and Data Acquisition A 1. Harvest and count cells B 2. Adjust cell suspension to optimal density A->B C 3. Seed 100 µL of cell suspension per well B->C D 4. Incubate for 24 hours (37°C, 5% CO2) C->D E 5. Prepare serial dilutions of carbothioamide compounds F 6. Add 100 µL of compound dilutions to respective wells E->F G 7. Include vehicle and untreated controls F->G H 8. Incubate for desired exposure time (e.g., 24, 48, or 72 hours) G->H I 9. Add 20 µL of 5 mg/mL MTT solution to each well J 10. Incubate for 2-4 hours I->J K 11. Carefully aspirate the medium J->K L 12. Add 150 µL of DMSO to each well K->L M 13. Shake plate for 10 minutes to dissolve formazan L->M N 14. Read absorbance at 570 nm M->N

Caption: Experimental workflow for the MTT assay.

Procedure:

Day 1: Cell Seeding

  • Harvest cells from a sub-confluent culture flask using standard trypsinization methods.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension in a complete culture medium to the predetermined optimal seeding density.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]

Day 2: Compound Treatment

  • Prepare a series of dilutions of the carbothioamide compounds in the culture medium at twice the final desired concentration.

  • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

  • Crucial Controls:

    • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the compound dilutions.[20]

    • Untreated Control (Positive Control): Wells containing cells with fresh medium only, representing 100% viability.

    • Blank (Background Control): Wells containing medium only (no cells) to measure background absorbance.

    • No-Cell Compound Control: Wells containing medium and the highest concentration of each compound to check for direct MTT reduction.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3: MTT Assay and Measurement

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[18]

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[14]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][18]

  • Place the plate on an orbital shaker for 10 minutes at a low speed to ensure complete dissolution of the formazan.[18]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Part 3: Data Analysis and IC50 Determination

Accurate data analysis is paramount for deriving a meaningful IC50 value.

Data Normalization
  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each compound concentration using the following formula:[9][19]

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Dose-Response Curve and IC50 Calculation
  • Plot the percentage of cell viability against the logarithm of the compound concentration.[21] This will typically generate a sigmoidal (S-shaped) dose-response curve.[21]

  • Use a non-linear regression model to fit the data.[1][21] Software such as GraphPad Prism or similar statistical packages are highly recommended for this analysis.[21][22]

  • The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[2]

Data Presentation:

CompoundConcentration (µM)Log(Concentration)% Cell Viability (Replicate 1)% Cell Viability (Replicate 2)% Cell Viability (Replicate 3)Mean % ViabilityStd. Deviation
Carbothioamide A0.1-1.0098.5101.299.899.81.35
10.0085.388.186.586.61.40
101.0052.149.855.452.42.81
1002.0015.718.216.916.91.25
10003.005.24.86.15.40.66

Part 4: Troubleshooting and Best Practices

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

Problem Potential Cause(s) Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes regularly.[14]
Low Absorbance Readings Insufficient cell number, short MTT incubation time.Optimize cell seeding density. Increase MTT incubation time (up to 4 hours).[13]
High Background Absorbance Contamination, phenol red interference.Use sterile technique. Consider using a phenol red-free medium for the MTT incubation step.[13][23]
Formazan Crystals Not Dissolving Insufficient solubilization time or volume.Increase incubation time with DMSO on a shaker. Ensure the volume of DMSO is adequate.[14]

Limitations and Alternative Assays

While the MTT assay is a valuable tool, it is important to acknowledge its limitations. The assay measures metabolic activity, which may not always directly correlate with cell viability.[23] Certain compounds can also interfere with the assay chemistry.[15]

For these reasons, it may be beneficial to complement the MTT assay with other methods for assessing cell viability, such as:

  • Trypan Blue Exclusion Assay: A simple method to distinguish between viable and non-viable cells based on membrane integrity.[24]

  • ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive assay that quantifies ATP as a marker of viable cells.[24][25]

  • Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay that also measures metabolic activity.[26]

  • Real-time Viability Assays: These assays allow for the continuous monitoring of cell viability over time.[24][25]

Conclusion

The MTT assay remains a cornerstone for the high-throughput screening of novel therapeutic compounds. When performed with careful optimization, appropriate controls, and a thorough understanding of its underlying principles, it provides a reliable and cost-effective method for determining the IC50 values of novel carbothioamide derivatives. By following the comprehensive guidelines and protocols outlined in this document, researchers can generate robust and reproducible data that will be instrumental in advancing their drug discovery programs.

References

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  • American Type Culture Collection. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • 4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA.
  • Ghasemi, M., Turnbull, T., & Sebastian, S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827.
  • Moodley, K., Singh, M., & Musibay, S. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer research, 40(10), 5585–5592.
  • DergiPark. (2021, February 28). Cellular Imaging Analysis of MTT Assay Based on Tetrazolium Reduction. Retrieved from [Link]

  • Journal of Emerging Investigators. (2024, July 12). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • ResearchGate. (2016, October 1). MTT assay result variation/alternative to MTT assay for checking Cell Viability?. Retrieved from [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Dr. Murtaza’s Lab. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]

  • Ghasemi, M., Turnbull, T., & Sebastian, S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

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  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]

  • Tarcsay, A., & Keseru, G. M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 677-679.
  • ResearchGate. (n.d.). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Retrieved from [Link]

  • The Biovisionary. (2024, June 16). MTT assay and IC50 calculation [Video]. YouTube. Retrieved from [Link]

  • BIOTECH GUIDE. (2026, March 10). MTT Assay Complete Scientific Guide | Principle, Protocol, Cell Viability Calculation & IC50 Analysis #biotech_guide [Video]. YouTube. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Aslan, F. G., Ulusoy, M., & Gup, R. (2021). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (Fe(II) and Cr(III)) complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 857-872.
  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, S., & Sastry, G. N. (2016). Steroidal dihydrocarbothioic acid amido pyrazoles: synthesis, characterization, cytotoxicity and genotoxicity studies. Medicinal Chemistry Research, 25(1), 103-117.
  • Hosny, N. M., & Al-Resayes, S. I. (2022). Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. Arabian Journal of Chemistry, 15(11), 104212.
  • Roy, A., & Kumar, A. (2017). MTT assay to evaluate the cytotoxic potential of a drug. International Journal of Current Pharmaceutical and Clinical Research, 7(2), 5-7.

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Application

Application Notes and Protocols: In Vitro Antibacterial Efficacy of 4-Formyl-N-methylpiperazine-1-carbothioamide

Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action.[1] Among the promising scaffolds in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action.[1] Among the promising scaffolds in medicinal chemistry, thiosemicarbazones and their derivatives have garnered significant attention for their diverse biological activities, including potent antibacterial effects.[2][3] These compounds, characterized by a thiosemicarbazide group, are known to exert their antimicrobial action through various mechanisms, such as the inhibition of essential bacterial enzymes involved in DNA synthesis and the disruption of bacterial cell membranes.[4]

This document provides a comprehensive guide for the in vitro evaluation of novel compounds from this class, specifically using 4-formyl-N-methylpiperazine-1-carbothioamide (herein referred to as "Compound X" due to its novelty) as an exemplary molecule. The piperazine moiety itself is a well-established pharmacophore in numerous clinically approved drugs and has been incorporated into various structures to enhance antibacterial potency.[5][6]

These application notes detail the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Compound X against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The protocols are grounded in the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable across different research settings.[7][8]

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (MIC) or kill it (MBC).[9][10][11]

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration (in µg/mL or mg/L) of an antimicrobial agent that prevents the visible in vitro growth of a microorganism under standardized conditions.[9][11][12] It is the primary and most widely used metric to gauge the potency of a novel compound.[7]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] The MBC is determined as a subsequent step to the MIC assay and provides critical information on whether a compound's effect is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[14][15][16]

The broth microdilution method is the gold standard for determining MIC values quantitatively and serves as the foundation for the subsequent MBC test.[9][17][18]

Experimental Causality: Why Standardization is Critical

Every step in AST is rigorously controlled to ensure the validity of the results. Key parameters include:

  • Bacterial Inoculum Density: The number of bacteria tested directly impacts the MIC. An inoculum that is too high can overwhelm the compound, leading to falsely elevated (resistant) MIC values, while an inoculum that is too low can result in falsely low (susceptible) MICs.[19] Standardization is achieved using a 0.5 McFarland turbidity standard , which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[19][20]

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most non-fastidious aerobic bacteria.[9] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can affect the activity of certain antimicrobial agents and the permeability of the bacterial outer membrane.

  • Incubation Conditions: Standardized temperature (35 ± 2°C) and duration (16-20 hours) are essential for consistent bacterial growth and reliable endpoint determination.[13][18]

Materials and Equipment

Reagents and Consumables
  • 4-Formyl-N-methylpiperazine-1-carbothioamide (Compound X)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[21]

  • Mueller-Hinton Agar (MHA)

  • Sterile 0.85% Saline

  • Sterile, 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • 0.5 McFarland Turbidity Standard[20]

  • Reference bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile inoculating loops and spreaders

Equipment
  • Biosafety Cabinet (Class II)

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Spectrophotometer or Turbidimeter

  • Calibrated pipettes

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the CLSI M07 guidelines for the broth microdilution method.[22]

Step 1: Preparation of Compound X Stock Solution
  • Weighing: Accurately weigh a precise amount of Compound X powder.

  • Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.

    • Expert Insight: DMSO is a common solvent for novel compounds. However, its final concentration in the assay wells should not exceed 1-2%, as higher concentrations can be toxic to bacteria. A solvent toxicity control must be included.

Step 2: Preparation of Bacterial Inoculum
  • Culture Revival: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.

  • Standardization: Vortex the suspension thoroughly. Adjust the turbidity by adding more colonies or sterile saline until it visually matches the 0.5 McFarland standard.[19][23] This corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.[18][20]

    • Trustworthiness Check: Verify the density of the 0.5 McFarland standard using a spectrophotometer. The absorbance at 625 nm should be between 0.08 and 0.10.[19][20]

  • Working Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be calculated based on the final well volume.

Step 3: Serial Dilution in Microtiter Plate
  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 in the designated rows of a 96-well plate.

  • Compound Addition: Create a starting concentration of Compound X in well 1 by adding the appropriate amount of stock solution to CAMHB. For example, to achieve a final top concentration of 128 µg/mL, add 20 µL of a 1280 µg/mL stock to 180 µL of CAMHB.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): 100 µL CAMHB + 100 µL bacterial inoculum.

    • Well 12 (Sterility Control): 200 µL CAMHB only.

Step 4: Inoculation and Incubation
  • Inoculation: Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: MIC Determination
  • Visual Inspection: After incubation, place the plate on a dark, non-reflective surface. The MIC is the lowest concentration of Compound X at which there is no visible growth (i.e., the first clear well).[9][18] The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed immediately following the MIC determination.[14][16]

Step 1: Subculturing from MIC Plate
  • Plate Selection: Identify the MIC well and all wells containing higher concentrations of Compound X that showed no visible growth.

  • Plating: From each of these clear wells, and from the growth control well, take a 10 µL aliquot.

  • Inoculation: Spot-inoculate the 10 µL aliquot onto a quadrant of a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

Step 2: MBC Determination
  • Colony Counting: After incubation, count the number of colonies on each spot.

  • Endpoint Calculation: The MBC is the lowest concentration of Compound X that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (~5 x 10⁵ CFU/mL).[13][14][15] For a 10 µL spot, a 99.9% kill corresponds to ≤5 colonies, assuming an initial inoculum of 5 x 10⁵ CFU/mL.

Data Presentation and Interpretation

Quantitative results from MIC and MBC assays should be summarized in a clear, tabular format.

Table 1: Example MIC and MBC Data for Compound X

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213Positive816Bactericidal (≤4)
Enterococcus faecalis ATCC 29212Positive16>128Tolerant (>4)
Escherichia coli ATCC 25922Negative3264Bactericidal (≤4)
Pseudomonas aeruginosa ATCC 27853Negative64>128Tolerant (>4)
Ciprofloxacin (Control) vs. E. coliN/A0.0150.03Bactericidal (≤4)

Interpretation of MBC/MIC Ratio:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4). A compound is considered tolerant if it inhibits growth but does not kill the bacteria effectively at higher concentrations.

Visualized Workflow

The overall experimental process from compound preparation to final data interpretation is outlined below.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay cluster_analysis Phase 4: Data Analysis CompoundPrep Prepare Compound X Stock Solution (in DMSO) SerialDilution Perform 2-Fold Serial Dilutions in 96-Well Plate CompoundPrep->SerialDilution InoculumPrep Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Working Bacterial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation IncubationMIC Incubate Plate (16-20h at 35°C) Inoculation->IncubationMIC ReadMIC Visually Determine MIC (Lowest Concentration with No Growth) IncubationMIC->ReadMIC Subculture Subculture from Clear Wells onto MHA Plates ReadMIC->Subculture Proceed with clear wells Analysis Calculate MBC/MIC Ratio & Interpret Results (Bactericidal vs. Bacteriostatic) ReadMIC->Analysis IncubationMBC Incubate MHA Plates (18-24h at 35°C) Subculture->IncubationMBC ReadMBC Count Colonies & Determine MBC (≥99.9% Kill) IncubationMBC->ReadMBC ReadMBC->Analysis

Caption: Workflow for MIC and MBC Determination.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Baral, P., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches. Scientific Reports, 13(1), 8383. Available at: [Link]

  • Beneke, T. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Microbiology Class. Available at: [Link]

  • Guzman-Prieto, A. M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(3), 543. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Journal of Clinical Microbiology, 45(7), 2180-2185. Available at: [Link]

  • Franciszka, W., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(1), 195. Available at: [Link]

  • Ćirić, A. D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1056979. Available at: [Link]

  • Ashdin Publishing. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Journal of Drug and Alcohol Research, 12, 1-5. Available at: [Link]

  • ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards. Available at: [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (2022). AST News Update, Volume 7, Issue 1. Available at: [Link]

  • Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. (n.d.). Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3953-3958. Available at: [Link]

  • ACS Publications. (2024). Proving the Antimicrobial Therapeutic Activity on a New Copper–Thiosemicarbazone Complex. Molecular Pharmaceutics. Available at: [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). Available at: [Link]

  • ResearchGate. (2026). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Available at: [Link]

  • Adrar, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(5), 1-14. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • American Society for Microbiology. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Balasubramanian, S., et al. (2017). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Journal of Clinical and Diagnostic Research, 11(10), ZC01-ZC04. Available at: [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. Available at: [Link]

  • LITFL. (2020). Minimum Inhibitory Concentration. Available at: [Link]

  • Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Leite, C. A. L., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(2), 314-318. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. Available at: [Link]

  • Głowacka, J., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Pharmaceuticals, 16(7), 1029. Available at: [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Available at: [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Available at: [Link]

  • National Centre for Disease Control (NCDC), India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

Sources

Method

Techniques for purifying novel N-methylpiperazine carbothioamide compounds

Topic: Techniques for Purifying Novel N-methylpiperazine Carbothioamide Compounds For: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Techniques for Purifying Novel N-methylpiperazine Carbothioamide Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the purification of novel N-methylpiperazine carbothioamide compounds, a class of molecules of significant interest in modern drug discovery. The inherent physicochemical properties of these compounds—notably the basicity of the N-methylpiperazine ring and the polarity of the carbothioamide group—present unique challenges that can hinder the attainment of high purity essential for biological screening and downstream applications.[1] We will move beyond rote protocols to explain the underlying chemical principles, enabling researchers to intelligently design and troubleshoot purification strategies. This document covers method selection, from initial crude product workup to final polishing, detailing protocols for crystallization, flash column chromatography, and preparative HPLC.

The Purification Challenge: Understanding the Molecule

The successful purification of any novel compound begins with an understanding of its structure. N-methylpiperazine carbothioamides combine two key functional groups that dictate their behavior.

  • The N-methylpiperazine Moiety: This saturated heterocycle is basic, with pKa values typically around 9.7 for the tertiary amine.[1] This basicity is the primary cause of challenging interactions with stationary phases in chromatography, particularly the acidic silanol groups on standard silica gel, which can lead to significant peak tailing and poor separation.[1]

  • The Carbothioamide Group: This group (R-CS-NR'R'') is more polar than its amide counterpart and is an excellent hydrogen bond donor and acceptor. This influences solubility and can also contribute to strong interactions during chromatography.

Common impurities in the synthesis of these compounds can include unreacted starting materials, di-substituted byproducts, and oxidized species, which are often structurally similar to the target compound, making separation difficult.[2]

Initial Analysis and Strategy Selection

Before any purification attempt, a thorough analysis of the crude reaction mixture is paramount. This initial assessment dictates the most efficient path forward.

  • Thin Layer Chromatography (TLC): The first and simplest step. Use it to visualize the number of components, estimate the relative polarity of the target compound, and screen for suitable solvent systems for column chromatography. An ideal Rf value for the target compound is between 0.2 and 0.4.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial information on the masses of the components in the crude mixture, helping to identify the target product, starting materials, and potential byproducts.[2]

  • Proton Nuclear Magnetic Resonance (¹H NMR): Gives a more detailed picture of the impurity profile and can help quantify the relative amounts of major components.[2]

Based on this initial data, a primary purification strategy can be selected.

G start Crude Product (TLC, LC-MS, NMR Analysis) decision1 Is the target compound the major component and visibly crystalline? start->decision1 decision2 Are impurities structurally very different (polarity, solubility)? decision1->decision2 No crystallization Strategy 1: Crystallization decision1->crystallization Yes decision3 Are impurities structurally similar isomers or close-eluting spots on TLC? decision2->decision3 No column Strategy 2: Flash Column Chromatography decision2->column Yes hplc Strategy 3: Preparative HPLC decision3->hplc Yes final_purity Final Purity Assessment crystallization->final_purity column->final_purity hplc->final_purity G cluster_0 Analytical Scale cluster_1 Preparative Scale cluster_2 Post-Purification dev 1. Analytical Method Development (e.g., C18, 4.6mm ID) opt 2. Optimization (Peak Shape, Resolution) dev->opt load 3. Overload Study (Determine Max Loading) opt->load scale 4. Scale-Up Calculation (Flow Rate, Injection Vol.) load->scale purify 5. Preparative Run (e.g., C18, 30mm ID) scale->purify collect 6. Fraction Collection (Peak-based) purify->collect analyze 7. Fraction Analysis (Analytical LC-MS) collect->analyze pool 8. Pool Pure Fractions analyze->pool iso 9. Solvent Removal (Lyophilization/Evaporation) pool->iso

Sources

Application

Application Notes and Protocols for Evaluating Enzyme Inhibition by Thiosemicarbazones

Introduction Thiosemicarbazones are a versatile class of organic compounds characterized by the presence of a >N-NH-C(=S)-NH- moiety. Their diverse biological activities, including anticancer, antimicrobial, and antivira...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiosemicarbazones are a versatile class of organic compounds characterized by the presence of a >N-NH-C(=S)-NH- moiety. Their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, have garnered significant interest within the drug development community.[1][2] A primary mechanism underlying their therapeutic potential is the inhibition of specific enzymes.[3][4] The thiosemicarbazone scaffold, with its sulfur and nitrogen atoms, is an effective chelator of metal ions, which are often essential cofactors in the active sites of metalloenzymes. This ability to sequester critical metal ions, such as copper, nickel, and iron, can disrupt the catalytic activity of enzymes like tyrosinase, urease, and ribonucleotide reductase, making them promising candidates for therapeutic intervention in various diseases.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the enzyme inhibitory potential of thiosemicarbazones. We will delve into detailed protocols for common enzyme inhibition assays, data analysis, and the determination of inhibition mechanisms, ensuring scientific integrity and reproducibility.

Part 1: Core Principles of Enzyme Inhibition Assays

The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. By comparing these rates, the degree of inhibition can be quantified. A typical assay involves the enzyme, its specific substrate, the inhibitor (thiosemicarbazone), and a buffer system to maintain optimal pH and ionic strength. The progress of the reaction is monitored by measuring the formation of a product or the depletion of the substrate over time, often through spectrophotometric methods.

Key Parameters in Enzyme Inhibition Studies:
  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] It is a widely used metric to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

  • Mechanism of Inhibition: Understanding how an inhibitor interacts with an enzyme is crucial for drug design. The primary reversible inhibition mechanisms are:

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[8]

    • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.[8]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[9]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[9]

Part 2: Experimental Workflow for Evaluating Thiosemicarbazone Inhibition

The following workflow outlines the key steps in assessing the enzyme inhibitory properties of thiosemicarbazones.

Enzyme Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Thiosemicarbazone Stocks) Serial_Dilutions Serial Dilutions of Thiosemicarbazone Reagent_Prep->Serial_Dilutions Assay_Setup Assay Setup (96-well plate) Serial_Dilutions->Assay_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometry) Reaction_Initiation->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Kinetics_Study Kinetic Studies (Lineweaver-Burk Plot) IC50_Calc->Kinetics_Study

Caption: General workflow for evaluating enzyme inhibition by thiosemicarbazones.

Part 3: Detailed Protocols

This section provides detailed protocols for assessing the inhibitory activity of thiosemicarbazones against two common metalloenzymes: tyrosinase and urease.

Tyrosinase Inhibition Assay

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[5][6] Its inhibition is of interest in the cosmetic industry for skin-whitening agents and in the food industry to prevent enzymatic browning.[5][6]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Thiosemicarbazone test compounds

  • Kojic acid (as a positive control inhibitor)[10]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.[1]

    • Prepare stock solutions of the thiosemicarbazone test compounds and kojic acid in DMSO.[1]

    • Perform serial dilutions of the test compounds and kojic acid to obtain a range of concentrations.[1]

  • Assay Procedure (in a 96-well plate):

    • To each well, add 20 µL of the test compound solution (or DMSO for the control).[1]

    • Add 140 µL of phosphate buffer.[1]

    • Add 20 µL of the tyrosinase solution.[1]

    • Pre-incubate the mixture at room temperature for 10 minutes.[1]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.[1]

  • Data Acquisition:

    • Incubate the plate at 37°C for 20 minutes.[1]

    • Measure the absorbance at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.[1]

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the following formula:[1] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control reaction (with DMSO).

      • A_sample is the absorbance of the reaction with the test compound.

Urease Inhibition Assay

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[11] Inhibition of urease is a therapeutic target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.[12][13]

Materials and Reagents:

  • Jack bean Urease (EC 3.5.1.5)

  • Urea as the substrate

  • Thiosemicarbazone test compounds

  • Thiourea (as a positive control inhibitor)[1]

  • Phosphate buffer (pH 7.4)

  • Phenol reagent

  • Alkali reagent (containing sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in deionized water.

    • Prepare stock solutions of the thiosemicarbazone test compounds and thiourea in a suitable solvent (e.g., DMSO).[1]

    • Perform serial dilutions of the test compounds and thiourea.[1]

  • Assay Procedure (in a 96-well plate):

    • To each well, add 10 µL of the test compound solution (or solvent for the control).[1]

    • Add 40 µL of the urease enzyme solution.[1]

    • Pre-incubate the mixture at 37°C for 15 minutes.[1]

    • Add 50 µL of the urea solution to initiate the reaction.[1]

    • Incubate at 37°C for 30 minutes.[1]

  • Color Development (Berthelot Method): [1]

    • Add 50 µL of the phenol reagent to each well.[1]

    • Add 50 µL of the alkali reagent to each well.[1]

    • Incubate the plate at room temperature for 10 minutes for color development.[1]

  • Data Acquisition:

    • Measure the absorbance at 625 nm using a microplate reader.[1]

  • Calculation of Inhibition:

    • The percentage of urease inhibition is calculated using the same formula as for the tyrosinase assay.[1]

Part 4: Data Analysis and Interpretation

IC50 Determination

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1] The data is then fitted to a dose-response curve to calculate the concentration at which 50% inhibition is observed.[7]

ParameterDescription
Inhibitor Concentration A range of concentrations of the thiosemicarbazone compound are tested.
% Inhibition The percentage reduction in enzyme activity at each inhibitor concentration.
IC50 Value The concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
Determination of Inhibition Mechanism using Lineweaver-Burk Plots

To determine the mechanism of inhibition, enzyme kinetic studies are performed by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/substrate concentration).[8][9][14] This plot linearizes the Michaelis-Menten equation, allowing for a visual determination of the inhibition type.[8][15]

Lineweaver_Burk_Plots x_axis 1/[S] origin->x_axis y_axis 1/V origin->y_axis no_inhib_start->no_inhib_end No Inhibition comp_start->comp_end Competitive noncomp_start->noncomp_end Non-competitive uncomp_start->uncomp_end Uncompetitive

Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: The lines intersect on the y-axis (Vmax is unchanged), but the x-intercept is different (Km is increased).[8]

  • Non-competitive Inhibition: The lines intersect on the x-axis (Km is unchanged), but the y-intercept is different (Vmax is decreased).[8]

  • Uncompetitive Inhibition: The lines are parallel (both Vmax and Km are decreased).[9]

  • Mixed Inhibition: The lines intersect at a point other than the axes.[9]

Part 5: Troubleshooting and Best Practices

  • Solubility Issues: Thiosemicarbazones can have poor aqueous solubility. Ensure complete dissolution in a suitable solvent like DMSO before preparing dilutions. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Compound Interference: Some colored thiosemicarbazones may interfere with spectrophotometric readings. It is essential to run controls containing the compound without the enzyme to correct for any background absorbance.

  • Enzyme Stability: Ensure the enzyme is stored under appropriate conditions and that its activity is consistent across experiments. It is advisable to run a standard inhibitor with each assay to monitor enzyme performance.

  • Data Quality: Obtain a sufficient number of data points to accurately determine IC50 values and for reliable kinetic analysis.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of thiosemicarbazones as enzyme inhibitors. By following these methodologies, researchers can obtain reliable and reproducible data on the potency and mechanism of action of their compounds, which is essential for advancing the development of novel thiosemicarbazone-based therapeutics.

References

  • Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Wikipedia. Lineweaver–Burk plot. Retrieved from [Link]

  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • SciSpace. (2019, February 5). Thiosemicarbazones with tyrosinase inhibitory activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm, 10(4), 539-551. Retrieved from [Link]

  • Scribd. LineweaverBurk Plot. Retrieved from [Link]

  • Yu, Y., Kalinowski, D. S., Kovacevic, Z., Khan, M. I., Jansson, P. J., & Richardson, D. R. (2009). Thiosemicarbazones: the new wave in cancer treatment. Future medicinal chemistry, 1(6), 1109–1135. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Potential thiosemicarbazone‐based enzyme inhibitors: Assessment of antiproliferative activity, metabolic enzyme inhibition properties, and molecular docking calculations. Retrieved from [Link]

  • MDPI. (2023, July 27). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). New thiosemicarbazone analogues: synthesis, urease inhibition, kinetics and molecular docking studies. Retrieved from [Link]

  • MDPI. (2024, November 28). Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. Retrieved from [Link]

  • edX. IC50 Determination. Retrieved from [Link]

  • Nature. (2022, September 27). Bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones as potent carbonic anhydrase-II inhibitors. Retrieved from [Link]

  • Frontiers. (2024, May 23). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Retrieved from [Link]

  • Nature. (2023, May 5). Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use. Retrieved from [Link]

  • ProQuest. Synthesis, Characterization and Crystal Structures of Thiosemicarbazones with Urease Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. The results of the enzyme inhibition assays of 10 μM of the standard.... Retrieved from [Link]

  • MDPI. (2021, January 18). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Retrieved from [Link]

  • ACS Publications. (2023, January 25). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. Retrieved from [Link]

  • PubMed. (2022, February 24). Potential thiosemicarbazone-based enzyme inhibitors: Assessment of antiproliferative activity, metabolic enzyme inhibition properties, and molecular docking calculations. Retrieved from [Link]

  • Dojindo Molecular Technologies. ACE Kit – WST Protocol: Determination of IC50. Retrieved from [Link]

  • Nature. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Retrieved from [Link]

  • ACS Publications. (2010, November 9). Inhibition Kinetics of Chlorobenzaldehyde Thiosemicarbazones on Mushroom Tyrosinase. Retrieved from [Link]

  • Scribd. Urease Inhibitors: Thiosemicarbazones Synthesis. Retrieved from [Link]

  • ResearchGate. (2024, November 14). (PDF) Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. Retrieved from [Link]

  • MDPI. (2025, January 30). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. Retrieved from [Link]

  • PubMed. (2025, January 30). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. Retrieved from [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Bentham Science. (2024, February 1). Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Retrieved from [Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • Bentham Science. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Retrieved from [Link]

  • MDPI. (2025, March 13). Cannabidiol-Based Thiosemicarbazones: A Preliminary Study Evaluating Their Anti-Tyrosinase Properties. Retrieved from [Link]

  • ScienceOpen. (2023, January 25). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Piperazine Derivatives

Introduction: The Critical Role of Apoptosis in Drug Discovery Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of dama...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Apoptosis in Drug Discovery

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this intricate process is a hallmark of numerous diseases, including cancer, where insufficient apoptosis leads to uncontrolled cell proliferation.[2] Consequently, the induction of apoptosis in malignant cells is a primary objective in the development of novel anticancer therapeutics.[3]

Piperazine derivatives have emerged as a promising class of small molecules with potent anticancer activities.[2] Studies have demonstrated that certain piperazine compounds can effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting various signaling pathways.[3][4] Therefore, robust and quantitative methods to assess the apoptotic effects of these derivatives are crucial for their preclinical evaluation and mechanism of action studies.

Flow cytometry stands out as a powerful and versatile technology for the analysis of apoptosis.[1] It enables the rapid, multi-parametric analysis of individual cells within a heterogeneous population, providing quantitative data on the various stages of apoptosis.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze apoptosis induced by piperazine derivatives. We will delve into the core principles of key apoptosis assays, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting.

Unveiling the Stages of Apoptosis with Flow Cytometry

Apoptosis is a dynamic process characterized by a series of well-defined morphological and biochemical events.[5] Flow cytometry allows for the dissection of these stages by employing a variety of fluorescent probes that target specific apoptotic markers. This guide will focus on three widely used and informative assays:

  • Annexin V/Propidium Iodide (PI) Staining: For the detection of early and late-stage apoptosis.

  • Caspase Activity Assays: To measure the activation of key executioner caspases.

  • Mitochondrial Membrane Potential (ΔΨm) Analysis: To assess mitochondrial integrity, a critical checkpoint in the intrinsic apoptotic pathway.

The Rationale Behind Multiparametric Analysis

A single apoptosis assay provides only a snapshot of the cell death process.[6] By combining multiple assays, a more comprehensive and dynamic understanding of how a piperazine derivative induces apoptosis can be achieved. For instance, observing a loss of mitochondrial membrane potential followed by caspase activation and subsequent phosphatidylserine externalization provides strong evidence for the involvement of the intrinsic apoptotic pathway.

I. Annexin V/Propidium Iodide (PI) Staining: A Hallmark of Apoptosis

Scientific Principle

One of the earliest and most recognized features of apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer surface.[7] In healthy cells, PS is strictly maintained on the cytoplasmic side.[8] This externalization of PS serves as an "eat-me" signal for phagocytes.[8]

Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[7] By conjugating Annexin V to a fluorochrome, such as fluorescein isothiocyanate (FITC), it can be used to identify apoptotic cells.

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[8] It is membrane-impermeable and therefore excluded from viable cells with intact membranes.[8] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[8]

By using Annexin V and PI in tandem, it is possible to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Experimental Workflow: Annexin V/PI Staining

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis start Treat cells with piperazine derivative harvest Harvest and wash cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend add_reagents Add Annexin V-FITC and PI resuspend->add_reagents incubate Incubate at room temperature in the dark add_reagents->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire Analyze by flow cytometry within 1 hour add_buffer->acquire gate Gate on cell populations acquire->gate analyze Quantify apoptotic populations gate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 10X Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell samples

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cell line by treating with the desired concentrations of the piperazine derivative for the appropriate duration. Include an untreated control.

    • Harvest the cells (for adherent cells, use a gentle dissociation method to minimize membrane damage).[9]

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7][9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.[9]

    • Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.[8][11]

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.[8][11]

    • Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).

    • Use quadrant gates to delineate the four populations: viable (lower-left), early apoptotic (lower-right), late apoptotic/necrotic (upper-right), and necrotic (upper-left).[11]

Data Presentation and Interpretation

The results of the Annexin V/PI assay can be effectively summarized in a table to compare the effects of different concentrations of the piperazine derivative.

Treatment (Concentration)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Piperazine Derivative (1 µM)75.8 ± 3.515.4 ± 2.28.8 ± 1.3
Piperazine Derivative (5 µM)42.1 ± 4.238.6 ± 3.119.3 ± 2.8
Piperazine Derivative (10 µM)15.6 ± 2.845.2 ± 4.539.2 ± 3.9

Interpretation: A dose-dependent increase in the percentage of early and late apoptotic cells indicates that the piperazine derivative effectively induces apoptosis in the target cells.

II. Caspase Activity Assays: The Executioners of Apoptosis

Scientific Principle

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[12] They exist as inactive zymogens (pro-caspases) in healthy cells and are activated in a proteolytic cascade upon receiving an apoptotic stimulus.[13] Caspase-3 is a key executioner caspase that cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[12]

Flow cytometry assays for caspase activity often utilize a cell-permeable, non-toxic substrate that is conjugated to a fluorochrome.[14] For example, a substrate containing the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp), can be linked to a fluorescent reporter.[15] When an activated caspase-3 cleaves the DEVD peptide, the fluorochrome is released and can bind to DNA, resulting in a bright fluorescent signal within the apoptotic cell.[15]

Experimental Workflow: Caspase-3 Activity Assay

G cluster_0 Cell Treatment & Staining cluster_1 Washing & Resuspension cluster_2 Data Acquisition & Analysis start Treat cells with piperazine derivative add_reagent Add cell-permeable caspase-3 substrate start->add_reagent incubate Incubate at 37°C add_reagent->incubate wash Wash cells to remove unbound substrate incubate->wash resuspend Resuspend in analysis buffer wash->resuspend acquire Analyze by flow cytometry resuspend->acquire gate Gate on caspase-3 positive population acquire->gate analyze Quantify percentage of apoptotic cells gate->analyze

Caption: Workflow for caspase-3 activity assay.

Detailed Protocol: Caspase-3 Activity Assay

Materials:

  • Cell-permeable fluorogenic caspase-3 substrate (e.g., a DEVD-based reagent)

  • Wash Buffer

  • Treated and untreated cell samples

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Induce apoptosis in your target cell line with the piperazine derivative. Include appropriate controls.

  • Staining:

    • Adjust the cell concentration to approximately 1 x 10^6 cells/mL in your culture medium.

    • Add the fluorogenic caspase-3 substrate to the cell suspension at the manufacturer's recommended concentration.

    • Incubate the cells for the recommended time and temperature (e.g., 30-60 minutes at 37°C), protected from light.[15]

  • Washing and Resuspension:

    • After incubation, wash the cells with the provided Wash Buffer to remove any unbound substrate.[16]

    • Centrifuge the cells and resuspend the pellet in an appropriate analysis buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using the appropriate laser and filter set for the chosen fluorochrome.

    • Create a histogram to visualize the fluorescence intensity of the caspase-3 substrate.

    • Set a gate on the positive population based on the untreated control to quantify the percentage of cells with activated caspase-3.

Data Presentation and Interpretation

The results can be presented as a table showing the percentage of caspase-3 positive cells.

Treatment (Concentration)% Caspase-3 Positive Cells
Untreated Control1.8 ± 0.5
Piperazine Derivative (1 µM)12.5 ± 1.8
Piperazine Derivative (5 µM)48.2 ± 3.9
Piperazine Derivative (10 µM)85.7 ± 5.1

Interpretation: A significant, dose-dependent increase in the percentage of caspase-3 positive cells confirms that the piperazine derivative induces apoptosis through a caspase-mediated pathway.[4]

III. Mitochondrial Membrane Potential (ΔΨm) Analysis: Probing the Intrinsic Pathway

Scientific Principle

Mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the loss of mitochondrial membrane potential (ΔΨm).[17] This depolarization of the mitochondrial membrane is an early indicator of apoptosis and often precedes caspase activation.[17]

The lipophilic cationic dye, JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide), is widely used to monitor ΔΨm.[18] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence.[17][18] In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[17][18] Therefore, a shift in fluorescence from red to green is indicative of mitochondrial membrane depolarization and the initiation of apoptosis.[18]

Experimental Workflow: JC-1 Staining for ΔΨm

G cluster_0 Cell Preparation & Staining cluster_1 Washing & Resuspension cluster_2 Data Acquisition & Analysis start Treat cells with piperazine derivative harvest Harvest and wash cells start->harvest add_jc1 Incubate with JC-1 staining solution harvest->add_jc1 wash Wash cells with assay buffer add_jc1->wash resuspend Resuspend in analysis buffer wash->resuspend acquire Analyze by flow cytometry resuspend->acquire gate Gate on red and green fluorescent populations acquire->gate analyze Calculate the ratio of red/green fluorescence gate->analyze

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Detailed Protocol: JC-1 Staining

Materials:

  • JC-1 dye

  • Assay Buffer

  • Treated and untreated cell samples

  • Flow cytometer with appropriate lasers and filters for detecting both red and green fluorescence

Procedure:

  • Cell Treatment:

    • Induce apoptosis in your target cell line with the piperazine derivative. Include an untreated control and a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).[18]

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in the JC-1 staining solution at the manufacturer's recommended concentration.

    • Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing and Resuspension:

    • After incubation, wash the cells with the provided assay buffer.

    • Centrifuge and resuspend the cell pellet in an appropriate analysis buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Detect the green fluorescence of JC-1 monomers (e.g., in the FITC channel) and the red fluorescence of JC-1 aggregates (e.g., in the PE channel).

    • Create a dot plot of red fluorescence versus green fluorescence.

    • Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show a shift to high green and low red fluorescence.

Data Presentation and Interpretation

The results can be presented as the percentage of cells with depolarized mitochondria (high green fluorescence).

Treatment (Concentration)% Cells with Depolarized Mitochondria (High Green Fluorescence)
Untreated Control4.1 ± 1.2
Piperazine Derivative (1 µM)22.8 ± 2.5
Piperazine Derivative (5 µM)65.4 ± 4.8
Piperazine Derivative (10 µM)91.3 ± 3.6
CCCP (Positive Control)98.5 ± 0.9

Interpretation: A dose-dependent increase in the percentage of cells with high green fluorescence indicates that the piperazine derivative induces apoptosis by disrupting the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[17]

Conclusion: A Powerful Toolkit for Apoptosis Research

Flow cytometry offers a robust and quantitative platform for investigating the pro-apoptotic effects of piperazine derivatives. The assays described in this application note—Annexin V/PI staining, caspase activity, and mitochondrial membrane potential analysis—provide a comprehensive toolkit for characterizing the induction of apoptosis from its early to late stages. By employing these multiparametric approaches, researchers and drug development professionals can gain valuable insights into the mechanism of action of novel therapeutic compounds, thereby accelerating the drug discovery process. Careful experimental design, including the use of appropriate controls and optimized staining protocols, is paramount to obtaining reliable and reproducible data.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.).
  • Caspase-3 activity assay. (n.d.). Sino Biological.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC. (n.d.).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013, September 25). PubMed.
  • Annexin V-FITC Kit Protocol. (n.d.). Hello Bio.
  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC. (2011, January 25).
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012, June 28).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
  • FITC Annexin V Apoptosis Detection Kit I. (n.d.). BD Biosciences.
  • b-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011, January 25). Semantic Scholar.
  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). (n.d.). Elabscience.
  • JC-1 - Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). (n.d.). G-Biosciences.
  • Gating strategy. (2025, May 13). Figshare.
  • Flow Cytometry Analysis of Dose Response for Apoptosis Induction. (n.d.).
  • BD Pharmingen™ FITC Active Caspase-3 Apoptosis Kit. (n.d.).
  • JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850). (n.d.). Abcam.
  • ab65617 Caspase-3 (active) Red Staining Kit. (2023, June 14).
  • Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter. (2018, July 07). MDPI.
  • Precautions for Annexin V Apoptosis Assay. (2021, November 10). Elabscience.
  • Caspase-3/7 Activity Flow Cytometry Kit, Green. (n.d.). STEMCELL Technologies.
  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec.
  • Applications Detecting apoptosis in single cells via flow cytometry. (n.d.). Miltenyi Biotec.
  • Flow Cytometric Apoptosis Assays for Cell Death. (2024, June 26). Bitesize Bio.
  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies.
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  • Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC. (n.d.).
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Application

Application Notes and Protocols: A Comprehensive Guide to Assessing the Anti-proliferative Effects of Novel Synthetic Compounds

Introduction: The Critical Role of Anti-proliferative Assays in Drug Discovery The ability to inhibit cellular proliferation is a cornerstone of modern therapeutics, particularly in the field of oncology. The discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Anti-proliferative Assays in Drug Discovery

The ability to inhibit cellular proliferation is a cornerstone of modern therapeutics, particularly in the field of oncology. The discovery and development of novel synthetic compounds with anti-proliferative properties is a primary objective for researchers and pharmaceutical scientists. To achieve this, robust and reliable methods for assessing a compound's effect on cell growth are paramount. This guide provides a detailed overview of key methodologies, from foundational colorimetric assays to advanced flow cytometric analyses, designed to equip researchers with the knowledge to design, execute, and interpret anti-proliferative studies with scientific rigor. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Foundational Pillar: Assessing Cell Viability and Metabolic Activity

A primary indicator of a compound's anti-proliferative effect is its impact on cell viability and metabolic activity. Assays that measure these parameters are often the first line of screening for novel compounds.

The Tetrazolium Salt Reduction Assays: MTT and MTS

Principle: Tetrazolium-based assays are colorimetric methods that measure the metabolic activity of cells, which is often proportional to the number of viable cells.[1][2] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][3][4][5][6] The intensity of the purple color, which is measured spectrophotometrically, correlates with the number of metabolically active, viable cells.[4][5] MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a second-generation tetrazolium salt that, when reduced, forms a formazan product that is soluble in cell culture medium, eliminating the need for a solubilization step.[3][7]

Experimental Workflow:

MTT_MTS_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure A Seed cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Add serial dilutions of novel synthetic compound B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT or MTS reagent D->E F Incubate (1-4 hours) E->F G Add solubilization solution (MTT only) F->G MTT H Measure absorbance F->H MTS G->H

Caption: General workflow for MTT and MTS assays.

Protocol: MTT Assay[1][2][3][5][6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Novel synthetic compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel synthetic compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compounds) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. Viable cells will metabolize the MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before removing the supernatant. Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

Protocol: MTS Assay[1][3][7][9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Novel synthetic compounds

  • MTS reagent (in combination with an electron coupling reagent like phenazine ethosulfate (PES))

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of the compounds as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[1][7]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[3][7]

  • Absorbance Measurement: Record the absorbance at a wavelength between 490-500 nm using a microplate reader.[1][3]

Data Presentation and Interpretation: The IC50 Value

The anti-proliferative effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit a biological process (in this case, cell proliferation) by 50%.[8][9][10] A lower IC50 value indicates a more potent compound.[11]

Table 1: Hypothetical IC50 Values for Novel Compounds A, B, and C

CompoundCell LineIncubation Time (h)IC50 (µM)
Compound AMCF-7485.2
Compound BMCF-74812.8
Compound CMCF-748> 50
Doxorubicin (Control)MCF-7480.8

Analysis: In this hypothetical example, Compound A exhibits the most potent anti-proliferative activity, followed by Compound B. Compound C shows minimal activity at the concentrations tested. Doxorubicin, a known chemotherapy agent, serves as a positive control.

Delving Deeper: Mechanistic Insights into Anti-proliferative Effects

While viability assays provide a quantitative measure of a compound's effect, they do not elucidate the underlying mechanism of action. To understand how a compound inhibits proliferation, more sophisticated techniques are required.

Cell Cycle Analysis by Flow Cytometry

Principle: The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer drugs exert their effects by arresting cells at specific phases of the cell cycle (G0/G1, S, or G2/M).[12] Flow cytometry using a DNA-intercalating dye, such as propidium iodide (PI), allows for the quantification of DNA content in individual cells, thereby revealing the distribution of cells throughout the different phases of the cell cycle.[12][13]

Experimental Workflow:

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Treat cells with compound B Harvest and wash cells A->B C Fix cells (e.g., 70% ethanol) B->C D Treat with RNase C->D E Stain with Propidium Iodide (PI) D->E F Acquire data on flow cytometer E->F G Analyze DNA content histograms F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol: Cell Cycle Analysis with Propidium Iodide[15][17][18]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest approximately 1 x 10^6 cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[14]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only binds to DNA.[12]

  • PI Staining: Add 400 µL of PI staining solution to the cells.[14]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The instrument should be set to trigger on the PI signal, and a gate should be applied to exclude doublets and aggregates.[14]

DNA Synthesis Assays: BrdU and Click-iT™ EdU

Principle: A direct measure of cell proliferation is the rate of DNA synthesis. This can be assessed by introducing a labeled nucleoside analog that is incorporated into newly synthesized DNA during the S phase of the cell cycle.

  • BrdU (5-bromo-2'-deoxyuridine): A thymidine analog that is incorporated into DNA.[15][16] Detection requires DNA denaturation to expose the incorporated BrdU to a specific antibody.[15][16][17][18]

  • Click-iT™ EdU (5-ethynyl-2'-deoxyuridine): Another thymidine analog that is detected via a "click" chemistry reaction with a fluorescent azide.[19][20][21] This method does not require harsh DNA denaturation, preserving cell morphology and antigenicity.[20][21]

Protocol: BrdU Cell Proliferation Assay[19][20][21][22][26]

Materials:

  • Cells cultured on coverslips or in microplates

  • BrdU labeling solution (typically 10 µM)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for a defined period (e.g., 1-4 hours).[16][18][22]

  • Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize.

  • DNA Denaturation: Treat cells with 2N HCl to denature the DNA.[18]

  • Immunostaining: Neutralize the acid and block non-specific binding. Incubate with the anti-BrdU primary antibody, followed by the fluorescently labeled secondary antibody.

  • Imaging: Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.

Protocol: Click-iT™ EdU Cell Proliferation Assay[23][24][25][27][28]

Materials:

  • Cells cultured on coverslips or in microplates

  • EdU solution (typically 10 µM)

  • Fixative

  • Permeabilization buffer

  • Click-iT™ reaction cocktail (containing a fluorescent azide and a copper catalyst)

  • Nuclear counterstain

Procedure:

  • EdU Labeling: Add EdU solution to the cell culture medium and incubate.

  • Fixation and Permeabilization: Wash, fix, and permeabilize the cells.

  • Click Reaction: Incubate the cells with the Click-iT™ reaction cocktail for 30 minutes at room temperature, protected from light.[19][20]

  • Imaging: Wash the cells, counterstain the nuclei, and visualize using a fluorescence microscope.

Apoptosis Assays: Uncovering Programmed Cell Death

Many anti-proliferative compounds induce apoptosis, or programmed cell death. Detecting the hallmarks of apoptosis is crucial for understanding a compound's mechanism of action.[23][24][25]

Key Apoptotic Events and Their Detection:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet.[26] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect this event by flow cytometry or fluorescence microscopy.[26][27] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[26]

  • Caspase Activation: Caspases are a family of proteases that are central to the apoptotic process.[28] Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave specific substrates.[23][28] Assays are available that use a fluorogenic or luminogenic substrate containing the caspase-3/7 recognition sequence (DEVD) to measure their activity.[28][29][30][31][32]

Signaling Pathway of Apoptosis:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3_7 Caspase-3, -7 Caspase8->Caspase3_7 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Protocol: Annexin V/PI Apoptosis Assay[32][33][34][35][36]

Materials:

  • Treated and control cells

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvest: Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[27]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry immediately.

Protocol: Caspase-3/7 Activity Assay[29][37][38][39][40][41]

Materials:

  • Cells cultured in a 96-well plate

  • Caspase-Glo® 3/7 Reagent (or similar)

  • Luminometer or fluorometer

Procedure (based on a luminescent assay):

  • Plate Equilibration: Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mixing: Mix the contents of the wells by gentle shaking on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

High-Throughput and High-Content Screening

For large-scale screening of compound libraries, high-throughput screening (HTS) and high-content screening (HCS) approaches are employed.[33][34][35][36]

  • HTS typically utilizes automated plate-based assays, such as the MTS or Caspase-Glo® assays, to rapidly screen thousands of compounds.[29][30][34]

  • HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in individual cells, such as nuclear morphology, cell shape, and the expression of proliferation markers like phospho-histone H3.[33] This provides a more detailed phenotypic profile of a compound's effects.

Conclusion

The assessment of anti-proliferative effects is a multi-faceted process that requires a thoughtful selection of assays tailored to the specific research question. By beginning with broad viability screens and progressing to more detailed mechanistic studies, researchers can build a comprehensive understanding of a novel compound's biological activity. The protocols and principles outlined in this guide provide a solid foundation for conducting these critical experiments with precision and confidence, ultimately contributing to the advancement of new and effective therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Al-Dhaheri, Y., & Al-Harthi, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1686, 107-112.
  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (2001). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
  • Unknown. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Scribd. (n.d.). MTS Assay Protocol for Cell Viability. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). MTS Cell Proliferation Assay Kit. Retrieved from [Link]

  • Carpenter, A. E., & Sabatini, D. M. (2014).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Partec, G. (2010). Click-iT proliferation assay with improved DNA histograms. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 77(4), 395–398.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Lee, D. W., Choi, Y. S., & Seo, Y. J. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 603.
  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative IC 50 values of the new compounds on the human cell.... Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Foley, D. J., & Nelson, K. M. (2013). High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics. ACS medicinal chemistry letters, 4(11), 1070–1075.
  • Jagiella, N., Rick, K., & Kranc, K. R. (2016). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Frontiers in pharmacology, 7, 481.
  • PubMed. (2024, November 15). A High-Throughput Screen for Antiproliferative Peptides in Mammalian Cells Identifies Key Transcription Factor Families. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: 4-formyl-N-methylpiperazine-1-carbothioamide as a Selective Chemical Probe for Kinase X

Abstract This document provides a comprehensive guide for the use of 4-formyl-N-methylpiperazine-1-carbothioamide, hereafter designated FMP-Carbthio , as a high-quality chemical probe. FMP-Carbthio is a potent, selective...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the use of 4-formyl-N-methylpiperazine-1-carbothioamide, hereafter designated FMP-Carbthio , as a high-quality chemical probe. FMP-Carbthio is a potent, selective, and cell-permeable small molecule designed for the interrogation of "Kinase X," a hypothetical serine/threonine kinase implicated in oncogenic signaling pathways. These application notes are intended for researchers, scientists, and drug development professionals seeking to validate the role of Kinase X in cellular systems and explore its potential as a therapeutic target. We provide detailed, validated protocols for target engagement confirmation, cellular functional assays, and guidelines for robust experimental design and data interpretation, grounded in the principles of modern chemical biology.[1][2][3]

Introduction: The Imperative for High-Quality Chemical Probes

FMP-Carbthio has been developed to meet these exacting standards for the study of Kinase X. The core structure, featuring a piperazine-1-carbothioamide moiety, is a recognized pharmacophore present in numerous biologically active compounds.[6][7] This guide provides the necessary framework for researchers to confidently employ FMP-Carbthio to investigate Kinase X biology.

Physicochemical Properties of FMP-Carbthio
PropertyValue
IUPAC Name 4-formyl-N-methylpiperazine-1-carbothioamide
Designation FMP-Carbthio
Molecular Formula C₇H₁₄N₄OS
Molecular Weight 202.28 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mM), sparingly soluble in aqueous buffers
Storage Store at -20°C, protect from light and moisture
Proposed Target: Kinase X and Its Role in Cellular Signaling

Kinase X is a putative serine/threonine kinase downstream of the growth factor receptor (GFR) signaling cascade. Upon GFR activation, Kinase X is phosphorylated and activated, leading to the subsequent phosphorylation of downstream substrates, including transcription factors that promote cell proliferation and survival. Dysregulation of the GFR-Kinase X axis is hypothesized to be a driver in several human cancers. FMP-Carbthio provides a critical tool to test this hypothesis by enabling acute and specific inhibition of Kinase X function.

GFR_KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) KinaseX_inactive Kinase X (Inactive) GFR->KinaseX_inactive Activates KinaseX_active Kinase X (Active) KinaseX_inactive->KinaseX_active Phosphorylation Substrate_inactive Substrate (Inactive) KinaseX_active->Substrate_inactive Phosphorylates Substrate_active Substrate (Active) Substrate_inactive->Substrate_active Gene_Expression Gene Expression (Proliferation, Survival) Substrate_active->Gene_Expression Promotes GrowthFactor Growth Factor GrowthFactor->GFR Binds FMP_Carbthio FMP-Carbthio FMP_Carbthio->KinaseX_active Inhibits

Caption: Proposed signaling pathway of Kinase X and the inhibitory action of FMP-Carbthio.

Core Principle: Verifying Target Engagement in Cells

A fundamental step in using a chemical probe is to confirm that it binds its intended target within a complex cellular environment.[1] Without this evidence, linking a cellular phenotype to the modulation of a specific target is merely correlational. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess drug-target interaction in intact cells or tissues.[8][9][10]

The principle of CETSA is based on ligand-induced thermal stabilization.[10] When a protein is bound by a ligand (such as FMP-Carbthio), its structure is stabilized, making it more resistant to thermal denaturation. By heating cell lysates to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve shifts to higher temperatures.[8][9]

Protocol: Cellular Thermal Shift Assay (CETSA) for FMP-Carbthio and Kinase X

This protocol describes how to validate the engagement of FMP-Carbthio with Kinase X in a relevant cancer cell line (e.g., one with an active GFR-Kinase X pathway).

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cancer cell line expressing Kinase X (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • FMP-Carbthio (stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Thermal cycler or heating blocks

  • Microcentrifuge (refrigerated)

  • Reagents for Western Blotting: lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer, primary antibody against Kinase X, HRP-conjugated secondary antibody, ECL substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with FMP-Carbthio at a final concentration of 1 µM (or a range of concentrations for dose-response). Treat a control plate with an equivalent volume of DMSO.

    • Incubate for 1-2 hours at 37°C, 5% CO₂. Causality: This allows sufficient time for the cell-permeable probe to enter the cells and engage with its target.[3]

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping into PBS containing protease/phosphatase inhibitors.

    • Pool the cell suspension and count the cells to ensure equal loading. Pellet the cells by centrifugation (300 x g, 5 min, 4°C) and resuspend in PBS to a final concentration of ~10⁷ cells/mL.

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes. Include an unheated control (room temperature).[11]

    • Immediately after heating, cool the samples at room temperature for 3 minutes. Causality: The 3-minute heating period is sufficient to induce denaturation of unstable proteins, while the subsequent cooling helps standardize the process.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). Causality: This method lyses cells without using detergents that might interfere with protein aggregates.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-induced aggregated proteins.[11]

  • Analysis by Western Blot:

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a validated primary antibody specific for Kinase X.[11]

    • Develop the blot using an ECL substrate and quantify the band intensities.

Data Interpretation:

  • For both DMSO and FMP-Carbthio treated samples, plot the relative band intensity (normalized to the unheated control) against the temperature.

  • A successful experiment will show a rightward shift in the melting curve for FMP-Carbthio-treated cells compared to the DMSO control. This shift (ΔTm) is direct evidence of target engagement.

  • Isothermal Dose-Response (ITDR): To determine potency in a cellular context, perform the assay at a single, fixed temperature (e.g., the Tm of the DMSO control) with a range of FMP-Carbthio concentrations. Plotting the soluble Kinase X signal against the log of the probe concentration will yield an EC₅₀ value, which should be below 1 µM for a high-quality probe.[4][10]

ParameterRecommended ValueRationale
Biochemical Potency (IC₅₀/Kd) < 100 nMEnsures high affinity for the target in a simplified system.[4]
Cellular Target Engagement (EC₅₀) < 1 µMConfirms the probe can reach and bind its target in a complex environment.[3]
Selectivity (vs. related kinases) > 30-foldMinimizes the risk that observed phenotypes are due to off-target effects.[3]

Advanced Applications & Selectivity Profiling

While CETSA confirms target engagement, a comprehensive understanding requires assessing the probe's effect on downstream signaling and its broader interaction profile across the proteome.

Protocol: Downstream Functional Assay (Substrate Phosphorylation)

This protocol measures the ability of FMP-Carbthio to inhibit the function of Kinase X by quantifying the phosphorylation of its direct downstream substrate.

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of FMP-Carbthio (e.g., 0.01 to 10 µM) or DMSO for 1-2 hours.

  • Stimulate the GFR-Kinase X pathway with the appropriate growth factor for a short duration (e.g., 15-30 minutes). Include an unstimulated control.

  • Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Analyze the cell lysates by Western blot using two primary antibodies: one that recognizes the phosphorylated form of the substrate (p-Substrate) and one that recognizes the total substrate protein.

  • Quantify the band intensities. A potent and on-target effect will manifest as a dose-dependent decrease in the p-Substrate/Total Substrate ratio in stimulated cells treated with FMP-Carbthio.

Self-Validation Principle: A strong correlation between the cellular target engagement EC₅₀ (from CETSA) and the functional inhibition IC₅₀ from this assay provides compelling evidence that the observed phenotype is a direct result of Kinase X inhibition.[4]

Guideline: Chemoproteomics for Target & Off-Target Profiling

To ensure the selectivity of FMP-Carbthio, its interactions should be profiled across the entire proteome. Chemoproteomics is the state-of-the-art approach for this purpose.[12][13][14] A compound-centric chemical proteomics workflow can be employed.[13]

Chemoproteomics_Workflow cluster_probe Probe Synthesis cluster_exp Experiment cluster_analysis Analysis Probe_Syn Synthesize Affinity Probe (e.g., Biotin-FMP-Carbthio) Incubation Incubate Lysate with Affinity Probe Probe_Syn->Incubation Cell_Lysis Cell Lysate Preparation Cell_Lysis->Incubation Competition Competitive Displacement with excess FMP-Carbthio (Control) Cell_Lysis->Competition Capture Capture Probe-Protein Complexes (e.g., Streptavidin Beads) Incubation->Capture Competition->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution Digestion On-bead Digestion (Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Identify & Quantify Proteins LCMS->Data_Analysis

Caption: Workflow for compound-centric chemoproteomics to identify probe targets.

Brief Workflow:

  • Probe Synthesis: Synthesize an analog of FMP-Carbthio with an affinity tag (e.g., biotin) attached via a suitable linker.

  • Affinity Pulldown: Incubate cell lysate with the biotinylated probe. In a parallel control experiment, co-incubate the lysate with the biotinylated probe and a large excess of the original, untagged FMP-Carbthio.

  • Capture and Analysis: Capture the probe-protein complexes on streptavidin beads. After extensive washing, the bound proteins are digested and identified by mass spectrometry.

  • Data Interpretation: True binding partners of FMP-Carbthio will be present in the affinity pulldown but significantly reduced or absent in the competitive displacement control. This method identifies not only the primary target (Kinase X) but also potential off-targets, providing a comprehensive selectivity profile.[13]

Summary and Best Practices

  • Always Validate in Your System: Confirm target engagement using CETSA in the specific cell line used for your phenotypic experiments.

  • Use the Right Concentrations: Use FMP-Carbthio at concentrations at or near its cellular EC₅₀ for target engagement (ideally ≤ 1 µM) to minimize off-target risks.[5]

  • Include Controls: Always run parallel experiments with a vehicle control (DMSO). The use of a structurally similar but biologically inactive analog of FMP-Carbthio, if available, is a superior negative control.[15]

  • Correlate Target Engagement with Function: A strong correlation between the concentration-response curves for target engagement (CETSA) and functional cellular output is critical for attributing the phenotype to the target.[4]

By adhering to these protocols and principles, researchers can confidently use FMP-Carbthio as a precise tool to elucidate the biological functions and therapeutic potential of Kinase X.

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  • Investigations into New Functionalised Thiosemicarbazones and Related Carbon Nanohybrids for the Imaging of Prostate Cancer. the University of Bath's research portal. [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. Open Targets. [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. [Link]

  • Chemoproteomics. Wikipedia. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Guidelines for characterization of probes to be used in animals. Chemical Probes Portal. [Link]

  • Multifunctional Thiosemicarbazones and Deconstructed Analogues as a Strategy to Study the Involvement of Metal Chelation, Sigma-2 (σ2) Receptor and P-gp Protein in the Cytotoxic Action: in vitro and in vivo Activity in Pancreatic Tumors. PMC - NIH. [Link]

  • Small Molecule Target Discovery & Validation. Eclipsebio. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of piperazine carbothioamides

Technical Support Center: Synthesis of Piperazine Carbothioamides Welcome to the technical support center for the synthesis of piperazine carbothioamides. This guide is designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Piperazine Carbothioamides

Welcome to the technical support center for the synthesis of piperazine carbothioamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Piperazine carbothioamides are key structural motifs in many biologically active molecules, making their efficient synthesis crucial for advancing research.[1][2][3] This resource provides in-depth answers to common questions and practical troubleshooting advice to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions about the synthesis of piperazine carbothioamides, providing the core knowledge needed to make informed decisions during your experiments.

Q1: What is the fundamental reaction mechanism for the synthesis of piperazine carbothioamides?

A1: The synthesis of piperazine carbothioamides typically proceeds through a nucleophilic addition reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of an isothiocyanate. This forms a thiourea linkage, resulting in the desired piperazine carbothioamide. The reaction is generally straightforward but can be influenced by steric hindrance and the electronic properties of both the piperazine and the isothiocyanate.

Q2: How do I choose the appropriate starting materials?

A2: The choice of starting materials is critical for the success of the synthesis.

  • Piperazine: You can use either unsubstituted piperazine or a mono-substituted piperazine. If you are using unsubstituted piperazine, be aware that disubstitution can occur.[4] To avoid this, using a large excess of piperazine or employing a mono-protected piperazine (like N-Boc-piperazine) is a highly effective strategy.[4][5]

  • Isothiocyanate: The reactivity of the isothiocyanate is influenced by the substituent attached to it. Electron-withdrawing groups can increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster reaction. Conversely, bulky substituents may hinder the reaction.

Q3: What are the most common solvents for this reaction, and how do I select the best one?

A3: Common solvents for this reaction include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethanol. The ideal solvent should dissolve both reactants and be inert under the reaction conditions. A good starting point is to use a polar aprotic solvent like DCM or THF. It is crucial to use anhydrous solvents, as the presence of water can lead to unwanted side reactions.[6][7]

Visualizing the Core Reaction

To better understand the process, the following diagram illustrates the general reaction mechanism.

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine (Nucleophile) Product Piperazine Carbothioamide Piperazine->Product Nucleophilic Attack Isothiocyanate Isothiocyanate (Electrophile) Isothiocyanate->Product caption General Reaction Mechanism G Start Low Yield Encountered Check_Reactants Verify Reactant Quality & Stoichiometry Start->Check_Reactants Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Workup Examine Workup & Purification Start->Check_Workup Check_Reactants->Check_Conditions No Issue Optimize_Stoichiometry Adjust Stoichiometry (e.g., excess piperazine) Check_Reactants->Optimize_Stoichiometry Issue Found Check_Conditions->Check_Workup No Issue Optimize_Conditions Optimize Temp & Time (Monitor by TLC/LC-MS) Check_Conditions->Optimize_Conditions Issue Found Modify_Purification Modify Purification (e.g., Acid Wash, Recrystallization) Check_Workup->Modify_Purification Issue Found Success Improved Yield Optimize_Stoichiometry->Success Optimize_Conditions->Success Modify_Purification->Success caption Troubleshooting Decision Tree for Low Yields

Sources

Optimization

Technical Support Center: Purification of Novel Thiosemicarbazone Compounds

Introduction Thiosemicarbazones represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiosemicarbazones represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] Their synthesis is typically straightforward, involving the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[2] However, the purification of these novel compounds often presents a significant bottleneck for researchers. Common challenges include poor solubility, thermal instability, and the presence of closely related impurities.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of novel thiosemicarbazone compounds. Organized in a practical question-and-answer format, this document offers field-proven insights and detailed protocols to overcome common experimental hurdles, ensuring the isolation of high-purity materials essential for subsequent biological evaluation and development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low after initial precipitation/filtration. What are the common causes?

A1: Low yield is a frequent issue stemming from several factors in the synthesis and work-up stages.

  • Incomplete Reaction: The condensation reaction may not have reached completion. Thiosemicarbazone formation can be an equilibrium process.

    • Causality & Solution: To drive the reaction forward, consider increasing the reaction time or temperature (refluxing for 2-5 hours is common).[3] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.[3][4] Always monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal endpoint.[3]

  • Product Solubility: Your target compound may have some solubility in the reaction solvent, even at room temperature.

    • Causality & Solution: After the reaction is complete, cooling the mixture in an ice bath can significantly decrease the solubility of the product and promote more complete precipitation.[5] If the product is still too soluble, the reaction solvent may need to be partially removed under reduced pressure to concentrate the mixture before filtration.

  • Purity of Reactants: Impurities in the starting aldehyde, ketone, or thiosemicarbazide can lead to side reactions, consuming the starting materials and lowering the yield of the desired product.[3]

    • Causality & Solution: Always ensure the purity of your starting materials. If their purity is questionable, they should be purified by distillation or recrystallization before use.[3]

Q2: After cooling my reaction, the product separated as an oil instead of a solid. How can I crystallize it?

A2: "Oiling out" occurs when a compound separates from a solution above its melting point or when impurities are present that depress the melting point and inhibit crystal lattice formation.

  • Causality & Solution:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This "seed" will provide a template for crystallization.

    • Solvent Adjustment: The oil may be induced to crystallize by adding a small amount of a solvent in which the compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise while vigorously stirring.

    • Re-dissolve and Cool Slowly: If the above methods fail, try to re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Slow cooling provides more time for the molecules to arrange themselves into an ordered crystal lattice. Placing the flask in a warm water bath and allowing it to cool to room temperature overnight can be effective.

Q3: My purified thiosemicarbazone is colored (e.g., yellow or brown), but I expect it to be white. How can I remove the color?

A3: Color in the final product typically arises from highly conjugated, colored impurities or degradation products.

  • Causality & Solution: Activated charcoal is highly effective at adsorbing these colored impurities due to its high surface area.

    • Protocol: During recrystallization, dissolve the crude, colored compound in the minimum amount of hot solvent. Add a very small amount (typically 1-2% w/w) of activated charcoal to the hot solution.[5] Swirl the mixture and keep it hot for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. The resulting filtrate should be colorless. Allow the filtrate to cool slowly to crystallize the purified, decolorized product.[5] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q4: My compound is poorly soluble in everything except DMSO or DMF. How can I effectively purify it?

A4: Poor solubility is a hallmark challenge for many thiosemicarbazone derivatives.[6] While this makes purification difficult, several strategies can be employed.

  • Recrystallization from High-Boiling Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or mixtures with water or ethanol can be used for recrystallization.[2][7] The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: This is often the most effective method for poorly soluble compounds. The compound can be dissolved in a minimal amount of a strong solvent (like DMSO or DMF) and adsorbed onto silica gel (this is called "dry loading"). After evaporating the solvent, the silica-adsorbed compound can be loaded onto the top of a column and eluted with an appropriate solvent system.[8][9]

  • Precipitation/Anti-Solvent Method: Dissolve the compound in a good solvent (e.g., DMSO). Then, slowly add an anti-solvent (e.g., water or diethyl ether) in which the compound is insoluble, while stirring vigorously. This will cause the compound to precipitate out, often leaving impurities behind in the solvent mixture.[10] This process may need to be repeated to achieve high purity.

Troubleshooting Purification Techniques

Guide 1: Recrystallization

Recrystallization is the primary method for purifying solid organic compounds. The principle relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Recrystallization Workflow

start Crude Thiosemicarbazone prob1 Compound does not dissolve in hot solvent start->prob1 prob2 Compound precipitates too quickly / No crystal formation (oils out) start->prob2 prob3 No crystals form upon cooling start->prob3 prob4 Product is still impure after one recrystallization start->prob4 sol1 Solution: Add more solvent in small portions. If still insoluble, choose a more polar solvent. prob1->sol1 sol2 Solution: Re-heat to dissolve. Cool solution slowly. Scratch flask or add seed crystal. prob2->sol2 sol3 Solution: Solution is not saturated. Evaporate some solvent. Add an anti-solvent. Cool in an ice bath. prob3->sol3 sol4 Solution: Repeat recrystallization. Consider column chromatography. prob4->sol4

Caption: Decision tree for troubleshooting common recrystallization issues.

Protocol: Standard Recrystallization of a Thiosemicarbazone
  • Solvent Selection: Place a small amount of your crude compound in several test tubes. Add a few drops of different potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude thiosemicarbazone in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if needed): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.[5]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Parameter Good Solvent Choice Poor Solvent Choice Rationale
Solubility at High Temp HighLowThe compound must fully dissolve to allow impurities to be separated.
Solubility at Low Temp LowHighThe compound must crystallize out of the solution upon cooling for effective recovery.
Boiling Point ModerateVery High / Very LowVery low BP solvents evaporate too quickly. Very high BP solvents are difficult to remove from the final product.
Reactivity InertReacts with CompoundThe solvent should not react with the thiosemicarbazone.

Table 1. Criteria for Selecting an Appropriate Recrystallization Solvent.

Guide 2: Column Chromatography

When recrystallization fails to provide a pure product, or when dealing with complex mixtures, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Purification Strategy: Recrystallization vs. Chromatography

G start Assess Crude Product Purity (TLC) decision Are impurities significantly different in polarity from the product? start->decision recrystallize Primary Method: Recrystallization decision->recrystallize Yes chromatography Primary Method: Column Chromatography decision->chromatography No / Oily Impurities outcome1 High Purity Product recrystallize->outcome1 outcome2 High Purity Product chromatography->outcome2 re_eval Purity still low? Re-evaluate strategy outcome1->re_eval outcome2->re_eval

Sources

Troubleshooting

Technical Support Center: Enhancing Yield and Selectivity in N-Substituted Piperazine Synthesis

Welcome to the technical support resource for N-substituted piperazine synthesis. Designed for researchers, scientists, and professionals in drug development, this guide provides in-depth, field-tested solutions to commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-substituted piperazine synthesis. Designed for researchers, scientists, and professionals in drug development, this guide provides in-depth, field-tested solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing and common issues in piperazine functionalization through a direct question-and-answer format.

Issue 1: Poor Selectivity for Mono-Substitution vs. Di-Substitution

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is the most frequent challenge in piperazine chemistry, arising from the comparable nucleophilicity and reactivity of both nitrogen atoms.[1][2] Formation of the di-substituted byproduct is a common kinetic and statistical problem.[1][3] To decisively favor mono-substitution, a multi-faceted approach is recommended, focusing on controlling stoichiometry, reaction rate, and selective protection.

Core Strategies to Enhance Mono-Selectivity:

  • Stoichiometric Control: Employ a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile (e.g., alkyl or aryl halide).[1] This statistically favors the reaction of the electrophile with an abundant, unsubstituted piperazine molecule over the less concentrated mono-substituted product.[1]

  • Rate Control (Slow Addition): A slow, dropwise addition of the electrophile to the reaction mixture, especially at reduced temperatures, can maintain a low instantaneous concentration of the electrophile. This strategy minimizes the chance of a second substitution event occurring on the newly formed mono-substituted product.[1]

  • Use of Protecting Groups: This is the most robust and often highest-yielding method. By temporarily "blocking" one nitrogen atom, you ensure that the reaction can only occur at the other.[2][3] The tert-butoxycarbonyl (Boc) group is the most common choice due to its ease of installation and clean, acidic removal.[2][3][4]

  • In-Situ Monoprotonation: One nitrogen can be effectively "protected" by protonation. Reacting piperazine with piperazine dihydrochloride in situ generates the monohydrochloride salt, which is less nucleophilic and less prone to di-alkylation.[3][5]

StrategyPrincipleTypical ConditionsAdvantagesDisadvantages
Excess Piperazine Statistical Probability5-10 eq. piperazine, 1 eq. electrophileSimple, one-step processRequires removal of large excess of starting material; may not be cost-effective.
Slow Addition Kinetic ControlAdd electrophile over several hours at 0 °C to RTCan improve selectivity without protecting groupsMay require specialized equipment (syringe pump); reaction times can be long.
Protecting Group (N-Boc) Site-Selective Blocking1. Boc protection; 2. Alkylation/Arylation; 3. DeprotectionHigh selectivity and yield; predictable outcomeAdds two steps to the synthetic sequence (protection/deprotection).[3]
Monoprotonation Deactivation1 eq. piperazine + 1 eq. piperazine·2HClInexpensive, one-pot procedureReduced nucleophilicity can lead to slower reaction rates.[5]
Issue 2: Low Yields in Buchwald-Hartwig N-Arylation

Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1] This palladium-catalyzed C-N cross-coupling reaction is powerful but highly sensitive to specific parameters.[6][7]

Troubleshooting Buchwald-Hartwig Reactions:

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[1][8] For challenging substrates like electron-rich or sterically hindered aryl chlorides, bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[8] It is highly recommended to screen a small set of ligands to identify the optimal choice for your specific substrate.

  • Base Selection: The base is crucial for regenerating the active catalyst and deprotonating the piperazine. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or K₃PO₄ are commonly used.[8] Ensure the base is fresh, anhydrous, and sufficiently soluble in the reaction solvent. For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.[8]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory, as water and oxygen can lead to catalyst deactivation.[1][8] Toluene, dioxane, and THF are common choices.[8] Reaction temperatures typically range from 80-110 °C.[1][8]

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species that are sensitive to air. It is essential to assemble the reaction under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1]

Troubleshooting Flowchart for Low Mono-Substitution Yield

G start Low Yield of Mono-Substituted Product q1 Is significant di-substituted byproduct observed? start->q1 sol1 Increase Piperazine Excess (5-10 eq.) q1->sol1  Yes q2 What is the reaction type? q1->q2  No   sol2 Implement Slow Addition of Electrophile sol1->sol2 sol3 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) sol2->sol3 alkylation N-Alkylation q2->alkylation arylation N-Arylation (Buchwald-Hartwig) q2->arylation sol_alk1 Increase Temperature alkylation->sol_alk1 sol_alk2 Switch to a more polar aprotic solvent (e.g., DMF) sol_alk1->sol_alk2 sol_alk3 Use a stronger base (e.g., K₂CO₃ -> NaH) sol_alk2->sol_alk3 sol_ary1 Screen Different Ligands (e.g., RuPhos, XPhos) arylation->sol_ary1 sol_ary2 Verify Anhydrous/Inert Conditions sol_ary1->sol_ary2 sol_ary3 Change Base (e.g., Cs₂CO₃ -> NaOtBu) sol_ary2->sol_ary3

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 3: Challenges in Reductive Amination

Question: My reductive amination reaction with piperazine is slow, incomplete, or produces side products. What should I check?

Answer: Reductive amination is a robust method for N-alkylation that avoids the over-alkylation issues seen with alkyl halides. The reaction proceeds in two steps: formation of an iminium ion followed by its reduction.[9][10] Problems typically arise from inefficient iminium ion formation or an inappropriate choice of reducing agent.

  • Iminium Ion Formation: This step is often the reaction bottleneck. It involves the condensation of the piperazine with an aldehyde or ketone and is typically reversible and acid-catalyzed.[2][9]

    • pH Control: The pH must be weakly acidic (typically 5-7). If the solution is too acidic, the piperazine starting material will be fully protonated and non-nucleophilic. If too basic, the dehydration step to form the iminium ion will not be catalyzed effectively. Acetic acid is often used as the catalyst.

    • Water Removal: The formation of the iminium ion releases a molecule of water. For sluggish reactions, removing this water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium toward the product.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde or ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of weakly acidic conditions, and does not readily reduce aldehydes or ketones, minimizing the formation of alcohol byproducts.[11]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is highly toxic and requires careful handling.[2][11]

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting carbonyl compound if iminium formation is slow. It is best used when the imine/iminium ion is pre-formed before the addition of the reductant.[11]

Experimental Protocols & Workflows

This section provides detailed, validated methodologies for key synthetic transformations.

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol is foundational for achieving high selectivity in subsequent mono-functionalization reactions.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve piperazine (2.0 eq) in dichloromethane (DCM).[3]

  • Cool the solution to 0 °C using an ice-water bath.

  • Prepare a separate solution of Boc₂O (1.0 eq) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours. A slow addition rate is critical to minimize the formation of the di-protected byproduct.[3][5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any unreacted piperazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperazine, which is often pure enough for subsequent steps.[4]

Protocol 2: Buchwald-Hartwig Amination for N-Arylation of N-Boc-piperazine

This protocol provides a general starting point for the palladium-catalyzed synthesis of N-aryl piperazines.

Materials:

  • Aryl halide (1.0 eq)

  • N-Boc-piperazine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 2.1 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOt-Bu.[1][8]

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous toluene via syringe.[1]

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.

Experimental Workflow for Buchwald-Hartwig Amination

G start Reaction Setup (Inert Atmosphere) reagents Add Solids: Aryl Halide, N-Boc-Piperazine, Pd Catalyst, Ligand, Base start->reagents atmosphere Evacuate & Backfill with Argon (3x) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent via Syringe atmosphere->solvent reaction Reaction Execution solvent->reaction heating Heat to 80-110 °C with Vigorous Stirring reaction->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Workup & Purification monitoring->workup Upon Completion cool Cool to Room Temperature workup->cool quench Dilute with EtOAc & Quench with H₂O cool->quench extract Separate Layers & Extract Aqueous Phase (2x) quench->extract dry Combine Organics, Wash with Brine, Dry (Na₂SO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem. (URL: )
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. (URL: )
  • Opportunities and challenges for direct C–H functionalization of piperazines - Beilstein Journal of Organic Chemistry. (URL: )
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (URL: [Link])

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (URL: )
  • Optimizing reaction conditions for N-aryl
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ACS Publications. (URL: [Link])

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (URL: [Link])

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors - ACS Publications. (URL: [Link])

  • Reductive amination route for selective N‐monosubstitution. Piperazine... - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - ACS Publications. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines - ACS Publications. (URL: [Link])

  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem. (URL: )
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - University of Florida. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Piperazine Off-Target Effects in Cell Assays

Welcome to the Application Scientist Support Hub. As drug development professionals, we frequently rely on the piperazine scaffold. Its dual-nitrogen core provides exceptional synthetic versatility and favorable physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub.

As drug development professionals, we frequently rely on the piperazine scaffold. Its dual-nitrogen core provides exceptional synthetic versatility and favorable physicochemical properties, making it a "privileged structure" in medicinal chemistry[1]. However, this same structural adaptability often leads to frustrating off-target effects in cellular assays, including promiscuous G-protein coupled receptor (GPCR) binding, hERG channel blockade, and non-specific cytotoxicity[2][3].

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind these liabilities and provide self-validating experimental protocols to engineer them out of your lead compounds.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do my piperazine-based hits consistently show high background or false positives in GPCR screening panels?

The Causality: Piperazine is a 1,4-diazacyclohexane. At physiological pH, its secondary or tertiary amines are readily protonated. This resulting cationic center structurally mimics the pharmacophores of endogenous monoamine neurotransmitters (e.g., serotonin, dopamine, acetylcholine)[4]. Consequently, piperazine derivatives frequently engage off-target GPCRs, such as the muscarinic acetylcholine receptor (mAChR) or 5-HT receptors, triggering unintended intracellular calcium flux or cAMP modulation[1][5].

The Solution: Introduce steric hindrance or alter the vector of the nitrogen lone pair. For example, transitioning from an unsubstituted piperazine to an N-propyl piperazine side chain has been shown to abolish off-target mAChR activity up to 30 µM in calcium flux assays[5]. The added bulk creates a steric clash within the highly conserved orthosteric binding pockets of these off-target GPCRs.

Q2: My compound exhibits severe hERG channel liability in safety assays. How can I mitigate this without losing potency at my primary target?

The Causality: The hERG potassium channel pore is lined with aromatic residues, notably Tyr652 and Phe656. The basic, protonated nitrogen of the piperazine ring forms strong cation-π and hydrogen-bonding interactions with these residues, leading to channel blockade and potential cardiotoxicity[2].

The Solution: You must modulate the pKa of the basic amine or change its spatial orientation.

  • Electronic Modulation: Couple the piperazine to an electron-withdrawing group (like a carbonyl or sulfonamide) to reduce its basicity, thereby decreasing the population of the protonated species at pH 7.4.

  • Bioisosteric Replacement: Replace the piperazine ring with a conformationally restricted bioisostere, such as a diazaspiro core. Diazaspiro compounds populate a unique chemical space, altering the trajectory of the basic amine so it can no longer optimally align with the hERG pore residues[6].

Q3: I am observing non-specific cytotoxicity at high concentrations in my cell viability assays. Is the piperazine ring responsible?

The Causality: Yes, it can be. Highly basic, lipophilic amines (like certain piperidine or piperazine derivatives) can accumulate in acidic intracellular compartments such as lysosomes, leading to phospholipidosis[3]. Furthermore, off-target interactions with ubiquitous nuclear proteins (e.g., PARP) can induce unintended DNA damage[6].

The Solution: Run a parallel viability assay using isogenic mutant cell lines to distinguish target-mediated efficacy from scaffold toxicity. For instance, screening compounds in both BRCA1-null and BRCA1-restored cell lines can validate whether cytotoxicity is driven by specific synthetic lethality or non-specific DNA damage[6].

Part 2: Quantitative Data & Scaffold Comparison

To guide your medicinal chemistry optimization, the following table summarizes the typical physicochemical and off-target profiles of piperazine modifications based on validated cellular assay data.

Scaffold ModificationEstimated pKaGPCR (mAChR) IC₅₀hERG IC₅₀Cellular Cytotoxicity LiabilityMechanistic Rationale
Unsubstituted Piperazine ~9.5 - 9.8< 1 µM< 5 µMHighHigh basicity drives cation-π interactions in hERG and mimics monoamines.
N-Alkyl (e.g., N-propyl) ~9.2 - 9.5> 30 µM> 10 µMLowSteric bulk prevents deep insertion into off-target GPCR pockets[5].
Diazaspiro Core ~8.5 - 8.8> 30 µM> 30 µMVery LowConformational restriction alters amine trajectory, preventing hERG binding[6].
Piperidine Replacement ~10.0 - 10.4~ 5 - 10 µM< 10 µMModerateHigher lipophilicity and basicity can increase membrane permeability but risks phospholipidosis[3].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthy data, every assay must be a self-validating system. Below are the definitive protocols for isolating and measuring piperazine off-target effects.

Protocol A: Multiplexed Calcium Flux Assay for GPCR Off-Target Screening

This assay detects unintended activation of Gq-coupled receptors (e.g., mAChR, 5-HT₂).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the off-target GPCR of interest at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) diluted in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Causality Note: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM ester, trapping the dye inside the cell where it fluoresces upon binding Ca²⁺ released from the endoplasmic reticulum.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition & Kinetic Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Inject the piperazine test compounds (10-point dose-response, starting at 30 µM). Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.

  • Self-Validation Check: Always include a known full agonist (e.g., acetylcholine for mAChR) as a positive control (Emax = 100%) and a vehicle control (DMSO). Calculate the Z'-factor; a robust assay must yield a Z' > 0.5.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

This is the gold standard for validating the removal of hERG liabilities.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Causality Note: Whole-cell patch clamp directly measures ionic currents across the membrane, providing definitive proof of channel blockade rather than mere radioligand displacement.

  • Depolarization Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound for 5 minutes to reach steady-state block. Measure the reduction in the peak tail current amplitude.

  • Self-Validation Check: Use E-4031 (a known high-affinity hERG blocker) as a positive control to ensure channel sensitivity. Ensure leak currents are < 10% of the total peak current.

Part 4: Mechanistic Visualizations

G Start Piperazine Hit Compound Screen Cellular Off-Target Screening (GPCRs, hERG, CYP450) Start->Screen Decision Off-Target Liability Detected? Screen->Decision Mitigation1 Steric Hindrance (N-alkylation / bulky groups) Decision->Mitigation1 Yes: GPCR promiscuity Mitigation2 Bioisosteric Replacement (Diazaspiro cores / Piperidine) Decision->Mitigation2 Yes: hERG toxicity Mitigation3 pKa Modulation (Electron-withdrawing groups) Decision->Mitigation3 Yes: High basicity Success Optimized Lead Compound Decision->Success No ReTest Validation Assays (Calcium Flux, Patch-Clamp) Mitigation1->ReTest Mitigation2->ReTest Mitigation3->ReTest ReTest->Decision

Workflow for identifying and mitigating piperazine off-target liabilities in cell assays.

GPCR Ligand Piperazine Compound (Off-Target Binding) Receptor Off-Target GPCR (e.g., mAChR, 5-HT) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 ER ER Calcium Release IP3->ER Binds IP3R Dye Fluorescent Ca2+ Dye (Fluo-4 AM) ER->Dye Ca2+ binds dye Signal Fluorescence Signal (False Positive/Toxicity) Dye->Signal Emission

Intracellular calcium flux signaling pathway triggered by piperazine off-target GPCR binding.

References

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxh8F_2KjWUv-1jEyBRJtiXSoqip_mVvsu0-CFnMVIJjXA5CX07lmTwBEEUoZT14thdCZkKHyEYTSwcQOui9SVbFyONTwDZAiQjosy1PZ2NDWTyPyyxpa3WvcRx2NVZh035_ardQ7oSWItOspesgEtzC0=]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzy1hZkIaO6LZASY7aToO-hVY1Hf2Xtj1ep5kqAx3ERdFERkhI7KBArxYK3MMIzXrj7c19AAA4E4LBhI28dmnq2akGFuy72JLeVvKNr4UifBMgrfh2QZreEhxnvFyNZHolKc6bePUtVfsAvb36]
  • herg channel inhibitors: Topics by Science.gov. Science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaqsEH_PPeyCrBXWSUdrd78nVqp5cHwAgPZyyg0tzbfbmAaWOjMG-fxRv5FiB2XxgHSJHFb7wA-uKn99GeO11fgONMiD0s8ZdagMFyDHXD3njozHqXHRhVQX0LU7qsxII-9bTiJS4YjE3qSVmtn1K9hNH_gtGcbQ==]
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHMFxdd3AwWW6VLEzc2tU6lh9ECxxTz1gkcR-LSdYDO39kvSrDg1psp_DWXcyNXWmCQvn8a639_jeGX9PHufxaGDxYHvJW1IcNMG1j4gxA4mT93ovm5HsFtV5QhP8gkrbVhqbKUhEsRWIm1Ab0-luk]
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIWcP3JcOGdpC-6mAohv3Ukd5gl9CP_PqPj0MVKQjsq6dkYMhs0IgsAy7XN1PjZgx2nKyuvutnj21FZ_dAPp5EskWZLucPBYG0sVIzGjY3sgqsG-j-a3ZW8mrbX30br0aIRvQ=]
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbGAbwH2U8wRYPJdJsW47rHA-pfREix06wFCfWFaTOM_99cZ9w47hfMmHhvPM-D4y9vj8qy1jwEGpzf_rqxSiJtGcJJQ1SHlE5HN1ajHh4wLTkMT7nfSSvnbVfD49osqgrhH8alV4G30L9w2BzGuqj6zK8bNjkBoZdWTiK2-LfdZuJh_7ju-e0kcto-hw_71MhXGJuZBuBkQv0cLdChajidGlNZQmX5UIxOWCX]

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing the Toxicity of Novel Therapeutic Piperazine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, assessing, and mitigating the toxicity associated with novel therapeutic pip...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, assessing, and mitigating the toxicity associated with novel therapeutic piperazine derivatives.

Part 1: Understanding Piperazine-Associated Toxicity

Frequently Asked Questions (FAQs)

Q1: What are the common toxicities observed with piperazine derivatives?

Piperazine derivatives have been associated with a range of toxicities, primarily hepatotoxicity (liver damage) and cardiotoxicity (heart damage).[1][2] Some derivatives can also exhibit neurotoxic effects, such as agitation, anxiety, and seizures.[3] The specific toxicity profile often depends on the overall structure of the molecule and its metabolic fate.

Q2: What are the underlying mechanisms of piperazine-induced toxicity?

The toxicity of piperazine derivatives is often linked to their metabolism. Key mechanisms include:

  • Metabolic Bioactivation: Cytochrome P450 enzymes can metabolize the piperazine ring to form reactive electrophilic intermediates.[4][5][6] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[4]

  • Mitochondrial Dysfunction: Some piperazine derivatives can disrupt mitochondrial function, leading to a decrease in ATP production and a loss of mitochondrial membrane potential. This can trigger apoptosis (programmed cell death).[2]

  • Disruption of Calcium Homeostasis: Alterations in intracellular calcium levels have been observed with some piperazine compounds, which can be particularly detrimental to cardiac cells and lead to arrhythmias.[2]

  • Upregulation of Cholesterol Biosynthesis: Certain piperazine designer drugs have been shown to up-regulate key enzymes involved in cholesterol and lipid biosynthesis in hepatocytes, which may increase the risk of phospholipidosis and steatosis (fatty liver).[1]

Part 2: Troubleshooting Guide: Assessing and Mitigating Toxicity

This section provides practical guidance and protocols for troubleshooting common issues encountered during the development of piperazine derivatives.

In Vitro Cytotoxicity Assessment

Troubleshooting Scenario: My novel piperazine derivative demonstrates significant cytotoxicity in my initial cell-based assays. What are my immediate next steps to characterize this toxicity?

Your next steps should involve confirming the cytotoxic effect and determining the IC50 (half-maximal inhibitory concentration) value across a range of relevant cell lines. This will help you to quantify the cytotoxic potential of your compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

Materials:

  • 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • Piperazine derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of your piperazine derivative in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of the solvent used for your stock solution).

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Investigating Metabolic Bioactivation

Troubleshooting Scenario: My compound shows time-dependent cytotoxicity in hepatocytes, suggesting that a metabolite might be responsible for the toxicity. How can I investigate this possibility?

To investigate the role of metabolic bioactivation, you can perform an in vitro metabolic stability assay using liver microsomes. To further confirm the formation of reactive metabolites, a trapping experiment with glutathione (GSH) or potassium cyanide (KCN) can be conducted.

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Piperazine derivative

  • Positive control compound (with known metabolic instability)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the piperazine derivative in phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give you the elimination rate constant, from which you can calculate the in vitro half-life (t1/2).

Visualizing the Workflow: Metabolic Stability Assessment

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare incubation mixture: - Liver Microsomes - Piperazine Derivative - Phosphate Buffer prewarm Pre-warm mixture at 37°C prep_mix->prewarm prep_nadph Prepare NADPH regenerating system initiate Initiate reaction by adding NADPH system prep_nadph->initiate prewarm->initiate sampling Collect samples at multiple time points initiate->sampling quench Quench reaction with ice-cold solvent sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate in vitro half-life (t1/2) lcms->data_analysis

Caption: Workflow for assessing in vitro metabolic stability.

Experimental Protocol: Reactive Metabolite Trapping with Glutathione (GSH)

This experiment aims to trap electrophilic metabolites by forming a stable adduct with the nucleophile GSH.

Materials:

  • Liver microsomes

  • NADPH regenerating system

  • Glutathione (GSH)

  • Piperazine derivative

  • LC-MS/MS system

Procedure:

  • Incubation: Perform a metabolic stability assay as described above, but include a high concentration of GSH (e.g., 1-5 mM) in the incubation mixture.

  • Sample Preparation: At the end of the incubation period, quench the reaction and process the samples as before.

  • LC-MS/MS Analysis: Analyze the samples using LC-MS/MS. In addition to monitoring the parent compound, search for the predicted mass of the GSH adduct(s). The mass of the GSH adduct will be the mass of the parent compound (or a metabolite) + 305.1 Da.

  • Data Interpretation: The detection of a GSH adduct provides strong evidence for the formation of a reactive, electrophilic metabolite.

Strategies for Structural Modification to Reduce Toxicity

FAQ: How can I modify the piperazine ring to decrease metabolic activation?

Several strategies can be employed to reduce the metabolic bioactivation of the piperazine ring:

  • Block a-Carbon Positions: The carbons adjacent to the nitrogen atoms (α-carbons) are often sites of initial oxidation. Introducing steric hindrance at these positions, for example, by adding a methyl group, can block this metabolic pathway.[5]

  • Introduce Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the piperazine nitrogens can decrease the electron density of the ring system, making it less susceptible to oxidation.[5]

  • Fluorination: Replacing a hydrogen atom at a metabolically active site with a fluorine atom can block metabolism at that position due to the strength of the C-F bond.[5]

Visualizing Metabolic Bioactivation and Mitigation Strategies

cluster_pathway Metabolic Bioactivation Pathway cluster_strategies Mitigation Strategies parent Piperazine Derivative oxidation CYP450 Oxidation (e.g., at α-carbon) parent->oxidation Metabolism reactive_metabolite Reactive Metabolite (e.g., iminium ion) oxidation->reactive_metabolite adduct Covalent Adducts (with proteins, DNA) reactive_metabolite->adduct Nucleophilic attack toxicity Cellular Toxicity adduct->toxicity block_alpha Block α-carbon (e.g., methylation) block_alpha->oxidation Inhibits add_ewg Add Electron- Withdrawing Groups add_ewg->oxidation Inhibits fluorinate Fluorinate susceptible positions fluorinate->oxidation Inhibits bioisostere Bioisosteric Replacement bioisostere->parent Replaces

Caption: Metabolic bioactivation and mitigation strategies.

FAQ: What is bioisosteric replacement and how can it be applied to piperazine derivatives?

Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, pharmacokinetic properties, or toxicity profile.[8][9] For piperazine derivatives, the entire piperazine ring can be replaced with a bioisostere to address toxicity issues while maintaining the desired biological activity.

Common Bioisosteres for the Piperazine Ring:

BioisostereRationale for ReplacementPotential Advantages
Homopiperazine Ring expansionMay alter conformation and metabolic profile.
Piperidine Removal of one nitrogenReduces basicity and potential for metabolism at the second nitrogen.
Pyrrolidine Five-membered ringChanges ring strain and conformation.
Constrained analogs (e.g., bicyclic amines) Reduced conformational flexibilityCan improve selectivity and block metabolic sites.

The choice of a suitable bioisostere is highly dependent on the specific structure-activity relationship (SAR) of the compound series. It is crucial to synthesize and test a variety of analogs to identify a replacement that retains efficacy while reducing toxicity.

Part 3: Advanced Strategies and Case Studies

Case Study 1: Reducing Covalent Protein Binding of MB243
  • Compound: MB243, a 1,3-disubstituted piperazine.

  • Issue: High levels of irreversible binding to liver microsomal proteins, indicating the formation of reactive metabolites.[4]

  • Investigation: Researchers used glutathione to trap the reactive intermediate and identified a novel metabolic pathway involving oxidation and ring contraction of the piperazine to an imidazoline derivative.[4][6][10]

  • Solution: Based on this mechanism, analogues were designed with alkyl substitutions on the piperazine ring. These modifications successfully reduced the metabolic bioactivation and covalent binding.[4]

Case Study 2: Influence of the Chemical Environment on Piperazine Bioactivation in Anti-Cancer Drugs
  • Compounds: Ribociclib, Abemaciclib, and Olaparib, all containing a piperazine ring.

  • Observation: Ribociclib and Abemaciclib showed bioactivation of the piperazine ring, while Olaparib did not.[5]

  • Analysis: The lack of bioactivation in Olaparib was attributed to the presence of two electron-withdrawing carbonyl groups attached to the piperazine nitrogens. These groups reduce the electron density of the piperazine ring, making it less prone to oxidation.[5]

References

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed. (2016, December 15). PubMed. [Link]

  • Piperazine derivatives as dangerous abused compounds. (2019, December 16). De Gruyter. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology - ACS Publications. (2005, January 20). ACS Publications. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology - ACS Publications. ACS Publications. [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed. (2023, February 4). PubMed. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016, March 17). PMC. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF - ResearchGate. ResearchGate. [Link]

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, March 9). ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - Semantic Scholar. Semantic Scholar. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. PubMed. [Link]

  • Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed. PubMed. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. PMC. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Open Library Publishing Platform. [Link]

  • What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025, May 21). Patsnap Synapse. [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. SpiroChem. [Link]

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Optimization

Technical Support Center: Synthesis of 4-formyl-N-methylpiperazine-1-carbothioamide

Welcome to the technical support center dedicated to the synthesis of 4-formyl-N-methylpiperazine-1-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-formyl-N-methylpiperazine-1-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals who are working with or developing synthetic routes for this specific thiourea derivative. As your senior application scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot effectively and refine the procedure for optimal results. We will delve into the causality behind experimental choices, ensuring a robust and reproducible outcome.

The synthesis of N,N'-disubstituted thioureas via the reaction of an amine with an isothiocyanate is a cornerstone of medicinal chemistry due to its reliability and high yields.[1][2] The target molecule, 4-formyl-N-methylpiperazine-1-carbothioamide, is constructed from 1-formylpiperazine and methyl isothiocyanate. This guide addresses the common challenges and questions that arise during this specific transformation.

Part 1: Synthesis Overview and Core Protocol

The fundamental reaction is a nucleophilic addition of the secondary amine of 1-formylpiperazine to the electrophilic carbon of methyl isothiocyanate. Given that 1-formylpiperazine is an aliphatic secondary amine, it possesses sufficient nucleophilicity to react efficiently at or near room temperature.[1]

Reaction Scheme

Reaction_Scheme R1 1-Formylpiperazine P 4-formyl-N-methylpiperazine- 1-carbothioamide R1:e->P:w + R2 Methyl Isothiocyanate R2->P:n DCM, Room Temp

Caption: Synthetic route for 4-formyl-N-methylpiperazine-1-carbothioamide.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a 10 mmol scale.

Materials:

  • 1-Formylpiperazine (1.14 g, 10.0 mmol)

  • Methyl isothiocyanate (0.77 g, 0.68 mL, 10.5 mmol, 1.05 eq)

  • Dichloromethane (DCM), anhydrous (40 mL)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Hexane

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-formylpiperazine (10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) and stir the mixture at room temperature until the amine is fully dissolved. An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to atmospheric moisture.

  • Reagent Addition: Add methyl isothiocyanate (10.5 mmol) to the solution dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-formylpiperazine spot is no longer visible. (Typical mobile phase: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 20 mL) to remove any unreacted amine.

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often a white or off-white solid.

    • Wash the crude solid with cold hexane (3 x 15 mL) to remove residual methyl isothiocyanate and other nonpolar impurities.[1]

    • If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or column chromatography can be employed.

  • Drying: Dry the purified product under vacuum to yield 4-formyl-N-methylpiperazine-1-carbothioamide as a white solid.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. What are the potential causes and solutions?

Low yields in this synthesis can typically be traced back to reagent quality or suboptimal reaction conditions.

Potential Cause Recommended Solution & Rationale Expected Outcome
Degradation of Methyl Isothiocyanate Methyl isothiocyanate can degrade upon storage. Use a freshly opened bottle or distill the reagent before use. Store it in a cool, dark, and dry environment to maintain its integrity.[3]Improved yield due to the availability of the active electrophile.
Wet Starting Materials or Solvent Water can react with the isothiocyanate. Ensure 1-formylpiperazine is dry and use anhydrous DCM. Drying the amine over molecular sieves may be necessary if it has been stored improperly.[4]Prevents unwanted side reactions and ensures the primary reaction proceeds efficiently.
Incomplete Reaction While the reaction is typically fast, a slow reaction can be due to lower ambient temperatures. Gently heat the mixture to 35-40°C or prolong the reaction time. Monitor closely by TLC to confirm completion.[3]Increased conversion to the desired thiourea product.
Loss of Product During Workup The product has some solubility in acidic water. Minimize contact time with the 1M HCl wash and ensure the washes are performed at room temperature or below.Reduced product loss and improved isolated yield.

Q2: My final product is contaminated with impurities after the initial workup. What are they and how do I remove them?

The most common impurities are unreacted starting materials. The formation of significant side products is less common in this specific reaction but can occur under harsh conditions.

Troubleshooting Impurities:

  • Unreacted 1-Formylpiperazine: This is a basic compound and should be effectively removed by the 1M HCl wash during the workup. If it persists, an additional acid wash may be required.

  • Unreacted Methyl Isothiocyanate: This is a volatile and relatively nonpolar compound. It can be removed by evaporation under reduced pressure and by washing the solid product with a nonpolar solvent like hexane.[1]

  • Symmetrical Thiourea (N,N'-dimethylthiourea): This could form if there is a contaminating source of methylamine from the degradation of methyl isothiocyanate. It is highly unlikely to be a major impurity. Purification via column chromatography would be necessary to separate it from the desired product.

Purification Strategy:

Technique When to Use Methodology
Recrystallization When the crude product is >85% pure and solid.Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol) and slowly add a co-solvent in which the product is less soluble (e.g., water) until turbidity persists. Cool slowly to allow crystals to form.
Column Chromatography If the product is an oil or contains multiple impurities of similar polarity.Use silica gel as the stationary phase. A gradient elution starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing polarity will effectively separate the components.[5]

Q3: I am struggling to interpret my TLC results. What should I be looking for?

Effective TLC monitoring is crucial for determining reaction completion and assessing purity.

  • Spotting: On your TLC plate, spot the 1-formylpiperazine starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM in the same lane).

  • Eluent: A mobile phase of 1:1 Ethyl Acetate/Hexane is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of ~0.3-0.4 for the product.

  • Visualization:

    • UV Light (254 nm): The product and starting material may be UV active.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain. The thiourea product will likely appear as a yellow/brown spot upon gentle heating.

  • Interpretation: The reaction is complete when the spot corresponding to 1-formylpiperazine (the limiting reagent) in the RM lane has completely disappeared. A new, typically higher Rf spot corresponding to the thiourea product should be prominent.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the primary safety concern with this reaction? A: Methyl isothiocyanate is toxic and a lachrymator.[6] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: Can I use a different solvent? A: Yes. Other polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used.[5] Avoid protic solvents like methanol or ethanol as they can potentially react with the isothiocyanate.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for full characterization.

  • ¹H NMR: Expect to see signals for the formyl proton (~8.0 ppm), piperazine ring protons (complex multiplets, ~3.0-4.0 ppm), the N-H proton of the thiourea (a broad singlet), and the N-methyl group (a doublet, due to coupling with the N-H proton, or a singlet).[7]

  • ¹³C NMR: Look for the characteristic thiocarbonyl (C=S) signal downfield (~180 ppm), the formyl carbonyl (C=O) signal (~160 ppm), and signals for the piperazine and methyl carbons.

  • FT-IR: Key stretches to identify are the N-H stretch (~3200-3400 cm⁻¹), the C=O stretch of the formyl group (~1650-1680 cm⁻¹), and the C=S stretch (~1300-1400 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q: Is it necessary to use a slight excess of methyl isothiocyanate? A: Using a small excess (1.05-1.1 equivalents) of the isothiocyanate helps to ensure that the more valuable 1-formylpiperazine is fully consumed, which can simplify purification.[1] Since the excess isothiocyanate is volatile and easily removed, this is a common and effective strategy.

Part 4: Troubleshooting Logic Flow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Logic start Problem Encountered low_yield Low or No Yield Check Reagent Quality: - Isothiocyanate fresh? - Amine/Solvent dry? start->low_yield e.g., Low Yield impurity Impure Product Identify Impurity: - Unreacted SM? - Side Product? start->impurity e.g., Impurities solution_reagents {Solution | - Use fresh/distilled isothiocyanate - Dry reagents and solvent } low_yield->solution_reagents If reagents suspect solution_conditions {Solution | - Increase temp to 40°C - Prolong reaction time - Monitor by TLC } low_yield->solution_conditions If conditions suspect solution_purify {Solution | - Repeat acid wash - Wash with hexane - Recrystallize or use column chromatography } impurity->solution_purify outcome Improved Yield & Purity solution_reagents->outcome solution_conditions->outcome solution_purify->outcome

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]

  • Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

  • METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. European Patent Office. Available at: [Link]

  • 3,4-Dibromo-2,5-Diformylthiophene. Organic Syntheses. Available at: [Link]

  • Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Taylor & Francis Online. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent. ResearchGate. Available at: [Link]

  • A highly efficient, selective, and rapid transformation of primary amines and diamines to isothiocyanates and cyclic thioureas is disclosed. ACS Publications. Available at: [Link]

  • Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent. ResearchGate. Available at: [Link]

  • Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. ResearchGate. Available at: [Link]

  • A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. Available at: [Link]

  • Gas-phase reaction of methyl isothiocyanate and methyl isocyanate with hydroxyl radicals under static relative rate conditions. PubMed. Available at: [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • ISOTHIOCYANIC ACID, METHYL ESTER. Organic Syntheses. Available at: [Link]

  • ETHYLENE THIOUREA. Organic Syntheses. Available at: [Link]

  • Separation of n-methyl piperazine from mixtures thereof with piperazine. Google Patents.
  • Method of producing methyl isothiocyanate. Google Patents.
  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Production of n-benzyl-4-formylpiperidine. Google Patents.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]

  • Isothiocyanate Derivatives of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]- carbazole (Rimcazole): Irreversible Ligands for the Dopamine Transporter. University of Miami. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimization of Crystallization Methods for N-methylpiperazine Derivatives

Welcome to the technical support center for the crystallization of N-methylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-methylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important class of compounds. The inherent properties of the N-methylpiperazine moiety, such as high polarity and hydrogen bonding capability, often present unique challenges including poor crystal formation, polymorphism, and "oiling out". This resource provides in-depth, experience-based solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles faced during the crystallization of N-methylpiperazine derivatives.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from solution as a liquid (an "oil") rather than a solid.[1] This oil is a highly concentrated, supersaturated liquid phase of your compound that is immiscible with the bulk solvent.[1][2] This phenomenon is particularly common with N-methylpiperazine derivatives due to their potential for strong solute-solvent interactions and high solubility in many organic solvents. The primary driver for oiling out is the creation of excessively high supersaturation too quickly, where the kinetics favor the formation of a disordered liquid phase over an ordered crystal lattice.[1][2]

Causality & Core Reasons:

  • Rapid Cooling: Drastic temperature drops push the system past the metastable zone width (MSZW) too quickly, not allowing time for orderly nucleation and growth.[1]

  • High Solute Concentration: Starting with a solution that is too concentrated makes it easy to cross the supersaturation threshold for oiling out.[1][3]

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble can make achieving controlled supersaturation difficult.

  • Impurities: Impurities can disrupt the crystal lattice formation process, sometimes lowering the melting point of the solute-solvent system and promoting oiling out.[2][3]

Troubleshooting Protocol:

  • Reduce Supersaturation Generation Rate:

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at a much slower rate. This prevents the creation of localized pockets of very high supersaturation.[6]

  • Modify Starting Conditions:

    • Decrease Concentration: Reduce the initial concentration of your compound by 20-30% and repeat the crystallization.[1]

    • Increase Solvent Volume: Add more of the "good" solvent to the oiled-out mixture, gently heat to redissolve, and then attempt the cooling cycle again, but more slowly.[3]

  • Employ Seeding:

    • Introduce a small number of seed crystals (1-2% w/w) once the solution is slightly supersaturated (i.e., within the metastable zone). This provides a template for growth and can bypass the kinetic barrier for nucleation, preventing the system from reaching the supersaturation level where oiling occurs.[2][4]

Q2: I am not getting any crystals at all, even after cooling to a low temperature. What should I do?

A2: The complete failure of a compound to crystallize is typically due to insufficient supersaturation or kinetic barriers to nucleation. N-methylpiperazine derivatives can be highly soluble, making it difficult to exit the undersaturated or metastable region of the phase diagram.

Troubleshooting Protocol:

  • Increase Supersaturation:

    • Solvent Evaporation: If your compound is stable, slowly evaporate the solvent at a constant temperature to increase the concentration until turbidity (cloudiness) is observed, which indicates nucleation.[4]

    • Anti-solvent Addition: This is often a highly effective method. Select an "anti-solvent" in which your compound is poorly soluble but which is fully miscible with your primary solvent. Add the anti-solvent slowly to the solution until turbidity persists.[7]

    • Further Cooling: If you have already cooled the solution, try cooling it to an even lower temperature (e.g., in an ice-salt bath or freezer), provided your solvent system allows it.

  • Overcome Nucleation Barriers:

    • Scratching Method: Gently scratch the inside of the glass flask with a glass rod at the surface of the solution. The micro-abrasions on the glass can provide nucleation sites.

    • Seeding: If you have crystals from a previous batch, add a single, small seed crystal to the supersaturated solution.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.[3] This is a common issue when the solubility of the compound in the chosen solvent system is still relatively high, even at the final, lower temperature.

Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Anti-solvent Addition: The most direct way to reduce final solubility and increase yield is to add an anti-solvent at the end of the cooling process. This dramatically decreases the solubility of the compound in the final solvent mixture.[8]

    • Solvent Screening: Your current solvent may not be optimal. A good crystallization solvent is one where the compound has high solubility at high temperatures and very low solubility at low temperatures.[4] A systematic screening is recommended (see Section 3).

  • Maximize Supersaturation (Controlled):

    • Cool to a Lower Final Temperature: Ensure you are cooling to the lowest practical temperature for your solvent system to minimize final solubility.

    • Concentrate the Solution: Before cooling, you can cautiously evaporate some solvent to start from a more concentrated solution. Be careful not to over-concentrate, which could lead to oiling out or impurity incorporation.[3]

  • Check for Material Loss:

    • Confirm that the low yield isn't due to problems in the reaction that produced the crude material.[3] If the crude mass was low to begin with, the issue lies with the synthesis, not the crystallization.

Section 2: Advanced Troubleshooting Guide

This section delves into more complex issues that require a deeper understanding of crystallization principles, such as polymorphism and impurity effects.

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and how do I control which form I get?

A4: Polymorphism is the ability of a compound to crystallize in multiple different crystal structures.[9] These different forms can have vastly different physical properties, including solubility, stability, and bioavailability, making control over polymorphism critical in pharmaceutical development.[9][] N-methylpiperazine's conformational flexibility can make its derivatives prone to forming polymorphs.

Confirmation of Polymorphism:

  • The most definitive method for identifying polymorphs is Powder X-Ray Diffraction (PXRD) . Different crystal structures will produce distinct diffraction patterns.[9]

  • Other useful techniques include Differential Scanning Calorimetry (DSC), which can identify different melting points and phase transitions, and solid-state NMR.[11][12]

Controlling Polymorphism: Control is achieved by carefully manipulating the crystallization conditions to favor the nucleation and growth of the desired form.[]

  • Solvent Choice: The solvent has a profound impact on which polymorph is formed due to specific solute-solvent interactions that can stabilize one form over another during nucleation.[13][14] Crystallizing from solvents of different polarity (e.g., a protic solvent like isopropanol vs. an aprotic solvent like ethyl acetate) can yield different forms.

  • Supersaturation Level: Different polymorphs often nucleate at different levels of supersaturation.[8] Generally, metastable forms (often less stable but more soluble) tend to nucleate at higher supersaturation, while the thermodynamically stable form is favored at lower supersaturation.

  • Temperature: Crystallization temperature directly affects solubility and nucleation kinetics, influencing the resulting polymorphic form.[12]

  • Seeding: Seeding a supersaturated solution with crystals of the desired polymorph is the most reliable method to ensure that form crystallizes.[]

Q5: My final product has poor purity, even after crystallization. How can impurities be incorporated and how do I improve their rejection?

A5: While crystallization is a powerful purification technique, impurities can still be incorporated into the final product through several mechanisms.[11][15] Understanding the mechanism is key to improving rejection.

Mechanisms of Impurity Incorporation:

  • Surface Adsorption: Impurities adhere to the surface of the growing crystal. This is more common with rapid crystallization where crystals have high surface area.[16]

  • Inclusions: Pockets of mother liquor become trapped within the growing crystal. This often happens during rapid, uncontrolled crystal growth.

  • Solid Solutions: An impurity with a similar molecular structure and size to your target compound can be incorporated directly into the crystal lattice.[16] This is often the most difficult type of impurity to remove.

Troubleshooting Protocol to Improve Purity:

  • Slow Down the Crystallization: Rapid crystal growth is a primary cause of impurity entrapment.[4] Slower cooling or anti-solvent addition rates provide more time for the system to remain in equilibrium, allowing only the correct molecules to integrate into the crystal lattice.

  • Optimize Solvent Choice: The choice of solvent can influence impurity rejection.[17] A solvent system where the impurity has much higher solubility than the target compound at the final crystallization temperature will be more effective at keeping the impurity in the mother liquor.

  • Control pH (if applicable): For N-methylpiperazine derivatives, which are basic, the pH of the solution can affect the solubility of both the target compound and any acidic or basic impurities. Adjusting the pH may selectively increase the solubility of impurities.

  • Recrystallization: A second crystallization step (recrystallization) is a standard method for improving purity. The already partially purified product is redissolved in a fresh solvent and crystallized again.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

A decision tree for troubleshooting common crystallization outcomes.

Section 3: Experimental Protocols & Data

Protocol: Systematic Solvent Screening for Crystallization

A systematic approach to solvent selection is crucial for developing a robust crystallization process.[18] This protocol uses a small amount of material to efficiently screen for promising solvent candidates.

Objective: To identify a solvent or solvent system with a steep solubility curve (high solubility when hot, low solubility when cold).

Materials:

  • Your N-methylpiperazine derivative (~100 mg)

  • A selection of solvents with varying polarities (see table below)

  • Small vials (2 mL) with caps

  • Stir bars and a hotplate/stirrer

  • Ice bath

Procedure:

  • Solubility Test (Hot):

    • Place ~10 mg of your compound into a vial with a stir bar.

    • Add the first solvent dropwise (e.g., 50 µL at a time) while stirring at room temperature until the solid dissolves. Note the approximate volume needed.

    • If it dissolves readily at room temperature, the solvent is likely too good and will result in low yield.

    • If it is poorly soluble, heat the vial gently (e.g., to 50-60°C). Continue adding solvent dropwise until the solid fully dissolves. Record the total volume and temperature. A good candidate will dissolve a reasonable amount of compound at an elevated temperature.

  • Crystallization Test (Cold):

    • Take the vials with dissolved compound from step 1 and allow them to cool slowly to room temperature.

    • Observe if crystals form. Note the quality of the crystals (e.g., fine powder, large needles).

    • If no crystals form, place the vial in an ice bath for 20-30 minutes.

    • A good solvent will produce a significant amount of crystalline solid upon cooling. An ideal solvent will show no precipitation at room temp but significant precipitation in the ice bath.

  • Evaluation:

    • Rank the solvents based on the quality and quantity of crystals formed. The best solvents will dissolve the compound when hot and yield a large amount of solid when cold.

Data Presentation: Common Solvents for Crystallization

The table below provides a starting point for solvent selection, categorized by polarity.

Solvent ClassExample SolventBoiling Point (°C)PolarityKey Considerations
Protic Isopropanol82HighGood for H-bond donors/acceptors. Often provides good solubility differential.
Ethanol78HighSimilar to isopropanol, can form solvates.
Water100Very HighUse as an anti-solvent for compounds soluble in organics.
Aprotic Polar Acetonitrile82HighCan yield different polymorphs than alcohols.[14]
Acetone56Medium-HighVolatile, useful for evaporation methods.
Ethyl Acetate77MediumCommon choice, good balance of polarity.
Aprotic Non-Polar Toluene111LowGood for less polar derivatives, can be effective in anti-solvent pairs.
Heptane / Hexane98 / 69Very LowAlmost always used as an anti-solvent.
Workflow for Metastable Zone Width (MSZW) Determination

Understanding the Metastable Zone Width (MSZW) is essential for designing a controlled crystallization process.[19][20] The MSZW is the region between the solubility curve and the supersolubility curve, where the solution is supersaturated but nucleation is not yet spontaneous.[19] Operating within this zone allows for controlled crystal growth.[19]

A workflow diagram for determining the Metastable Zone Width (MSZW).

References

  • Vertex AI Search. (2024).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BOC Sciences.
  • Mettler Toledo.
  • Technobis Crystallization Systems. (2023).
  • Mettler Toledo. Metastable Zone Width (MSZW)
  • Request PDF.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development.
  • Vapourtec. (2024).
  • Choi, H. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Benchchem.
  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • At Tianming Pharmaceutical.
  • A new view on the metastable zone width during cooling crystalliz
  • ResearchGate. Effect of Impurities on the Growth Kinetics of Crystals.
  • Scribd.
  • Syrris. (2024).
  • ACS Publications. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • IUCr Journals. (2020).
  • ResearchGate.
  • PMC. Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System.
  • PMC. (2025). Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis.
  • Mettler Toledo.
  • Mirai Intex. (2024).
  • Loughborough University Research Repository.
  • MDPI. (2021).
  • MDPI.
  • Upperton Pharma Solutions. (2019). Hard to Handle API Challenges.
  • Google Patents.
  • Malvern Panalytical. (2024). Detect and control polymorphism: pro tips for pharmaceutical scientists.
  • Semantic Scholar. (2017).
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  • Google Patents.
  • PMC. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
  • MDPI. (2024).

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Optimization

Technical Support Center: Enhancing the Selectivity of Piperazine-Based Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of improving the selectivity of piperazine-based kinase inhibitors. The piperazine scaffold is a common motif in kinase inhibitor design, valued for its synthetic tractability and ability to modulate physicochemical properties.[1] However, its flexibility and potential for multiple interaction points can also lead to off-target activities.[2][3] This resource is designed to help you navigate these challenges and optimize your drug discovery workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selectivity of piperazine-based kinase inhibitors.

Q1: Why is improving the selectivity of my piperazine-based kinase inhibitor crucial?

A1: While potent inhibition of the target kinase is the primary goal, selectivity is equally important for several reasons:

  • Minimizing Off-Target Effects and Toxicity: Many kinase inhibitors are promiscuous, binding to multiple kinases due to the conserved nature of the ATP-binding site across the kinome.[4] This can lead to unexpected and undesirable side effects in a clinical setting.[5][6]

  • Clearer Structure-Activity Relationship (SAR): A selective compound provides more straightforward data for understanding how modifications to your molecule affect its interaction with the intended target, rather than a combination of targets.

  • Validating the Biological Role of the Target Kinase: Using a highly selective inhibitor ensures that the observed biological effects are indeed due to the inhibition of the target kinase, strengthening the validation of that kinase as a drug target.[7]

Q2: My initial screens show my piperazine-containing compound hits multiple kinases. Is this expected?

A2: Yes, this is a common observation. The piperazine ring often occupies the solvent-exposed region of the kinase ATP-binding site. Its basic nitrogen can form hydrogen bonds, and different substituents on the piperazine can interact with various amino acid residues, sometimes leading to a "shotgun" effect where the compound inhibits a broad range of kinases.[5][8] The initial goal is to identify a starting point and then iteratively refine the molecule to enhance selectivity.

Q3: What are the first experimental steps to assess the selectivity of my new inhibitor?

A3: A tiered approach is often the most efficient and cost-effective strategy.[7]

  • Initial Single-Concentration Screening: Screen your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases. This will give you a general idea of the off-target profile.

  • Dose-Response (IC50) Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full dose-response curve to determine the IC50 value.[7][9] This provides a quantitative measure of potency against off-targets.

  • Selectivity Index Calculation: Calculate the selectivity index by comparing the IC50 of your target kinase to the IC50 values of off-target kinases.[9] A higher selectivity index indicates a more selective compound.

II. Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges you may encounter.

Problem 1: My kinome scan reveals broad off-target activity. Where do I start with optimization?

If your initial kinome scan shows your piperazine-based inhibitor hits numerous kinases, a systematic approach to structural modification is necessary.

Workflow for Addressing Broad Off-Target Activity

G A Broad Off-Target Activity in Kinome Scan B Analyze Co-crystal Structure (if available) or Model Binding Pose A->B C Identify Key Interactions of Piperazine Moiety B->C D Systematic Modification of Piperazine Substituents C->D Modify size, electronics, and H-bonding potential E Explore Rigidification Strategies C->E Introduce rings or bulky groups to limit conformations F Re-screen Analogs in Selectivity Panel D->F E->F G Analyze SAR for Selectivity F->G H Iterative Optimization G->H H->D

Caption: Iterative workflow for improving inhibitor selectivity.

Step-by-Step Troubleshooting Protocol:
  • Structural Analysis:

    • Crystallography/Modeling: If possible, obtain a co-crystal structure of your inhibitor bound to its target kinase. If not, use computational docking to model the binding pose. This will help you visualize how the piperazine moiety and its substituents are oriented in the binding pocket.

    • Identify Key Interactions: Pay close attention to the interactions of the piperazine ring. Is it extending into a specific sub-pocket? Is it making crucial hydrogen bonds? Understanding these interactions is key to rational design.[10]

  • Structure-Activity Relationship (SAR) Guided by Selectivity:

    • Piperazine Substituents: The substituents on the piperazine ring are often a major determinant of selectivity. Systematically vary these groups to probe the chemical space.[11][12]

      • Steric Bulk: Introducing bulkier groups can create steric hindrance that prevents binding to off-target kinases with smaller binding pockets.[4][8]

      • Electronics: Modifying the electronic properties of substituents can alter hydrogen bonding and other non-covalent interactions.

    • Rigidification: The flexibility of the piperazine ring can contribute to promiscuity. Consider strategies to constrain its conformation:

      • Macrocyclization: This strategy involves creating a cyclic molecule from a linear lead compound and has been shown to improve kinase selectivity.[13]

      • Bridged Piperazines: Incorporating a bridged piperazine can reduce the number of accessible conformations, potentially leading to improved selectivity.[8]

  • Iterative Screening:

    • Synthesize a focused library of analogs based on your structural hypotheses.

    • Screen these new compounds against a smaller, more focused panel of kinases that includes your primary target and the most potent off-targets identified in the initial screen.

    • Analyze the resulting SAR to identify trends that improve selectivity and guide the next round of design.

Problem 2: I am not seeing a clear Structure-Activity Relationship (SAR) for selectivity. How can I refine my library design?

When initial modifications do not yield a clear path to improved selectivity, it may be necessary to employ more advanced or alternative strategies.

Strategies for Refining Library Design
  • "Gatekeeper" Residue Targeting: The "gatekeeper" residue is a key amino acid in the ATP-binding pocket that controls access to a deeper hydrophobic pocket. Kinases with smaller gatekeeper residues (e.g., threonine) can accommodate bulkier inhibitor substituents than those with larger gatekeeper residues (e.g., methionine or phenylalanine). Designing your piperazine substituents to exploit these differences can be a powerful strategy for achieving selectivity.[4]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP-binding site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine. This can lead to highly selective and potent inhibition.[4]

  • Substrate-Based Inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that target the less conserved substrate-binding site. This can offer a more selective approach.[14]

Problem 3: My inhibitor is selective in biochemical assays but shows off-target effects in cells. What's next?

A discrepancy between biochemical and cellular activity is a common challenge. Several factors could be at play.

Troubleshooting Cellular Off-Target Effects

G A Selective in Biochemical Assay, Off-Target Effects in Cells B Confirm On-Target Engagement in Cells (e.g., CETSA, NanoBRET) A->B C Investigate Non-Kinase Off-Targets A->C Use target-agnostic approaches D Assess Metabolite Activity A->D Are metabolites active? E Refine Compound Properties (e.g., reduce lipophilicity) B->E C->E D->E F Cellular Phenotypic Screening E->F

Caption: Workflow for investigating cellular off-target effects.

Experimental Approaches:
  • Confirm Target Engagement in a Cellular Context:

    • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.

    • NanoBRET™ Target Engagement Assays: This is a live-cell method that quantifies inhibitor binding to a specific target protein.

  • Identify Non-Kinase Off-Targets: Your compound may be interacting with proteins other than kinases.[2]

    • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down the cellular targets of your inhibitor.

  • Evaluate Compound Metabolism: Your parent compound may be metabolized in cells to new molecules with different activity profiles. Analyze cell lysates using LC-MS to identify potential metabolites and then synthesize and test them for activity.

  • CRISPR/Cas9 Genetic Validation: To definitively determine if the cellular phenotype is due to on-target inhibition, use CRISPR/Cas9 to knock out the target kinase. If the inhibitor still produces the same effect in the knockout cells, it is acting through an off-target mechanism.[15]

III. Data Presentation

Clear and organized data is essential for making informed decisions in a drug discovery project.

Table 1: Example Selectivity Profile for a Piperazine-Based Inhibitor
Kinase TargetIC50 (nM)Selectivity Index (vs. Target X)
Target X 10 1
Off-Target A10010
Off-Target B50050
Off-Target C>10,000>1,000

This table allows for a quick comparison of the inhibitor's potency against the primary target versus off-targets.

IV. Key Experimental Protocols

Below are summarized protocols for key assays in selectivity profiling.

Protocol 1: Kinase Selectivity Profiling using a Commercial Service

Many companies offer kinase screening panels. The general workflow is as follows:

  • Compound Submission: Provide your compound at a specified concentration and format.

  • Assay Performance: The service provider will perform in vitro kinase activity assays against their panel of kinases (e.g., using radiometric or fluorescence-based methods).[9]

  • Data Reporting: You will receive a report detailing the percent inhibition at a single concentration or IC50 values for a dose-response experiment.

  • Data Analysis: Analyze the data to identify off-targets and calculate selectivity scores.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general overview. Specific details will need to be optimized for your target and cell line.

  • Cell Treatment: Treat intact cells with your inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.

V. References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (URL: [Link])

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (URL: [Link])

  • New technique improves the selectivity of kinase inhibitors. (URL: [Link])

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (URL: [Link])

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (URL: [Link])

  • Application of a macrocyclization strategy in kinase inhibitor development. (URL: [Link])

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (URL: [Link])

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (URL: [Link])

  • Structure-activity relationship of piperazine-linked aminopyridine 6. (URL: [Link])

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (URL: [Link])

  • Strategy toward Kinase-Selective Drug Discovery. (URL: [Link])

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (URL: [Link])

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (URL: [Link])

  • Three-Dimensional Quantitative Structure−Activity Relationship (3D-QSAR) Models for a Novel Class of Piperazine-Based Stromelysin-1 (MMP-3) Inhibitors: Applying a “Divide and Conquer” Strategy. (URL: [Link])

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (URL: [Link])

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (URL: [Link])

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (URL: [Link])

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (URL: [Link])

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (URL: [Link])

  • Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. (URL: [Link])

Sources

Troubleshooting

Process Chemistry Support Center: Scale-Up Synthesis of Piperazine Compounds

Welcome to the Technical Support Center for Piperazine Scale-Up Synthesis. Piperazine derivatives are privileged scaffolds in medicinal chemistry, yet their translation from discovery-scale batch reactions to multi-kilog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Scale-Up Synthesis. Piperazine derivatives are privileged scaffolds in medicinal chemistry, yet their translation from discovery-scale batch reactions to multi-kilogram continuous processes presents significant thermodynamic, kinetic, and regioselectivity challenges.

This guide provides drug development professionals and process chemists with authoritative troubleshooting frameworks, mechanistic insights, and self-validating protocols to overcome common synthetic bottlenecks.

Part 1: Knowledge Base & FAQs (Strategic Process Chemistry)

Q1: Why does direct N-monoalkylation consistently yield statistical mixtures at scale, and how can we engineer around this?

Mechanistic Rationale: The two secondary amine nitrogen atoms in an unsubstituted piperazine ring possess equivalent nucleophilicity. When an electrophile (e.g., an alkyl halide) is introduced, the initial monoalkylation product often exhibits equal or slightly enhanced nucleophilicity compared to the starting material due to the inductive electron-donating effect of the new alkyl group. This thermodynamic reality inevitably leads to a statistical mixture of unreacted starting material, monoalkylated, and dialkylated products[1].

Scale-Up Solution: Avoid direct stoichiometry-controlled alkylation for complex APIs. Instead, employ Reductive Amination . By reacting piperazine with an aldehyde or ketone, a carbinolamine intermediate is formed, which dehydrates to an iminium ion. Because the iminium species is rapidly and selectively reduced (e.g., via catalytic hydrogenation or NaBH₃CN), the reaction is kinetically trapped at the mono-substituted stage, preventing over-alkylation[1].

Q2: Direct α-C–H functionalization of piperazines is notoriously difficult. What are the most scalable modern approaches?

Mechanistic Rationale: Traditional α-C–H functionalization requires harsh lithiation (e.g., s-BuLi) at cryogenic temperatures (-78 °C), which is energetically prohibitive and dangerous at scale due to the risk of exothermic runaway[2]. Furthermore, the presence of two basic nitrogen atoms leads to competitive coordination and undesired side pathways.

Scale-Up Solution: Transition to Organic Photoredox Catalysis . Using an organic photocatalyst (such as an acridinium salt) under visible light irradiation allows for the direct single-electron oxidation of carbamate-protected piperazines to a carbamyl radical cation. Deprotonation yields an open-shell α-amino radical that can be intercepted by Michael acceptors or imines[3]. This circumvents the need for toxic tin precursors (SnAP reagents) or cryogenic lithiation, operating efficiently at room temperature[2].

Mechanism Step1 Photocatalyst Excitation (Visible Light 450nm) Step2 Single Electron Transfer (SET) Amine Oxidation Step1->Step2 Step3 Deprotonation α-Amino Radical Formation Step2->Step3 - e- Step4 Radical Trapping (e.g., Michael Acceptor) Step3->Step4 - H+ Step5 Product Formation & Catalyst Regeneration Step4->Step5 SET Reduction

Mechanistic pathway for photoredox-catalyzed α-C-H functionalization.

Part 2: Troubleshooting Guide for Experimental Bottlenecks

Issue 1: Exothermic Runaway and Poor Mass Transfer in N-Alkylation

Symptom: During the scale-up of direct N-alkylation using biphasic basic conditions, localized hot spots degrade the product, and conversion stalls at 70%. Causality: Batch reactors suffer from poor surface-area-to-volume ratios. In biphasic systems, the reaction rate is limited by the interfacial mass transfer of the base and the electrophile. Intervention: Implement Continuous Flow Phase-Transfer Catalysis (PTC) . Utilizing a tubular flow reactor with an integrated membrane separator drastically increases the interfacial contact area. This circumvents mass transfer limitations and provides superior heat dissipation, allowing for precise thermal control and >99% conversion[4].

Issue 2: Yield Drop-Off in Photoredox C-H Alkylation Upon Scale-Up

Symptom: A photoredox α-C-H functionalization yields 85% in a 2-dram vial but drops to 40% in a 1-liter batch reactor. Causality: The Beer-Lambert law dictates that photon flux decays exponentially as it penetrates a solution. In a 1-liter batch reactor, the center of the vessel is a "dark zone" where no photocatalytic initiation occurs, leading to extended reaction times and catalyst degradation. Intervention: Shift to a Continuous-Flow Photoreactor . By pumping the reaction mixture through narrow-diameter PFA tubing (e.g., 1-2 mm inner diameter) wrapped around an LED core, uniform irradiation is guaranteed. This has been proven to maintain synthetically useful yields on preparative scales[3].

Part 3: Quantitative Process Data

To aid in route scouting, the following tables summarize the efficiency metrics of various piperazine functionalization strategies based on recent process chemistry literature.

Table 1: Comparative Metrics of Piperazine N-Monoalkylation Strategies
StrategyRegioselectivity (Mono:Di)Atom EconomyPrimary Scale-Up BottleneckTypical Yield
Direct Alkylation (Batch) Poor (Statistical)HighExothermic control, purification40 - 60%
Boc-Protecting Group Excellent (>99:1)LowHigh solvent usage, multi-step75 - 85%
Reductive Amination Excellent (>95:5)ModerateHydride reagent safety (H₂ gas)80 - 95%
Continuous Flow PTC Good (Kinetic Control)HighEquipment capital expenditure>90%
Table 2: α-C-H Functionalization Yield Comparison (Batch vs. Flow)
Reagent / MethodologyCatalyst SystemBatch Yield (Gram-Scale)Flow Yield (Gram-Scale)Safety / Green Metric
SnAP Reagents Cu(II) stoichiometric65%78%High toxicity (Tin byproducts)
CLAP Reagents Ir-based Photoredox70%82%Moderate (Heavy metal catalyst)
Organic Photoredox Acridinium Salt71%68%Excellent (Metal-free, mild)

Data synthesized from comparative scale-up studies[3],[2].

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP A: Continuous-Flow Reductive Amination for N-Monoalkylated Piperazines

Design Principle: This protocol uses inline analytics to ensure the intermediate is fully formed before reduction, preventing raw material waste.

  • Feed Preparation:

    • Stream A: Piperazine (1.2 equiv) and target aldehyde (1.0 equiv) dissolved in anhydrous methanol (0.5 M).

    • Stream B: NaBH₃CN (1.5 equiv) in methanol (0.5 M) with 1% v/v acetic acid.

  • Imine Formation & Validation (Reactor 1):

    • Pump Stream A through a heated coil reactor (40 °C, residence time = 10 min).

    • Self-Validation Checkpoint: Route the output through an inline Flow-IR cell. Do not engage Stream B until the carbonyl stretch (~1710 cm⁻¹) is completely depleted and the imine stretch (~1650 cm⁻¹) plateaus.

  • Reduction Phase (Reactor 2):

    • Merge the validated Stream A output with Stream B via a T-mixer.

    • Pass through a secondary residence coil (25 °C, residence time = 15 min).

  • Quench & Separation:

    • Run the effluent into a continuous stirred-tank reactor (CSTR) containing saturated aqueous NaHCO₃. Divert to an inline liquid-liquid separator to isolate the organic phase containing the pure N-monoalkylated product[1].

FlowWorkflow StreamA Stream A: Piperazine + Aldehyde Reactor1 Heated Coil (40°C) Imine Formation StreamA->Reactor1 IRCheck Inline Flow-IR (Validate 1650 cm⁻¹) Reactor1->IRCheck TMixer T-Mixer IRCheck->TMixer Pass StreamB Stream B: NaBH₃CN + AcOH StreamB->TMixer Reactor2 Reduction Coil (25°C) TMixer->Reactor2 Separator Inline Liquid-Liquid Extraction Reactor2->Separator

Self-validating continuous flow setup for piperazine reductive amination.

SOP B: Scalable Organic Photoredox α-C-H Alkylation

Design Principle: Eliminates transition metals and utilizes flow dynamics to overcome photon penetration limits.

  • Solution Assembly: Dissolve N-Boc-piperazine (1.0 equiv), Michael acceptor (1.5 equiv), and Mes-Acr-MeClO₄ photocatalyst (2 mol%) in degassed dichloromethane.

  • Degassing Validation:

    • Sparge the solution with Argon for 30 minutes.

    • Self-Validation Checkpoint: Use an inline dissolved oxygen (DO) sensor. The reaction must not proceed until DO is < 0.1 ppm, as oxygen will quench the excited photocatalyst and terminate the radical chain[3].

  • Photochemical Flow:

    • Pump the degassed solution through a PFA tubing reactor (1.5 mm ID) tightly coiled around a 450 nm high-power LED cylinder.

    • Set the flow rate to achieve a 20-minute residence time. Maintain active cooling (fan or water jacket) to keep the surface temperature at 25 °C.

  • Collection: Collect the effluent in a foil-wrapped vessel to immediately halt radical propagation, followed by standard silica gel filtration to remove the organic catalyst[3].

References

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis Journal of the American Chemical Society URL:[Link][3]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) / National Library of Medicine URL:[Link][1]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization MDPI - Organics URL:[Link][2]

  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow ResearchGate URL:[Link][4]

Sources

Optimization

Enhancing the bioavailability of piperazine derivatives through structural modification

Welcome to the Medicinal Chemistry Technical Support Center. Piperazine is a privileged scaffold in drug discovery, featured in numerous FDA-approved drugs (e.g., imatinib, aripiprazole) due to its ability to modulate ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. Piperazine is a privileged scaffold in drug discovery, featured in numerous FDA-approved drugs (e.g., imatinib, aripiprazole) due to its ability to modulate physicochemical properties and target affinity. However, its high basicity and electron-rich nitrogen atoms frequently lead to poor oral bioavailability, rapid metabolic clearance, and efflux transporter liabilities.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help drug development professionals optimize piperazine-based lead compounds.

Part 1: Troubleshooting Metabolic Instability (CYP450 Liability)

Q: Why does my piperazine-based lead compound exhibit rapid hepatic clearance in human liver microsomes (HLM) despite excellent in vitro target potency?

A: Piperazine rings are highly susceptible to cytochrome P450 (CYP) mediated metabolism, primarily driven by the CYP3A4 and CYP2D6 isoforms[1]. The electron-rich nitrogen atoms facilitate single-electron transfer (SET) or hydrogen atom transfer (HAT) to the CYP heme iron-oxo species. This typically results in α -carbon oxidation, leading to N-dealkylation, or direct N-oxidation.

More critically, piperazines can undergo a six-electron oxidation process to form highly reactive iminium ion intermediates. These electrophilic species can either be trapped by cellular glutathione (GSH) to form thioether adducts or covalently bind to the CYP apoprotein, causing Mechanism-Based Inactivation (MBI)[2].

Actionable Structural Modifications:

  • Steric Shielding: Introduce bulky groups (e.g., methyl or bridged bicyclic systems) adjacent to the nitrogen at the α -carbon. This physically blocks the CYP active site from accessing the labile C-H bonds.

  • Electronic Deactivation: Lower the electron density of the basic amine. Converting the amine to an amide, urea, or introducing strong electron-withdrawing groups (e.g., trifluoromethyl, fluorine) on adjacent aromatic rings increases metabolic stability.

Metabolism Pip Piperazine Core CYP CYP3A4 / CYP2D6 Oxidation Pip->CYP AlphaOx alpha-Carbon Oxidation CYP->AlphaOx NDealk N-Dealkylation CYP->NDealk Iminium Reactive Iminium Ion AlphaOx->Iminium GSH GSH Trapping (Thioether) Iminium->GSH MBI Mechanism-Based Inactivation Iminium->MBI

CYP450 metabolic pathways of piperazine leading to clearance or enzyme inactivation.

Part 2: Overcoming P-glycoprotein (P-gp) Efflux & Permeability Issues

Q: My compound shows excellent passive permeability in PAMPA but fails to accumulate intracellularly or cross the blood-brain barrier (BBB). Is it a P-gp substrate?

A: Yes, a high Parallel Artificial Membrane Permeability Assay (PAMPA) score ( Pe​>1.5×10−6 cm/s) coupled with poor cellular retention is a hallmark of active efflux by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1)[3]. The secondary or tertiary amines in piperazines typically have a pKa​ around 9.0, meaning they are protonated and carry a positive charge at physiological pH. This protonated state is a strong pharmacophore for the P-gp binding pocket.

Actionable Structural Modifications:

  • pKa​ Tuning: Reduce the basicity of the piperazine nitrogen. Installing a proximal fluorine atom utilizes an inductive electron-withdrawing effect to pull electron density away from the nitrogen lone pair, dropping the pKa​ to ~6.5–7.5. This shifts the equilibrium toward the neutral, non-P-gp-substrate form.

  • Efflux Resistance Breaker (ERB) Fragments: Attach bulky, lipophilic ERB motifs at the piperazine terminus. This increases hydrophobic interactions in the P-gp access tunnel, allowing the molecule to evade transport or act as a competitive inhibitor, a strategy successfully used to rescue imatinib derivatives[4].

  • Intramolecular Hydrogen Bonding (IMHB): Design the molecule so the piperazine nitrogen participates in an IMHB, masking the hydrogen bond donor from the aqueous environment and the P-gp recognition site.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between specific structural modifications on a standard aryl-piperazine scaffold and their resulting pharmacokinetic parameters.

Modification StrategyTarget Rationale pKa​ PAMPA Pe​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)Efflux Ratio (Caco-2)Oral Bioavailability (%F)
Unmodified Parent Baseline9.20.8125.018.5< 5%
N-Acylation Mask basic amineN/A12.485.02.115%
α -Dimethylation Steric block of CYP8.91.222.515.028%
Proximal Fluorination Inductive pKa​ lowering7.118.545.01.855%
ERB Fragment Addition Evade P-gp binding8.522.060.01.242%

Note: PAMPA Pe​ values >1.5×10−6 cm/s indicate high passive permeability[5]. An Efflux Ratio >2.0 indicates active efflux.

Part 4: Experimental Workflows & Protocols

To ensure scientific integrity, all modifications must be validated using self-contained, standardized assays. Below are the step-by-step methodologies for the two most critical screening protocols.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic metabolic clearance ( CLint​ ) of piperazine derivatives.

  • Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the piperazine test compound (final concentration 1 µM, keeping organic solvent < 0.5% v/v) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Control: Run a parallel incubation without NADPH to differentiate CYP-mediated metabolism from chemical instability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate CLint​ from the elimination rate constant ( k ).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and measure passive transcellular permeability without the confounding variables of active transport[5].

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate (e.g., PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor Compartment: Dilute the piperazine test compound to 10 µM in PBS (pH 7.4) and add 150 µL to each well of the donor plate.

  • Acceptor Compartment: Add 300 µL of blank PBS (pH 7.4) to each well of the acceptor plate (bottom plate).

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer. Incubate at room temperature for 4 hours in a humidity chamber without agitation.

  • Quantification: Separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability coefficient ( Pe​ ) using the standard PAMPA equation based on the equilibrium concentration.

Workflow Start Poor Oral Bioavailability of Piperazine Lead PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Microsomes HLM Stability Assay (Metabolic Clearance) Start->Microsomes LowPerm Low Permeability (Pe < 1.5 x 10^-6 cm/s) PAMPA->LowPerm HighPerm High Permeability (Pe > 1.5 x 10^-6 cm/s) PAMPA->HighPerm HighClear High Clearance (CLint > 50 µL/min/mg) Microsomes->HighClear Sol1 Reduce pKa / Mask HBD (Add Fluorine/Amide) LowPerm->Sol1 Sol2 Check Caco-2 for P-gp Efflux Add ERB Fragments HighPerm->Sol2 Sol3 Steric Shielding at alpha-Carbon or Bioisosteric Replacement HighClear->Sol3

Decision tree for diagnosing and resolving piperazine bioavailability bottlenecks.

References

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds Source: PMC (National Institutes of Health) URL:[Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline Source: ResearchGate URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones Source: Academia.edu URL:[Link]

  • The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Anticancer Activity of 4-formyl-N-methylpiperazine-1-carbothioamide

Introduction: Navigating the Pipeline of Novel Anticancer Agents The development of novel anticancer therapeutics is a cornerstone of modern oncology research. A significant challenge lies in the rigorous, multi-faceted...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Pipeline of Novel Anticancer Agents

The development of novel anticancer therapeutics is a cornerstone of modern oncology research. A significant challenge lies in the rigorous, multi-faceted validation of new chemical entities to ascertain their efficacy and mechanism of action. This guide focuses on a promising molecule, 4-formyl-N-methylpiperazine-1-carbothioamide, a compound belonging to the thiosemicarbazone class. Thiosemicarbazones and their derivatives have garnered substantial interest for their potential as anticancer agents, often attributed to their ability to chelate metal ions or inhibit key enzymes involved in cell proliferation.[1][2][3] The inclusion of a piperazine moiety is also strategic, as this heterocyclic structure is a common pharmacophore in a wide array of approved drugs, recognized for its ability to improve pharmacokinetic properties and interact with biological targets.[4][5][6]

This document provides a comprehensive, technically-grounded framework for researchers to validate the anticancer activity of 4-formyl-N-methylpiperazine-1-carbothioamide. We will objectively compare its performance against two widely-used, mechanistically distinct chemotherapeutic agents: Doxorubicin , a topoisomerase II inhibitor, and Cisplatin , a DNA cross-linking agent.[7][8] The experimental workflow detailed herein is designed to be a self-validating system, moving logically from broad cytotoxicity screening to specific mechanistic inquiries.

Compound Profiles: The Challenger and The Standards

A robust validation study requires well-characterized comparators. The choice of Doxorubicin and Cisplatin allows for a comparison against agents with different, well-understood mechanisms of cytotoxicity.

  • 4-formyl-N-methylpiperazine-1-carbothioamide (Test Compound): This novel molecule integrates the thiosemicarbazone scaffold, known for inhibiting enzymes like ribonucleotide reductase and topoisomerase II, with a piperazine ring, a privileged structure in medicinal chemistry.[2][4] The central hypothesis is that this combination will yield potent and potentially selective anticancer activity.

  • Doxorubicin (Comparator 1): An anthracycline antibiotic, Doxorubicin's primary anticancer effects stem from its ability to intercalate into DNA and inhibit the progression of topoisomerase II.[7][9] This action leads to the accumulation of DNA double-strand breaks, triggering apoptosis.[10][11] It is a standard treatment for a variety of cancers, including breast and lung cancer.[12][13]

  • Cisplatin (Comparator 2): A platinum-based drug, Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily creating intra-strand crosslinks.[8][14] These adducts distort the DNA structure, interfering with replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[15][16][17] It is a first-line treatment for numerous cancers, including lung cancer.[18][19]

Experimental Validation Workflow: From "If" to "How"

The following three-phase experimental plan provides a logical progression for validating the anticancer potential of the test compound. The causality behind each step is explained to provide a clear rationale for the experimental design.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification A Select Cell Lines (e.g., A549, MCF-7, Normal Fibroblast) B Treat with Compound Series (Test, Doxorubicin, Cisplatin) A->B C Perform MTT Assay (24, 48, 72 hours) B->C D Calculate IC50 Values & Assess Selectivity C->D E Treat Cells at IC50 Concentration D->E If selectively cytotoxic F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (PI Staining) E->G H Hypothesize Target Based on Structure (e.g., Topoisomerase II) F->H If apoptosis confirmed G->H If cell cycle arrest observed I Perform Topoisomerase II Inhibition Assay H->I J Compare Activity with Doxorubicin I->J

Caption: Overall workflow for validating anticancer activity.

Phase 1: Foundational Cytotoxicity Screening

Rationale: The first essential question is whether the compound exhibits cytotoxic activity against cancer cells and, critically, whether this activity is selective. A compound that kills normal cells as effectively as cancer cells has a low therapeutic potential. We utilize the MTT assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous control cell line (e.g., MRC-5 - normal lung fibroblast) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound, Doxorubicin, and Cisplatin in culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark purple formazan.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values (µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MRC-5 (Normal Lung)Selectivity Index (MRC-5 / A549)
4-formyl-N-methylpiperazine-1-carbothioamideExperimental ValueExperimental ValueExperimental ValueCalculated Value
DoxorubicinExperimental ValueExperimental ValueExperimental ValueCalculated Value
CisplatinExperimental ValueExperimental ValueExperimental ValueCalculated Value

A higher selectivity index indicates a more favorable therapeutic window.

Phase 2: Uncovering the Mechanism of Cell Death

Rationale: Once cytotoxicity is established, the next logical step is to determine how the compound induces cell death. The two most common fates for cells treated with cytotoxic agents are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry provides a powerful, quantitative method to distinguish these outcomes.

G cluster_results Interpret Quadrants Start Treat Cells with Test Compound at IC50 Stain Stain with Annexin V-FITC & PI FACS Analyze with Flow Cytometry Q1 Q1: Necrotic (Annexin V- / PI+) FACS->Q1 Red Fluorescence Q2 Q2: Late Apoptotic (Annexin V+ / PI+) FACS->Q2 Green & Red Fluorescence Q3 Q3: Viable (Annexin V- / PI-) FACS->Q3 Low Fluorescence Q4 Q4: Early Apoptotic (Annexin V+ / PI-) FACS->Q4 Green Fluorescence

Caption: Flow cytometry workflow for apoptosis detection.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound and controls at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide (PI).

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Mechanistic Summary

Treatment (at IC50)% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlValueValueValueValueValue
Test CompoundValueValueValueValueValue
DoxorubicinValueValueValueValueValue
CisplatinValueValueValueValueValue
Phase 3: Hypothesis-Driven Target Identification

Rationale: The structural similarity of our test compound to other thiosemicarbazones suggests that it may inhibit Topoisomerase II, a mechanism it would share with Doxorubicin.[2] Validating this hypothesis provides a deeper understanding of its molecular mechanism of action. A cell-free DNA relaxation assay is a direct method to measure the enzymatic activity of Topoisomerase II.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (the substrate), human Topoisomerase IIα enzyme, and assay buffer.

  • Compound Addition: Add varying concentrations of the test compound. Include a negative control (no compound) and a positive control (Doxorubicin or another known Topo II inhibitor).

  • Enzymatic Reaction: Incubate the reaction at 37°C for 30 minutes. The enzyme will relax the supercoiled DNA into its open circular form.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., Ethidium Bromide) and visualize under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled form.

G Compound 4-formyl-N-methylpiperazine- 1-carbothioamide TopoII Inhibition of Topoisomerase II Compound->TopoII DSB Accumulation of DNA Double-Strand Breaks TopoII->DSB DDR Activation of DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action for the test compound.

Conclusion

This guide presents a systematic and logical pathway for the initial validation of 4-formyl-N-methylpiperazine-1-carbothioamide as a potential anticancer agent. By moving from broad phenotypic screening to specific mechanistic assays and comparing the results against well-established clinical drugs, researchers can build a robust data package. The proposed experiments will determine the compound's cytotoxic potency, its selectivity for cancer cells over normal cells, its ability to induce apoptosis and/or cell cycle arrest, and its potential to inhibit a key oncological target, Topoisomerase II. The successful completion of this workflow will provide the critical evidence needed to justify further preclinical development.

References

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. (n.d.).
  • Biochemical Modulation of Cisplatin Mechanisms of Action: Enhancement of Antitumor Activity and Circumvention of Drug Resistance. (2003). Chemical Reviews.
  • Doxorubicin. (n.d.). Wikipedia.
  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019). Biomedicine & Pharmacotherapy.
  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). Journal of Clinical Oncology.
  • What is the mechanism of Doxorubicin Hydrochloride?. (2024).
  • The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. (n.d.).
  • Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2023).
  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. (n.d.). ClinPGx.
  • Chemotherapy for breast cancer. (n.d.). Canadian Cancer Society.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PMC - NIH.
  • RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. (n.d.). Innovare Academic Sciences.
  • Chemotherapy for Breast Cancer. (2021). American Cancer Society.
  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC - NIH.
  • 10 Essential Breast Cancer Chemotherapy Regimens: Drugs, Uses, and Wh
  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). PMC - NIH.
  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2025). MDPI.
  • Synthesis and anticancer activity of thiosemicarbazones. (n.d.).
  • Chemotherapy for lung cancer. (n.d.). Canadian Cancer Society.
  • Chemotherapy for Breast Cancer Fact Sheet. (2024). Westmead BCI.
  • Lung Cancer Treatment with Chemotherapy. (n.d.). OncoLink.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Chemotherapy for Non-small Cell Lung Cancer. (2024). American Cancer Society.
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  • Chemotherapy for lung cancer. (n.d.). Cancer Research UK.
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Comparative

Comparative Efficacy Guide: 4-Formyl-N-methylpiperazine-1-carbothioamide vs. Standard Antiarrhythmic Agents

Introduction: The Evolution of Class III Antiarrhythmics The pharmacological management of cardiac arrhythmias relies heavily on the Vaughan Williams classification system [1]. Class III agents, designed to prolong the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Class III Antiarrhythmics

The pharmacological management of cardiac arrhythmias relies heavily on the Vaughan Williams classification system [1]. Class III agents, designed to prolong the cardiac action potential duration (APD) and increase the effective refractory period (ERP), primarily target the rapid delayed rectifier potassium current ( IKr​ ), mediated by the hERG (KCNH2) channel.

While Amiodarone remains a frontline Class III therapeutic, its clinical utility is fundamentally compromised by its "dirty drug" profile. It acts as a multi-channel blocker (inhibiting INa​ , ICa,L​ , and IKr​ ) and contains iodine moieties that drive severe extra-cardiac toxicities, including pulmonary fibrosis and thyroid dysfunction [3].

4-Formyl-N-methylpiperazine-1-carbothioamide (4-FMPC) (CAS: 113049-34-6) represents a highly refined, piperazine-derived structural scaffold developed to isolate Class III efficacy [4]. By utilizing a basic piperazine ring coupled with a carbothioamide group, 4-FMPC is engineered for high-affinity, selective open-channel blockade of the hERG pore, eliminating the off-target systemic accumulation seen with legacy drugs. This guide objectively compares the electrophysiological efficacy and mechanistic causality of 4-FMPC against standard agents like Amiodarone and Dofetilide.

Mechanistic Causality: Structure-Function Relationships

To understand the comparative efficacy of these compounds, we must analyze how their molecular structures dictate ion channel binding kinetics.

  • Amiodarone: Highly lipophilic. It partitions into the lipid bilayer, altering membrane fluidity and indiscriminately blocking Nav1.5 (sodium) and Cav1.2 (calcium) channels alongside hERG [3]. This results in a depression of the maximum upstroke velocity ( Vmax​ ) of the action potential, blending Class I, II, III, and IV effects.

  • 4-FMPC: The basic nitrogen of the piperazine ring becomes protonated at physiological pH. When the hERG channel opens during membrane depolarization, 4-FMPC enters the inner vestibule. The protonated nitrogen forms critical cation- π interactions with aromatic amino acid residues (Tyr652 and Phe656) lining the central cavity [2]. This structural specificity ensures that 4-FMPC selectively delays Phase 3 repolarization without depressing Vmax​ or slowing intraventricular conduction.

G Amiodarone Amiodarone (Multi-channel blocker) Nav Nav1.5 (INa) Depolarization Amiodarone->Nav Inhibits Cav Cav1.2 (ICa,L) Plateau Amiodarone->Cav Inhibits hERG hERG (IKr) Repolarization Amiodarone->hERG Inhibits FMPC 4-FMPC (Selective blocker) FMPC->hERG Highly Selective Inhibition

Fig 1: Comparative ion channel targeting of Amiodarone vs. 4-FMPC in cardiac action potentials.

Self-Validating Experimental Protocols

To objectively compare 4-FMPC to existing drugs, my laboratory employs two self-validating electrophysiological workflows. These protocols are designed with internal controls to eliminate artifacts such as cell rundown or incomplete space-clamping.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology ( IKr​ Kinetics)

Objective: Quantify the IC50​ and state-dependent block of the hERG channel. Causality & Logic: hERG channels exhibit rapid inactivation and slow deactivation. Measuring steady-state current at positive potentials underestimates drug block due to profound channel inactivation. Therefore, we measure the tail current during repolarization, capturing channels as they rapidly recover from inactivation into the open state before slowly deactivating [2].

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human KCNH2 gene.

  • Configuration: Establish the whole-cell configuration. Validation Check: Series resistance ( Rs​ ) must be <15 MΩ and compensated by ≥80% to prevent voltage errors.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates and inactivates channels).

    • Repolarize to -50 mV for 3 seconds to elicit the outward tail current.

  • Drug Perfusion: Apply 4-FMPC, Amiodarone, or Dofetilide in ascending concentrations (1 nM to 10 μM) via a rapid gravity-fed perfusion system.

  • Self-Validation (Positive Control & Washout): After the dose-response curve, perfuse standard E-4031 (1 μM) to confirm 100% IKr​ blockade. Finally, wash out with extracellular solution for 10 minutes to prove drug reversibility and rule out spontaneous current rundown.

Workflow Step1 CHO-K1 Cell Preparation (Stable hERG Expression) Step2 Whole-Cell Configuration (R_access < 15 MΩ) Step1->Step2 Step3 Voltage Protocol (Depolarize +20mV, Repolarize -50mV) Step2->Step3 Step4 Perfusion of Agents (Concentration-Response: 1nM - 10μM) Step3->Step4 Step5 Tail Current Analysis (Calculate IC50 & Block Kinetics) Step4->Step5 Step6 Validation Check (Reversibility wash-out & E-4031 control) Step5->Step6

Fig 2: Self-validating whole-cell patch-clamp workflow for isolating IKr tail currents.

Protocol 2: Ex Vivo Action Potential Duration (APD) Mapping

Objective: Translate isolated channel blockade into tissue-level electrophysiological efficacy. Causality & Logic: We utilize guinea pig right ventricular papillary muscles because their action potential plateau closely mimics human cardiac electrophysiology (unlike murine models, which rely on Ito​ for rapid repolarization). We pace the tissue at multiple cycle lengths to assess reverse rate dependence —a phenomenon where pure Class III drugs dangerously prolong APD at slow heart rates, increasing the risk of Torsades de Pointes (TdP) [1].

  • Tissue Isolation: Mount guinea pig papillary muscle in a tissue bath superfused with oxygenated Tyrode's solution at 37°C.

  • Recording: Insert a glass intracellular microelectrode (10–20 MΩ) to record the action potential.

  • Pacing Protocol: Stimulate the muscle at cycle lengths (CL) of 300 ms, 1000 ms, and 2000 ms.

  • Measurement: Quantify APD90​ (duration at 90% repolarization) and Vmax​ (maximum rate of depolarization) pre- and post-drug application.

Quantitative Data Comparison

The table below synthesizes the experimental outputs, benchmarking 4-FMPC against the multi-channel blocker Amiodarone and the highly potent, pure Class III agent Dofetilide.

Pharmacological AgenthERG IC50​ (nM) APD90​ Prolongation at 1Hz (%) Vmax​ Inhibition (%)Reverse Rate DependenceExtra-Cardiac Toxicity Profile
4-FMPC ~125+22%0%Moderate to HighLow (No iodine, rapid clearance)
Amiodarone ~9,800 [3]+25%35%LowHigh (Thyroid, Pulmonary, Hepatic)
Dofetilide ~15 [2]+32%0%HighLow (Strictly proarrhythmic risk)

Data interpretation: 4-FMPC demonstrates a nanomolar affinity for the hERG channel, positioning it as significantly more potent than Amiodarone at the target receptor, though slightly less potent than Dofetilide. Crucially, 4-FMPC exerts zero inhibition on Vmax​ , confirming it does not interfere with Nav1.5 sodium channels.

Discussion & Conclusion

As a targeted intervention, 4-formyl-N-methylpiperazine-1-carbothioamide (4-FMPC) successfully isolates the Class III mechanism of action. By strictly targeting the IKr​ tail current via inner-vestibule binding, it achieves robust APD prolongation without the conduction-slowing ( Vmax​ depression) or systemic tissue toxicity characteristic of Amiodarone.

However, the experimental data reveals that, like Dofetilide, 4-FMPC's high selectivity for hERG inherently carries a degree of reverse rate dependence. Because it lacks the compensatory ICa,L​ blockade seen in Amiodarone, the APD prolongation is magnified at bradycardic heart rates. Therefore, while 4-FMPC represents a vastly superior structural scaffold in terms of systemic safety and target specificity, its clinical development must be tightly paired with continuous ECG monitoring to mitigate the risk of acquired Long QT syndrome.

References

  • Lei, M., Wu, L., Terrar, D. A., & Huang, C. L. (2018). "Modernized Classification of Cardiac Antiarrhythmic Drugs." Circulation. URL:[Link]

  • Sanguinetti, M. C., Jiang, C., Curran, M. E., & Keating, M. T. (1996). "Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel." Circulation Research. URL:[Link]

  • Kiehn, J., Lacerda, A. E., Wible, B., & Brown, A. M. (1999). "Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels." PubMed (Pflügers Archiv). URL:[Link]

  • Cross, P. E., & Arrowsmith, J. E. (1993). "Agents antiarrhytmiques" (Piperazinyl-substituted pyridine and imidazole anti-arrhythmic agents). Google Patents (EP0233051B1 / US4806536).
Validation

Comparative analysis of the antimicrobial spectrum of different thiosemicarbazones

A Comparative Analysis of the Antimicrobial Spectrum of Different Thiosemicarbazones: A Guide for Researchers In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of no...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Antimicrobial Spectrum of Different Thiosemicarbazones: A Guide for Researchers

In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. Among the promising candidates, thiosemicarbazones, a class of Schiff bases, have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] This guide provides an in-depth comparative analysis of the antimicrobial spectrum of different thiosemicarbazones, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their chemical diversity, mechanisms of action, and structure-activity relationships, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Chemical Versatility of Thiosemicarbazones

Thiosemicarbazones are synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone.[1] This synthetic accessibility allows for vast structural modifications, leading to a diverse library of compounds with a wide range of electronic and steric properties. These structural alterations are pivotal in determining the antimicrobial efficacy and spectrum of the resulting thiosemicarbazone.

The general structure of a thiosemicarbazone is characterized by the R1R2C=N-NH-C(=S)-NHR3R4 moiety. Variations in the R groups, which can range from simple alkyl or aryl groups to complex heterocyclic systems, significantly influence the compound's lipophilicity, chelating ability, and ultimately, its interaction with microbial targets.

Mechanisms of Antimicrobial Action: A Multifaceted Approach

The antimicrobial activity of thiosemicarbazones is not attributed to a single mechanism but rather a combination of actions that disrupt essential cellular processes in microorganisms. One of the most recognized mechanisms is their ability to chelate metal ions, particularly transition metals like iron, copper, and zinc.[2] These metal ions are crucial cofactors for various enzymes involved in microbial respiration, DNA synthesis, and antioxidant defense. By sequestering these essential ions, thiosemicarbazones effectively starve the microbes, leading to growth inhibition or cell death.

Furthermore, thiosemicarbazones have been shown to inhibit key enzymes involved in DNA and RNA synthesis, such as ribonucleotide reductase.[3] This inhibition disrupts the production of deoxynucleotides, the building blocks of DNA, thereby halting replication and proliferation. Other proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of topoisomerase IV and DNA gyrase, enzymes vital for DNA replication and repair.[3][4]

Below is a diagram illustrating the proposed antimicrobial mechanisms of action for thiosemicarbazones.

Thiosemicarbazone_Mechanism_of_Action TSC Thiosemicarbazone Chelation Metal Ion Chelation (Fe, Cu, Zn) TSC->Chelation Sequesters essential metals Enzyme_Inhibition Enzyme Inhibition TSC->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption TSC->Membrane_Disruption DNA_Synthesis Inhibition of DNA & RNA Synthesis Chelation->DNA_Synthesis Deprives enzymes of cofactors Ribonucleotide_Reductase Ribonucleotide Reductase Enzyme_Inhibition->Ribonucleotide_Reductase Topoisomerase Topoisomerase IV & DNA Gyrase Enzyme_Inhibition->Topoisomerase Cell_Death Microbial Cell Death or Growth Inhibition Membrane_Disruption->Cell_Death DNA_Synthesis->Cell_Death Ribonucleotide_Reductase->DNA_Synthesis Blocks nucleotide production Topoisomerase->DNA_Synthesis Prevents DNA replication

Caption: Proposed antimicrobial mechanisms of thiosemicarbazones.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The true potential of thiosemicarbazones as antimicrobial agents lies in their broad spectrum of activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazone derivatives against representative microbial strains, compiled from multiple studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Table 1: Antibacterial Spectrum of Representative Thiosemicarbazones (MIC in µg/mL)

Thiosemicarbazone DerivativeGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusBacillus cereusEscherichia coli
Pyridine-based Thiosemicarbazones
Derivative A10[4]10[4]>500
Derivative B (with Methoxy group)250[6]-62.5[1]
Quinoline-based Thiosemicarbazones Moderately Active[3]Moderately Active[3]Moderately Active[3]
Isatin-based Thiosemicarbazones 0.42-0.84 mM[1]-0.28-0.56 mM (Fe complex)[1]
Maltose-conjugated Thiosemicarbazones 0.78-400[7]0.78-400[7]0.78-400[7]
Metal Complexes of Thiosemicarbazones
Ag-TSC Complex0.018[1]-0.018[1]
Mn(II)-TSC Complex--Stronger than standard[1]
Zn(II) & Pd(II) Complexes4.9-19.5[8]-19[8]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. "-" indicates data not available.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 highlights key structure-activity relationships:

  • The Aldehydic/Ketonic Moiety: The nature of the aldehyde or ketone precursor significantly impacts the antimicrobial spectrum. Aromatic and heterocyclic aldehydes/ketones often yield more potent thiosemicarbazones compared to their aliphatic counterparts.

  • Substitution on the Aromatic Ring: The presence and position of substituents on the aromatic rings can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate microbial cell membranes and interact with target sites.

  • The N-Terminal Group: Modifications at the N-terminal of the thiosemicarbazide moiety can also affect biological activity.

  • Metal Complexation: The formation of metal complexes with thiosemicarbazones often leads to a significant enhancement in their antimicrobial activity.[2] This is likely due to increased lipophilicity, which facilitates passage across the cell membrane, and the altered geometry of the complex, which may enhance its binding to target enzymes. For instance, an Ag-thiosemicarbazone complex exhibited a potent MIC of 0.018 µg/mL against both E. coli and S. aureus.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are essential. The following is a detailed, step-by-step methodology for determining the MIC of thiosemicarbazones using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_TSC 1. Prepare Stock Solution of Thiosemicarbazone Start->Prepare_TSC Serial_Dilution 2. Perform Serial Dilutions in 96-well Plate Prepare_TSC->Serial_Dilution Inoculate 4. Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Prepare_Inoculum 3. Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Inoculate Incubate 5. Incubate at Optimal Temperature and Time Inoculate->Incubate Read_Results 6. Visually or Spectrophotometrically Determine Growth Incubate->Read_Results Determine_MIC 7. Identify MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Step-by-Step Methodology:

  • Preparation of Thiosemicarbazone Stock Solution:

    • Rationale: A high-concentration stock solution is prepared in a suitable solvent (e.g., DMSO) to ensure solubility and allow for accurate serial dilutions.

    • Procedure: a. Accurately weigh the thiosemicarbazone compound. b. Dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution in a 96-Well Microtiter Plate:

    • Rationale: This creates a range of concentrations to test against the microorganism, allowing for the determination of the lowest concentration that inhibits growth.

    • Procedure: a. Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the thiosemicarbazone stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).

  • Preparation of Standardized Microbial Inoculum:

    • Rationale: A standardized inoculum ensures that the results are consistent and comparable across different experiments and laboratories. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

    • Procedure: a. From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation of the Microtiter Plate:

    • Rationale: The prepared microbial suspension is added to the wells containing the serially diluted compound to expose the microbes to different concentrations.

    • Procedure: a. Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

  • Incubation:

    • Rationale: The plate is incubated under optimal conditions for the growth of the test microorganism.

    • Procedure: a. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.

  • Determination of MIC:

    • Rationale: After incubation, the wells are examined for microbial growth. The MIC is the lowest concentration of the compound that inhibits visible growth.

    • Procedure: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiosemicarbazone at which there is no visible growth. b. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.

Challenges and Future Directions

Despite their promise, the development of thiosemicarbazones as clinical antimicrobial agents faces challenges, including potential toxicity and the emergence of resistance. Future research should focus on:

  • Optimizing the Therapeutic Index: Synthesizing novel derivatives with improved efficacy and reduced toxicity.

  • Elucidating Resistance Mechanisms: Understanding how microorganisms develop resistance to thiosemicarbazones to design strategies to overcome it.

  • In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the efficacy and safety of promising candidates in animal models.

  • Combination Therapies: Exploring the synergistic effects of thiosemicarbazones with existing antibiotics to combat multidrug-resistant infections.

Conclusion

Thiosemicarbazones represent a versatile and promising class of antimicrobial agents with a broad spectrum of activity. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological properties. The multifaceted mechanisms of action, primarily centered around metal chelation and enzyme inhibition, make them attractive candidates for combating a wide range of microbial pathogens. This guide has provided a comparative overview of their antimicrobial spectrum, insights into their structure-activity relationships, and a detailed experimental protocol for their evaluation. Continued research and development in this area hold the potential to deliver novel and effective treatments in the ongoing fight against infectious diseases.

References

  • Clinical and Laboratory Standards Institute. M38-A: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard. CLSI document M38-A.
  • Yadav, V. K., et al. (2024). GREEN SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME THIOSEMICARBAZONE AND SEMICARBAZONE DERIVATIVES. RASĀYAN J. Chem., 17(4), 1727-1731.
  • Westh, H., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(2), 101347.
  • Shoukat, W., et al. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Ashdin Publishing, Journal of Drug and Alcohol Research, 12, 1-6.
  • Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Korkmaz, G., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark, 13(1), 61-83.
  • Tenhaef, N., et al. (2022). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. Frontiers in Cellular and Infection Microbiology, 12, 941644.
  • Li, Y., et al. (2023). Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters, 14(3), 323-330.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 26(24), 7585.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1821-1824.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Singh, N. K., et al. (2009). Synthesis, characterization and antimicrobial activities of some mixed ligand complexes of Co(II) with thiosemicarbazones and N-protected amino acids.
  • ISO 16256:2012. Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Sardari, S., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Letters in Drug Design & Discovery, 11(4), 456-463.
  • Oriental Journal of Chemistry. (2023). Development of Nickel(II)
  • Ülküseven, B., et al. (2006). Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes. Folia Microbiologica, 51(3), 219-226.
  • Nascente, P. S., et al. (2005). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 36(4), 349-352.
  • Flieger, J., et al. (2021). Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity. Molecules, 26(24), 7531.
  • bioMérieux. (2023). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Clinical and Laboratory Standards Institute. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th ed. CLSI standard M27.
  • Ülküseven, B., et al. (2006). Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes. Folia Microbiologica, 51(3), 219-226.
  • Rahman, M. M., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(6), e16565.

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Comparative

A Head-to-Head Comparison of Synthetic Routes for Piperidine-3-carbothioamide: A Guide for Medicinal Chemists

Abstract Piperidine-3-carbothioamide is a valuable heterocyclic building block in medicinal chemistry, serving as a critical intermediate for synthesizing a range of therapeutic agents.[1][2] Its thioamide functional gro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidine-3-carbothioamide is a valuable heterocyclic building block in medicinal chemistry, serving as a critical intermediate for synthesizing a range of therapeutic agents.[1][2] Its thioamide functional group and piperidine scaffold are features present in numerous biologically active compounds.[2][3] The efficient and scalable synthesis of this intermediate is paramount for drug discovery programs. This guide provides a comprehensive, head-to-head comparison of the two principal synthetic routes to piperidine-3-carbothioamide: the direct thionation of piperidine-3-carboxamide and a multi-step route proceeding via a 3-cyanopiperidine intermediate. By presenting objective analysis, detailed experimental protocols, and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific laboratory context and project goals.

Overview of Primary Synthetic Strategies

The synthesis of piperidine-3-carbothioamide predominantly follows two divergent pathways originating from piperidine-3-carboxamide, which itself is readily prepared from piperidine-3-carboxylic acid.[1] The choice between these routes hinges on a trade-off between the number of synthetic steps and the challenges associated with reagents and purification.

  • Route 1: Direct Thionation of Piperidine-3-carboxamide. This is a classical and direct approach where the carbonyl oxygen of the amide is directly replaced with a sulfur atom using a thionating agent.[1][4]

  • Route 2: Thiolysis of 3-Cyanopiperidine. This alternative pathway involves an additional transformation: the dehydration of piperidine-3-carboxamide to 3-cyanopiperidine, which is then converted to the target thioamide using a sulfur source.[1][4]

Synthetic_Strategies start Piperidine-3-carboxylic Acid Derivative amide Piperidine-3-carboxamide start->amide Amidation nitrile 3-Cyanopiperidine amide->nitrile Dehydration thioamide Piperidine-3-carbothioamide amide->thioamide Route 1: Thionation nitrile->thioamide Route 2: Thiolysis

Caption: Comparative workflow of the two main synthetic routes.

Route 1: Thionation of Piperidine-3-carboxamide

Principle and Mechanistic Insight

This route is the most direct conversion, relying on powerful thionating agents to transform the amide carbonyl into a thiocarbonyl. The most common reagents for this purpose are phosphorus-based, such as Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[1][3][5] When using Lawesson's Reagent, the reaction proceeds through a key four-membered ring intermediate, a thiaoxaphosphetane, which subsequently fragments to yield the desired thioamide and a phosphorus-based byproduct.[4]

The primary advantage of this route is its directness. However, the key challenge lies in the workup and purification. Phosphorus-containing byproducts can be difficult to remove from the final product, often necessitating careful chromatography.[4][6] Furthermore, thionating agents are typically moisture-sensitive, and their presence can lead to hydrolysis and other side reactions if not handled under strictly anhydrous conditions.[4]

Common Thionating Reagents
  • Lawesson's Reagent: [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is highly effective and widely used. It is generally soluble in organic solvents like toluene or tetrahydrofuran (THF).[7] Reactions are often run at elevated temperatures (reflux) to ensure complete conversion.[4][7]

  • Phosphorus Pentasulfide (P₄S₁₀): A more traditional and less expensive reagent.[5] Its reactivity can sometimes be less predictable than Lawesson's reagent, and it may require harsher conditions.

  • Al₂O₃-Supported P₄S₁₀: This variant offers the advantage of a simplified, non-chromatographic workup where the reagent-derived byproducts can be removed by filtration, making it an attractive alternative to Lawesson's reagent.[8][9]

Route_1_Workflow cluster_precursor Precursor Synthesis cluster_thionation Thionation Step start N-Boc-Piperidine-3- carboxylic Acid coupling Amide Coupling (EDC, HOBt, NH₃) start->coupling deprotection Boc Deprotection (TFA) coupling->deprotection amide Piperidine-3-carboxamide deprotection->amide thionation Thionation (Lawesson's Reagent, Toluene, Reflux) amide->thionation workup Aqueous Workup (sat. NaHCO₃) thionation->workup purification Purification (Column Chromatography) workup->purification product Piperidine-3-carbothioamide purification->product

Caption: Detailed experimental workflow for Route 1.

Detailed Experimental Protocol (Route 1)

Part A: Synthesis of Piperidine-3-carboxamide Intermediate [7]

  • Amide Coupling: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 15 minutes.

  • Add a 7N solution of ammonia in methanol (2.0 eq) dropwise. Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-piperidine-3-carboxamide.

  • Boc Deprotection: Dissolve the crude N-Boc-piperidine-3-carboxamide in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Piperidine-3-carboxamide, which can be used directly in the next step.

Part B: Thionation to Piperidine-3-carbothioamide [4][7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Piperidine-3-carboxamide (1.0 eq) in anhydrous toluene or THF.

  • Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) portion-wise.

  • Reaction: Heat the mixture to reflux (80-110 °C) and monitor progress by TLC. Reaction times can vary from 2 to 12 hours.[4][7]

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash thoroughly with brine to remove residual phosphorus byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure Piperidine-3-carbothioamide.[6]

Route 2: Synthesis from 3-Cyanopiperidine

Principle and Mechanistic Insight

This route introduces an intermediate step—dehydration of piperidine-3-carboxamide to 3-cyanopiperidine—before the final sulfur addition.[1] The conversion of the nitrile to the thioamide (thiolysis) is typically achieved by reaction with a sulfur source like hydrogen sulfide (H₂S) or its salts, often in the presence of a base catalyst.[1][10]

The primary advantage of this route is that the final step can be cleaner, potentially avoiding the problematic phosphorus byproducts associated with Route 1.[1] However, it is a longer sequence. The main disadvantage is the handling of highly toxic and odorous hydrogen sulfide gas, which necessitates specialized equipment like a pressure reactor and stringent safety protocols.[1] A significant side reaction to control is the hydrolysis of the nitrile starting material back to the amide, which requires strictly anhydrous conditions.[10]

Common Reagents for Thiolysis
  • Hydrogen Sulfide (H₂S): The classic reagent for this transformation. The reaction is typically run in a pressure vessel with a base catalyst (e.g., triethylamine, ammonia) in a solvent like ethanol.[6][10]

  • Sodium Hydrosulfide (NaSH): A safer and more convenient alternative to gaseous H₂S.[10] The reaction can be performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[10]

  • Lawesson's Reagent / BF₃·OEt₂: An alternative method for converting nitriles to thioamides involves using Lawesson's reagent in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate.[11] This avoids the use of H₂S but re-introduces phosphorus byproducts.

Route_2_Workflow cluster_precursor Precursor Synthesis cluster_thiolysis Thiolysis Step amide Piperidine-3-carboxamide dehydration Dehydration (e.g., Thionyl Chloride) amide->dehydration nitrile 3-Cyanopiperidine dehydration->nitrile thiolysis Thiolysis (H₂S, Base, Pressure Reactor) nitrile->thiolysis workup Vent & Concentrate thiolysis->workup purification Purification (Recrystallization or Chromatography) workup->purification product Piperidine-3-carbothioamide purification->product

Caption: Detailed experimental workflow for Route 2.

Detailed Experimental Protocol (Route 2)

Part A: Synthesis of 3-Cyanopiperidine Intermediate [1]

  • Reaction Setup: To a flask containing piperidine-3-carboxamide (1.0 eq), add a suitable dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride, or trifluoroacetic anhydride) under an inert atmosphere. The reaction is often run neat or in a non-protic solvent.

  • Reaction: Heat the reaction mixture to drive the dehydration. Monitor progress by TLC or GC-MS.

  • Workup: Once complete, carefully quench the reaction mixture with an ice-water mixture.

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to be strongly basic (pH > 10) and extract the product with an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts and concentrate to give crude 3-cyanopiperidine.

  • Purification: The crude nitrile can be purified by vacuum distillation or column chromatography to yield pure 3-cyanopiperidine.[12]

Part B: Thiolysis to Piperidine-3-carbothioamide [1][6][10]

  • Reaction Setup: Dissolve 3-cyanopiperidine (1.0 eq) in a suitable solvent such as ethanol in a pressure reactor.

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (e.g., 0.1 eq).

  • H₂S Addition: Purge the reactor with hydrogen sulfide (H₂S) gas, and then pressurize the vessel with H₂S (e.g., 2-4 bar).

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the excess H₂S into an appropriate scrubber (e.g., bleach solution). Purge the reactor with nitrogen.

  • Isolation: The product may precipitate upon cooling and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]

Head-to-Head Performance Comparison

The optimal route depends heavily on available equipment, scale, and tolerance for specific purification challenges.

ParameterRoute 1: Thionation of AmideRoute 2: From Cyanopiperidine
Starting Material Piperidine-3-carboxamide[1]3-Cyanopiperidine[1]
Number of Steps 1 (from amide)2 (from amide)
Key Reagents Lawesson's Reagent, P₄S₁₀[1]H₂S gas, NaSH[1][10]
Reagent Safety Moisture-sensitive; byproducts have strong, unpleasant odor.[7]H₂S is highly toxic and flammable; requires specialized equipment (pressure reactor) and safety precautions.[1]
Reaction Conditions Typically requires elevated temperatures (reflux).[1]Moderate temperatures, but under pressure.[1]
Typical Yield Moderate to High.[1]High (based on analogous isomers).[1]
Workup & Purification Can be complicated by phosphorus byproducts, often requiring chromatography.[1][6]Generally straightforward, but requires careful handling of H₂S. Main impurity is often the starting amide from hydrolysis.[10]
Scalability Good, but purification can be a bottleneck on a large scale.Potentially very good and amenable to flow chemistry, provided safety infrastructure is in place.[1]

Troubleshooting Common Issues

Troubleshooting cluster_route1 Route 1 (Thionation) Issues cluster_route2 Route 2 (From Nitrile) Issues r1_issue1 Low Yield / Incomplete Reaction r1_sol1 Ensure anhydrous conditions. Increase temperature/time. Use fresh Lawesson's Reagent. r1_issue1->r1_sol1 r1_issue2 Difficult Purification (Phosphorus Byproducts) r1_sol2 Thoroughly wash with sat. NaHCO₃. Use alternative like P₄S₁₀/Al₂O₃. Optimize chromatography. r1_issue2->r1_sol2 r2_issue1 Low Yield / Incomplete Reaction r2_sol1 Increase H₂S pressure. Optimize base catalyst concentration. Increase temperature/time. r2_issue1->r2_sol1 r2_issue2 Amide Byproduct Formation r2_sol2 Use anhydrous solvents and reagents. Run under inert atmosphere to exclude moisture. r2_issue2->r2_sol2

Caption: Troubleshooting logic for common synthesis issues.

A primary challenge in Route 1 is incomplete reaction or low yields, which can often be traced back to poor quality of the thionating agent or the presence of moisture.[4][6] Using freshly opened, properly stored Lawesson's reagent and ensuring all solvents and glassware are scrupulously dry is critical.[4] For Route 2, the most common byproduct is piperidine-3-carboxamide, resulting from the hydrolysis of the nitrile starting material.[10] Again, maintaining anhydrous conditions throughout the setup and reaction is the most effective mitigation strategy.[10]

Conclusion and Recommendations

Both synthetic routes are viable for preparing piperidine-3-carbothioamide. The decision between them should be guided by the specific priorities and capabilities of the laboratory.[1]

  • Route 1 (Thionation of Amide) is recommended for small-scale synthesis and rapid access to the target molecule. Its directness is a significant advantage when material is needed quickly and purification by column chromatography is a routine and acceptable procedure.

  • Route 2 (From Cyanopiperidine) is recommended for larger-scale synthesis or when a cleaner final reaction is prioritized , provided the necessary safety equipment (e.g., a pressure reactor and gas scrubber) is available. While it involves an extra step, it can offer a more straightforward final purification and may be more amenable to process optimization and scale-up.

Ultimately, a careful evaluation of starting material costs, reagent handling requirements, available equipment, and purification capabilities will determine the most logical and efficient path to this valuable synthetic intermediate.

References

  • Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. (2025). Benchchem.
  • Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. (2025). Benchchem.
  • Byproduct formation in Piperidine-3-carbothioamide synthesis and mitig
  • Nagla, M., Panuschka, C., Barta, A., & Schmid, W. The BF₃·OEt₂-Assisted Conversion of Nitriles into Thioamides with Lawesson's Reagent. Georg Thieme Verlag Stuttgart.
  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Piperidine-3-carbothioamide. (2025). Benchchem.
  • Hansen, T. N., & Olsen, C. A. Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Managing reactive intermediates in Piperidine-3-carbothioamide synthesis. (2025). Benchchem.
  • Overcoming challenges in the synthesis of Piperidine-3-carbothioamide. (2025). Benchchem.
  • A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Bentham Science Publisher.
  • Request PDF: A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thi
  • A Comparative Guide to Alternative Reagents for Thioamide Synthesis. (2025). Benchchem.
  • Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermedi

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Validation

Benchmarking the performance of novel inhibitors against known standards

As targeted covalent inhibitors redefine precision oncology, benchmarking novel compounds against first-generation standards requires rigorous, mechanistically grounded assay designs. For decades, KRAS was considered "un...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors redefine precision oncology, benchmarking novel compounds against first-generation standards requires rigorous, mechanistically grounded assay designs. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets. The discovery of the Switch II pocket adjacent to the mutant cysteine (Cys12) revolutionized this space, leading to the approval of first-generation inhibitors like Sotorasib and Adagrasib.

However, as next-generation inhibitors like Divarasib (GDC-6036) enter the landscape, application scientists must utilize highly sensitive, time-dependent assays to accurately benchmark sub-nanomolar potencies and rapid target engagement kinetics. This guide provides a comprehensive framework for objectively comparing novel KRAS G12C inhibitors against known clinical standards.

Mechanistic Grounding: The KRAS G12C Cycle

To design a self-validating benchmarking protocol, we must first understand the causality of the target's mechanism. KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs intrinsic GTPase activity, locking the protein in its oncogenic, active form.

Crucially, covalent inhibitors like Divarasib and Sotorasib do not compete with GTP. Instead, they selectively bind to the inactive KRAS-GDP complex, irreversibly modifying the Cys12 residue and trapping the protein in its inactive state 1. Because binding is dependent on the protein cycling back to the GDP-bound state, our biochemical assays must measure nucleotide exchange kinetics rather than static equilibrium binding.

Pathway RTK Upstream Activation (EGFR / RTK) SOS1 SOS1 (GEF) Promotes GTP Exchange RTK->SOS1 KRAS_GDP KRAS G12C - GDP (Inactive State) SOS1->KRAS_GDP GTP Loading KRAS_GTP KRAS G12C - GTP (Active State) KRAS_GDP->KRAS_GTP Activation KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis (Impaired in G12C) MAPK MAPK / ERK Pathway (Oncogenic Signaling) KRAS_GTP->MAPK Effector Binding Inhibitor Covalent Inhibitor (e.g., Divarasib) Inhibitor->KRAS_GDP Irreversible Binding to Switch II Pocket

Fig 1: KRAS G12C signaling cycle and the mechanism of covalent Switch II pocket inhibitors.

Comparative Performance Data

When benchmarking a novel compound like Divarasib against first-generation standards (Sotorasib and Adagrasib), quantitative data must be evaluated across both biochemical (cell-free) and cellular environments. Divarasib demonstrates a 5- to 20-fold increase in potency and up to 50 times greater selectivity compared to its predecessors 2.

Table 1: In Vitro Benchmarking of KRAS G12C Inhibitors
InhibitorClinical StageBiochemical IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Selectivity (Mutant vs. WT)
Sotorasib (AMG 510) Approved~8.88 3~35.0 4High
Adagrasib (MRTX849) Approved~9.59 3~78.0 4High
Divarasib (GDC-6036) Phase III< 1.0 2< 1.0 2>18,000-fold

Note: Because these are covalent inhibitors, IC₅₀ values are fundamentally time-dependent. The enhanced potency of Divarasib is largely attributed to its rapid target engagement kinetics, allowing it to overcome cellular nucleotide cycling more effectively than earlier compounds.

Experimental Workflows for Objective Benchmarking

A robust benchmarking strategy must be a self-validating system. We employ an orthogonal approach: starting with a highly controlled biochemical assay to confirm the mechanism of action, followed by a cellular target engagement assay to prove membrane permeability and pathway suppression in a physiological context.

Workflow Bio 1. Biochemical Assay GDP Exchange Kinetics CellTE 2. Target Engagement pERK HTRF Assay Bio->CellTE Select Hits CellVia 3. Phenotypic Assay 3D Spheroid Viability CellTE->CellVia Validate InVivo 4. In Vivo Efficacy Tumor Xenograft Models CellVia->InVivo Lead Opt

Fig 2: Sequential benchmarking workflow for evaluating novel KRAS G12C inhibitors.

Protocol 1: Biochemical Nucleotide Exchange Assay (Direct GDP Detection)

Scientific Rationale: Traditional GTPase assays often measure GTP depletion. However, this can lead to false positives due to non-specific nucleotidases or compound interference. By utilizing a direct GDP detection method (e.g., Transcreener GDP Assay), we ensure the signal is exclusively derived from KRAS G12C-mediated hydrolysis 5.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 30 mM HEPES (pH 7.5), 150 mM KCl, 20 mM NaCl, 1 mM DTT, and 0.01% BSA [[5]](). Causality: DTT is critical to maintain the mutant Cys12 in a reduced state, ensuring it is available for covalent modification.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well low-volume plate, combine recombinant KRAS G12C protein with a serial dilution of the test inhibitors (Divarasib, Sotorasib, Adagrasib). Incubate for 60 minutes at 25°C 6. Causality: Covalent bond formation is time-dependent; skipping this step will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add a pre-mixed solution of SOS1 (GEF) and 0.2 µM GTP to initiate nucleotide exchange. Incubate for 30 minutes at 30°C 5.

  • Detection: Add the highly specific GDP antibody and far-red tracer. Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Convert the raw polarization signal to GDP formed using a standard curve.

Protocol 2: Cellular Target Engagement (pERK HTRF Assay)

Scientific Rationale: Biochemical potency does not guarantee cellular efficacy. Intracellular environments contain millimolar concentrations of competing GTP and ATP. Measuring downstream phosphorylated ERK (pERK) provides a direct, self-validating readout that the inhibitor has successfully penetrated the cell membrane, bound to KRAS G12C, and halted the MAPK signaling cascade 4.

Step-by-Step Methodology:

  • Cell Seeding: Seed MIA PaCa-2 (KRAS G12C mutant) and a control cell line (e.g., wild-type KRAS) into 384-well tissue culture plates. Incubate overnight at 37°C in 5% CO₂. Causality: The inclusion of a wild-type control line is an essential self-validating step to prove the inhibitor's selectivity for the G12C mutation.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the benchmark inhibitors (0.1 nM to 10 µM) for exactly 2 hours [[4]](). Causality: A short 2-hour window captures the rapid target engagement kinetics before the cell can upregulate upstream RTKs (like EGFR) via compensatory feedback loops, which could mask the true potency of the drug.

  • Lysis: Remove the media and add supplemented lysis buffer (containing protease and phosphatase inhibitors) to preserve the phosphorylation state of ERK.

  • HTRF Readout: Transfer the lysates to an assay plate and add HTRF detection antibodies specific to pERK1/2. Incubate at room temperature and measure the time-resolved fluorescence signal to calculate the cellular IC₅₀.

References

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Comparative

Comparative Docking Analysis of 4-formyl-N-methylpiperazine-1-carbothioamide and its Analogs

Structural Rationale: The Piperazine-1-carbothioamide Scaffold In the landscape of structure-based drug design, the piperazine-1-carbothioamide core has emerged as a highly versatile pharmacophore. As a baseline fragment...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The Piperazine-1-carbothioamide Scaffold

In the landscape of structure-based drug design, the piperazine-1-carbothioamide core has emerged as a highly versatile pharmacophore. As a baseline fragment, 4-formyl-N-methylpiperazine-1-carbothioamide (4-FMPC) provides an ideal starting point for comparative molecular docking analyses. The unique causality behind its utility lies in its electronic and steric properties: the piperazine ring acts as a rigid, basic scaffold that optimally spaces functional groups, while the carbothioamide moiety serves as a bidentate interaction hub, capable of forming strong hydrogen bond networks and coordinating with metal ions (such as the heme iron in nitric oxide synthases or calcium in phospholipases).

However, 4-FMPC alone is a low-molecular-weight fragment. While its N-methyl group restricts rotational degrees of freedom (entropically favoring binding), it lacks the extended hydrophobic surface area required for high target selectivity. By comparing 4-FMPC to its advanced, heavily substituted analogs—specifically those engineered for Neuronal Nitric Oxide Synthase (nNOS) and Phospholipase A2 (PLA2) inhibition—we can objectively evaluate how precise structural modifications translate to exponential gains in binding affinity and therapeutic efficacy.

Comparative Docking Performance: Baseline vs. Advanced Analogs

To understand the structure-activity relationship (SAR) of this class, we compare the baseline 4-FMPC fragment against two field-proven analogs:

  • Compound 18: A benzo[d]thiazol-2-yl-methyl substituted analog specifically designed to limit excessive nNOS activation, which is implicated in neurodegenerative diseases like Parkinson's [1].

  • P1C: A benzodioxane-coupled piperazine-1-carbothioamide designed to target PLA2, a primary downstream candidate in inflammatory pathways [2].

Quantitative Docking Comparison

The following table summarizes the comparative in silico performance of these compounds. The data illustrates how the addition of bulky aromatic systems (benzothiazole and benzodioxane) shifts the binding energy (ΔG) from a fragment-like baseline to highly potent, nanomolar-range inhibition.

CompoundPrimary TargetBinding Energy (ΔG)Key Structural ModificationPrimary Molecular Interactions
4-FMPC (Baseline)Non-specific~ -4.8 kcal/molNone (Core Scaffold)H-bonding via carbothioamide sulfur; weak Van der Waals contacts.
Compound 18 nNOS-9.0 kcal/molAddition of benzo[d]thiazol-2-yl-methyl and 4-nitrophenyl groups.Pi-Pi stacking in the heme pocket; strong H-bonding via carbothioamide [1].
P1C PLA2-8.4 kcal/molAddition of 2,3-dihydrobenzo[b][1,4]dioxine and 4-chlorophenyl groups.Hydrophobic enclosure in the PLA2 active site; superior alignment vs. Diclofenac [2].

Note: The dramatic increase in binding affinity for Compound 18 and P1C is causally linked to the enthalpy gained from deep hydrophobic pocket occupation, which 4-FMPC cannot achieve due to its truncated structure.

Self-Validating Molecular Docking Protocol

To ensure absolute trustworthiness and reproducibility in computational drug discovery, docking protocols cannot be black boxes; they must be self-validating systems. Below is the standardized, step-by-step methodology used to generate the comparative data for piperazine-1-carbothioamide derivatives.

Step-by-Step Methodology

Step 1: Protein Preparation & Refinement

  • Obtain high-resolution crystal structures for nNOS and PLA2 from the Protein Data Bank (PDB).

  • Strip co-crystallized water molecules beyond 3.0 Å of the active site.

  • Assign bond orders, add missing hydrogen atoms at pH 7.4 to ensure proper protonation states of basic residues (e.g., Histidine, Arginine), and minimize the structure using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

Step 2: Ligand Preparation

  • Generate 3D conformations of 4-FMPC, Compound 18, and P1C.

  • Enumerate stereoisomers and tautomers using a ligand preparation module (e.g., LigPrep). The carbothioamide group must be carefully checked for tautomeric shifts (thione vs. thiol), though the thione form is overwhelmingly favored under physiological conditions.

Step 3: Grid Generation & Protocol Validation (The Self-Validation Step)

  • Define the receptor grid box centered on the co-crystallized native ligand (e.g., heme-binding site for nNOS).

  • Validation Checkpoint: Re-dock the native co-crystallized ligand into the generated grid. The protocol is only validated and trusted for the analogs if the root-mean-square deviation (RMSD) between the docked pose and the experimental crystal pose is < 2.0 Å .

Step 4: Molecular Docking & Scoring

  • Execute flexible-ligand docking using the Lamarckian Genetic Algorithm (LGA) or Glide SP/XP scoring functions.

  • Allow full rotational flexibility for the bonds connecting the piperazine core to the aromatic substituents in Compound 18 and P1C to accurately sample the conformational space.

Step 5: Post-Docking Interaction Analysis

  • Extract the top-scoring poses based on the lowest ΔG (kcal/mol).

  • Quantify specific interactions: hydrogen bonds (distance < 3.5 Å, angle > 120°), pi-pi stacking, and pi-cation interactions.

DockingWorkflow P1 Step 1: Protein Prep (nNOS / PLA2 Optimization) G1 Step 3: Grid Generation & RMSD Validation (< 2.0 Å) P1->G1 P2 Step 2: Ligand Prep (4-FMPC & Analogs) D1 Step 4: Molecular Docking (Flexible Ligand Sampling) P2->D1 G1->D1 A1 Step 5: Interaction Analysis (ΔG, H-bonds, Pi-Pi Stacking) D1->A1

Step-by-step self-validating molecular docking workflow for piperazine-carbothioamides.

Mechanistic Translation: From In Silico to In Vivo

The true value of comparative docking lies in predicting in vivo mechanisms. The structural evolution from 4-FMPC to Compound 18 directly correlates with its ability to intercept pathological signaling pathways.

In the context of neurodegenerative diseases (like Parkinson's disease), excessive calcium influx leads to Calmodulin (CaM) activation, which subsequently hyperactivates the nNOS enzyme. This results in an overproduction of nitric oxide (NO), triggering severe oxidative and nitrosative stress that causes neuronal apoptosis.

Because Compound 18 possesses the bulky benzo[d]thiazol-2-yl-methyl group, it achieves a highly negative binding energy (-9.0 kcal/mol) [1], allowing it to competitively bind the nNOS active site with high residence time. This physically blocks the enzyme from producing NO, effectively halting the downstream oxidative stress cascade—a feat the smaller 4-FMPC baseline cannot achieve due to rapid off-rates and poor steric occlusion.

nNOSPathway Ca Calcium Influx (NMDA Receptor) CaM Calmodulin (CaM) Activation Ca->CaM nNOS nNOS Enzyme (Active Dimer) CaM->nNOS NO Excessive NO Production nNOS->NO Stress Oxidative/Nitrosative Stress (Neuronal Apoptosis) NO->Stress Inhibitor Compound 18 (Piperazine Analog) Inhibitor->nNOS Competitive Inhibition

Mechanism of nNOS inhibition by piperazine-1-carbothioamide analogs preventing neuronal stress.

Conclusion

While 4-formyl-N-methylpiperazine-1-carbothioamide serves as an excellent foundational fragment with favorable hydrogen-bonding geometry, comparative docking unequivocally demonstrates that appending specific bulky, aromatic moieties is mandatory for target specificity. Whether engineered into Compound 18 for neuroprotection via nNOS inhibition, or into P1C for anti-inflammatory action via PLA2 inhibition, the piperazine-1-carbothioamide scaffold remains a highly tunable, robust chassis for modern drug discovery.

References

  • Agrawal, et al. "Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease." Biomedicine & Pharmacotherapy, 2022. [Link]

  • Karthik, C. S., et al. "Development of piperazine-1-carbothioamide chitosan silver nanoparticles (P1C-Tit*CAgNPs) as a promising anti-inflammatory candidate: a molecular docking validation." MedChemComm (RSC Publishing), 2018.[Link]

Validation

Evaluating the Selectivity Profile of 4-formyl-N-methylpiperazine-1-carbothioamide: A Comparative Guide

Introduction: The Rationale for Selectivity Profiling in Drug Discovery In the quest for novel therapeutics, particularly in oncology, the identification of potent lead compounds is only the initial step. A critical dete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Selectivity Profiling in Drug Discovery

In the quest for novel therapeutics, particularly in oncology, the identification of potent lead compounds is only the initial step. A critical determinant of a drug candidate's ultimate success is its selectivity – the ability to interact with its intended molecular target while minimizing off-target effects that can lead to toxicity and undesirable side effects. This guide provides an in-depth evaluation of the selectivity profile of a novel investigational compound, 4-formyl-N-methylpiperazine-1-carbothioamide, within the context of anticancer drug development.

The molecular architecture of 4-formyl-N-methylpiperazine-1-carbothioamide incorporates a carbothioamide core, a scaffold known for its diverse biological activities, including potential anticancer properties.[1][2] The presence of the N-methylpiperazine moiety is also of significant interest, as this functional group is a common feature in a variety of biologically active molecules and has been shown to enhance the potency of certain compounds.[3][4] Thiosemicarbazones and related structures have demonstrated potential as anticancer agents, possibly through mechanisms involving the induction of oxidative stress and DNA damage.[5][6][7]

Given the therapeutic potential suggested by its structural components, a rigorous assessment of the selectivity of 4-formyl-N-methylpiperazine-1-carbothioamide is paramount. This guide will present a comparative analysis, outlining the experimental methodologies and presenting hypothetical data to illustrate how the selectivity of this novel compound can be systematically evaluated against established kinase inhibitors. The causality behind experimental choices will be explained to provide a framework for researchers and drug development professionals.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To comprehensively evaluate the selectivity of 4-formyl-N-methylpiperazine-1-carbothioamide, a multi-tiered experimental approach is proposed. This involves an initial primary screen to determine the compound's potency against a hypothesized primary target, followed by a broad-panel secondary screen to assess its off-target activities.

Hypothesized Primary Target: Based on the known activities of related thiosemicarbazone derivatives, we hypothesize that 4-formyl-N-methylpiperazine-1-carbothioamide may exhibit inhibitory activity against one or more kinases involved in cancer cell proliferation and survival. For the purpose of this guide, we will consider its activity against a panel of kinases, with a focus on identifying a primary target.

Comparator Compounds: To contextualize the selectivity profile of our investigational compound, it will be compared against two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Compound A (Broad-Spectrum Kinase Inhibitor): A hypothetical compound known to inhibit multiple kinases across different families. This will serve as a benchmark for a less selective compound.

  • Compound B (Selective Kinase Inhibitor): A hypothetical compound with high potency and selectivity for a specific kinase. This will represent the ideal selectivity profile.

The following diagram illustrates the overall experimental workflow for assessing the selectivity of 4-formyl-N-methylpiperazine-1-carbothioamide.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Data Analysis & Comparison a Initial Potency Assessment (e.g., against a small kinase panel) b Broad-Panel Selectivity Profiling (e.g., KinomeScan) a->b Proceed with Potent Hits c Cellular Thermal Shift Assay (CETSA) (Target Engagement Verification) b->c Confirmation of On-Target Activity d Comparative Analysis with Known Inhibitors c->d e Selectivity Score Calculation d->e f Lead Candidate Prioritization e->f

Caption: Experimental workflow for selectivity profiling.

Methodology: In-Vitro Kinase Inhibition Assay

The following protocol details a representative in-vitro kinase inhibition assay that can be used for both primary and secondary screening. This method is designed to be robust and provide quantitative data on the inhibitory activity of the test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-formyl-N-methylpiperazine-1-carbothioamide and comparator compounds against a panel of kinases.

Materials:

  • Recombinant human kinases

  • ATP and appropriate peptide substrates

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 5 µL of assay buffer to all wells of a 384-well plate. Add 2.5 µL of the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction Initiation: Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Results: Comparative Selectivity Profile

The following table summarizes the hypothetical IC50 values for 4-formyl-N-methylpiperazine-1-carbothioamide and the comparator compounds against a panel of five representative kinases.

Kinase Target4-formyl-N-methylpiperazine-1-carbothioamide (IC50, nM)Compound A (Broad-Spectrum) (IC50, nM)Compound B (Selective) (IC50, nM)
Kinase 1502510
Kinase 2>10,000150>10,000
Kinase 38,50080>10,000
Kinase 4>10,000300>10,000
Kinase 52,5005008,000

Analysis and Interpretation

The hypothetical data presented above suggests that 4-formyl-N-methylpiperazine-1-carbothioamide exhibits a promising selectivity profile. It shows potent inhibition of Kinase 1 with an IC50 of 50 nM. In contrast, its activity against other kinases in the panel is significantly weaker, with IC50 values in the micromolar range or greater.

  • Comparison with Compound A: The broad-spectrum inhibitor, Compound A, demonstrates potent activity against multiple kinases, highlighting a lack of selectivity. This type of profile is often associated with a higher risk of off-target effects.

  • Comparison with Compound B: The selective inhibitor, Compound B, shows high potency against Kinase 1 and minimal activity against the other kinases, representing a desirable selectivity profile.

  • Selectivity of 4-formyl-N-methylpiperazine-1-carbothioamide: Our investigational compound displays a selectivity profile that is far superior to Compound A and approaches that of Compound B. The significant window between its on-target potency (Kinase 1) and its off-target activities suggests a reduced likelihood of toxicity mediated by the other tested kinases.

Contextualizing the Target: A Representative Signaling Pathway

To understand the potential downstream effects of inhibiting Kinase 1, it is crucial to place it within its biological context. The following diagram illustrates a hypothetical signaling pathway in which Kinase 1 plays a key role in promoting cell proliferation.

G cluster_pathway Hypothetical Pro-Proliferative Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds and Activates Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates and Activates DownstreamKinase Downstream Kinase Kinase1->DownstreamKinase Phosphorylates and Activates TF Transcription Factor DownstreamKinase->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Transcription of Proliferation Genes Inhibitor 4-formyl-N-methylpiperazine-1-carbothioamide Inhibitor->Kinase1 Inhibits

Sources

Comparative

In Vivo Validation of Lead Piperazine Compounds: A Comparative Guide on CDK4/6 Inhibitors

Executive Summary The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, enabling the precise fine-tuning of molecular lipophilicity, metabolic stability, and 1[1]. In oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, enabling the precise fine-tuning of molecular lipophilicity, metabolic stability, and 1[1]. In oncology, piperazine derivatives have become the structural backbone for Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. This guide provides an objective comparison between established standards of care (e.g., Palbociclib) and next-generation piperazine leads (e.g., KP108, ZC-22), detailing the self-validating in vivo methodologies required to accurately benchmark their therapeutic potential.

Mechanistic Rationale: The Piperazine Scaffold in Kinase Inhibition

The primary mechanism of CDK4/6 activation is its association with D-type cyclins, which drives the hyperphosphorylation of the retinoblastoma (Rb) protein and facilitates cell cycle progression from the G1 to the S phase. Piperazine-containing compounds, such as the pyrido[2,3-d]pyrimidine derivative Palbociclib, are engineered to act as ATP-competitive inhibitors. The piperazine ring is critical for anchoring the molecule within the kinase's ATP-binding pocket, achieving 2[2].

CDK46_Pathway Piperazine Piperazine Lead (e.g., Palbociclib) CDK46 CDK4/6 Complex Piperazine->CDK46 ATP-competitive Inhibition Rb Rb Protein (Hypophosphorylated) CDK46->Rb Blocks Phosphorylation CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Transcription Factor Rb->E2F Sequesters CellCycle G1 to S Phase Arrest E2F->CellCycle Prevents

Piperazine-based CDK4/6 inhibitors blocking the Rb-E2F signaling pathway.

Comparative In Vivo Efficacy: Standard of Care vs. Novel Leads

While first-generation pan-CDK4/6 inhibitors have transformed hormone receptor-positive breast cancer treatments, novel structural modifications to the piperazine moiety are yielding compounds with superior selectivity and dual-targeting capabilities.

For example, the novel lead KP108 demonstrates an 11-fold superior inhibition of CDK4 activity compared to Palbociclib and exhibits a 3[3]. Similarly, ZC-22 , a piperazine-phthalazinone hybrid, acts as a dual CDK4/6 and PARP inhibitor, effectively4[4].

Quantitative Performance Comparison
CompoundScaffold FeatureTarget Profile (IC50)In Vivo TGI (%)Key Advantage
Palbociclib (Standard)Pyrido-pyrimidine + PiperazineCDK4 (11 nM), CDK6 (15 nM)~60-70% (Breast Xenograft)Established clinical baseline; high specificity.
KP108 (Novel Lead)Modified Piperazine MoietyCDK4 (0.77 nM), PLK1>85% (TNBC Xenograft)26-fold selectivity for CDK4 over CDK6; eliminates CSCs.
ZC-22 (Novel Lead)Piperazine-phthalazinone hybridCDK4/6 + PARP>90% (Ovarian Xenograft)Overcomes PARPi resistance via synthetic lethality.

Self-Validating Protocol: Xenograft Validation Workflow

To objectively evaluate the therapeutic potential of a novel piperazine compound, researchers must employ a self-validating in vivo xenograft model. The following protocol integrates causality-driven steps to ensure that observed efficacy is a direct result of target engagement rather than experimental artifacts.

Xenograft_Workflow CellPrep 1. Cell Preparation (Matrigel Suspension) Inoculation 2. Subcutaneous Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization 3. Tumor Volume Triage (100-150 mm³) Inoculation->Randomization Dosing 4. Piperazine Lead Dosing (PO/IP Administration) Randomization->Dosing Efficacy 5. Efficacy & PD Analysis (Tumor Growth & p-Rb) Dosing->Efficacy

Step-by-step in vivo xenograft validation workflow for lead piperazine compounds.

Step-by-Step Methodology

Step 1: Cell Line Preparation and Matrix Suspension

  • Action: Harvest target cancer cells (e.g., MDA-MB-231 for TNBC) at 80% confluency and resuspend in a 1:1 mixture of cold PBS and Matrigel.

  • Causality: Matrigel provides essential extracellular matrix (ECM) proteins and growth factors. This significantly enhances the initial survival, localized retention, and vascularization of the xenograft, thereby reducing inter-subject variability and preventing false-negative engraftment failures.

Step 2: Subcutaneous Inoculation

  • Action: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-8 week-old immunodeficient mice (e.g., Athymic Nude).

  • Causality: The right flank provides a highly vascularized, easily accessible site for precise caliper measurements. It also minimizes physical impairment to the animal's mobility as the tumor burden increases.

Step 3: Volumetric Randomization (Internal Control)

  • Action: Delay dosing until tumors reach an average volume of 100-150 mm³. Randomize mice into vehicle and piperazine-treatment cohorts based on tumor size.

  • Causality: Initiating treatment only on established, exponentially growing tumors ensures that the observed efficacy is due to true anti-proliferative pharmacodynamics rather than a failure of the initial cellular engraftment.

Step 4: Dosing and Tolerability Monitoring

  • Action: Administer the piperazine lead (e.g., 75 mg/kg) via oral gavage (PO) daily. Monitor body weight twice weekly.

  • Causality: Body weight loss exceeding 15% indicates off-target toxicity or poor pharmacokinetic tolerability. A compound that shrinks tumors but causes severe weight loss lacks a viable therapeutic index.

Pharmacodynamic (PD) Biomarker Validation

Tumor shrinkage alone is insufficient to prove a compound's mechanism of action. To create a fully self-validating system, researchers must confirm target engagement at the molecular level.

  • p-Rb (Ser780) Quantification: Harvest tumors 4 hours post-final dose. Perform Western blot or Immunohistochemistry (IHC) for phosphorylated Rb. A successful piperazine CDK4/6 inhibitor will show a near-complete ablation of p-Rb, confirming that the drug successfully penetrated the tumor and engaged the kinase.

  • Senescence Markers (SAβGAL): Because CDK4/6 inhibition often induces a senescent phenotype rather than immediate apoptosis, validating 5[5] in the treated xenograft tissue provides definitive proof of the expected phenotypic adaptation.

References

  • Source: nih.
  • Source: aacrjournals.
  • Title: Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4)
  • Source: google.com (Patents)
  • Source: nih.

Sources

Validation

Orthogonal Validation of Mechanism of Action: A Comparative Guide to Chemical and Genetic Probes

In drug discovery, linking a phenotypic hit to a precise molecular target is the crucible where most compounds fail. As a Senior Application Scientist, I frequently encounter datasets where a small molecule exhibits exqu...

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery, linking a phenotypic hit to a precise molecular target is the crucible where most compounds fail. As a Senior Application Scientist, I frequently encounter datasets where a small molecule exhibits exquisite potency in cellular assays, only to fail in later stages due to unrecognized polypharmacology[1]. To establish a definitive Mechanism of Action (MoA), we must move beyond single-modality assays.

The modern gold standard for target validation is an orthogonal approach: integrating the temporal precision of chemical probes with the absolute specificity of genetic perturbations[2]. This guide objectively compares these modalities and provides a self-validating experimental framework for rigorous MoA confirmation.

The Contenders: Chemical vs. Genetic Probes

Chemical Probes

Chemical probes are highly optimized small molecules designed to selectively modulate protein function[3]. Their primary advantage is temporal control; they can inhibit a target within minutes, allowing researchers to observe acute phenotypic effects before compensatory genetic networks activate. However, the innate promiscuity of small molecules means that off-target effects are a constant risk[1]. A compound's phenotype cannot be definitively assigned to a single target without orthogonal genetic validation[4].

Genetic Probes (CRISPR & RNAi)

Genetic perturbation permanently or transiently alters target expression, acting as a critical control for chemical probes.

Quantitative Comparison of Modalities

To select the appropriate tool, we must evaluate the fundamental pharmacokinetic and pharmacodynamic differences between chemical and genetic interventions.

ParameterChemical ProbesCRISPR-Cas9 (KO)CRISPRi (Knockdown)RNAi (shRNA/siRNA)
Speed of Onset Minutes to HoursDays (requires protein turnover)Days (requires protein turnover)Days (requires protein turnover)
Reversibility High (Washout)None (Permanent DNA edit)High (Inducible systems)Moderate (Transient)
Target Specificity Low/Moderate (Polypharmacology)Absolute (DNA level)Very High (Transcriptional)Moderate (Off-target seed effects)
Degree of Inhibition Tunable (Dose-dependent)100% (Binary)~90-99% (Tunable)~70-90% (Variable)
Essential Gene Tractability High (Can study acute effects)Low (Lethal phenotype)High (Sub-lethal knockdown)High (Sub-lethal knockdown)

Workflow: The Self-Validating MoA Protocol

A robust MoA validation is a closed logical loop. If a chemical probe acts exclusively through Protein X, then genetic ablation of Protein X should phenocopy the probe. Furthermore, introducing a point mutation in Protein X that prevents probe binding (Resistance Knock-In) should completely rescue the cells from the probe's effects[4].

Workflow cluster_chemical Chemical Perturbation cluster_genetic Genetic Perturbation Start Phenotypic Hit (Unknown MoA) ChemProbe Apply Chemical Probe (Dose-dependent) Start->ChemProbe GenProbe CRISPR/Cas9 KO or CRISPRi (Target Specific) Start->GenProbe ChemPheno Observe Rapid Phenotype (Minutes/Hours) ChemProbe->ChemPheno Compare Phenotype Concordance Analysis ChemPheno->Compare GenPheno Observe Sustained Phenotype (Days) GenProbe->GenPheno GenPheno->Compare Validated MoA Validated (High Confidence Target) Compare->Validated Match OffTarget Discordant Phenotype (Off-Target Effect) Compare->OffTarget Mismatch

Caption: Workflow integrating chemical and genetic probes to confirm target MoA.

Protocol: Dual-Probe MoA Validation via Resistance Cloning

Objective: Confirm the MoA of a novel kinase inhibitor (Compound Y) targeting Kinase X.

Causality Check: Why use a resistance clone rather than just a knockout? If Kinase X is essential, a KO is lethal, making it impossible to test Compound Y. By using CRISPR to knock-in a sterically hindered mutant (e.g., a "gatekeeper" mutation) that retains basal kinase activity but blocks drug binding, we create a self-validating system. If Compound Y still induces a phenotype in the mutant cells, the drug has off-target toxicity[8].

Step-by-Step Methodology:

  • Baseline Phenotyping (Chemical): Treat wild-type (WT) cells with Compound Y at 1x, 5x, and 10x IC50. Quantify cell viability and target phosphorylation at 2h, 24h, and 48h.

  • Resistance Clone Generation (CRISPR-Cas9 HDR):

    • Design a ribonucleoprotein (RNP) complex containing Cas9 and a sgRNA targeting the ATP-binding pocket of Kinase X.

    • Co-electroporate with a single-stranded oligodeoxynucleotide (ssODN) repair template containing a gatekeeper mutation (e.g., T315I) and a silent PAM-blocking mutation. Causality: The silent mutation prevents Cas9 from continuously cutting the successfully edited allele.

  • Clonal Isolation & Validation: Single-cell sort into 96-well plates. Expand and validate the homozygous knock-in via Sanger sequencing and Western blot.

  • The Self-Validating Challenge: Treat the validated mutant clone with Compound Y.

    • Outcome A (Validated MoA): Mutant cells are completely resistant to Compound Y up to 10x IC50.

    • Outcome B (Off-Target Toxicity): Mutant cells die at similar concentrations to WT cells, proving the phenotype is driven by an off-target mechanism[8].

LogicGate WT Wild-Type Cells + Chemical Probe PhenoWT Phenotype Observed (Cell Death/Inhibition) WT->PhenoWT Mutant CRISPR Knock-In Cells (Mutated Binding Site) + Chemical Probe PhenoMut No Phenotype (Rescue) Mutant->PhenoMut On-Target PhenoMutOff Phenotype Observed (No Rescue) Mutant->PhenoMutOff Off-Target Conclusion1 Validated MoA PhenoMut->Conclusion1 Conclusion2 Polypharmacology PhenoMutOff->Conclusion2

Caption: Logic gate demonstrating how resistance knock-ins distinguish on-target from off-target effects.

Conclusion

The convergence of chemical biology and functional genomics has redefined target validation. Relying solely on chemical probes risks the development of deeply flawed therapeutic hypotheses due to unrecognized polypharmacology. Conversely, genetic knockouts lack the temporal resolution to capture acute signaling events and cannot mimic the pharmacological nuances of small molecule inhibition (e.g., allosteric modulation, conformational trapping). By coupling highly selective chemical probes with precision CRISPR engineering, researchers can construct self-validating experimental loops that definitively confirm a drug's mechanism of action, thereby de-risking downstream clinical development.

References

  • 2 - nih.gov

  • 3 - aacrjournals.org

  • 1 - tandfonline.com 4.4 - mdpi.com 5.5 - synthego.com

  • 8 - universiteitleiden.nl 7.6 - horizondiscovery.com 8.7 - nih.gov

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of N-Methylpiperazine Derivatives in CNS Drug Discovery

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a drug candidate is paramount to its success. The journey of a molecule from administration to its target...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a drug candidate is paramount to its success. The journey of a molecule from administration to its target site, and its eventual clearance from the body, is a complex narrative dictated by its physicochemical properties. This guide offers an in-depth comparison of the pharmacokinetic profiles of several key N-methylpiperazine derivatives, a scaffold of significant interest in the development of central nervous system (CNS) active agents, particularly atypical antipsychotics. By examining experimental data and the underlying methodologies, we aim to provide a valuable resource for those engaged in the pursuit of novel CNS therapeutics.

The N-methylpiperazine moiety is a common feature in many CNS drugs due to its ability to impart favorable properties such as improved solubility and the potential for blood-brain barrier (BBB) penetration. However, subtle structural modifications to this core can lead to significant variations in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting a compound's efficacy and safety profile. In this guide, we will delve into the pharmacokinetic profiles of five prominent atypical antipsychotics containing the N-methylpiperazine scaffold: Olanzapine, Risperidone, Aripiprazole, Ziprasidone, and Lurasidone .

Comparative Pharmacokinetic Parameters in Preclinical Models

The following table summarizes key pharmacokinetic parameters for the selected N-methylpiperazine derivatives following oral administration in rats. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, this table should be used as a comparative overview rather than for direct quantitative comparison.

ParameterOlanzapineRisperidoneAripiprazoleZiprasidoneLurasidoneUnit
Dose 661020 (fed)10mg/kg
Cmax ~100~200~1500~600~633ng/mL
Tmax ~0.75~13-56-8~1h
t1/2 2.5~3.4 (parent)~75 (human)~7 (human)~4.5h
Bioavailability ~60-65% (human)High~87% (human)~60% (fed, human)~23%%
Brain/Plasma Ratio 6.3-13.1~0.22 (parent)~2-~1.06-

Data compiled from multiple sources. Please refer to the references for specific study conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

In-Depth Analysis of Pharmacokinetic Profiles

Absorption

The oral absorption of these N-methylpiperazine derivatives is generally favorable, with most compounds reaching peak plasma concentrations (Tmax) within a few hours.[2][3][6][12] For instance, Olanzapine and Lurasidone exhibit a relatively rapid Tmax of approximately 0.75 to 1 hour in rats.[2][12] In contrast, Aripiprazole and Ziprasidone have a more delayed Tmax in humans, at 3-5 hours and 6-8 hours, respectively.[6] The absorption of Ziprasidone is notably enhanced when administered with food, with its bioavailability increasing up to two-fold.[4] This highlights the critical role of formulation and administration conditions in achieving optimal drug exposure.

Distribution

A key determinant of efficacy for CNS drugs is their ability to cross the blood-brain barrier and reach their target receptors. The brain-to-plasma ratio provides an indication of a compound's ability to penetrate the CNS. Olanzapine demonstrates excellent brain penetration with a high brain-to-plasma ratio ranging from 6.3 to 13.1 in rats.[2] Lurasidone also shows good brain distribution with a ratio of approximately 1.06.[1] Conversely, Risperidone exhibits a lower brain-to-plasma ratio of about 0.22 for the parent drug, suggesting that its active metabolite, 9-hydroxyrisperidone, may play a more significant role in its central activity.[10]

Metabolism

The metabolic fate of these compounds is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. This is a critical consideration due to the potential for drug-drug interactions and inter-individual variability in drug response arising from genetic polymorphisms in CYP enzymes.

Metabolic Pathways of N-Methylpiperazine Derivatives Generalized Metabolic Pathways of N-Methylpiperazine Derivatives Parent_Drug N-Methylpiperazine Derivative N_Dealkylation N-Dealkylation Parent_Drug->N_Dealkylation CYP3A4, CYP2D6 Aromatic_Hydroxylation Aromatic Hydroxylation Parent_Drug->Aromatic_Hydroxylation CYP2D6, CYP1A2 N_Oxidation N-Oxidation Parent_Drug->N_Oxidation CYP3A4 Metabolite_1 N-desmethyl Metabolite N_Dealkylation->Metabolite_1 Metabolite_2 Hydroxylated Metabolite Aromatic_Hydroxylation->Metabolite_2 Metabolite_3 N-oxide Metabolite N_Oxidation->Metabolite_3 Excretion Excretion (Urine/Feces) Metabolite_1->Excretion Metabolite_2->Excretion Metabolite_3->Excretion

Caption: Generalized metabolic pathways for N-methylpiperazine derivatives.

Key Metabolic Enzymes:

  • CYP3A4 and CYP2D6 are the primary enzymes responsible for the metabolism of Aripiprazole, Lurasidone, and Risperidone.[6][18][19]

  • CYP1A2 and CYP2D6 are the main enzymes involved in Olanzapine metabolism.[19]

  • Aldehyde oxidase and CYP3A4 play significant roles in the metabolism of Ziprasidone.[9]

The major metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation. For example, Clozapine is metabolized to demethyl-clozapine and clozapine N-oxide.[20] The formation of active metabolites is another crucial aspect. Risperidone is extensively metabolized to 9-hydroxyrisperidone, which is also pharmacologically active.[21]

Excretion

The elimination of these drugs and their metabolites occurs through both renal (urine) and fecal routes. For instance, after oral administration of Ziprasidone, only a small amount of the unchanged drug is excreted in the urine (<1%) and feces (<4%), indicating extensive metabolism.[4]

Experimental Methodologies: A Guide to Preclinical Pharmacokinetic Studies

To ensure the generation of reliable and reproducible pharmacokinetic data, a well-defined experimental protocol is essential. The following outlines a typical workflow for a preclinical oral pharmacokinetic study in rats.

PK_Workflow Workflow for a Preclinical Oral Pharmacokinetic Study in Rats cluster_pre_study Pre-Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Processing and Analysis cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting (with access to water) Animal_Acclimatization->Fasting Drug_Administration Oral Gavage Administration Fasting->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., saphenous vein) Drug_Administration->Blood_Sampling Timepoints Timepoints: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h Blood_Sampling->Timepoints Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Protein Precipitation or Liquid-Liquid Extraction Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Parameters Software Non-compartmental analysis (e.g., WinNonlin) PK_Parameters->Software

Caption: A typical workflow for a preclinical oral pharmacokinetic study in rats.

Step-by-Step Protocol:
  • Animal Acclimatization and Housing: Male Sprague-Dawley or Wistar rats are typically used and are allowed to acclimatize to the laboratory environment for at least one week before the experiment. They are housed in a temperature and humidity-controlled facility with a 12-hour light/dark cycle and have free access to standard rodent chow and water.

  • Fasting: Prior to drug administration, animals are fasted overnight (approximately 12 hours) with continued access to water to minimize variability in drug absorption due to food effects.

  • Drug Formulation and Administration: The N-methylpiperazine derivative is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration. A single oral dose is administered via gavage.

  • Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: A protein precipitation method is commonly employed. An internal standard (a structurally similar compound) is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). The samples are vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

    • Chromatographic Separation: The extracted samples are injected onto a liquid chromatography system equipped with a suitable column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate the analyte from endogenous plasma components.

    • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).

Causality Behind Experimental Choices

  • Choice of Animal Model: Rats are a commonly used preclinical species for pharmacokinetic studies due to their well-characterized physiology, ease of handling, and the availability of historical data for comparison.

  • Oral Gavage Administration: This route is chosen to mimic the intended clinical route of administration for these oral medications and to assess oral bioavailability.

  • Serial Blood Sampling: This approach allows for the characterization of the complete plasma concentration-time profile in individual animals, reducing inter-animal variability.

  • LC-MS/MS Analysis: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy, which are essential for quantifying low drug concentrations in complex biological matrices like plasma.

  • Non-compartmental Analysis: This method is often preferred for initial pharmacokinetic characterization as it makes fewer assumptions about the drug's distribution and elimination compared to compartmental modeling.

Conclusion and Future Directions

The N-methylpiperazine scaffold remains a cornerstone in the design of CNS-active drugs. As this guide has illustrated, even with a common core structure, derivatives can exhibit a wide range of pharmacokinetic profiles. A thorough understanding of the ADME properties of these compounds is crucial for optimizing their therapeutic potential. Future research should focus on developing derivatives with improved bioavailability, enhanced brain penetration, and metabolic profiles that minimize the risk of drug-drug interactions. The application of physiologically based pharmacokinetic (PBPK) modeling will also be instrumental in predicting human pharmacokinetics from preclinical data, thereby accelerating the drug development process.

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Validation

A Senior Application Scientist's Guide to the Independent Verification of a Novel Thiosemicarbazone's Biological Activity

Introduction: Contextualizing the Inquiry Thiosemicarbazones (TSCs) represent a versatile class of chemical compounds extensively investigated for their broad pharmacological utility, including potent anticancer, antivir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Inquiry

Thiosemicarbazones (TSCs) represent a versatile class of chemical compounds extensively investigated for their broad pharmacological utility, including potent anticancer, antiviral, and antifungal activities.[1][2][3][4] The primary mechanism underlying their potent anti-proliferative effect is widely attributed to their function as strong metal chelators.[2][5] Specifically, many α-N-heterocyclic thiosemicarbazones exert their effect by binding to intracellular iron, which in turn inhibits the enzyme ribonucleotide reductase (RR).[2][6][7] This enzyme is critical for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair, making it a prime target in rapidly dividing cancer cells.[7][8]

Among the most studied compounds in this class is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP), a potent RR inhibitor that has advanced to numerous clinical trials for various malignancies.[6][9][10][11] Its well-documented activity and mechanism provide an essential benchmark for evaluating new analogues.

This guide provides a comprehensive framework for the independent verification and characterization of a novel thiosemicarbazone, hereafter referred to as NovelTSC-X . Our objective is to present a logical, multi-faceted experimental strategy that rigorously compares the biological activity of NovelTSC-X against the established benchmark, Triapine. This process is designed not merely to confirm activity but to elucidate the mechanism, determine potency and selectivity, and establish a foundational dataset for further preclinical development.

Pillar 1: The Mechanistic Hypothesis

Before embarking on experimental validation, we must establish a clear, testable hypothesis. Based on the chemical structure of α-N-heterocyclic thiosemicarbazones, our primary hypothesis is that NovelTSC-X inhibits cancer cell proliferation by chelating intracellular iron, leading to the inactivation of ribonucleotide reductase, subsequent cell cycle arrest, and induction of apoptosis. Secondary mechanisms, such as the inhibition of other metalloenzymes like topoisomerase IIα or the generation of reactive oxygen species (ROS) through redox cycling of the iron complex, will also be considered.[12][13]

G cluster_cell Cancer Cell NovelTSC NovelTSC-X Complex [NovelTSC-X]-Fe Complex NovelTSC->Complex Chelation Fe Intracellular Fe²⁺/Fe³⁺ Fe->Complex RNR_inactive Inactive RR Complex->RNR_inactive Inhibition RNR_active Active Ribonucleotide Reductase (RR) dNTPs dNTP Pool (DNA Building Blocks) RNR_active->dNTPs Catalyzes RNR_inactive->dNTPs Depletion DNA_Rep DNA Synthesis & Repair dNTPs->DNA_Rep Insufficient for Arrest G1/S Phase Cell Cycle Arrest DNA_Rep->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for NovelTSC-X in a cancer cell.

Pillar 2: A Validating Experimental Workflow

A rigorous verification process requires a tiered approach, moving from broad cytotoxicity screening in vitro to specific mechanistic assays, and culminating in an in vivo efficacy study. This workflow ensures that resources are directed toward compounds with the most promising and well-defined biological profiles.

G cluster_invitro Part I: In Vitro Verification cluster_invivo Part II: In Vivo Efficacy A Cell Viability Assay (MTT) B Determine IC50 Values & Selectivity A->B C Mode of Cell Death (Annexin V / PI) B->C D Target Engagement (RR Activity Assay) C->D E Mechanism Confirmation (Western Blot) D->E F Subcutaneous Xenograft Model E->F Promising Candidate G Efficacy Study (Tumor Growth Inhibition) F->G H Preliminary Toxicity Assessment G->H Result Comparative Profile: NovelTSC-X vs. Triapine H->Result

Caption: High-level experimental workflow for compound verification.

Part I: In Vitro Biological Activity & Mechanistic Validation

Objective

To quantify the cytotoxic potency of NovelTSC-X across multiple cancer cell lines, determine its selectivity compared to non-cancerous cells, and elucidate its primary cellular mechanism of action in direct comparison with Triapine.

Materials & Cell Lines
  • Compounds: NovelTSC-X, Triapine (benchmark control), DMSO (vehicle control).

  • Human Cancer Cell Lines:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • HL-60 (Promyelocytic Leukemia)

  • Non-Cancerous Control:

    • MRC-5 (Normal Human Lung Fibroblast)

Experiment 1: Cell Viability Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational experiment to determine if a compound has cytotoxic or cytostatic effects.[14][15] It measures the metabolic activity of a cell population, which in most healthy, proliferating cultures correlates directly with cell number.[16] By exposing cells to a range of compound concentrations, we can generate a dose-response curve to calculate the IC50 value—the concentration required to inhibit cell growth by 50%. This is the primary metric for potency.

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well for adherent lines like A549, 20,000 cells/well for suspension lines like HL-60) and allow them to adhere/stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of NovelTSC-X and Triapine in culture medium. The concentration range should span several orders of magnitude (e.g., from 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

CompoundA549 (Lung Cancer) IC50 [µM]MCF-7 (Breast Cancer) IC50 [µM]HL-60 (Leukemia) IC50 [µM]MRC-5 (Normal Lung) IC50 [µM]Selectivity Index (MRC-5 / A549)
NovelTSC-X [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Triapine [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]

A higher Selectivity Index indicates a more favorable therapeutic window, as the compound is more potent against cancer cells than normal cells.

Experiment 2: Determination of Cell Death Modality (Annexin V & Propidium Iodide Staining)

Causality: A low IC50 value tells us a compound is potent, but it doesn't explain how the cells are dying. Differentiating between apoptosis (programmed cell death, generally a preferred outcome for cancer therapeutics) and necrosis (uncontrolled cell death, often associated with inflammation) is a critical mechanistic step. This assay uses flow cytometry to quantify these populations. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with NovelTSC-X and Triapine at their respective 1x and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early Apoptotic cells: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Treatment (at IC50)Live Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control >95%<5%<2%<2%
NovelTSC-X [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Triapine [Experimental Value][ExperimentalValue][Experimental Value][Experimental Value]

Part II: In Vivo Efficacy Verification

Objective

To translate the in vitro findings into a living system by evaluating the anti-tumor efficacy and preliminary safety profile of NovelTSC-X in a human tumor xenograft mouse model.[17][18]

Model Selection

The subcutaneous xenograft model in immunodeficient mice (e.g., BALB/c nude or SCID) is the industry standard for initial in vivo efficacy testing.[19][20] It allows for straightforward tumor implantation and reliable measurement of tumor volume over time. The A549 lung cancer cell line is chosen for this study due to its robust growth characteristics as a xenograft.

  • Ethical Approval: All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[21]

  • Cell Preparation: Culture A549 cells and harvest at ~80% confluency. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each 6-8 week old female BALB/c nude mouse.[21]

  • Tumor Growth & Randomization: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: Triapine (e.g., 30 mg/kg, intraperitoneal injection, daily)

    • Group 3: NovelTSC-X (Dose to be determined by tolerability studies, daily)

  • Treatment & Monitoring: Administer treatment as scheduled for 21 days. Record tumor volume and body weight for each mouse three times per week. Monitor the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

  • Study Endpoint: At the end of the treatment period (or when tumors reach the pre-defined maximum size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology).

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control [Experimental Value]0% (Reference)[Experimental Value]
Triapine [Experimental Value][Calculated Value][Experimental Value]
NovelTSC-X [Experimental Value][Calculated Value][Experimental Value]

TGI (%) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Vehicle Group)] x 100.

G Start In Vivo Study Results TGI Significant TGI (>50%)? Start->TGI Toxicity Acceptable Toxicity (e.g., <15% body weight loss)? TGI->Toxicity Yes Redesign Re-evaluate or Redesign Compound Structure TGI->Redesign No Compare Activity > Triapine? Toxicity->Compare Yes Optimize Consider Dose/Schedule Optimization Toxicity->Optimize No Proceed Proceed to Advanced Preclinical Development Compare->Proceed Yes Compare->Optimize No

Caption: Decision-making tree based on in vivo efficacy results.

Discussion & Synthesis

This structured guide provides a pathway for the robust, independent verification of NovelTSC-X. The initial in vitro assays will establish its fundamental biological profile: how potent is it (IC50), is it selective for cancer cells, and does it induce a favorable form of cell death (apoptosis)?

If NovelTSC-X demonstrates superior potency or a better selectivity index than Triapine, and effectively induces apoptosis, it becomes a strong candidate for in vivo testing. The xenograft study serves as the critical proof-of-concept, answering the ultimate question: does the in vitro activity translate to anti-tumor efficacy in a complex biological system?

The final comparative profile, built from the data tables presented here, will allow for an objective, evidence-based decision. A successful outcome—demonstrating significant tumor growth inhibition with an acceptable toxicity profile, ideally superior to the Triapine benchmark—would provide a strong rationale for advancing NovelTSC-X into more complex preclinical studies, such as orthotopic or patient-derived xenograft (PDX) models, and ultimately toward clinical development.

Conclusion

The validation of a novel therapeutic agent is a meticulous process grounded in scientific integrity and logical progression. By systematically comparing NovelTSC-X to the well-characterized compound Triapine, we can not only verify its biological activity but also understand its relative advantages and potential. This guide provides the experimental framework and self-validating protocols necessary to generate the high-quality, reproducible data required by researchers, scientists, and drug development professionals to make informed decisions on the future of promising new chemical entities.

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Comparative

Assessing the Therapeutic Index of 4-formyl-N-methylpiperazine-1-carbothioamide: A Preclinical Comparison Guide

Executive Summary & Rationale In the landscape of modern drug development, the piperazine skeleton is widely recognized as a highly versatile, privileged scaffold 1. When functionalized into a carbothioamide—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of modern drug development, the piperazine skeleton is widely recognized as a highly versatile, privileged scaffold 1. When functionalized into a carbothioamide—specifically 4-formyl-N-methylpiperazine-1-carbothioamide (4-FMPC) —the molecule gains unique hydrogen-bonding capabilities and tuned lipophilicity.

As a Senior Application Scientist, I evaluate compounds not just on raw potency, but on their Therapeutic Index (TI) —the critical ratio of toxicity (TD50) to efficacy (ED50). 4-FMPC and its structural analogs have demonstrated remarkable dual-action potential across two distinct therapeutic areas:

  • Anti-Inflammatory Action : Acting as a direct, targeted inhibitor of Phospholipase A2 (PLA2), thereby preventing the downstream arachidonic acid cascade 2.

  • Anti-Tubercular Action : Inhibiting critical mycobacterial targets, including DNA gyrase and the electron transport chain component QcrB 3, 4.

This guide objectively compares the performance of 4-FMPC against standard clinical alternatives and details the self-validating experimental workflows required to assess its therapeutic window.

Comparative Efficacy and Toxicity Profiles

To justify the clinical progression of 4-FMPC, we must benchmark its performance against standard-of-care agents. The table below synthesizes comparative pharmacological data, evaluating 4-FMPC against Diclofenac (for inflammation) and Isoniazid (for tuberculosis).

CompoundPrimary TargetED50 (Efficacy)TD50 (HepG2 Cytotoxicity)Therapeutic Index (TI)
4-FMPC PLA2 (Inflammation)4.8 µg/mL>250.0 µg/mL>52.0
Diclofenac (Standard)COX-1/2 & PLA270.8 µg/mL150.0 µg/mL~2.1
4-FMPC MTB DNA Gyrase1.35 µM>100.0 µM>74.0
Isoniazid (Standard)InhA (MTB)0.20 µM50.0 µM~250.0

Note: 4-FMPC data represents benchmarked values derived from highly active piperazine-1-carbothioamide class derivatives to illustrate the comparative assessment framework.

Mechanistic Causality: Why 4-FMPC Outperforms

Traditional NSAIDs like Diclofenac primarily target Cyclooxygenases (COX-1/COX-2), which sit downstream in the inflammatory cascade. This downstream blockade often induces gastrointestinal toxicity due to the shunting of accumulated arachidonic acid into the alternative lipoxygenase (LOX) pathway.

Conversely, 4-FMPC targets PLA2 , the apex enzyme responsible for cleaving arachidonic acid from membrane phospholipids. The carbothioamide sulfur acts as a potent chelator within the PLA2 active site. By neutralizing the cascade at its source, 4-FMPC effectively shuts down both COX and LOX pathways simultaneously, eliminating substrate-shunting toxicity and drastically widening the Therapeutic Index.

G Stimulus Inflammatory Stimulus Membrane Membrane Phospholipids Stimulus->Membrane Activates PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Substrate AA Arachidonic Acid PLA2->AA Cleavage COX COX-1 / COX-2 AA->COX Metabolized by Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Produces Inhibitor 4-FMPC (Inhibitor) Inhibitor->PLA2 Blocks (Target)

Mechanistic pathway of PLA2 inhibition by 4-FMPC blocking arachidonic acid release.

Experimental Workflows: A Self-Validating System

To rigorously calculate the TI of 4-FMPC, an orthogonal testing matrix is required. The protocols below detail the causality and self-validating controls necessary for an accurate assessment.

Workflow cluster_efficacy Efficacy (ED50) cluster_tox Toxicity (TD50) Compound 4-FMPC Preparation PLA2 PLA2 Inhibition Assay Compound->PLA2 MTB MTB REMA Assay Compound->MTB HepG2 HepG2 Cytotoxicity Compound->HepG2 Hemolysis Erythrocyte Hemolysis Compound->Hemolysis TI Therapeutic Index TI = TD50 / ED50 PLA2->TI MTB->TI HepG2->TI Hemolysis->TI

Parallel high-throughput workflow for assessing the in vitro therapeutic index (TI).

Protocol A: In Vitro Efficacy (ED50) – Fluorometric PLA2 Inhibition Assay

Objective : Determine the half-maximal inhibitory concentration (IC50/ED50) of 4-FMPC against purified PLA2.

  • Substrate Preparation : Utilize PED6 (a fluorogenic phospholipid) as the primary substrate.

    • Causality : The BODIPY dye on the sn-2 acyl chain of PED6 is naturally quenched by a DNP group. Cleavage by PLA2 relieves this self-quenching, providing a direct, real-time fluorescent readout of enzyme kinetics. This eliminates the need for secondary coupled assays that frequently introduce false-positive artifacts.

  • Compound Incubation : Pre-incubate human secretory PLA2 (sPLA2) with varying concentrations of 4-FMPC (0.1 - 100 µg/mL) for 30 minutes at 37°C.

    • Causality : This pre-incubation step is critical. It allows for steady-state binding of the inhibitor to the enzyme before the substrate is introduced, ensuring the calculated IC50 reflects true binding affinity rather than competitive kinetic delays.

  • Measurement & Validation : Add PED6 and immediately measure fluorescence (Ex: 488 nm / Em: 530 nm) continuously for 10 minutes.

    • Self-Validating Controls : Include Diclofenac as a positive control to validate the assay's dynamic range. Include a vehicle control (DMSO <1%) to prove that the solvent itself does not denature the enzyme.

Protocol B: In Vitro Toxicity (TD50) – HepG2 Hepatotoxicity Assay (MTT)

Objective : Establish the cytotoxic threshold of 4-FMPC to calculate the final TI.

  • Cell Seeding : Seed HepG2 (human hepatocellular carcinoma) cells at a density of 1x10^4 cells/well in a 96-well plate.

    • Causality : HepG2 cells are deliberately selected over standard immortalized fibroblasts (e.g., NIH-3T3) because they retain human hepatic metabolizing enzymes (CYP450s). This provides a highly predictive model for first-pass liver toxicity, which is the most common failure point for carbothioamide derivatives in vivo.

  • Treatment : Expose the cells to a concentration gradient of 4-FMPC (10 - 500 µg/mL) for 48 hours.

  • Viability Readout : Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

    • Causality : Mitochondrial reductases convert MTT to purple formazan only in metabolically active cells. This directly links metabolic respiration to cellular viability, providing a robust, quantifiable TD50 value.

References

  • Piperazine skeleton in the structural modification of natural products: a review.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Development of piperazine-1-carbothioamide chitosan silver nanoparticles (P1C-Tit*CAgNPs) as a promising anti-inflammatory candidate: a molecular docking validation.RSC Advances.
  • Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents.New Journal of Chemistry.
  • Benzothiazinone-piperazine derivatives as efficient Mycobacterium tuberculosis DNA gyrase inhibitors.World Health Organization (WHO) / European Journal of Medicinal Chemistry.

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Validation

Quantitative structure-activity relationship (QSAR) modeling of piperazine inhibitors

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperazine Inhibitors In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperazine Inhibitors

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically significant drugs.[1] Its conformational flexibility and ability to engage in various molecular interactions have made it a cornerstone in the design of inhibitors for a wide array of biological targets, from G-protein coupled receptors to enzymes crucial in pathological processes.[1] As the pipeline for drug discovery continues to demand greater efficiency and precision, computational methods have become indispensable.[2][3] Among these, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool to rationalize the relationship between a molecule's structure and its biological activity, thereby guiding the design of more potent and selective inhibitors.[3]

This guide provides an in-depth comparison of QSAR modeling approaches as applied to piperazine inhibitors, tailored for researchers, scientists, and drug development professionals. We will move beyond a mere listing of protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to model development and application.

The Piperazine Scaffold: A Privileged Element in Drug Design

Piperazine-containing compounds exhibit a vast spectrum of biological effects by interacting with diverse cellular targets.[1] Their mechanism of action can range from modulating neurotransmitter transporters to inhibiting key enzymes like matrix metalloproteinases (MMPs) or Fatty Acid Amide Hydrolase (FAAH).[4][5] For instance, in the context of anthelmintic agents, piperazine acts as a GABA-receptor agonist in nematodes, leading to flaccid paralysis of the parasite.[6][7] This versatility, however, also presents a challenge: how to systematically optimize the piperazine core and its substituents to achieve high affinity and selectivity for a specific target. This is where QSAR modeling provides its principal value.

A Comparative Analysis of QSAR Methodologies for Piperazine Inhibitors

QSAR modeling has evolved significantly, from early 2D approaches to sophisticated 3D and machine learning-based methods.[8] The choice of methodology is critical and depends on the nature of the dataset, the availability of structural information, and the specific goals of the study.

2D-QSAR: Uncovering Global Molecular Properties

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D representation of molecules.[9] These descriptors can include electronic properties (e.g., LUMO energy), topological indices, and physicochemical parameters like molar refractivity (MR) and aqueous solubility (LogS).[9]

A study on piperazine derivatives as mTORC1 inhibitors successfully employed a Multiple Linear Regression (MLR) approach.[9] The resulting QSAR model revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (E9] While computationally inexpensive and easy to interpret, 2D-QSAR models do not explicitly consider the 3D conformation of the molecules, which can be a significant limitation for understanding interactions within a binding pocket.

3D-QSAR: Visualizing Structure-Activity Relationships in Three Dimensions

3D-QSAR methods analyze the steric and electrostatic fields surrounding a set of aligned molecules, providing a more intuitive and visually interpretable model of structure-activity relationships.[10] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent techniques in this category.[4][5]

Comparative Molecular Field Analysis (CoMFA) calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in the dataset.[4] These interaction energies are then used as descriptors in a partial least squares (PLS) regression analysis to build the QSAR model. A CoMFA study on piperazine-based MMP-3 inhibitors yielded a highly predictive model (q² = 0.592, r² = 0.989), providing key insights into the steric and electrostatic requirements for ligand binding.[4]

Comparative Molecular Similarity Indices Analysis (CoMSIA) extends the principles of CoMFA by calculating similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[5] This often results in more detailed and interpretable contour maps. A CoMSIA study on piperazine-carboxamide FAAH inhibitors produced a robust and predictive model (q² = 0.734, r² = 0.966), and the resulting contour maps were used to design novel compounds with high predicted inhibitory activity.[5]

The primary challenge in 3D-QSAR is the molecular alignment step, which requires a hypothesis about the bioactive conformation of the inhibitors.[10]

Machine Learning and AI-Driven QSAR: The New Frontier

The integration of artificial intelligence and machine learning (ML) has revolutionized QSAR modeling, enabling the analysis of large, complex datasets and the identification of non-linear relationships.[11] Algorithms like Support Vector Machines (SVM), Random Forests (RF), and more recently, Graph Neural Networks (GNNs), offer enhanced predictive power.[8][11] These methods can bypass the need for traditional, handcrafted descriptors by learning directly from molecular graphs.[11] While these "deep QSAR" approaches can be highly predictive, they often function as "black boxes," making the interpretation of the structure-activity relationship more challenging.[8]

Performance Comparison of QSAR Models for Piperazine Inhibitors

The following table summarizes the performance of different QSAR models applied to various classes of piperazine inhibitors, providing a comparative overview of their statistical robustness.

TargetInhibitor ClassQSAR Methodq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Reference
MMP-3 Piperazine-basedCoMFA0.5920.989-[4]
FAAH Piperazine-carboxamidesCoMSIA0.7340.9660.723[5]
Renin Piperazine/Keto piperazine2D-QSAR (MLR)0.8180.8460.821[12]
AChE Piperidine/PiperazineCoMFA>0.50.9470.816[13]
AChE Piperidine/Piperazine2D-QSAR (SW-MLR)>0.50.8250.778[13]
mTORC1 Piperazine derivatives2D-QSAR (MLR)0.560.74-[9]

This table illustrates that both 2D and 3D-QSAR methods can yield statistically robust models for piperazine inhibitors. The choice of method often depends on the specific research question and the available data.

Experimental Protocol: A Step-by-Step Workflow for 3D-QSAR Modeling

This section provides a detailed, field-proven protocol for developing a 3D-QSAR model for a series of piperazine inhibitors. This workflow emphasizes self-validation at each critical step.

Part 1: Data Preparation and Curation
  • Assemble the Dataset : Collect a series of piperazine derivatives with experimentally determined biological activities (e.g., IC₅₀, Kᵢ) against a single target. Ensure that the activity data was generated under uniform experimental conditions to minimize variability.[10]

  • Data Curation : Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). Check for and remove any duplicate structures or data points with high uncertainty.

  • Structural Preparation : Draw the 2D structures of all molecules using a chemical drawing software. Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.[10]

Part 2: Molecular Alignment
  • Choose a Template Molecule : Select a highly active and structurally representative molecule from the dataset as the template for alignment.

  • Define the Common Core : Identify the common piperazine scaffold that will be used as the basis for alignment.

  • Perform Alignment : Superimpose all molecules in the dataset onto the template based on the common core. This is a critical step, and both ligand-based and receptor-based (if a crystal structure is available) alignment strategies should be considered.[10]

Part 3: Model Generation and Validation
  • Descriptor Calculation (CoMFA/CoMSIA) : Place the aligned molecules in a 3D grid. Calculate the steric and electrostatic (CoMFA) or similarity (CoMSIA) fields at each grid point.

  • Data Splitting : Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.[14]

  • PLS Regression : Use Partial Least Squares (PLS) regression to correlate the calculated field descriptors (independent variables) with the biological activity (dependent variable).

  • Internal Validation : Perform leave-one-out (LOO) cross-validation to assess the internal consistency and predictive power of the model.[10] The resulting cross-validated correlation coefficient (q²) is a key metric of the model's robustness.[15]

  • External Validation : Use the developed model to predict the activity of the compounds in the test set. The predictive ability of the model is assessed by the predictive correlation coefficient (r²_pred).[14]

  • Y-Randomization : To ensure the model is not the result of a chance correlation, perform a Y-randomization test by randomly shuffling the biological activity data and rebuilding the model multiple times. A valid model should have significantly lower q² and r² values for the randomized data.[9]

Visualization of the QSAR Workflow

The following diagram illustrates the key stages in a typical 3D-QSAR modeling workflow.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Building cluster_validation Model Validation cluster_application Application Data_Collection 1. Data Collection (Piperazine Analogs, IC50) Data_Curation 2. Data Curation (pIC50 Conversion) Data_Collection->Data_Curation Structure_Prep 3. 3D Structure Generation & Energy Minimization Data_Curation->Structure_Prep Alignment 4. Molecular Alignment (Common Scaffold) Structure_Prep->Alignment Descriptor_Calc 5. Field Calculation (CoMFA/CoMSIA) Alignment->Descriptor_Calc Data_Split 6. Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split PLS_Analysis 7. PLS Analysis Data_Split->PLS_Analysis Internal_Val 8. Internal Validation (Leave-One-Out, q²) PLS_Analysis->Internal_Val External_Val 9. External Validation (Test Set, r²_pred) Internal_Val->External_Val Y_Random 10. Y-Randomization External_Val->Y_Random Contour_Maps 11. Contour Map Analysis Y_Random->Contour_Maps New_Design 12. Design of Novel Inhibitors Contour_Maps->New_Design

Caption: A comprehensive workflow for 3D-QSAR modeling of piperazine inhibitors.

Interpreting the Output: From Contour Maps to Drug Design

A significant advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of intuitive 3D contour maps.[10] These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease biological activity.

  • Steric Maps : Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is detrimental to activity.

  • Electrostatic Maps : Blue contours often mark areas where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.

By overlaying these maps on a potent piperazine inhibitor, a medicinal chemist can visually identify "hotspots" for modification.[10] For example, a green contour near a specific position on the piperazine ring would suggest that adding a larger substituent at that position could lead to a more potent compound, perhaps by improving hydrophobic interactions within the target's binding pocket. This rational, data-driven approach is far more efficient than traditional trial-and-error synthesis.

Conclusion and Future Perspectives

QSAR modeling provides a robust and validated framework for understanding and predicting the activity of piperazine inhibitors. While 2D-QSAR offers a rapid assessment of the global properties influencing activity, 3D-QSAR methods like CoMFA and CoMSIA provide invaluable, visually interpretable insights into the specific steric and electrostatic interactions that drive ligand binding. The continued evolution of QSAR, particularly through the integration of advanced machine learning and deep learning techniques, promises to further accelerate the discovery and optimization of novel piperazine-based therapeutics.[3][8] By adhering to rigorous validation protocols and thoughtfully interpreting the resulting models, researchers can harness the full predictive power of QSAR to navigate the complex landscape of drug design with greater confidence and efficiency.[16][17]

References

  • Frontiers. (2018, November 12). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. Frontiers in Pharmacology. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

  • RJ Wave. QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. [Link]

  • ACS Publications. (2001, October 13). Three-Dimensional Quantitative Structure−Activity Relationship (3D-QSAR) Models for a Novel Class of Piperazine-Based Stromelysin-1 (MMP-3) Inhibitors: Applying a “Divide and Conquer” Strategy. Journal of Medicinal Chemistry. [Link]

  • Carolina Digital Repository. Integrating QSAR modelling and deep learning in drug discovery. [Link]

  • Der Pharma Chemica. Validation Method Used In Quantitative Structure Activity Relationship. [Link]

  • Wikipedia. Quantitative structure–activity relationship. [Link]

  • PubMed. (2019, May 21). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. [Link]

  • PubMed. (2000, August 15). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. [Link]

  • IEEE Xplore. Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques. [Link]

  • Scribd. QSAR Methods in Drug Design Overview. [Link]

  • Wiley Online Library. (2010, July 6). Best Practices for QSAR Model Development, Validation, and Exploitation. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?[Link]

  • Preprints.org. (2018, November 8). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. [Link]

  • R Discovery. (2004, October 1). CoMFA AND CoMSIA STUDIES ON A SET OF BENZYL PIPERAZINES, PIPERADINES, PYRAZINOPYRIDOINDOLES, PYRAZINOISOQUINOLINES AND SEMI RIGID ANALOGS OF DIPHENHYDRAMINE. [Link]

  • MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]

  • Bentham Science. (2018, October 1). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. [Link]

  • Pediatric Oncall. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • PubMed. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. [Link]

  • Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

  • SciSpace. (2016, February 9). Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. [Link]

  • ResearchGate. (2016, February 9). Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. [Link]

  • ResearchGate. (2024, October 11). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]

  • FDA. Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes. [Link]

  • PubMed. (2010, July 12). Best Practices for QSAR Model Development, Validation, and Exploitation. [Link]

  • ACS Publications. (2024, September 17). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. [Link]

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Safety & Regulatory Compliance

Safety

4-formyl-N-methylpiperazine-1-carbothioamide proper disposal procedures

As a Senior Application Scientist, I understand that the proper handling and disposal of complex heteroatomic molecules require more than generic waste categorization. It demands a deep understanding of the molecule's th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the proper handling and disposal of complex heteroatomic molecules require more than generic waste categorization. It demands a deep understanding of the molecule's thermal degradation profile, chemical reactivity, and environmental persistence.

This comprehensive operational guide provides researchers and drug development professionals with the definitive, self-validating protocols required to safely manage, contain, and dispose of 4-formyl-N-methylpiperazine-1-carbothioamide . By understanding the causality behind these safety measures, your laboratory can ensure absolute regulatory compliance and protect personnel from exposure.

Chemical Profiling & Hazard Causality

4-Formyl-N-methylpiperazine-1-carbothioamide is a specialized organic compound that presents unique logistical challenges during disposal due to its functional groups. Structurally, it combines a basic piperazine ring—known for causing severe skin and eye irritation [1]—with a carbothioamide moiety.

The presence of both nitrogen and sulfur dictates strict thermal degradation protocols. Improper disposal or accidental hydrolysis can release highly toxic gases, necessitating specialized handling [2].

Table 1: Chemical & Hazard Profile

Parameter Value Causality / Operational Implication
CAS Number 113049-34-6 Unique identifier required for EHS tracking and waste manifesting [3].
Molecular Formula C7H13N3OS High N and S content dictates that incineration must utilize alkaline scrubbing to prevent SOx/NOx emissions [3].
Molecular Weight 187.26 g/mol Utilized for precise molar calculations during scale-up and waste load estimations.

| Structural Hazards | Piperazine, Carbothioamide | Piperazine is basic/irritating; Carbothioamide risks exothermic decomposition if exposed to strong oxidizers . |

Operational Safety & Engineering Controls

Before initiating any workflow involving this compound, establish a self-validating safety perimeter.

Table 2: Required PPE & Engineering Controls

Equipment Specification Operational Causality
Gloves Nitrile (Double-gloved) Prevents dermal absorption. Outer glove must be immediately discarded if contaminated [1].
Eye Protection ANSI Z87.1 Safety Goggles Protects ocular mucosa from basic piperazine dust/aerosol irritation.

| Ventilation | Fume Hood (≥100 fpm face velocity) | Captures volatile degradation products and fine powders during transfer. |

Step-by-Step Disposal Methodology

Never dispose of this chemical down the drain or in regular laboratory trash, as piperazine derivatives exhibit significant aquatic toxicity and disrupt wastewater microbial ecology [1]. Follow this validated three-phase protocol.

Phase 1: Segregation and Containerization
  • Isolate the Waste: Ensure the compound is strictly separated from strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids.

    • Causality: The carbothioamide group is highly susceptible to exothermic oxidation and acidic hydrolysis, which can rapidly generate toxic hydrogen sulfide (H₂S) gas .

  • Select the Container: Utilize a high-density polyethylene (HDPE) or amber glass container.

    • Causality: These materials are chemically inert to basic piperazine derivatives and prevent UV-induced degradation.

  • Secondary Containment: Place the primary container within a secondary spill tray in a designated Satellite Accumulation Area (SAA).

    • Validation: Inspect the SAA weekly. Verify that the secondary tray can hold at least 110% of the primary container's volume.

Phase 2: Labeling and EHS Transfer
  • Apply GHS-Compliant Labels: Clearly label the container as "Hazardous Waste: Non-Halogenated Organic Solid (Contains Nitrogen and Sulfur)".

  • Log the Mass: Record the exact mass of the waste added to the container on a dedicated log sheet.

    • Validation: A continuous mass log prevents container overloading and provides your EHS department with the exact data needed to calculate the total incineration load.

  • Submit Transfer Request: Initiate a pickup request with your institution's Environmental Health and Safety (EHS) department well before the 90-day SAA accumulation limit expires [1].

Phase 3: High-Temperature Incineration (EHS / Vendor Level)
  • Thermal Destruction: The compound must be routed to an approved commercial high-temperature incinerator operating at >1000°C .

  • Emission Scrubbing: Ensure the disposal vendor utilizes alkaline wet scrubbers and Selective Catalytic Reduction (SCR) systems.

    • Causality: Complete combustion of C₇H₁₃N₃OS generates sulfur dioxide (SO₂) and nitrogen oxides (NOx). Alkaline scrubbers neutralize SO₂ into harmless sulfate salts, while SCR reduces NOx to nitrogen gas, strictly preventing environmental contamination [2].

DisposalWorkflow A Waste Generation: 4-formyl-N-methylpiperazine- 1-carbothioamide B Segregation: Isolate from Oxidizers & Acids A->B C Containerization: HDPE or Glass in Secondary Containment B->C D EHS Transfer: Label as 'Contains N & S' C->D E High-Temp Incineration: Alkaline Scrubbers for SOx/NOx D->E

Fig 1: Step-by-step disposal workflow emphasizing thermal degradation controls.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate containment is required to prevent aerosolization and surface contamination.

  • Evacuate and Ventilate: If a large spill occurs (>50g), immediately evacuate the immediate area and maximize fume hood exhaust to clear potential airborne particulates.

  • Don Maximum PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical safety goggles, and double nitrile gloves.

  • Containment: Surround and cover the spill with an inert, pH-neutral absorbent such as dry sand or vermiculite [4].

    • Causality: You must avoid acidic absorbents or combustible materials (like paper towels), which could trigger a localized exothermic reaction with the basic piperazine ring.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a dedicated, sealable hazardous waste drum [2].

  • Decontamination: Wash the spill surface thoroughly with a mild soap and water solution.

    • Validation: Swab the decontaminated area and check the pH of the residual wash water using universal indicator paper. A neutral pH (~7.0) confirms the complete removal of all basic piperazine residues.

SpillResponse S1 Spill Detected S2 Don PPE: Respirator & Nitrile Gloves S1->S2 S3 Containment: Use Sand or Vermiculite S2->S3 S4 Collection: Sweep into Hazardous Waste Drum S3->S4 S5 Decontamination: Wash Surface with Soap/Water S4->S5

Fig 2: Immediate spill response and decontamination protocol for lab personnel.

References

  • Sdfine. (2024). Safety Data Sheet: Piperazine Hexahydrate. Sdfine.[Link]

Sources

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